molecular formula C9H8N4O B3053585 Quinoxaline-2-carbohydrazide CAS No. 54571-06-1

Quinoxaline-2-carbohydrazide

Número de catálogo: B3053585
Número CAS: 54571-06-1
Peso molecular: 188.19 g/mol
Clave InChI: HLOZADHABGBYKE-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Quinoxaline-2-carbohydrazide (CAS 54571-06-1) is a nitrogen-containing heterocyclic compound with the molecular formula C9H8N4O and a molecular weight of 188.19 g/mol . It serves as a versatile and crucial synthetic intermediate in medicinal chemistry and drug discovery, particularly for constructing novel molecules with diverse biological activities . The compound features a quinoxaline core—a fusion of benzene and pyrazine rings—linked to a reactive carbohydrazide group (-CONHNH2). This structure makes it a valuable building block for generating libraries of derivatives, such as hydrazones and various fused heterocycles .Research into this compound and its derivatives has revealed significant potential across multiple therapeutic areas. It is a foundational scaffold for developing potent anticancer agents. Some synthesized derivatives have demonstrated strong activity as dual inhibitors, targeting both Epidermal Growth Factor Receptor (EGFR) and the cyclooxygenase-2 (COX-2) enzyme, with IC50 values reaching the sub-micromolar range . Furthermore, novel compounds derived from this carbohydrazide, such as N′-(Nicotinoyl)this compound, have been identified as a new class of Nuclear factor erythroid 2-related factor 2 (Nrf2) activators. These show potent in vitro anti-inflammatory effects by disrupting the Keap1-Nrf2 interaction, down-regulating pro-inflammatory cytokines, and exhibiting good metabolic stability . Beyond these focuses, the broader class of quinoxaline derivatives is also investigated for antimicrobial, antiviral, and antimalarial properties .This product is intended for research and laboratory use only. It is not intended for diagnostic, therapeutic, or any human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

quinoxaline-2-carbohydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N4O/c10-13-9(14)8-5-11-6-3-1-2-4-7(6)12-8/h1-5H,10H2,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLOZADHABGBYKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=CC(=N2)C(=O)NN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10298496
Record name quinoxaline-2-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10298496
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54571-06-1
Record name NSC123503
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=123503
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name quinoxaline-2-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10298496
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Structure of Quinoxaline-2-carbohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the molecular structure, synthesis, and physicochemical properties of quinoxaline-2-carbohydrazide. It is intended for researchers, medicinal chemists, and drug development professionals who are leveraging the quinoxaline scaffold for therapeutic innovation.

Introduction: The Quinoxaline Scaffold in Medicinal Chemistry

The quinoxaline core, a heterocyclic compound resulting from the fusion of a benzene and a pyrazine ring, is a privileged scaffold in medicinal chemistry.[1][2] Its derivatives are known to exhibit a wide array of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][3][4][5][6] The carbohydrazide functional group, when attached to this core, serves as a versatile synthetic handle and often contributes to the molecule's biological activity through its ability to form hydrogen bonds and coordinate with metal ions.

This compound, in particular, is a key intermediate in the synthesis of more complex bioactive molecules.[3][4] Understanding its precise three-dimensional structure and electronic properties is paramount for the rational design of novel therapeutics.

Molecular Structure and Physicochemical Properties

This compound is a small organic molecule with the chemical formula C₉H₈N₄O.[7] Its structure is characterized by a planar quinoxaline ring system linked to a carbohydrazide group at the 2-position.

Core Structural Features

The molecule's fundamental architecture consists of two main components:

  • Quinoxaline Ring: A bicyclic aromatic system that provides a rigid and planar backbone.

  • Carbohydrazide Moiety (-CONHNH₂): A functional group that introduces hydrogen bond donors and acceptors, crucial for molecular recognition and biological activity.

The planarity of the quinoxaline ring system is a key feature, influencing how the molecule interacts with biological targets, often through π-π stacking interactions.[8]

Physicochemical Data Summary

A compilation of key computed physicochemical properties for this compound is presented below. These parameters are critical for predicting the molecule's behavior in biological systems, including its absorption, distribution, metabolism, and excretion (ADME) profile.

PropertyValueSource
Molecular Weight 188.19 g/mol PubChem CID: 276201[7]
Molecular Formula C₉H₈N₄OPubChem CID: 276201[7]
XLogP3 0.6PubChem CID: 276201[7]
Hydrogen Bond Donors 2PubChem CID: 276201[7]
Hydrogen Bond Acceptors 4PubChem CID: 276201[7]
Rotatable Bond Count 1PubChem CID: 276201[7]
Topological Polar Surface Area 80.9 ŲPubChem CID: 276201[7]

Table 1: Key Physicochemical Properties of this compound.

Structural Visualization

The following diagram, generated using the DOT language, illustrates the 2D chemical structure of this compound, highlighting the atom connectivity and key functional groups.

Caption: 2D structure of this compound.

Synthesis and Characterization

The synthesis of this compound is a well-established process, typically proceeding through a two-step sequence starting from o-phenylenediamine. The choice of this starting material is logical due to its inherent 1,2-diamine structure, which is primed for condensation reactions to form the pyrazine ring of the quinoxaline system.

Synthetic Workflow

The most common synthetic route involves the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound, a foundational method for quinoxaline synthesis.[9] Specifically for this compound, the synthesis typically starts with the reaction of o-phenylenediamine with a derivative of pyruvic acid to form an ester, which is then converted to the desired carbohydrazide.[4]

The following workflow diagram illustrates the key steps in a typical synthesis.

Synthesis_Workflow Start o-Phenylenediamine + Ethyl Pyruvate Step1 Cyclocondensation Start->Step1 Intermediate Ethyl 2-quinoxalinecarboxylate Step1->Intermediate Reflux in Ethanol Step2 Hydrazinolysis Intermediate->Step2 Product This compound Step2->Product Hydrazine Hydrate Purification Recrystallization (e.g., from DMF) Product->Purification

Caption: General synthetic workflow for this compound.

Detailed Experimental Protocol

This protocol is a representative example of the synthesis of this compound, adapted from established literature procedures.[3][4]

Step 1: Synthesis of Ethyl 2-quinoxalinecarboxylate

  • To a solution of o-phenylenediamine (10 mmol) in ethanol (50 mL), add ethyl pyruvate (11 mmol).

  • Reflux the reaction mixture for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The product often precipitates out of the solution. If not, the solvent can be removed under reduced pressure.

  • The crude product is then purified, typically by recrystallization from ethanol, to yield ethyl 2-quinoxalinecarboxylate.

Causality: The reflux conditions provide the necessary activation energy for the condensation reaction between the diamine and the dicarbonyl compound. Ethanol is a suitable solvent as it dissolves the reactants and allows for a high enough reaction temperature.

Step 2: Synthesis of this compound

  • Dissolve ethyl 2-quinoxalinecarboxylate (5 mmol) in ethanol (30 mL).

  • Add hydrazine hydrate (10 mmol, 80% solution) to the mixture.

  • Reflux the reaction for 8-12 hours, again monitoring by TLC.

  • After the reaction is complete, cool the mixture in an ice bath to facilitate precipitation.

  • Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum.

  • Further purification can be achieved by recrystallization from a suitable solvent such as dimethylformamide (DMF).[3]

Causality: Hydrazine hydrate acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. The subsequent elimination of ethanol results in the formation of the more stable carbohydrazide. The excess hydrazine ensures the reaction goes to completion.

Spectroscopic Characterization

The structural elucidation of this compound relies on a combination of spectroscopic techniques. While a complete dataset for the parent compound is not always presented in a single source, data from derivatives and related structures provide a strong basis for its characterization.

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the quinoxaline ring, as well as distinct signals for the -NH and -NH₂ protons of the carbohydrazide group.[3][8]

  • ¹³C NMR: The carbon NMR spectrum will show signals for the eight carbons of the quinoxaline ring and the carbonyl carbon of the carbohydrazide.[3][8]

  • IR Spectroscopy: The infrared spectrum will exhibit characteristic absorption bands for the N-H stretching of the amine and amide groups (typically in the 3200-3400 cm⁻¹ region) and a strong C=O stretching band for the carbonyl group (around 1670-1690 cm⁻¹).[3][10]

  • Mass Spectrometry: Mass spectrometry will confirm the molecular weight of the compound, with the molecular ion peak (M+) expected at m/z 188.[7]

Reactivity and Applications in Drug Development

This compound is a valuable building block due to the reactivity of its carbohydrazide moiety. The terminal -NH₂ group is a potent nucleophile, readily participating in condensation reactions with aldehydes and ketones to form hydrazones.[3] This reactivity is extensively exploited to generate libraries of quinoxaline-based derivatives with diverse biological activities.

The resulting hydrazone linkage is often a key pharmacophoric element, contributing to the molecule's ability to interact with biological targets. Derivatives of this compound have been investigated for a range of therapeutic applications, including:

  • Anticancer Agents: Many quinoxaline-hydrazone derivatives have shown potent anticancer activity, often acting as inhibitors of key enzymes like EGFR and COX-2.[3]

  • Antimicrobial Agents: The quinoxaline scaffold is present in numerous compounds with antibacterial and antifungal properties.[1][4][6]

  • Anti-inflammatory Agents: The ability of some derivatives to inhibit COX enzymes makes them promising candidates for anti-inflammatory drugs.[3]

The following diagram illustrates the central role of this compound as a scaffold for generating diverse derivatives.

Applications Core This compound Reaction Condensation with R-CHO or R-CO-R' Core->Reaction Derivative Quinoxaline-Hydrazone Derivatives Reaction->Derivative Anticancer Anticancer Derivative->Anticancer Antimicrobial Antimicrobial Derivative->Antimicrobial Antiinflammatory Anti-inflammatory Derivative->Antiinflammatory Antiviral Antiviral Derivative->Antiviral

Caption: Role of this compound in drug discovery.

Conclusion

This compound is a structurally well-defined and synthetically accessible molecule that serves as a cornerstone in the development of novel therapeutic agents. Its rigid, planar quinoxaline core, combined with the versatile reactivity of the carbohydrazide group, provides a powerful platform for medicinal chemists. A thorough understanding of its structure, synthesis, and reactivity is essential for harnessing its full potential in the ongoing quest for new and effective drugs.

References

  • A M Abdel-Meguid, et al. (2022).
  • Sadaf, S., et al. (2022).
  • Mamtora, J., et al. (n.d.). Synthesis of quinoxaline‐2‐carbohydrazide derivatives.
  • Abu-Hashem, A. A. (2015). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. American Journal of Organic Chemistry.
  • PubChem. (n.d.). This compound. PubChem.
  • PubChem. (n.d.). Quinoline-2-carbohydrazide. PubChem.
  • N/A. (n.d.). Synthesis of fused quinoxalines.
  • N/A. (2024).
  • N/A. (2000). molecules. Semantic Scholar.
  • N/A. (n.d.). Recent Methods for the Synthesis of Quinoxaline Derivatives and their Biological Activities. Europe PMC.
  • N/A. (n.d.).
  • PubChem. (n.d.). Quinoxaline. PubChem.
  • de Souza, M. V. N., et al. (2015). 2-[(E)-2-(3,4-Dichlorobenzylidene)hydrazin-1-yl]quinoxaline. Acta Crystallographica Section E.

Sources

An In-depth Technical Guide to Quinoxaline-2-carbohydrazide: Chemical Properties, Synthesis, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Quinoxaline Scaffold

Quinoxaline, a heterocyclic compound composed of a fused benzene and pyrazine ring, represents a privileged scaffold in medicinal chemistry.[1][2] Its derivatives exhibit a wide spectrum of pharmacological activities, including antibacterial, antifungal, antiviral, anticancer, and anti-inflammatory properties.[3][4][5] This has led to the incorporation of the quinoxaline moiety into several marketed drugs.[1][3] Quinoxaline-2-carbohydrazide, as a key intermediate, serves as a versatile building block for the synthesis of a diverse array of novel bioactive molecules. The presence of the reactive carbohydrazide group allows for facile structural modifications, enabling the exploration of extensive chemical space in the quest for new therapeutic agents.[1][6] This guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of this compound, with a focus on its application in modern drug discovery for researchers, scientists, and drug development professionals.

Physicochemical Properties and IUPAC Nomenclature

The fundamental chemical and physical properties of this compound are crucial for its handling, characterization, and application in synthetic chemistry.

IUPAC Name: this compound[7]

Chemical Structure and Identifiers
  • Molecular Formula: C₉H₈N₄O[7]

  • CAS Number: 54571-06-1

  • PubChem CID: 276201[7]

Tabulated Physicochemical Data
PropertyValueSource
Molecular Weight 188.19 g/mol [7]
XLogP3 0.6[7]
Hydrogen Bond Donor Count 2
Hydrogen Bond Acceptor Count 4
Rotatable Bond Count 1
Exact Mass 188.06981089 Da[7]
SMILES C1=CC=C2C(=C1)N=CC(=N2)C(=O)NN[7]

Synthesis of this compound: A Step-by-Step Protocol

The synthesis of this compound is typically achieved through the hydrazinolysis of its corresponding ester, ethyl quinoxaline-2-carboxylate.[1][6] This method is efficient and widely adopted in synthetic laboratories.

Experimental Protocol: Synthesis via Hydrazinolysis

Rationale: The lone pair of electrons on the nitrogen atom of hydrazine hydrate acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This is followed by the elimination of an ethanol molecule to yield the desired carbohydrazide. The use of an alcoholic solvent like ethanol facilitates the reaction and the precipitation of the product upon cooling.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve ethyl quinoxaline-2-carboxylate in absolute ethanol.

  • Addition of Hydrazine Hydrate: To the ethanolic solution, add an excess of hydrazine hydrate. The molar ratio of hydrazine hydrate to the ester is typically between 5:1 and 10:1 to ensure complete conversion.

  • Reflux: Heat the reaction mixture to reflux and maintain this temperature for a period of 4-8 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Product Isolation: After completion of the reaction, allow the mixture to cool to room temperature. The product, this compound, will precipitate out of the solution.

  • Purification: Collect the precipitate by filtration and wash it with cold ethanol to remove any unreacted starting materials and impurities. The product can be further purified by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water.

Synthesis_Workflow start Ethyl quinoxaline-2-carboxylate intermediate Nucleophilic Acyl Substitution start->intermediate 1. React with reagent Hydrazine Hydrate (Ethanol, Reflux) reagent->intermediate product This compound intermediate->product 2. Yields

Caption: Synthesis of this compound.

Chemical Reactivity and Derivatization

The carbohydrazide moiety in this compound is a versatile functional group that readily undergoes a variety of chemical transformations, making it a valuable precursor for the synthesis of diverse heterocyclic systems.

Condensation Reactions

The terminal amino group of the hydrazide is nucleophilic and reacts with various carbonyl compounds, such as aldehydes and ketones, to form the corresponding hydrazones (Schiff bases).[1][4] These reactions are typically carried out in a protic solvent like ethanol and may be catalyzed by a small amount of acid. The resulting hydrazones are themselves important pharmacophores and can serve as intermediates for further cyclization reactions.

Cyclization Reactions

This compound is a key starting material for the synthesis of fused heterocyclic systems containing oxadiazole, pyrazole, and triazole rings.

  • 1,3,4-Oxadiazoles: Reaction with carbon disulfide in the presence of a base leads to the formation of a 5-mercapto-1,3,4-oxadiazole ring fused to the quinoxaline core.[1]

  • Pyrazoles: Condensation with 1,3-dicarbonyl compounds, such as acetylacetone, yields N-pyrazolo derivatives.[1]

  • Triazoles: Treatment with potassium thiocyanate in an acidic medium, followed by cyclization, can produce triazole-fused quinoxalines.[8]

Reactivity_Diagram cluster_reactions Derivatization Pathways start This compound aldehyde Aldehydes / Ketones start->aldehyde Condensation dicarbonyl 1,3-Dicarbonyls start->dicarbonyl Cyclocondensation cs2 Carbon Disulfide start->cs2 Cyclization hydrazone Hydrazones aldehyde->hydrazone pyrazole Pyrazoles dicarbonyl->pyrazole oxadiazole 1,3,4-Oxadiazoles cs2->oxadiazole

Sources

An In-Depth Technical Guide to the Synthesis of Quinoxaline-2-carbohydrazide from Ethyl Quinoxaline-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the synthesis of quinoxaline-2-carbohydrazide, a pivotal intermediate in the development of novel therapeutic agents. The quinoxaline scaffold is a recurring motif in a multitude of biologically active compounds, exhibiting a wide spectrum of pharmacological activities including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3][4][5] This document, intended for researchers, scientists, and professionals in drug development, delineates the chemical principles, experimental protocols, and critical considerations for the efficient conversion of ethyl quinoxaline-2-carboxylate to its corresponding carbohydrazide. We will delve into the reaction mechanism, provide a detailed and validated experimental procedure, discuss optimization strategies, and address crucial safety protocols.

Introduction: The Significance of the Quinoxaline Scaffold

Quinoxaline, a heterocyclic compound formed by the fusion of a benzene ring and a pyrazine ring, represents a privileged scaffold in medicinal chemistry.[6][7] Its derivatives have garnered significant attention due to their diverse biological activities, which has led to the development of several approved drugs.[1][3][4] The functionalization of the quinoxaline core allows for the fine-tuning of its pharmacological profile, making it a versatile platform for drug design. This compound, in particular, serves as a crucial building block for the synthesis of a wide array of more complex molecules through reactions with aldehydes, ketones, and other electrophiles.[1][3] This guide focuses on the fundamental transformation that provides access to this key intermediate.

Reaction Principles: The Chemistry of Hydrazinolysis

The synthesis of this compound from ethyl quinoxaline-2-carboxylate is a classic example of a nucleophilic acyl substitution reaction, specifically, hydrazinolysis. The core of this transformation lies in the reaction between the ester functional group of the starting material and the highly nucleophilic hydrazine hydrate.

Unraveling the Mechanism

The reaction proceeds through a well-established nucleophilic addition-elimination pathway. The lone pair of electrons on one of the nitrogen atoms of hydrazine attacks the electrophilic carbonyl carbon of the ester. This initial attack forms a tetrahedral intermediate. Subsequently, the intermediate collapses, leading to the elimination of the ethoxide leaving group (from the original ethyl ester). The ethoxide then deprotonates the newly formed hydrazide, and a final proton transfer step yields the stable this compound and ethanol as a byproduct.

Hydrazinolysis_Mechanism cluster_0 Reaction Pathway Start Ethyl Quinoxaline-2-carboxylate + Hydrazine Hydrate Intermediate Tetrahedral Intermediate Start->Intermediate Nucleophilic Attack Product This compound + Ethanol Intermediate->Product Elimination of Ethoxide

Caption: General workflow of the hydrazinolysis reaction.

Experimental Protocol: A Validated Step-by-Step Guide

This section provides a detailed, self-validating protocol for the synthesis of this compound. Adherence to these steps, coupled with good laboratory practice, is crucial for achieving high yields and purity.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
Ethyl quinoxaline-2-carboxylate≥98%Commercially AvailableStarting material
Hydrazine hydrate (55-64%)Reagent GradeCommercially AvailableCaution: Toxic and Corrosive [8][9][10][11][12]
Ethanol (Absolute)ACS GradeCommercially AvailableReaction solvent
MethanolACS GradeCommercially AvailableRecrystallization solvent
Round-bottom flaskAppropriate sizeStandard lab supplier
Reflux condenserStandard lab supplier
Magnetic stirrer and stir barStandard lab supplier
Heating mantleStandard lab supplier
Buchner funnel and filter paperStandard lab supplier
Beakers and Erlenmeyer flasksStandard lab supplier
Detailed Synthesis Procedure
  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add ethyl quinoxaline-2-carboxylate (1.0 equivalent).

  • Solvent Addition: Add absolute ethanol to the flask to dissolve the starting material. A typical concentration is in the range of 0.1-0.5 M.

  • Reagent Addition: Slowly add hydrazine hydrate (typically 3-5 equivalents) to the stirred solution at room temperature. The addition should be done carefully, preferably under a fume hood, due to the hazardous nature of hydrazine.

  • Reaction Progression: Heat the reaction mixture to reflux and maintain this temperature with continuous stirring. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Reaction Work-up: After the reaction is complete (typically 2-4 hours, as indicated by TLC), cool the reaction mixture to room temperature. A solid precipitate of this compound should form.

  • Isolation of Product: Collect the solid product by vacuum filtration using a Buchner funnel.

  • Washing: Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials and soluble impurities.

  • Drying: Dry the product under vacuum to obtain the crude this compound.

  • Purification (Recrystallization): For higher purity, the crude product can be recrystallized from a suitable solvent, such as methanol or ethanol. Dissolve the crude product in a minimal amount of the hot solvent and allow it to cool slowly to form crystals. Filter the purified crystals and dry them under vacuum.

Synthesis_Workflow cluster_workflow Experimental Workflow A 1. Dissolve Ethyl Quinoxaline-2-carboxylate in Ethanol B 2. Add Hydrazine Hydrate A->B C 3. Reflux the Reaction Mixture B->C D 4. Monitor by TLC C->D E 5. Cool to Room Temperature D->E F 6. Isolate by Filtration E->F G 7. Wash with Cold Ethanol F->G H 8. Dry Under Vacuum G->H I 9. Recrystallize from Methanol/Ethanol (Optional) H->I

Sources

Quinoxaline-2-Carbohydrazide Derivatives: A Comprehensive Technical Guide to Their Biological Activities

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quinoxaline scaffold, a heterocyclic aromatic compound formed by the fusion of a benzene and a pyrazine ring, is a cornerstone in modern medicinal chemistry. Its derivatives have demonstrated a remarkable breadth of pharmacological activities, positioning them as promising candidates for drug discovery and development. This technical guide focuses specifically on quinoxaline-2-carbohydrazide derivatives, providing an in-depth exploration of their synthesis, diverse biological activities, and the underlying mechanisms of action. We will delve into their potential as anticancer, antimicrobial, antiviral, and anti-inflammatory agents, supported by experimental data and protocols. This guide is intended to be a valuable resource for researchers and professionals in the field, offering both foundational knowledge and practical insights to drive further innovation.

The Quinoxaline Scaffold: A Privileged Structure in Medicinal Chemistry

Quinoxaline and its derivatives are recognized for their wide array of biological activities, including but not limited to anticancer, antibacterial, antifungal, antiviral, anti-inflammatory, and antimalarial properties.[1][2][3] The nitrogen atoms within the pyrazine ring are crucial for their biological function, often participating in hydrogen bonding and coordination complexes, which allows for interaction with various biological targets like enzymes and receptors.[1] The versatility of the quinoxaline ring system provides a robust scaffold for the development of novel therapeutic agents.[1]

Synthesis of this compound: The Core Moiety

The foundational step in exploring the biological potential of this class of compounds is the synthesis of the this compound core. This is typically achieved through a multi-step process, which is outlined below.

Experimental Protocol: Synthesis of this compound

This protocol describes a common method for the synthesis of the this compound scaffold, which serves as a versatile intermediate for the creation of a diverse library of derivatives.[4][5]

Step 1: Synthesis of Ethyl 3-methylquinoxaline-2-carboxylate

  • Dissolve o-phenylenediamine in a suitable solvent, such as ethanol.

  • Add ethyl 2-chloro-3-oxobutanoate to the solution.

  • Reflux the mixture for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool, leading to the precipitation of the product.

  • Filter the precipitate, wash with cold ethanol, and dry to obtain ethyl 3-methylquinoxaline-2-carboxylate.

Step 2: Synthesis of 3-Methylthis compound

  • Suspend ethyl 3-methylquinoxaline-2-carboxylate in ethanol.

  • Add hydrazine hydrate to the suspension.

  • Reflux the mixture for an extended period, again monitoring by TLC.

  • After the reaction is complete, cool the mixture in an ice bath to facilitate precipitation.

  • Filter the resulting solid, wash with diethyl ether, and dry to yield 3-methylthis compound.

Diagram: Synthesis of this compound

G A o-Phenylenediamine + Ethyl 2-chloro-3-oxobutanoate B Ethyl 3-methylquinoxaline-2-carboxylate A->B Reflux in Ethanol D 3-Methylthis compound B->D Reflux in Ethanol C Hydrazine Hydrate C->D

Caption: General synthetic route for this compound.

Anticancer Activity: A Promising Frontier

Quinoxaline derivatives have emerged as a significant class of anticancer agents, with numerous studies highlighting their potent cytotoxic effects against a variety of cancer cell lines.[6][7] The carbohydrazide moiety often serves as a linker to introduce further structural diversity, leading to enhanced anticancer potential.

Mechanism of Action

The anticancer activity of quinoxaline derivatives is often attributed to their ability to interfere with critical cellular processes in cancer cells. These mechanisms include:

  • Inhibition of Protein Kinases: Many quinoxaline derivatives act as competitive inhibitors of ATP at the kinase domain of various protein kinases, such as Vascular Endothelial Growth Factor Receptor (VEGFR), Epidermal Growth Factor Receptor (EGFR), and c-Met kinase.[8][9] This inhibition disrupts downstream signaling pathways crucial for cancer cell proliferation, survival, and angiogenesis.

  • Topoisomerase II Inhibition: Some derivatives have been shown to inhibit topoisomerase II, an enzyme essential for DNA replication and repair.[6] This leads to DNA damage and ultimately triggers apoptosis (programmed cell death) in cancer cells.

  • Induction of Apoptosis: Quinoxaline derivatives can induce apoptosis through various pathways, including the activation of caspases and modulation of the Bcl-2 family of proteins.[8]

  • Cell Cycle Arrest: Certain compounds have been observed to cause cell cycle arrest at different phases, such as G2/M, preventing cancer cells from dividing and proliferating.[6]

Quantitative Data: In Vitro Anticancer Activity

The following table summarizes the in vitro anticancer activity of selected this compound derivatives against various human cancer cell lines, with data presented as IC50 values (the concentration required to inhibit 50% of cell growth).

Compound IDCancer Cell LineIC50 (µM)Reference
Compound 11 Breast (MCF-7)0.81[9][10]
Liver (HepG2)1.25[10]
Colon (HCT-116)2.14[10]
Compound 13 Breast (MCF-7)1.12[9][10]
Liver (HepG2)2.91[10]
Colon (HCT-116)0.93[10]
Compound 4a Breast (MCF-7)3.21[9][10]
Liver (HepG2)4.54[10]
Colon (HCT-116)3.87[10]
Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the this compound derivatives and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours. During this time, viable cells with active metabolism will convert the MTT into a purple formazan product.

  • Formazan Solubilization: Add a solubilizing agent, such as DMSO or isopropanol, to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

  • Data Analysis: Calculate the percentage of cell viability compared to the control and determine the IC50 value.

Diagram: Anticancer Mechanism of Action

G A This compound Derivative B Protein Kinase (e.g., EGFR, VEGFR) A->B Inhibition C Topoisomerase II A->C Inhibition D Signaling Pathway Disruption B->D E DNA Damage C->E F Reduced Proliferation D->F G Apoptosis E->G F->G

Caption: Potential anticancer mechanisms of quinoxaline derivatives.

Antimicrobial Activity: Combating Pathogens

The emergence of multidrug-resistant pathogens presents a significant global health challenge, necessitating the discovery of novel antimicrobial agents. This compound derivatives have demonstrated promising activity against a range of bacteria and fungi.[11][12]

Antibacterial and Antifungal Efficacy

Numerous studies have reported the synthesis of this compound derivatives and their subsequent evaluation for antimicrobial activity.[3][12] These compounds have shown efficacy against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[13]

Quantitative Data: Minimum Inhibitory Concentration (MIC)

The following table presents the MIC values (the lowest concentration of a compound that inhibits visible growth) of selected quinoxaline derivatives against various microorganisms.

Compound IDMicroorganismMIC (µg/mL)Reference
Compound 8c E. coli-[3]
Compound 8d E. coli-[3]
Compound 11a E. coli-[3]
Compound 3e M. tuberculosis H37Rv0.65 µM[14]
Compound 3f S. typhi-[14]

Note: Specific MIC values for E. coli were not provided in the source, but the compounds were reported to be highly active.

Experimental Protocol: Broth Microdilution Method for MIC Determination

The broth microdilution method is a standard laboratory procedure used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.[15][16][17]

  • Preparation of Inoculum: Prepare a standardized suspension of the test microorganism in a suitable broth, adjusted to a 0.5 McFarland standard.

  • Serial Dilutions: Perform serial two-fold dilutions of the quinoxaline derivative in a 96-well microtiter plate containing broth.

  • Inoculation: Inoculate each well with the prepared microbial suspension. Include positive (microorganism and broth) and negative (broth only) controls.

  • Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Diagram: Antimicrobial Assay Workflow

G cluster_0 Preparation cluster_1 Assay cluster_2 Incubation & Analysis A Standardized Microbial Inoculum C Inoculation of 96-well Plate A->C B Serial Dilutions of Quinoxaline Derivative B->C D Incubation at 37°C for 24h C->D E Visual Assessment of Microbial Growth D->E F Determination of MIC E->F

Caption: Workflow for MIC determination by broth microdilution.

Antitubercular Activity: A Renewed Hope

Tuberculosis (TB), caused by Mycobacterium tuberculosis, remains a leading cause of death from a single infectious agent worldwide. The development of new anti-TB drugs is a critical priority. This compound derivatives have shown significant promise in this area.[14][18]

Mechanism and Efficacy

Some quinoxaline derivatives, particularly the 1,4-di-N-oxide variants, have demonstrated potent activity against both drug-susceptible and drug-resistant strains of M. tuberculosis.[19] Their novel mode of action, which may differ from that of current anti-TB drugs, makes them particularly attractive candidates for further development.[19] A notable finding is the activity of some derivatives against non-replicating persistent M. tuberculosis, which is a major challenge in TB treatment.[19]

Antiviral and Anti-inflammatory Potential

Beyond their anticancer and antimicrobial properties, this compound derivatives have also been investigated for their antiviral and anti-inflammatory activities.

Antiviral Activity

The broad biological activity of quinoxalines extends to antiviral effects.[20][21] Research has explored their potential against a range of viruses, with some derivatives showing promising inhibitory activity.[22][23] The development of broad-spectrum antiviral agents is of paramount importance, and the quinoxaline scaffold offers a promising starting point for such endeavors.

Anti-inflammatory Activity

Inflammation is a key pathological feature of many chronic diseases. Quinoxaline derivatives have been shown to possess anti-inflammatory properties, often through the inhibition of key inflammatory mediators such as cyclooxygenase (COX) enzymes and pro-inflammatory cytokines.[24][25] Some derivatives have demonstrated dual EGFR and COX-2 inhibitory activity, suggesting their potential as both anticancer and anti-inflammatory agents.[9][10]

Structure-Activity Relationship (SAR) and Future Perspectives

The extensive research on this compound derivatives has provided valuable insights into their structure-activity relationships (SAR). The nature and position of substituents on the quinoxaline ring and modifications of the carbohydrazide moiety have been shown to significantly influence their biological activity.

Future research in this field should focus on:

  • Lead Optimization: Utilizing SAR data to design and synthesize more potent and selective derivatives.

  • Mechanism of Action Studies: Further elucidating the precise molecular targets and pathways through which these compounds exert their biological effects.

  • In Vivo Studies: Progressing promising candidates from in vitro studies to preclinical animal models to evaluate their efficacy and safety.

  • Combination Therapies: Investigating the synergistic effects of quinoxaline derivatives with existing drugs to enhance therapeutic outcomes and overcome drug resistance.

Conclusion

This compound derivatives represent a versatile and highly promising class of bioactive compounds. Their demonstrated efficacy as anticancer, antimicrobial, antiviral, and anti-inflammatory agents underscores their potential for the development of new therapeutics. This guide has provided a comprehensive overview of their synthesis, biological activities, and underlying mechanisms, along with practical experimental protocols. It is our hope that this resource will serve as a catalyst for further research and innovation in this exciting field of medicinal chemistry.

References

  • A Comparative Analysis of Quinoxaline-Based Anticancer Agents - Benchchem. (URL: )
  • Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. (URL: )
  • Novel quinoxaline derivatives as dual EGFR and COX-2 inhibitors: synthesis, molecular docking and biological evaluation as potential anticancer and anti-inflamm
  • Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers - PMC - PubMed Central. (URL: )
  • Novel quinoxaline derivatives as dual EGFR and COX-2 inhibitors: synthesis, molecular docking and biological evaluation as potential anticancer and anti-inflamm
  • Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limit
  • Application Notes and Protocols: Antimicrobial Susceptibility Testing of Novel Compounds - Benchchem. (URL: )
  • Evaluation of novel compounds as anti-bacterial or anti-virulence agents - PMC - NIH. (URL: )
  • Quinoxaline 1,4-di-N-Oxides: Biological Activities and Mechanisms of Actions - PMC. (URL: )
  • Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Deriv
  • Synthesis of quinoxaline‐2‐carbohydrazide derivatives.
  • Synthesis, Reactions and Biological Activity of Quinoxaline Deriv
  • Novel quinoxaline derivatives as dual EGFR and COX-2 inhibitors: synthesis, molecular docking and biological evaluation as potential anticancer and anti-inflamm
  • Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - ResearchG
  • (PDF)
  • Efficacy of Quinoxaline-2-Carboxylate 1,4-Di-N-Oxide Derivatives in Experimental Tuberculosis - PMC - NIH. (URL: )
  • Synthesis of fused quinoxalines - Mendeleev Communic
  • Quinoxaline derivatives: Recent discoveries and development strategies towards anticancer agents - PubMed. (URL: )
  • New Conjugates of Quinoxaline as Potent Antitubercular and Antibacterial Agents - PMC. (URL: )
  • Recent Methods for the Synthesis of Quinoxaline Derivatives and their Biological Activities. (URL: )
  • Synthesis, Biological Evaluation, and In Silico Modeling of N-Substituted Quinoxaline-2-Carboxamides - PMC - NIH. (URL: )
  • Synthetic Methods of Quinoxaline Derivatives and their Potential Anti-inflamm
  • Quinoxaline Moiety: A Potential Scaffold against Mycobacterium tuberculosis - PMC. (URL: )
  • Synthesis and biological activity of quinoxaline deriv
  • Anti-cancer effect of a quinoxaline derivative GK13 as a transglutaminase 2 inhibitor. (URL: )
  • Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - MDPI. (URL: )
  • Antimycobacterial Activity of New quinoxaline-2-carbonitrile and quinoxaline-2-carbonitrile 1,4-di-N-oxide Deriv
  • Synthesis and Antimicrobial Activities of Some Novel Quinoxalinone Deriv
  • Substituted hydrazide quinoxaline derivatives as anticancer agents...
  • Anticancer, anti-inflammatory and analgesic activities of aminoalcohol-based quinoxaline small molecules - PMC - PubMed Central. (URL: )
  • Quinoxaline Derivatives as Antiviral Agents: A Systematic Review - PMC - PubMed Central. (URL: )
  • Synthesis and antimicrobial activity of some new quinoxaline derivatives - Scholars Research Library. (URL: )
  • Anti-inflammatory and analgesic activities of some novel carboxamides derived from 2-phenyl quinoline candid
  • Carbohydrazide Analogues: A Review of Synthesis and Biological Activities - ResearchG
  • Synthesis and Antimicrobial Activity of Some New Quinoxaline Deriv
  • Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy against respiratory p
  • Synthesis and Antimicrobial Activity of Some New Substituted Quinoxalines - PMC - NIH. (URL: )
  • Synthesis and Antimicrobial Activities of Some Novel Quinoxaline Deriv
  • Quinoxaline Derivatives as Antiviral Agents: A Systematic Review - ResearchG
  • Analgesic and anti-inflammatory activity of quinoxaline derivatives: Design synthesis and characterization | Request PDF - ResearchG
  • Quinoxaline Derivatives as Antiviral Agents: A System
  • Design, Synthesis, Antifungal Activity, and 3D-QSAR Study of Novel Quinoxaline-2-Oxyacet

Sources

Quinoxaline-2-Carbohydrazide: A Privileged Scaffold for Next-Generation Anticancer Agents

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Drug Discovery Professionals

Abstract

The quinoxaline scaffold, a heterocyclic aromatic compound formed by the fusion of a benzene and a pyrazine ring, has emerged as a "privileged structure" in medicinal chemistry due to its diverse and significant pharmacological activities.[1][2] This technical guide focuses on a specific and highly promising class of these compounds: quinoxaline-2-carbohydrazide and its derivatives. We will provide an in-depth exploration of their potential as anticancer agents, delving into their synthesis, mechanisms of action, structure-activity relationships (SAR), and the experimental methodologies crucial for their evaluation. This document is intended for researchers, scientists, and drug development professionals in the field of oncology, offering a comprehensive resource to guide further research and development of this promising class of therapeutic agents.

The Quinoxaline Scaffold: A Foundation for Anticancer Drug Design

The quinoxaline nucleus is a versatile building block in the design of novel therapeutic agents.[3] Its unique chemical properties allow for extensive functionalization, enabling the fine-tuning of its biological activity.[4] Quinoxaline derivatives have demonstrated a wide spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[5] In the context of oncology, these compounds have been shown to target a variety of cancer-related pathways and enzymes, making them a focal point of intensive research.[6][7]

The carbohydrazide moiety at the 2-position of the quinoxaline ring introduces a critical functional group that can participate in various chemical reactions, allowing for the synthesis of a diverse library of derivatives.[8][9] This hydrazide group can act as a key pharmacophore, interacting with biological targets and contributing to the overall anticancer activity of the molecule.

Synthesis of this compound Derivatives: A Generalized Approach

The synthesis of this compound derivatives typically begins with the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound to form the core quinoxaline ring.[10] A common starting material is 4-methyl-3-oxo-3,4-dihydrothis compound.[8][11] This core structure can then be modified through reactions with various aldehydes, ketones, isothiocyanates, and other electrophiles to generate a diverse range of derivatives.[8][12]

Experimental Protocol: Synthesis of Novel this compound Derivatives

This protocol outlines a general procedure for the synthesis of novel this compound derivatives, based on established methodologies.[8][11]

  • Step 1: Synthesis of the this compound Core.

    • React an appropriate o-phenylenediamine with a suitable 1,2-dicarbonyl compound (e.g., ethyl 2-chloro-3-oxobutanoate) in a suitable solvent (e.g., ethanol) under reflux to form the quinoxaline ester.

    • Treat the resulting ester with hydrazine hydrate to yield the this compound core.

  • Step 2: Derivatization of the Carbohydrazide Moiety.

    • Dissolve the this compound in a suitable solvent (e.g., ethanol or acetic acid).

    • Add the desired aldehyde, ketone, or other electrophilic reagent to the solution.

    • Reflux the reaction mixture for a specified time, monitoring the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture and isolate the product by filtration or extraction.

  • Step 3: Purification and Characterization.

    • Purify the synthesized derivative using appropriate techniques such as recrystallization or column chromatography.

    • Characterize the final product using spectroscopic methods, including ¹H NMR, ¹³C NMR, and mass spectrometry, to confirm its structure and purity.

G cluster_synthesis Synthesis Workflow Start o-Phenylenediamine + 1,2-Dicarbonyl Compound Step1 Condensation Reaction (Formation of Quinoxaline Ring) Start->Step1 Reflux Intermediate1 Quinoxaline Ester Step1->Intermediate1 Step2 Hydrazinolysis (Addition of Hydrazine Hydrate) Intermediate1->Step2 Core This compound (Core Scaffold) Step2->Core Step3 Derivatization (Reaction with Aldehydes, Ketones, etc.) Core->Step3 Derivatives Library of this compound Derivatives Step3->Derivatives Purification Purification & Characterization (NMR, MS) Derivatives->Purification End Pure Anticancer Candidates Purification->End

Caption: A generalized workflow for the synthesis of this compound derivatives.

Anticancer Potential and Mechanisms of Action

This compound derivatives have demonstrated significant anticancer activity against a range of human cancer cell lines, including breast, colon, liver, and leukemia.[10][8][13] Their mechanisms of action are often multi-faceted, targeting key signaling pathways and cellular processes that are dysregulated in cancer.[2][5]

Inhibition of Protein Kinases

A primary mechanism of action for many quinoxaline derivatives is the inhibition of protein kinases, which are crucial regulators of cell growth, proliferation, and survival.[13][14] Specific targets include:

  • Epidermal Growth Factor Receptor (EGFR): Several this compound derivatives have been identified as potent inhibitors of EGFR, a receptor tyrosine kinase that is often overexpressed or mutated in various cancers.[8][11] Inhibition of EGFR blocks downstream signaling pathways, such as the PI3K/AKT/mTOR and MAPK pathways, leading to reduced tumor growth.[5][15]

  • Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): By inhibiting VEGFR-2, these compounds can disrupt angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen.[6]

  • Other Kinases: The quinoxaline scaffold has been shown to be a versatile platform for targeting a variety of other kinases, including c-Met, Src, and cyclin-dependent kinases (CDKs).[2][13]

G cluster_pathway EGFR Signaling Pathway Inhibition cluster_downstream Downstream Signaling Ligand Growth Factor (EGF) EGFR EGFR Ligand->EGFR PI3K PI3K EGFR->PI3K RAS RAS EGFR->RAS Quinoxaline This compound Derivative Quinoxaline->EGFR Apoptosis Apoptosis Quinoxaline->Apoptosis AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR CellularResponse Cell Proliferation, Survival, Angiogenesis mTOR->CellularResponse RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->CellularResponse

Caption: Inhibition of the EGFR signaling pathway by this compound derivatives.

Induction of Apoptosis

Many quinoxaline derivatives have been shown to induce apoptosis, or programmed cell death, in cancer cells.[13] This can occur through various mechanisms, including the activation of caspases, the upregulation of pro-apoptotic proteins like p53, and the disruption of mitochondrial function.[16]

Other Mechanisms
  • Topoisomerase Inhibition: Some quinoxaline compounds can inhibit topoisomerase enzymes, which are essential for DNA replication and repair, leading to DNA damage and cell death.[2][6]

  • COX-2 Inhibition: Certain derivatives exhibit inhibitory activity against cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and carcinogenesis.[8][11]

  • Transglutaminase 2 (TGase 2) Inhibition: A quinoxaline derivative, GK13, has been identified as a competitive inhibitor of TGase 2, an enzyme implicated in pro-survival and anti-apoptotic pathways in cancer.[17]

Structure-Activity Relationship (SAR) Studies

SAR studies are crucial for optimizing the anticancer activity of this compound derivatives.[18][19] These studies involve systematically modifying the chemical structure of the lead compound and evaluating the impact of these changes on its biological activity.

Key SAR findings for quinoxaline derivatives include:

  • Substituents on the Phenyl Ring: The nature and position of substituents on the phenyl ring of the quinoxaline nucleus can significantly influence activity. Electron-withdrawing groups or electron-donating groups at specific positions can enhance or decrease potency.[10]

  • Modifications of the Carbohydrazide Linker: The hydrazide linker is a critical element for activity. Modifications to this linker, such as the formation of hydrazones, pyrazoles, or oxadiazoles, have led to compounds with potent anticancer effects.[8][12]

  • Heterocyclic Rings: The introduction of other heterocyclic rings to the quinoxaline scaffold can lead to hybrid molecules with enhanced activity and novel mechanisms of action.[10]

Table 1: In Vitro Anticancer Activity of Selected this compound Derivatives

CompoundCancer Cell LineIC₅₀ (µM)Mechanism of ActionReference
Compound 11 MCF-7 (Breast)0.81EGFR and COX-2 Inhibition[8][11]
HepG2 (Liver)1.53[8][11]
HCT-116 (Colon)1.25[8][11]
Compound 13 MCF-7 (Breast)1.12EGFR and COX-2 Inhibition[8][11]
HepG2 (Liver)2.91[8][11]
HCT-116 (Colon)0.94[8][11]
Compound 4a MCF-7 (Breast)3.21EGFR and COX-2 Inhibition[8][11]
HepG2 (Liver)4.54[8][11]
HCT-116 (Colon)3.98[8][11]
Compound 5 MCF-7 (Breast)4.11EGFR and COX-2 Inhibition[8][11]
HepG2 (Liver)3.87[8][11]
HCT-116 (Colon)4.32[8][11]

Future Perspectives and Challenges

This compound derivatives represent a highly promising class of anticancer agents with the potential for further development.[20] Future research should focus on:

  • Lead Optimization: Continued SAR studies to design and synthesize novel derivatives with improved potency, selectivity, and pharmacokinetic properties.

  • Mechanism of Action Elucidation: In-depth studies to fully understand the molecular targets and signaling pathways affected by these compounds.

  • In Vivo Efficacy: Evaluation of the most promising compounds in preclinical animal models to assess their in vivo efficacy and safety.[21]

  • Combination Therapies: Investigating the potential of these derivatives in combination with existing anticancer drugs to overcome drug resistance and enhance therapeutic outcomes.

While the anticancer potential of quinoxaline compounds is well-documented, a significant challenge remains in translating these preclinical findings into clinical success.[10] Issues such as toxicity and the need for more targeted therapies must be addressed through rigorous preclinical and clinical development.[10]

Conclusion

The this compound scaffold is a fertile ground for the discovery of novel and effective anticancer agents. The versatility of its chemistry, coupled with its ability to interact with multiple cancer-relevant targets, makes it a highly attractive platform for drug development. The insights and methodologies presented in this guide provide a solid foundation for researchers to build upon, with the ultimate goal of developing new therapies to combat this devastating disease.

References

  • Montero, V., et al. (2024). Quinoxaline derivatives: Recent discoveries and development strategies towards anticancer agents. European Journal of Medicinal Chemistry, 271, 116360. [Link]
  • Various Authors. (n.d.). ANTI-CANCER POTENTIAL OF QUINOXALINE DERIVATIVES: CURRENT SCENARIO AND FUTURE PERSPECTIVE.
  • Various Authors. (2016). Quinoxaline Nucleus: A Promising Scaffold in Anti-cancer Drug Discovery. Anticancer Agents in Medicinal Chemistry, 16(10), 1339-1352. [Link]
  • Various Authors. (2025). Exploring the Anticancer Properties of Quinoxaline-Based Molecules: A Systematic Review. Chemistry & Biodiversity, 22(11), e01173. [Link]
  • Various Authors. (2025).
  • BenchChem. (2025). A Comparative Analysis of Quinoxaline-Based Anticancer Agents. BenchChem.
  • Vanelle, P., et al. (2019). Antitumoral activity of quinoxaline derivatives: A systematic review. European Journal of Medicinal Chemistry, 163, 136-147. [Link]
  • Various Authors. (n.d.). The Role of Quinoxaline Derivatives in Modern Drug Discovery. BenchChem.
  • BenchChem. (2025). Synthesis of Novel Quinoxaline-Based Compounds: Applications and Protocols for Drug Discovery. BenchChem.
  • Various Authors. (2023). Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. Molecules, 26(16), 4895. [Link]
  • Various Authors. (2017). Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers. Molecules, 22(1), 124. [Link]
  • Various Authors. (n.d.). Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines.
  • Various Authors. (2022). Novel quinoxaline derivatives as dual EGFR and COX-2 inhibitors: synthesis, molecular docking and biological evaluation as potential anticancer and anti-inflammatory agents. RSC Advances, 12(40), 25965-25983. [Link]
  • Various Authors. (2022). Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development. Molecules, 27(18), 5897. [Link]
  • Various Authors. (n.d.). Quinoxaline derivatives: Recent discoveries and development strategies towards anticancer agents.
  • Various Authors. (2020). Understanding the mechanism of action of pyrrolo[3,2-b]quinoxaline-derivatives as kinase inhibitors. Scientific Reports, 10(1), 8345. [Link]
  • Various Authors. (2022). Novel quinoxaline derivatives as dual EGFR and COX-2 inhibitors: synthesis, molecular docking and biological evaluation as potential anticancer and anti-inflammatory agents. RSC Advances, 12(40), 25965-25983. [Link]
  • Various Authors. (2022). Novel quinoxaline derivatives as dual EGFR and COX-2 inhibitors: synthesis, molecular docking and biological - Semantic Scholar. Semantic Scholar.
  • Mamtora, J., et al. (n.d.). Synthesis of quinoxaline‐2‐carbohydrazide derivatives.
  • Various Authors. (n.d.). Some quinoxaline-based drugs and drug-like candidates as anticancer agents.
  • Various Authors. (2024). Synthesis, characterization and biological research of novel 2-(quinoline-4-carbonyl)hydrazide-acrylamide hybrids as potential anticancer agents on MCF-7 breast carcinoma cells by targeting EGFR-TK. RSC Advances, 14(15), 10584-10599. [Link]
  • Various Authors. (2025). Anti-cancer effect of a quinoxaline derivative GK13 as a transglutaminase 2 inhibitor.
  • BenchChem. (n.d.). Structure-Activity Relationship (SAR)
  • Various Authors. (2014). Design, synthesis and structure-activity relationship of novel quinoxaline derivatives as cancer chemopreventive agent by inhibition of tyrosine kinase receptor. European Journal of Medicinal Chemistry, 74, 54-65. [Link]
  • BenchChem. (n.d.). Quinoxaline Derivatives Emerge as Promising Anticancer Agents in Preclinical Models. BenchChem.
  • Various Authors. (n.d.). Quinoxaline anticancer agents.
  • Various Authors. (n.d.). Structure activity relationship (SAR) for the newly synthesized quinoxaline derivatives.
  • Various Authors. (2008). In vitro and in vivo anti-tumoral activities of imidazo[1,2-a]quinoxaline, imidazo[1,5-a]quinoxaline, and pyrazolo[1,5-a]quinoxaline derivatives. Bioorganic & Medicinal Chemistry, 16(13), 6699-6707. [Link]
  • Various Authors. (n.d.). Design, synthesis and biological evaluation of (E)-2-(2-arylhydrazinyl)quinoxalines, a promising and potent new class of anticancer agents. Semantic Scholar.

Sources

discovery and history of quinoxaline compounds in medicinal chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Discovery and Medicinal Chemistry of Quinoxaline Compounds

Abstract

The quinoxaline scaffold, a heterocyclic system composed of a fused benzene and pyrazine ring, represents a cornerstone in modern medicinal chemistry.[1][2][3][4] From its initial synthesis in the late 19th century to its current status as a "privileged scaffold," the journey of quinoxaline is a compelling narrative of chemical innovation and therapeutic discovery. This technical guide provides an in-depth exploration of the history, synthesis, and biological significance of quinoxaline derivatives. We will examine the evolution of synthetic methodologies, delve into the diverse mechanisms of action that underpin their therapeutic effects, and spotlight key compounds that have reached clinical practice. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this versatile chemical entity.

The Genesis of a Privileged Scaffold: Discovery and Early Synthesis

The story of quinoxaline begins in 1884 with the pioneering work of Korner and Hinsberg, who first reported its synthesis.[2] The classical and still widely utilized method involves the condensation reaction between an ortho-phenylenediamine (a 1,2-arylenediamine) and a 1,2-dicarbonyl compound, such as glyoxal or benzil.[2][5][6][7] This foundational reaction, often requiring an acid catalyst and heat, provided the chemical community with straightforward access to the core quinoxaline structure, paving the way for future exploration.[5]

The fundamental nature of this bicyclic aromatic heterocycle, also known as 1,4-diazanaphthalene or benzopyrazine, lies in its unique electronic properties and its ability to serve as a versatile building block.[1][6][8][9] Its weak basicity (pKa = 0.56) and capacity to form salts with acids are key physicochemical characteristics.[2]

Experimental Protocol: Classical Quinoxaline Synthesis (Hinsberg Reaction)

This protocol describes a general, well-established procedure for synthesizing a quinoxaline derivative.

Objective: To synthesize 2,3-diphenylquinoxaline via the condensation of o-phenylenediamine and benzil.

Materials:

  • o-phenylenediamine

  • Benzil (1,2-diphenylethane-1,2-dione)

  • Ethanol (or Acetic Acid)

  • Reaction flask with reflux condenser

  • Heating mantle

  • Stirring apparatus

Procedure:

  • Reactant Dissolution: Dissolve equimolar amounts of o-phenylenediamine and benzil in a suitable solvent, such as ethanol, within the reaction flask.

  • Initiation of Reaction: Add a catalytic amount of a protic acid (e.g., a few drops of acetic acid) to the mixture.

  • Reflux: Heat the mixture to reflux with continuous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Isolation: Upon completion, cool the reaction mixture to room temperature. The product often precipitates out of the solution.

  • Purification: Collect the solid product by filtration, wash with cold ethanol to remove unreacted starting materials, and dry. If necessary, the product can be further purified by recrystallization from a suitable solvent like ethanol.

Causality in Experimental Design: The choice of a protic acid catalyst is crucial as it protonates one of the carbonyl groups of the dicarbonyl compound, making it more electrophilic and susceptible to nucleophilic attack by the amino group of the o-phenylenediamine. Refluxing provides the necessary activation energy for both the initial condensation and the subsequent cyclization and dehydration steps that lead to the aromatic quinoxaline ring.

Caption: Classical synthesis of the quinoxaline scaffold.

From Chemical Curiosity to Therapeutic Goldmine: The Rise of Bioactive Quinoxalines

For decades, quinoxaline remained primarily of academic interest. The turning point came with the discovery of naturally occurring quinoxalines with potent biological activity. A paramount example is Echinomycin , an antibiotic isolated from Streptomyces echinatus.[10] Echinomycin features two quinoxaline-2-carboxylic acid moieties and was identified as the first DNA bis-intercalator, a molecule capable of inserting itself at two separate sites in the DNA double helix.[10][11] This discovery was a watershed moment, showcasing the potential of the quinoxaline scaffold to interact with crucial biological macromolecules and inspiring medicinal chemists to explore its therapeutic potential.

This initial spark led to the investigation and discovery of a vast spectrum of biological activities associated with synthetic quinoxaline derivatives, including:

  • Anticancer: Many derivatives exhibit potent cytotoxicity against various cancer cell lines.[5][12][13]

  • Antibacterial & Antifungal: The scaffold is central to agents effective against a wide range of microbial pathogens.[7][14][15]

  • Antiviral: Quinoxalines have shown efficacy against several viruses, including HIV and Hepatitis C.[5][16]

  • Anti-inflammatory & Analgesic: Certain derivatives possess significant anti-inflammatory and pain-relieving properties.[7]

  • Antimalarial & Antitubercular: The scaffold has been a key component in the development of drugs against infectious diseases like malaria and tuberculosis.[1][3]

The Modern Era: Evolving Synthesis and Unraveling Mechanisms

The growing interest in quinoxalines has driven significant innovation in their synthesis. While the classical condensation method remains relevant, modern chemistry has introduced more efficient, versatile, and environmentally friendly "green" approaches.[5][6][17] These include microwave-assisted synthesis, the use of recyclable catalysts, one-pot procedures, and reactions in aqueous media.[5] Transition metal-catalyzed reactions, such as those using copper, nickel, or iron, have also emerged as powerful tools for constructing the quinoxaline core under milder conditions with broader functional group tolerance.[6][18]

The explosion in synthetic diversity has been paralleled by a deeper understanding of how these molecules exert their biological effects.

Key Mechanisms of Action
  • DNA Intercalation and Damage: Following the lead of Echinomycin, many quinoxaline compounds function by interacting with DNA. Quinoxaline 1,4-di-N-oxides (QdNOs), for instance, are bioreductive compounds that, under hypoxic conditions (low oxygen), can be reduced to generate reactive oxygen species (ROS) and free radicals.[19][20] These radicals can induce DNA strand breaks and degradation, leading to cell death, a mechanism particularly effective against anaerobic bacteria and hypoxic tumor cells.[19][20]

  • Kinase Inhibition: A significant number of modern quinoxaline-based drugs function as kinase inhibitors.[5] Kinases are enzymes that play a critical role in cell signaling pathways by adding phosphate groups to other proteins. Dysregulation of kinase activity is a hallmark of many cancers. Quinoxaline derivatives can be designed to fit into the ATP-binding pocket of specific kinases, preventing them from functioning and thereby halting cancer cell proliferation and survival.[5][21]

Caption: Mechanism of quinoxaline-based kinase inhibitors.

Quinoxalines in the Clinic: From Bench to Bedside

The extensive research into quinoxaline chemistry has culminated in several FDA-approved drugs, validating the therapeutic importance of this scaffold.[2][22] These compounds span a range of indications, from infectious diseases to oncology.

Drug NameTherapeutic ClassMechanism of ActionKey Applications
Echinomycin Antibiotic, AntineoplasticDNA Bis-intercalator, inhibits HIF-1α DNA binding[11][15][23]Investigated for anticancer activity[10][24]
Carbadox AntibacterialDNA damage/inhibition of DNA synthesis[15][25]Veterinary medicine (swine dysentery control)[15]
Glecaprevir AntiviralNS3/4A protease inhibitor[22][26]Treatment of Hepatitis C virus (HCV)[16]
Voxilaprevir AntiviralNS3/4A protease inhibitor[22]Treatment of Hepatitis C virus (HCV)
Erdafitinib AntineoplasticFibroblast growth factor receptor (FGFR) kinase inhibitor[22][26][27]Treatment of urothelial carcinoma[26][27]
Brimonidine Alpha-adrenergic agonistReduces aqueous humor productionTreatment of glaucoma and rosacea[26]

The Quinoxaline Drug Development Pipeline: A Conceptual Workflow

The journey from a chemical scaffold to a clinical drug is a multi-stage process. The development of quinoxaline-based therapeutics follows a now well-established pathway in medicinal chemistry.

Drug_Development_Workflow Scaffold 1. Scaffold Identification (Quinoxaline Core) Library 2. Library Synthesis (Diverse Derivatives) Scaffold->Library Synthetic Chemistry Screening 3. High-Throughput Screening (Biological Assays) Library->Screening Hit 4. Hit Identification (Active Compounds) Screening->Hit Data Analysis Lead 5. Lead Optimization (SAR Studies) Hit->Lead Medicinal Chemistry Preclinical 6. Preclinical Studies (In vivo & Toxicity) Lead->Preclinical Clinical 7. Clinical Trials Preclinical->Clinical Approval FDA Approval Clinical->Approval

Caption: Conceptual workflow for quinoxaline drug development.

Future Perspectives and Conclusion

The quinoxaline story is far from over. Ongoing research continues to uncover new biological activities and refine synthetic strategies.[13][28][29] The focus on green chemistry pathways will likely lead to more sustainable and cost-effective production methods for these vital compounds. Furthermore, the rise of personalized medicine and the continued need for novel agents to combat drug-resistant pathogens and complex diseases like cancer ensure that the versatile quinoxaline scaffold will remain a central focus of drug discovery efforts for the foreseeable future.[3][21]

References

  • Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives. PubMed Central.
  • Synthesis and biological activity of quinoxaline derivatives. AIMS Press.
  • Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers. PubMed Central.
  • Recent Advances in the Synthesis of Quinoxalines. A Mini Review. Cogent Chemistry.
  • Recent Advances in the Synthesis of Quinoxalines. A Mini Review. Taylor & Francis Online.
  • General synthetic pathway for the synthesis of quinoxaline derivatives. ResearchGate.
  • Exploring Biological Activities of Quinoxaline Derivatives. PharmaTutor.
  • Quinoxaline 1,4-di-N-Oxides: Biological Activities and Mechanisms of Actions. PubMed Central.
  • Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. Science Alert.
  • Recent Methods for the Synthesis of Quinoxaline Derivatives and their Biological Activities. Bentham Science.
  • Quinoxaline: A Chemical Moiety with Spectrum of Interesting Biological Activities. PubMed.
  • HETEROCYCLIC CHEMISTRY OF QUINOXALINE AND POTENTIAL ACTIVITIES OF QUINOXALINE DERIVATIVES – A REVIEW. Pharmacophore.
  • Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. MDPI.
  • Quinoxaline synthesis. Organic Chemistry Portal.
  • Discovery of the Aminated Quinoxalines as Potential Active Molecules. Anti-Cancer Agents in Medicinal Chemistry.
  • Recent Advances in the Synthesis of Quinoxalines. A Mini Review. ResearchGate.
  • Echinomycin. PubMed.
  • Understanding the mechanism of action of pyrrolo[3,2-b]quinoxaline-derivatives as kinase inhibitors. National Institutes of Health.
  • Example of some quinoxaline drugs. ResearchGate.
  • Quinoline-Based FDA-Approved Drugs: Synthetic Route and Clinical Uses. Thieme.
  • Mechanisms of Antibacterial Action of Quinoxaline 1,4-di-N-oxides against Clostridium perfringens and Brachyspira hyodysenteriae. National Institutes of Health.
  • Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy against respiratory pathogens. RSC Publishing.
  • Drugs containing the quinoxaline core. ResearchGate.
  • ANTI-CANCER POTENTIAL OF QUINOXALINE DERIVATIVES: CURRENT SCENARIO AND FUTURE PERSPECTIVE. Innovare Academic Sciences.
  • Mechanism of echinomycin inhibition of HIF-1α. ResearchGate.
  • Discovery of the Aminated Quinoxalines as Potential Active Molecules. Bentham Science.
  • Discovery of indeno[1,2-b]quinoxaline derivatives as potential anticancer agents. PubMed.
  • Echinomycin. Wikipedia.
  • Quinoxaline Derivatives as Antiviral Agents: A Systematic Review. PubMed Central.
  • Echinomycin: the first bifunctional intercalating agent in clinical trials. PubMed.
  • A State-Of-The-Art Overview of Quinoxaline, Its Derivatives, and Applications. ResearchGate.
  • Echinomycin, a small-molecule inhibitor of hypoxia-inducible factor-1 DNA-binding activity. Semantic Scholar.
  • Quinoxaline. Wikipedia.
  • Levofloxacin. Wikipedia.
  • Quinoxaline: A Chemical Moiety with Spectrum of Interesting Biological Activities. ResearchGate.
  • Brilliant blue FCF. Wikipedia.
  • Synthesis and antibacterial activity of novel levofloxacin derivatives containing a substituted thienylethyl moiety. PubMed Central.
  • Quinoxaline – Knowledge and References. Taylor & Francis.
  • Levofloxacin reposition-based design: synthesis, biological evaluation of new levofloxacin derivatives targeting topoisomerase II beta polymerase as promising anticancer agents, molecular docking, and physicochemical characterization. National Institutes of Health.
  • Levofloxacin. National Institutes of Health.
  • LEVAQUIN (levofloxacin) TABLETS LEVAQUIN (levofloxacin) ORAL SOLUTION LEVAQUIN (levofloxacin) INJECTION LEVAQUIN (levofloxacin i. accessdata.fda.gov.
  • BrilliantBlueFCF. National Institutes of Health.

Sources

Quinoxaline-2-Carbohydrazide: A Versatile Heterocyclic Pharmacophore in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The quinoxaline scaffold, a fused bicyclic system of benzene and pyrazine rings, represents a privileged pharmacophore in medicinal chemistry due to its wide spectrum of pharmacological activities.[1][2] Among its numerous derivatives, quinoxaline-2-carbohydrazide has emerged as a particularly versatile building block for the development of novel therapeutic agents. The carbohydrazide moiety (-CONHNH2) at the 2-position of the quinoxaline ring serves as a crucial linker and a key interacting feature, enabling the generation of diverse molecular architectures with potent biological activities. This guide provides a comprehensive technical overview of this compound, encompassing its synthesis, its role as a pharmacophore, and its applications in the development of anticancer, antimicrobial, and anti-inflammatory agents. Detailed experimental protocols, structure-activity relationship (SAR) analyses, and mechanistic insights are presented to equip researchers with the knowledge required to effectively utilize this scaffold in drug discovery programs.

The this compound Core: Synthesis and Chemical Reactivity

The strategic importance of this compound as a synthetic intermediate stems from its straightforward preparation and the high reactivity of the hydrazide group, which allows for a wide range of chemical modifications.

Synthesis of the Core Scaffold

The synthesis of this compound is typically a two-step process commencing with the condensation of o-phenylenediamine with a suitable dicarbonyl compound to form the quinoxaline ring, followed by hydrazinolysis of the corresponding ester.

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of Ethyl 2-Quinoxalinecarboxylate

  • To a solution of o-phenylenediamine (1 equivalent) in ethanol, add ethyl 2-oxo-2-phenylacetate (1 equivalent).

  • The reaction mixture is stirred at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).[3]

  • Upon completion, the solvent is evaporated under reduced pressure. The residue is then purified by column chromatography on silica gel to afford ethyl 2-quinoxalinecarboxylate.

Step 2: Synthesis of this compound

  • Dissolve ethyl 2-quinoxalinecarboxylate (1 equivalent) in ethanol.

  • Add hydrazine hydrate (a suitable excess, e.g., 5-10 equivalents) to the solution.

  • Reflux the reaction mixture for several hours, monitoring the reaction progress by TLC.

  • After completion, the reaction mixture is cooled, and the precipitated solid is collected by filtration.

  • The crude product is washed with cold ethanol and dried to yield this compound as a solid.[4]

Chemical Reactivity and Derivative Synthesis

The carbohydrazide functional group is a versatile handle for generating a library of derivatives. It readily undergoes condensation reactions with various electrophiles, such as aldehydes, ketones, and isothiocyanates, to yield hydrazones, pyrazoles, oxadiazoles, and thiosemicarbazides, respectively.[5] This chemical tractability is a key reason for its prominence as a pharmacophore.

This compound as a Pharmacophore in Anticancer Drug Design

Quinoxaline derivatives have demonstrated significant potential as anticancer agents, acting on various molecular targets.[1][6] The this compound scaffold has been instrumental in the design of potent inhibitors of key oncogenic proteins, including Epidermal Growth Factor Receptor (EGFR) and Cyclooxygenase-2 (COX-2).

Mechanism of Action: Targeting Key Signaling Pathways

EGFR Inhibition: The Epidermal Growth Factor Receptor is a tyrosine kinase that, when overactivated, drives tumor cell proliferation, and survival. Several this compound derivatives have been shown to be potent EGFR inhibitors.[5]

COX-2 Inhibition: Cyclooxygenase-2 is an enzyme often overexpressed in tumors, contributing to inflammation and cell proliferation. Dual inhibition of EGFR and COX-2 is a promising strategy in cancer therapy, and this compound derivatives have shown efficacy in this regard.[5]

DOT Script for EGFR Signaling Pathway Inhibition

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K Activates EGF EGF EGF->EGFR Binds Quinoxaline Quinoxaline-2- carbohydrazide Derivative Quinoxaline->EGFR Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

Caption: Inhibition of the EGFR signaling cascade by a this compound derivative.

Structure-Activity Relationship (SAR) and Molecular Docking Insights

Molecular docking studies have elucidated the binding modes of this compound derivatives within the ATP-binding pocket of EGFR and the active site of COX-2.[5][7] The quinoxaline ring typically engages in hydrophobic interactions, while the carbohydrazide moiety and its extensions form crucial hydrogen bonds with key amino acid residues.

For instance, in the case of EGFR inhibition, the N-H and C=O groups of the hydrazide can form hydrogen bonds with backbone residues in the hinge region of the kinase domain. Modifications of the terminal nitrogen of the hydrazide, for example, by forming hydrazones with various aromatic aldehydes, can lead to additional interactions in the active site, significantly enhancing potency.[5]

Quantitative Assessment of Anticancer Activity

The anticancer efficacy of these compounds is commonly evaluated using the MTT assay, which measures cell viability.

Experimental Protocol: MTT Assay for Cytotoxicity

  • Cell Seeding: Plate cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the this compound derivatives for 48-72 hours.

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability compared to untreated controls and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Table 1: Anticancer Activity of this compound Derivatives

CompoundModificationCancer Cell LineIC50 (µM)Reference
Derivative A Hydrazone with 4-chlorobenzaldehydeMCF-7 (Breast)3.21[5]
Derivative B Hydrazone with 2-hydroxy-1-naphthaldehydeHCT-116 (Colon)0.81[5]
Derivative C PhenylthiosemicarbazideHepG2 (Liver)2.91[5]
Derivative D N'-(3-oxo-3-phenylpropanoyl)HCT-116 (Colon)1.83[5]

Antimicrobial Applications of the this compound Pharmacophore

The quinoxaline scaffold is present in several natural and synthetic antimicrobial agents.[8][9] Derivatives of this compound have shown promising activity against a range of bacterial and fungal pathogens.

Mechanism of Antimicrobial Action

While the exact mechanisms can vary, some quinoxaline derivatives, particularly the 1,4-di-N-oxides, are known to be bioreduced by bacterial enzymes to generate reactive oxygen species (ROS). These ROS can then cause damage to cellular components like DNA, leading to bacterial cell death. The carbohydrazide moiety can contribute to this process by influencing the electronic properties of the quinoxaline ring and by providing additional sites for interaction with bacterial enzymes.

DOT Script for a Proposed Antimicrobial Mechanism

Antimicrobial_Mechanism cluster_bacterium Bacterial Cell Enzyme Bacterial Reductase ROS Reactive Oxygen Species (ROS) Enzyme->ROS Generates DNA Bacterial DNA ROS->DNA Damages Death Cell Death DNA->Death Leads to Quinoxaline Quinoxaline Derivative Quinoxaline->Enzyme Enters cell and is reduced by

Caption: Proposed mechanism of antimicrobial action for certain quinoxaline derivatives.

Quantitative Assessment of Antimicrobial Activity

The antimicrobial efficacy is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that inhibits the visible growth of a microorganism.

Experimental Protocol: Broth Microdilution for MIC Determination

  • Preparation of Inoculum: Prepare a standardized suspension of the test microorganism.

  • Serial Dilutions: Prepare two-fold serial dilutions of the this compound derivatives in a 96-well microtiter plate containing a suitable growth medium.

  • Inoculation: Inoculate each well with the standardized microbial suspension.

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed.[9]

Table 2: Antibacterial Activity of this compound Derivatives

CompoundModificationBacterial StrainMIC (µg/mL)Reference
Derivative E Amine at C-2, R=4-methylphenylS. aureus4[8]
Derivative F Amine at C-2, R=4-methoxyphenylS. aureus4[8]
Derivative G Amine at C-2, R=4-fluorophenylE. coli8[8]
Derivative H Amine at C-2, R=4-chlorophenylB. subtilis8[8]

Conclusion and Future Perspectives

This compound has proven to be a highly valuable and versatile pharmacophore in the field of drug discovery. Its straightforward synthesis and the chemical versatility of the carbohydrazide moiety provide a robust platform for the generation of diverse chemical libraries. The derivatives of this compound have demonstrated significant potential as anticancer and antimicrobial agents, with well-defined mechanisms of action and clear structure-activity relationships.

Future research in this area should focus on the optimization of lead compounds to improve their pharmacokinetic and pharmacodynamic properties. The exploration of novel modifications of the carbohydrazide group and the quinoxaline ring system could lead to the discovery of next-generation therapeutic agents with enhanced potency and selectivity. Furthermore, the application of this pharmacophore to other therapeutic areas, such as antiviral and neurodegenerative diseases, warrants further investigation. The continued exploration of the chemical space around the this compound core holds great promise for the development of innovative medicines to address unmet medical needs.

References

  • Ahmed, E. A., Mohamed, M. F. A., & Omran, O. A. (2022). Novel quinoxaline derivatives as dual EGFR and COX-2 inhibitors: synthesis, molecular docking and biological evaluation as potential anticancer and anti-inflammatory agents. RSC Advances, 12(41), 25204–25216. [Link]
  • Ali, A. A., Ibrahim, H. M., & El-Deen, I. M. (2017). Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers. Molecules, 22(10), 1641. [Link]
  • Al-Suwaidan, I. A., Alanazi, M. M., & Abdel-Aziz, A. A.-M. (2022). Antibacterial activity of the structurally novel C-2 amine-substituted analogues based on quinoxaline. Journal of King Saud University - Science, 34(3), 101859. [Link]
  • Ahmed, E. A., Mohamed, M. F. A., & Omran, O. A. (2022). Novel quinoxaline derivatives as dual EGFR and COX-2 inhibitors: synthesis, molecular docking and biological evaluation as potential anticancer and anti-inflammatory agents. RSC Advances, 12(41), 25204–25216.
  • El-Sayed, M. A.-A., Abbas, H.-S., & Ali, O. M. (2023). Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. Molecules, 28(22), 7629. [Link]
  • ResearchGate. (n.d.). Overall structure-activity relationship analysis of the quinoxaline derivatives.
  • Ahmed, E. A., Mohamed, M. F. A., & Omran, O. A. (2022). Novel quinoxaline derivatives as dual EGFR and COX-2 inhibitors: synthesis, molecular docking and biological evaluation as potential anticancer and anti-inflammatory agents. RSC Advances, 12(41), 25204–25216.
  • Bunev, A. S., Zakharychev, V. V., & Andreeva, A. A. (2020). In Silico Studies of Quinoxaline-2-Carboxamide 1,4-di-N-Oxide Derivatives as Antimycobacterial Agents. Molecules, 25(17), 3959. [Link]
  • ResearchGate. (n.d.). The inhibitory concentration values (IC50) of synthesized 2-substituted-quinoxaline analogues toward cellular viability of MCF-7 cells.
  • MDPI. (2022). Quinoxalinones as A Novel Inhibitor Scaffold for EGFR (L858R/T790M/C797S) Tyrosine Kinase: Molecular Docking, Biological Evaluations, and Computational Insights. International Journal of Molecular Sciences, 23(23), 14890. [Link]
  • Ahmed, E. A., Mohamed, M. F. A., & Omran, O. A. (2022).
  • El Bakkali, M., Ismaili, L., Tomassoli, I., Nicod, L., Pudlo, M., & Refouvelet, B. (2011). Pharmacophore Modelling and Synthesis of Quinoline-3-Carbohydrazide as Antioxidants. International Journal of Medicinal Chemistry, 2011, 592879. [Link]
  • Ahmed, E. A., Mohamed, M. F. A., & Omran, O. A. (2022).
  • Reddy, T. S., Kumar, B. S., & Reddy, C. S. (2022). Design, Synthesis, and Molecular Docking Studies of Some New Quinoxaline Derivatives as EGFR Targeting Agents. Russian Journal of Bioorganic Chemistry, 48(3), 565–575. [Link]
  • El-Sayed, W. A., Ali, O. M., & El-Sawy, E. R. (2014). Synthesis, antioxidant, anticancer and antiviral activities of novel quinoxaline hydrazone derivatives and their acyclic C-nucleosides. European Journal of Medicinal Chemistry, 85, 398–407. [Link]
  • Al-Jubori, S. S., & Al-Masoudi, N. A. (2023). Evaluation of the Antibacterial Activity of Quinoxaline Derivative Compound Against Methicillin-Resistant Staphylococcus aureus. Infection and Drug Resistance, 16, 2393–2400. [Link]
  • Ali, A. A., Ibrahim, H. M., & El-Deen, I. M. (2017). Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers. Molecules, 22(10), 1641.
  • de Graaf, C., de Esch, I. J. P., & Leurs, R. (2011). Structure–Activity Relationships of Quinoxaline-Based 5-HT3A and 5-HT3AB Receptor-Selective Ligands. ACS Medicinal Chemistry Letters, 2(11), 834–839. [Link]
  • Gomaa, M. A.-M. (2016). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. FORUM: Qualitas Vitae, 24(1), 1-24. [Link]
  • Vorontsova, E. V., Varaksin, M. V., & Charushin, V. N. (2023). Novel Derivatives of Quinoxaline-2-carboxylic Acid 1,4-Dioxides as Antimycobacterial Agents: Mechanistic Studies and Therapeutic Potential. International Journal of Molecular Sciences, 24(22), 16102. [Link]
  • Encyclopedia.pub. (2023). Methods of Preparation of Quinoxalines.
  • ResearchGate. (n.d.). Novel quinoxaline derivatives as dual EGFR and COX-2 inhibitors: synthesis, molecular docking and biological evaluation as potential anticancer and anti-inflammatory agents.
  • ResearchGate. (n.d.). Evaluation of the Antibacterial Activity of Quinoxaline Derivative Compound Against Methicillin-Resistant Staphylococcus aureus.
  • ResearchGate. (n.d.). Synthesis of this compound derivatives.
  • ResearchGate. (n.d.). Synthesis and Functionalization of 3-Ethylquinoxalin-2(1H)-one.
  • ResearchGate. (n.d.). Synthesis and antimicrobial activity of condensed and uncondensed quinoxalines.
  • Kumar, A., Kumar, R., & Sharma, S. (2023). Pharmacophore derived 3D-QSAR, molecular docking, and simulation studies of quinoxaline derivatives as ALR2 inhibitors. Journal of Biomolecular Structure & Dynamics, 41(21), 8143–8160. [Link]
  • Chen, Z.-Z., Tang, Y., & Zuo, L. (2024). A mild and convenient protocol for the synthesis of quinoxalin-2(1H)-ones and benzimidazoles. Beilstein Journal of Organic Chemistry, 20, 1421–1428. [Link]
  • Mendeleev Communications. (n.d.). Synthesis of fused quinoxalines.
  • El Bakkali, M., Ismaili, L., Tomassoli, I., Nicod, L., Pudlo, M., & Refouvelet, B. (2011). Pharmacophore Modelling and Synthesis of Quinoline-3-Carbohydrazide as Antioxidants. International Journal of Medicinal Chemistry, 2011, 592879.
  • PubChem. (n.d.). This compound.
  • Khobragade, D. A., & Meshram, J. S. (2021).
  • Organic Chemistry Portal. (n.d.). Synthesis of quinoxalinones.
  • Bull. Korean Chem. Soc. 2010, Vol. 31, No. 11 3473. (n.d.). One-Pot Synthesis of Quinoxalines Starting from Aldehydes Under Metal-Free Conditions.
  • International Letters of Chemistry, Physics and Astronomy. (n.d.). Synthesis of Novel Aryl Quinoxaline Derivatives by New Catalytic Methods.

Sources

An In-depth Technical Guide to the Solubility and Stability of Quinoxaline-2-carbohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Quinoxaline-2-carbohydrazide is a heterocyclic compound of significant interest in medicinal chemistry and drug development, serving as a key building block for various pharmacologically active agents.[1] A comprehensive understanding of its physicochemical properties, particularly solubility and stability, is paramount for its effective handling, formulation, and the generation of reliable biological data. This technical guide provides a detailed framework for characterizing the solubility and stability of this compound. While specific experimental data for this compound is limited in public literature, this guide furnishes researchers with the foundational principles, predictive insights based on analogous structures, and robust experimental protocols to generate the necessary data in a reliable and reproducible manner. We present standardized methodologies for solubility determination across a range of solvents and for conducting forced degradation studies in line with regulatory expectations.

Introduction: The Scientific Imperative for Characterizing this compound

The quinoxaline scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] this compound, as a key intermediate, possesses reactive sites that allow for the synthesis of a diverse library of derivative compounds.[3] The carbohydrazide moiety, in particular, is a versatile functional group for creating more complex molecules.

However, the journey from a promising scaffold to a viable drug candidate is contingent on a thorough understanding of its fundamental physicochemical properties. Poor solubility can hinder formulation efforts and lead to erratic absorption and bioavailability, while instability can compromise the safety and efficacy of the final drug product. This guide is intended to be a practical resource for researchers, providing both the theoretical underpinnings and the experimental details necessary to thoroughly characterize the solubility and stability profile of this compound.

Physicochemical Properties of this compound

A foundational understanding of the intrinsic properties of this compound is essential for predicting its behavior in various experimental settings.

PropertyValueSource
Molecular Formula C₉H₈N₄O[4]
Molecular Weight 188.19 g/mol [4]
XLogP3 0.6[4]
Appearance White to off-white crystalline solid (predicted)General knowledge
pKa Not experimentally determined. The quinoxaline nitrogens are weakly basic, and the hydrazide moiety has both acidic and basic character.General knowledge

The positive XLogP3 value suggests a slight preference for lipophilic environments over hydrophilic ones, though the value is low enough to anticipate some degree of aqueous solubility. The presence of multiple nitrogen and oxygen atoms provides sites for hydrogen bonding, which will significantly influence its solubility in protic solvents.[5]

Solubility Profile: A Predictive and Experimental Approach

The solubility of a compound is a critical parameter that influences its suitability for various applications, from chemical reactions to biological assays and formulation development.

Factors Influencing the Solubility of this compound
  • Solvent Polarity : The principle of "like dissolves like" is the primary determinant of solubility. The quinoxaline ring system contributes to the molecule's nonpolar character, while the carbohydrazide group is polar and capable of hydrogen bonding. Therefore, a nuanced solubility profile is expected.

  • Temperature : For most solid solutes, solubility increases with temperature. This relationship should be experimentally verified for this compound.

  • pH (for aqueous solutions) : The quinoxaline nitrogens and the hydrazide group can be protonated or deprotonated depending on the pH. This will alter the charge state of the molecule and is expected to significantly impact its aqueous solubility.

  • Crystalline Form : The crystal lattice energy of the solid form of the compound will affect its solubility. Different polymorphs can exhibit different solubilities.

Predicted Solubility

Based on the structure, this compound is predicted to have:

  • High solubility in polar aprotic solvents like DMSO and DMF.

  • Moderate solubility in polar protic solvents like methanol and ethanol.

  • Low solubility in nonpolar solvents like hexane and toluene.

  • pH-dependent solubility in aqueous solutions, with increased solubility at acidic pH due to protonation of the nitrogen atoms.

Experimental Protocol for Solubility Determination (Isothermal Saturation Method)

This protocol provides a reliable method for determining the equilibrium solubility of this compound.

Materials:

  • This compound (solid)

  • Selected solvents (e.g., Water, PBS pH 7.4, 0.1 M HCl, 0.1 M NaOH, Methanol, Ethanol, Acetonitrile, DMSO, DMF, Hexane)

  • Vials with screw caps

  • Constant temperature incubator/shaker

  • Analytical balance

  • Centrifuge

  • HPLC with a suitable validated analytical method for this compound

Procedure:

  • Sample Preparation : Add an excess amount of solid this compound to a series of vials, each containing a known volume of a specific solvent. The presence of undissolved solid is crucial.

  • Equilibration : Tightly cap the vials and place them in a constant temperature incubator/shaker (e.g., 25 °C or 37 °C). Agitate the samples for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation : Centrifuge the vials at high speed to pellet the undissolved solid.

  • Sample Analysis : Carefully withdraw a known volume of the supernatant and dilute it with a suitable solvent. Analyze the concentration of this compound in the diluted sample using a validated HPLC method.

  • Calculation : Calculate the solubility in mg/mL or molarity based on the measured concentration and the dilution factor.

Data Presentation

Quantitative solubility data should be presented in a clear and organized manner.

Table 1: Solubility of this compound in Common Solvents at 25 °C

SolventSolubility (mg/mL)Solubility (M)
WaterData to be determinedData to be determined
PBS (pH 7.4)Data to be determinedData to be determined
0.1 M HClData to be determinedData to be determined
0.1 M NaOHData to be determinedData to be determined
MethanolData to be determinedData to be determined
EthanolData to be determinedData to be determined
AcetonitrileData to be determinedData to be determined
DMSOData to be determinedData to be determined
DMFData to be determinedData to be determined

Stability Profile and Degradation Pathways

Understanding the chemical stability of this compound is crucial for ensuring its integrity during storage, handling, and in its final application. Forced degradation studies are essential for identifying potential degradation products and establishing stability-indicating analytical methods.[6][7]

Predicted Degradation Pathways

Based on the chemical structure, the following degradation pathways are anticipated:

  • Hydrolysis : The amide bond of the carbohydrazide moiety is susceptible to hydrolysis under both acidic and basic conditions, which would yield quinoxaline-2-carboxylic acid and hydrazine.[8] The hydrazide group itself can also undergo further reactions.

  • Oxidation : The quinoxaline ring and the hydrazide group can be susceptible to oxidation. Oxidation of the quinoxaline ring can lead to the formation of N-oxides or hydroxylated derivatives.[9]

  • Photolysis : Exposure to UV or visible light may induce degradation. Quinoxaline derivatives are known to be sensitive to UV irradiation.[10][11]

G Q2C This compound Hydrolysis Hydrolysis (Acid/Base) Q2C->Hydrolysis Oxidation Oxidation (e.g., H2O2) Q2C->Oxidation Photolysis Photolysis (UV/Vis Light) Q2C->Photolysis QCA Quinoxaline-2-carboxylic acid + Hydrazine Hydrolysis->QCA Amide cleavage Oxidized_Products N-oxides, Hydroxylated derivatives Oxidation->Oxidized_Products Ring/Hydrazide oxidation Photo_Products Photodegradation Products Photolysis->Photo_Products Light-induced degradation

Caption: Predicted degradation pathways for this compound.

Experimental Protocol for Forced Degradation Studies

This protocol is designed in accordance with ICH guidelines to investigate the stability of this compound under various stress conditions.[6][7]

Materials:

  • This compound

  • 0.1 M HCl, 1 M HCl

  • 0.1 M NaOH, 1 M NaOH

  • 3% Hydrogen Peroxide (H₂O₂)

  • Water bath or oven

  • Photostability chamber

  • Validated stability-indicating HPLC method

Procedure:

  • Stock Solution : Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Acid Hydrolysis :

    • Mix 1 mL of the stock solution with 9 mL of 0.1 M HCl.

    • Incubate at 60°C.

    • Withdraw aliquots at 0, 2, 4, 8, and 24 hours. Neutralize before analysis.

  • Base Hydrolysis :

    • Mix 1 mL of the stock solution with 9 mL of 0.1 M NaOH.

    • Incubate at 60°C.

    • Withdraw aliquots at 0, 2, 4, 8, and 24 hours. Neutralize before analysis.

  • Oxidative Degradation :

    • Mix 1 mL of the stock solution with 9 mL of 3% H₂O₂.

    • Keep at room temperature.

    • Withdraw aliquots at 0, 2, 4, 8, and 24 hours.

  • Thermal Degradation :

    • Store the solid compound and a solution of the compound at an elevated temperature (e.g., 60°C) for a specified period.

  • Photolytic Degradation :

    • Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.[10]

    • A control sample should be protected from light.

  • Analysis : Analyze all samples using a validated stability-indicating HPLC method to determine the percentage of degradation and to detect the formation of any degradation products.

G cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis Stock Prepare 1 mg/mL Stock Solution Acid Acid Hydrolysis (0.1 M HCl, 60°C) Stock->Acid Base Base Hydrolysis (0.1 M NaOH, 60°C) Stock->Base Oxidation Oxidation (3% H2O2, RT) Stock->Oxidation Thermal Thermal (Solid & Solution, 60°C) Stock->Thermal Photo Photolysis (ICH Q1B) Stock->Photo HPLC Stability-Indicating HPLC Analysis Acid->HPLC Base->HPLC Oxidation->HPLC Thermal->HPLC Photo->HPLC Data Determine % Degradation Identify Degradants HPLC->Data

Caption: Experimental workflow for forced degradation studies.

Data Presentation

The results of the forced degradation studies should be summarized in a table.

Table 2: Summary of Forced Degradation Studies for this compound

Stress ConditionDuration% DegradationNumber of DegradantsMajor Degradant (RT)
0.1 M HCl, 60°C24 hData to be determinedData to be determinedData to be determined
0.1 M NaOH, 60°C24 hData to be determinedData to be determinedData to be determined
3% H₂O₂, RT24 hData to be determinedData to be determinedData to be determined
Thermal (60°C)48 hData to be determinedData to be determinedData to be determined
PhotolysisICH Q1BData to be determinedData to be determinedData to be determined

Analytical Methodologies

A validated stability-indicating analytical method is a prerequisite for accurate solubility and stability testing. High-Performance Liquid Chromatography (HPLC) is the method of choice.

Key considerations for method development:

  • Column : A C18 column is a good starting point.

  • Mobile Phase : A gradient of an aqueous buffer (e.g., phosphate or acetate) and an organic modifier (e.g., acetonitrile or methanol) is typically used.

  • Detector : UV detection at a wavelength of maximum absorbance for this compound.

  • Validation : The method must be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.[8]

Conclusion and Future Directions

This technical guide provides a comprehensive framework for the systematic evaluation of the solubility and stability of this compound. While specific experimental data is not yet widely available, the provided protocols and predictive insights offer a solid foundation for researchers to generate this critical information. The methodologies outlined herein are designed to produce reliable and reproducible data that will be invaluable for the advancement of research and development involving this important chemical entity. Future work should focus on generating the quantitative data outlined in this guide and elucidating the structures of any major degradation products. Such studies will greatly facilitate the development of novel therapeutics based on the this compound scaffold.

References

  • Solubility of Things. (n.d.). Quinoxaline derivative.
  • Atanasova, M., Zheleva, D., & Yovkova, V. (2019). Development and validation of RP-HPLC method for stability evaluation of model hydrazone, containing a pyrrole ring. Pharmacia, 66(3), 135-141.
  • PubChem. (n.d.). This compound.
  • Dalton, J. T., & Walle, T. (2011). Oxidative metabolism of a quinoxaline derivative by xanthine oxidase in rodent plasma. Drug Metabolism and Disposition, 39(12), 2265-2274.
  • OSHA. (n.d.). HYDRAZINE Method no.: ID-209.
  • Singh, R., & Kumar, R. (2016). Forced Degradation Studies. MedCrave Online, 1(1), 1-3.
  • Alsante, K. M., Ando, A., Brown, R., Enas, J., Hatajik, T. D., Highuchi, T., & Koberda, M. (2012). Forced Degradation Studies for Biopharmaceuticals.
  • Jain, D., & Basniwal, P. K. (2013). Forced Degradation and Stability Indicating Studies of Drugs—A Review. International Journal of Pharmaceutical Sciences and Research, 4(9), 3324-3335.
  • Abu-Hashem, A. A. (2016). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. American Journal of Organic Chemistry, 6(3), 55-89.
  • Abdel-Wahab, B. F., Abdel-Gawad, H., & El-Sayed, R. A. (2023).
  • European Medicines Agency. (1996). ICH Topic Q1B Photostability Testing of New Active Substances and Medicinal Products.
  • Kolmer-Anderl, N., Kolmer, A., Thiele, C. M., & Rehahn, M. (2016). Exploration of the Photodegradation of Naphtho[2,3-g]quinoxalines and Pyrazino[2,3-b]phenazines. Chemistry, 22(15), 5277-5287.

Sources

The Therapeutic Promise of the Quinoxaline Scaffold: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The quinoxaline core, a heterocyclic scaffold composed of a fused benzene and pyrazine ring, has emerged as a privileged structure in medicinal chemistry.[1][2][3][4] Its inherent planarity, aromaticity, and capacity for diverse functionalization have made it a versatile building block for the development of novel therapeutic agents.[5] This technical guide provides an in-depth exploration of the multifaceted therapeutic applications of quinoxaline derivatives, with a focus on their anticancer, antimicrobial, antiviral, and anti-inflammatory properties. We will delve into the underlying mechanisms of action, present key structure-activity relationship (SAR) insights, and provide exemplary experimental protocols to empower researchers and drug development professionals in their quest for next-generation therapeutics.

The Quinoxaline Core: A Foundation for Diverse Bioactivity

Quinoxaline, also known as benzopyrazine, is a nitrogen-containing heterocycle that serves as a bioisostere for scaffolds like quinoline and naphthalene.[1] This structural feature allows quinoxaline derivatives to interact with a wide array of biological targets.[6] While rare in nature, synthetic quinoxalines are found in several antibiotics, such as echinomycin and levomycin, which are known to inhibit the growth of Gram-positive bacteria and show efficacy against transplantable malignancies.[1] The versatility of the quinoxaline scaffold has led to the development of a vast library of derivatives with a broad spectrum of pharmacological effects.[5] Several quinoxaline-based drugs have successfully transitioned from the laboratory to the clinic, including the antiviral agents Glecaprevir and Voxilaprevir, and the anticancer drug Erdafitinib, validating the therapeutic potential of this remarkable scaffold.[5][7]

Synthetic Strategies: From Classical Condensation to Green Chemistry

The cornerstone of quinoxaline synthesis is the classical condensation reaction between an o-phenylenediamine and a 1,2-dicarbonyl compound.[5] This robust method allows for the introduction of a wide range of substituents on both the benzene and pyrazine rings, facilitating the generation of diverse chemical libraries for screening.

In recent years, a significant focus has been placed on developing more efficient and environmentally friendly synthetic methodologies.[8] These modern approaches include:

  • Microwave-assisted synthesis: This technique often leads to dramatically reduced reaction times and improved yields.[9]

  • Use of eco-friendly catalysts: Researchers are increasingly employing green catalysts to minimize the environmental impact of synthesis.[2][8]

  • One-pot reactions: These streamlined procedures improve efficiency by combining multiple synthetic steps into a single reaction vessel.[9]

  • Reactions in aqueous media: Utilizing water as a solvent is a key aspect of green chemistry, reducing the reliance on volatile organic solvents.[9]

Exemplary Experimental Protocol: Zinc Triflate Catalyzed Synthesis of Quinoxaline Derivatives

This protocol describes a green and efficient method for the synthesis of quinoxaline derivatives at room temperature.[1]

Materials:

  • o-phenylenediamine (1.1 mmol)

  • α-diketone (1 mmol)

  • Zinc triflate (Zn(OTf)₂) (0.2 mmol)

  • Acetonitrile (CH₃CN) (5 mL)

Procedure:

  • In a round-bottom flask, dissolve the o-phenylenediamine and α-diketone in acetonitrile.

  • Add zinc triflate to the reaction mixture.

  • Stir the reaction mixture at room temperature.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction and isolate the product through standard work-up procedures.

  • Purify the crude product by recrystallization or column chromatography to obtain the desired quinoxaline derivative.

Expected Outcome: This method typically yields quinoxaline derivatives in high yields (around 90%).[1]

Anticancer Applications: Targeting Key Oncogenic Pathways

Quinoxaline derivatives have demonstrated significant potential as anticancer agents, with numerous studies reporting their efficacy against a wide range of cancer cell lines.[3][6] Their mechanisms of action are diverse, often involving the inhibition of critical signaling pathways that drive tumor growth and proliferation.[10]

Mechanism of Action: A Multi-pronged Attack on Cancer Cells

The anticancer activity of quinoxaline derivatives stems from their ability to interact with various molecular targets within cancer cells.[11]

  • Kinase Inhibition: Many quinoxaline derivatives act as selective ATP competitive inhibitors of protein kinases that are crucial for cancer cell survival and proliferation.[11] These include:

    • Epidermal Growth Factor Receptor (EGFR)[12]

    • Vascular Endothelial Growth Factor Receptor (VEGFR)[11]

    • c-Met kinase[11]

    • Janus kinase (JAK)[11]

    • Phosphoinositide 3-kinase (PI3K)[13]

  • Topoisomerase II Inhibition: Some quinoxaline-based compounds have been shown to inhibit topoisomerase II, an enzyme essential for DNA replication and repair in cancer cells.[14] This inhibition leads to DNA damage and ultimately apoptosis.[14]

  • Induction of Apoptosis: Quinoxaline derivatives can trigger programmed cell death (apoptosis) through various mechanisms, including the upregulation of pro-apoptotic proteins like p53, caspase-3, and caspase-8, and the downregulation of anti-apoptotic proteins such as Bcl-2.[14]

  • Tubulin Polymerization Inhibition: Certain derivatives can interfere with microtubule dynamics by inhibiting tubulin polymerization, leading to cell cycle arrest and apoptosis.[13]

Diagram: Simplified Overview of Anticancer Mechanisms of Quinoxaline Derivatives

anticancer_mechanisms cluster_targets Molecular Targets cluster_effects Cellular Effects Quinoxaline Quinoxaline Derivatives Kinases Receptor Tyrosine Kinases (EGFR, VEGFR) Quinoxaline->Kinases Inhibition TopoII Topoisomerase II Quinoxaline->TopoII Inhibition Tubulin Tubulin Quinoxaline->Tubulin Inhibition ApoptosisProteins Apoptotic Proteins (Bcl-2, Caspases) Quinoxaline->ApoptosisProteins Modulation Proliferation Decreased Cell Proliferation Kinases->Proliferation DNA_Damage DNA Damage TopoII->DNA_Damage CellCycleArrest Cell Cycle Arrest Tubulin->CellCycleArrest Apoptosis Induction of Apoptosis ApoptosisProteins->Apoptosis CellCycleArrest->Apoptosis DNA_Damage->Apoptosis

Caption: Quinoxaline derivatives exert anticancer effects through multiple mechanisms.

Table: Anticancer Activity of Selected Quinoxaline Derivatives

CompoundCancer Cell LineIC₅₀ (µM)Mechanism of ActionReference
Compound IV PC-3 (Prostate)2.11Topoisomerase II inhibition, Apoptosis induction[14]
Compound 11 MCF-7 (Breast)0.81EGFR and COX-2 inhibition[12]
Compound 13 HepG2 (Liver)1.12EGFR and COX-2 inhibition[12]
DEQX Ht-29 (Colorectal)Concentration-dependent reduction in viabilityApoptosis induction[15]
OAQX Ht-29 (Colorectal)Concentration-dependent reduction in viabilityApoptosis induction[15]

IC₅₀: The half-maximal inhibitory concentration.

Antimicrobial and Antiviral Frontiers

The quinoxaline scaffold is a cornerstone in the development of anti-infective agents, exhibiting a broad spectrum of activity against bacteria, fungi, and viruses.[3][16]

Antibacterial and Antifungal Activity

Quinoxaline derivatives have demonstrated potent antimicrobial activity against a range of pathogens.[17] They are effective against both Gram-positive (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative bacteria (e.g., Escherichia coli, Pseudomonas aeruginosa), as well as various fungal species.[18] The mechanism of action is often attributed to the inhibition of essential cellular processes in microorganisms.

Exemplary Experimental Protocol: Disc Diffusion Method for Antibacterial Screening

This protocol outlines a standard method for evaluating the antibacterial activity of synthesized quinoxaline derivatives.[18]

Materials:

  • Synthesized quinoxaline compounds (50 µg per disk)

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Nutrient agar plates

  • Sterile filter paper discs

  • Standard antibiotic (e.g., Ciprofloxacin)

  • Incubator

Procedure:

  • Prepare a bacterial inoculum and evenly spread it on the surface of a nutrient agar plate.

  • Impregnate sterile filter paper discs with a known concentration of the test compounds.

  • Place the discs on the agar surface, along with a disc containing the standard antibiotic and a solvent control.

  • Incubate the plates at 37°C for 24 hours.

  • Measure the diameter of the zone of inhibition around each disc.

Interpretation: A larger zone of inhibition indicates greater antibacterial activity.

Antiviral Potential: A Promising Avenue for New Therapies

The emergence of viral pandemics has underscored the urgent need for novel antiviral agents.[19] Quinoxaline derivatives have shown considerable promise in this area, with demonstrated activity against a variety of viruses, including:

  • Respiratory Viruses: Influenza, SARS coronavirus, and SARS-CoV-2.[19][20]

  • Herpes Simplex Virus (HSV): Certain derivatives have shown the ability to reduce viral plaque formation.[21]

  • Human Immunodeficiency Virus (HIV): Some quinoxaline compounds have been identified as potent inhibitors of HIV-1 reverse transcriptase.[9]

The antiviral mechanisms of quinoxaline derivatives are still under active investigation but are thought to involve the inhibition of viral entry, replication, or other essential viral processes.

Diagram: General Workflow for Antiviral Drug Discovery with Quinoxalines

antiviral_workflow start Synthesis of Quinoxaline Library screening In Vitro Antiviral Screening (e.g., Plaque Reduction Assay) start->screening hit_id Hit Identification (Active Compounds) screening->hit_id sar Structure-Activity Relationship (SAR) Studies hit_id->sar lead_opt Lead Optimization sar->lead_opt lead_opt->screening Iterative Refinement in_vivo In Vivo Efficacy and Toxicity Studies lead_opt->in_vivo clinical Pre-clinical and Clinical Development in_vivo->clinical

Caption: A typical workflow for the discovery of antiviral quinoxaline derivatives.

Anti-inflammatory Applications: Modulating the Inflammatory Cascade

Chronic inflammation is a hallmark of many diseases, and quinoxaline derivatives have emerged as promising anti-inflammatory agents.[15][22] Their mechanism of action involves the inhibition of key inflammatory mediators.

Targeting Inflammatory Modulators

The anti-inflammatory properties of quinoxalines are attributed to their ability to inhibit the expression and activity of several pro-inflammatory molecules, including:

  • Cyclooxygenase (COX): Inhibition of COX enzymes reduces the production of prostaglandins, which are key mediators of inflammation and pain.[22]

  • Cytokines: Quinoxaline derivatives can decrease the levels of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α).[15][22]

  • Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB): Inhibition of the NF-κB signaling pathway is a key mechanism for reducing the expression of multiple inflammatory genes.[22]

  • p38α Mitogen-Activated Protein Kinase (p38α MAPK): This kinase plays a crucial role in the production of inflammatory cytokines, and its inhibition by quinoxaline derivatives contributes to their anti-inflammatory effects.[22]

One study demonstrated that certain quinoxaline derivatives exhibited significant in vivo anti-inflammatory effects in a carrageenan-induced edema model, with one compound showing an effect (41% inhibition) comparable to the standard drug indomethacin (47% inhibition).[23]

Structure-Activity Relationship (SAR) and Future Directions

The biological activity of quinoxaline derivatives is highly dependent on the nature and position of substituents on the quinoxaline core.[10][24] Understanding the structure-activity relationship (SAR) is crucial for the rational design of more potent and selective therapeutic agents.[25]

Key SAR insights include:

  • Substitutions at C2 and C3: The nature of the substituents at these positions is a critical determinant of cytotoxic and other biological activities.[26] The introduction of aryl or heteroaryl groups can significantly impact potency.[26]

  • Linker Type: The type of linker connecting substituents to the quinoxaline core can modulate activity. For instance, certain linkers have been shown to increase anticancer effects.[26]

  • Lipophilicity: The lipophilicity of the molecule, influenced by various substituents, can affect its ability to cross cell membranes and interact with its target.

The future of quinoxaline research lies in the continued exploration of its vast chemical space. The integration of computational modeling and high-throughput screening will accelerate the discovery of novel derivatives with enhanced therapeutic profiles. Furthermore, the development of targeted drug delivery systems for quinoxaline-based drugs holds the potential to improve their efficacy and reduce side effects.

Conclusion

The quinoxaline scaffold represents a remarkably versatile platform for the discovery and development of new therapeutic agents. Its derivatives have demonstrated a broad spectrum of pharmacological activities, including potent anticancer, antimicrobial, antiviral, and anti-inflammatory effects. The ongoing advancements in synthetic methodologies, coupled with a deeper understanding of their mechanisms of action and structure-activity relationships, will undoubtedly pave the way for the clinical translation of novel quinoxaline-based drugs to address a wide range of unmet medical needs.

References

  • Quinoxaline Derivatives as Antiviral Agents: A Systematic Review. (n.d.).
  • Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy against respiratory pathogens - RSC Publishing. (2024, November 7).
  • A State-Of-The-Art Overview of Quinoxaline, Its Derivatives, and Applications. (n.d.).
  • Synthesis and Antimicrobial Activity of Some New Quinoxaline Derivatives - PMC - NIH. (n.d.).
  • Recent Advances in the Synthesis of Quinoxalines. A Mini Review - mtieat. (2024, August 3).
  • Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. (n.d.).
  • Anticancer, anti-inflammatory and analgesic activities of aminoalcohol-based quinoxaline small molecules - PMC - PubMed Central. (n.d.).
  • Synthesis and Pharmacological Applications of Certain Quinoxaline Analogues: A Review. (2017, September 1).
  • Synthetic Methods of Quinoxaline Derivatives and their Potential Anti-inflammatory Properties - PubMed. (n.d.).
  • Overview of the structure-activity relationship (SAR) of quinoxaline... - ResearchGate. (n.d.).
  • Quinoxaline Derivatives as Antiviral Agents: A Systematic Review - ResearchGate. (n.d.).
  • A review on the therapeutic potential of quinoxaline derivatives - Wisdom Library. (2024, September 3).
  • Recent Advances in the Synthesis of Quinoxalines. A Mini Review - Taylor & Francis Online. (n.d.).
  • Synthesis and biological activity of quinoxaline derivatives. (2024, August 10).
  • Structure-Activity Relationship (SAR) of Quinoxaline Analogs as Anticancer Agents: A Comparative Guide - Benchchem. (n.d.).
  • Advances in Quinoxaline Derivatives: Multi‐Target Anticancer Potential and Nanocatalyst‐Driven Synthesis | Semantic Scholar. (n.d.).
  • Recent Advances in the Synthesis of Quinoxalines. A Mini Review - ResearchGate. (n.d.).
  • Structure-activity relationship (SAR) studies of 2-Chloro-3-(2-pyridinyl)quinoxaline derivatives - Benchchem. (n.d.).
  • The Power of Quinoxaline: A Versatile Building Block in Chemical Synthesis. (n.d.).
  • Synthesis and Antimicrobial Activities of Some Novel Quinoxalinone Derivatives - MDPI. (n.d.).
  • Chemistry and Pharmacological Diversity of Quinoxaline Motifs as Anticancer Agents. (2019, June 1).
  • Overall structure‐activity relationship analysis of the quinoxaline derivatives. (n.d.).
  • A systematic review on the anti-microbial activities and structure-activity relationship (SAR) of quinoxaline derivatives - PubMed. (2025, May 5).
  • Synthesis and biological evaluation of new quinoxaline derivatives as antioxidant and anti-inflammatory agents - PubMed. (n.d.).
  • Synthesis of novel antibacterial and antifungal quinoxaline derivatives - RSC Publishing. (n.d.).
  • Quinoxaline Derivatives as Antiviral Agents: A Systematic Review - PMC - PubMed Central. (n.d.).
  • Quinoxaline Core: A Privileged Scaffold in Medicinal Chemistry - An In-depth Technical Guide - Benchchem. (n.d.).
  • [PDF] Quinoxaline Derivatives as Antiviral Agents: A Systematic Review - Semantic Scholar. (n.d.).
  • Recent Methods for the Synthesis of Quinoxaline Derivatives and their Biological Activities. (n.d.).
  • a review on the therapeutic potential of quinoxaline derivatives - ResearchGate. (2018, January 24).
  • Novel quinoxaline derivatives as dual EGFR and COX-2 inhibitors: synthesis, molecular docking and biological evaluation as potential anticancer and anti-inflammatory agents. (2022, September 5).
  • Synthesis and antimicrobial activity of some new quinoxaline derivatives - Scholars Research Library. (n.d.).
  • Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers - PMC - PubMed Central. (n.d.).
  • A quinoxaline-based derivative exhibited potent and selective anticancer activity with apoptosis induction in PC-3 cells through Topo II inhibition - Taylor & Francis. (n.d.).
  • Examples of established drugs bearing a quinoxaline core in their chemical structures. - ResearchGate. (n.d.).
  • Rationale design of quinoxaline derivatives as anticancer/anti-inflammatory agents - ResearchGate. (n.d.).
  • General synthetic pathway for the synthesis of quinoxaline derivatives. - ResearchGate. (n.d.).
  • Quinoxaline, its derivatives and applications: A State of the Art review - PubMed. (n.d.).
  • Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines - MDPI. (2023, November 14).
  • Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy against respiratory pathogens - RSC Publishing. (2024, November 7).
  • Quinoxaline – Knowledge and References - Taylor & Francis. (n.d.).

Sources

Quinoxaline-2-carbohydrazide Derivatives: A Resilient Scaffold for Novel Antimicrobial Agents

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers

The escalating crisis of antimicrobial resistance necessitates the urgent development of novel therapeutic agents that circumvent existing resistance mechanisms.[1] The quinoxaline scaffold, a heterocyclic framework, has emerged as a promising avenue for drug discovery due to its structural simplicity, synthetic accessibility, and its bioisosteric relationship with established quinoline and naphthalene structures.[1] This guide provides a technical overview of quinoxaline-2-carbohydrazide derivatives, a particularly promising subclass, detailing their synthesis, mechanisms of action, and the critical experimental workflows required for their evaluation as next-generation antimicrobial agents.

The Quinoxaline Core: A Privileged Heterocyclic System

Quinoxaline, or benzopyrazine, is a fused heterocyclic system composed of a benzene ring and a pyrazine ring.[2] This scaffold is a constituent of numerous bioactive compounds and approved drugs, demonstrating a vast spectrum of pharmacological activities including antibacterial, antifungal, antiviral, anticancer, and anti-inflammatory properties.[3][4][5][6][7] The versatility of the quinoxaline nucleus allows for extensive chemical modification, enabling the fine-tuning of its biological activity and pharmacokinetic properties. The introduction of a carbohydrazide moiety at the 2-position creates a versatile intermediate, this compound, which can be readily derivatized to generate extensive libraries of novel compounds for antimicrobial screening.

Synthesis of this compound Derivatives: A General Protocol

The synthesis of the core scaffold is a critical first step in the drug discovery process. A common and efficient method involves a condensation reaction followed by hydrazinolysis and subsequent derivatization.

Experimental Protocol: Three-Step Synthesis

Step 1: Synthesis of Ethyl 3-methylquinoxaline-2-carboxylate

  • Reactant Preparation: In a round-bottom flask, dissolve o-phenylenediamine (1 equivalent) in ethanol.

  • Reaction Initiation: Add ethyl 2-methyl-3-oxobutanoate (1 equivalent) to the solution.

  • Reflux: Heat the mixture to reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Isolation: After completion, cool the reaction mixture to room temperature. The product often precipitates out of the solution. Filter the solid, wash with cold ethanol, and dry under vacuum to yield ethyl 3-methylquinoxaline-2-carboxylate.

Step 2: Synthesis of 3-Methylthis compound

  • Hydrazinolysis: Suspend the ethyl 3-methylquinoxaline-2-carboxylate (1 equivalent) from Step 1 in ethanol.[8]

  • Addition of Hydrazine Hydrate: Add hydrazine hydrate (80% solution, 5-10 equivalents) dropwise to the suspension.

  • Reflux: Heat the mixture to reflux for 8-12 hours, during which the solid starting material will dissolve and a new precipitate will form.

  • Product Isolation: Cool the mixture in an ice bath. Filter the resulting solid precipitate, wash thoroughly with water and then cold ethanol, and dry to obtain the 3-methylthis compound intermediate.[8]

Step 3: Synthesis of N'-Arylidene-3-methylthis compound Derivatives (Schiff Bases)

  • Condensation Reaction: Dissolve the 3-methylthis compound (1 equivalent) from Step 2 in glacial acetic acid or ethanol.[4]

  • Aldehyde Addition: Add the desired substituted aromatic aldehyde (1.1 equivalents) to the solution.

  • Reflux: Heat the reaction mixture to reflux for 2-4 hours.

  • Purification: Upon cooling, the Schiff base derivative typically precipitates. Filter the solid, wash with a suitable solvent like ethanol to remove excess aldehyde, and recrystallize from a solvent such as dimethylformamide (DMF) or ethanol to yield the final pure product.[4]

Synthesis Workflow Diagram

Synthesis_Workflow cluster_0 Step 1: Ester Formation cluster_1 Step 2: Hydrazide Formation cluster_2 Step 3: Schiff Base Derivatization A o-Phenylenediamine + Ethyl 2-methyl-3-oxobutanoate B Reflux in Ethanol A->B C Ethyl 3-methylquinoxaline-2-carboxylate B->C E Reflux in Ethanol C->E D Hydrazine Hydrate D->E F 3-Methylthis compound H Reflux in Acetic Acid/Ethanol F->H G Substituted Aromatic Aldehyde G->H I Final N'-Arylidene Derivative H->I

Caption: General three-step synthesis workflow for N'-arylidene-quinoxaline-2-carbohydrazide derivatives.

Postulated Mechanism of Antimicrobial Action

While the precise mechanism for this compound derivatives is an active area of research, studies on related quinoxaline 1,4-di-N-oxides (QdNOs) provide a compelling model. This model centers on the generation of reactive oxygen species (ROS) and subsequent oxidative damage to critical bacterial components.[9]

  • Reductive Activation: Under the hypoxic or anaerobic conditions often found in bacterial environments, the quinoxaline ring can be bioreductively activated by bacterial enzymes (e.g., nitroreductases).[9]

  • ROS Generation: This activation process generates intracellular ROS, such as superoxide anions and highly damaging hydroxyl radicals.[9]

  • Macromolecular Damage: The surge in ROS leads to widespread oxidative damage to DNA, proteins, and lipids. This includes DNA strand breakage and damage to the bacterial cell wall and membrane, ultimately leading to cell lysis and death.[9]

Conceptual Pathway of ROS-Mediated Action

Mechanism_of_Action Compound Quinoxaline Derivative Activation Bacterial Reductases (Anaerobic Conditions) Compound->Activation Enters Bacterium ROS Reactive Oxygen Species (ROS) (e.g., •OH, O2-) Activation->ROS Generates DNA_Damage DNA Oxidative Damage (Strand Breaks) ROS->DNA_Damage Membrane_Damage Cell Wall & Membrane Damage (Lipid Peroxidation) ROS->Membrane_Damage Cell_Death Bacterial Cell Death DNA_Damage->Cell_Death Membrane_Damage->Cell_Death

Caption: Postulated mechanism involving ROS generation and subsequent macromolecular damage.

Structure-Activity Relationship (SAR) Analysis

The antimicrobial potency of this compound derivatives is highly dependent on the nature and position of substituents on both the quinoxaline core and the appended aryl group. SAR studies are crucial for optimizing lead compounds.[1][2]

Position of SubstitutionType of SubstituentObserved Effect on Antimicrobial ActivityRationale
Aryl Ring (from Aldehyde) Electron-Withdrawing Groups (e.g., -Cl, -F, -NO₂)Often increases activityEnhances the electrophilicity of the azomethine carbon (-CH=N-), potentially improving interaction with biological targets. Can also modulate lipophilicity for better cell penetration.
Aryl Ring (from Aldehyde) Electron-Donating Groups (e.g., -OH, -OCH₃)Variable; can increase or decrease activityHydroxyl groups can form hydrogen bonds with target enzymes. Methoxy groups increase lipophilicity but may also introduce steric hindrance. The effect is often position-dependent (ortho, meta, para).[2]
Quinoxaline Ring (C6, C7) Halogens (e.g., -Cl)Generally increases activityIncreases lipophilicity, aiding in membrane transport. Can also form halogen bonds with target receptors.
Quinoxaline Ring (C3) Small Alkyl Groups (e.g., -CH₃)Often favorable for activityCan provide beneficial steric interactions within the target's binding pocket and enhance lipophilicity.

Experimental Workflows for Antimicrobial Evaluation

A tiered approach is essential for evaluating novel compounds, starting with broad screening for activity and progressing to safety and selectivity assessments.[10][11]

Overall Evaluation Workflow

Evaluation_Workflow Start Synthesized Quinoxaline Derivative Library MIC_Screening Primary Screening: MIC Determination (Broth Microdilution) Start->MIC_Screening Cytotoxicity Secondary Screening: Cytotoxicity Assay (MTT) vs. Mammalian Cells MIC_Screening->Cytotoxicity Active Compounds Inactive Inactive / Discard MIC_Screening->Inactive Inactive Compounds Therapeutic_Index Data Analysis: Calculate Therapeutic Index (IC50 / MIC) Cytotoxicity->Therapeutic_Index Non-Toxic Toxic Cytotoxic / Discard Cytotoxicity->Toxic Toxic Lead_Compound Lead Compound Identified Therapeutic_Index->Lead_Compound

Sources

An In-depth Technical Guide to Understanding the Mechanism of Action of Quinoxaline Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Quinoxaline Scaffold - A Privileged Structure in Medicinal Chemistry

The quinoxaline motif, a bicyclic heteroaromatic compound arising from the fusion of a benzene and a pyrazine ring, has firmly established itself as a "privileged structure" in the landscape of medicinal chemistry.[1][2] Its versatile synthetic accessibility and broad spectrum of biological activities have made it a focal point for the development of novel therapeutic agents.[2][3][4] Quinoxaline derivatives have demonstrated significant potential as anticancer, antimicrobial, anti-inflammatory, and antiviral agents, with several compounds entering clinical trials and even reaching the market.[3][4][5][6][7]

This guide is designed to provide researchers, scientists, and drug development professionals with an in-depth understanding of the core mechanisms through which quinoxaline compounds exert their pharmacological effects. We will move beyond a mere cataloging of activities to explore the intricate molecular interactions and cellular pathways that these compounds modulate. By elucidating the "how" and "why" behind their biological actions, this document aims to empower researchers to design more potent, selective, and effective quinoxaline-based therapeutics. We will delve into the key experimental methodologies used to uncover these mechanisms, providing not just the protocols but also the scientific rationale that underpins them, ensuring a robust and validated approach to investigation.

Part 1: Anticancer Mechanisms of Action: A Multi-pronged Assault on Malignancy

The anticancer activity of quinoxaline derivatives is one of their most extensively studied and promising therapeutic avenues.[3] These compounds employ a diverse array of strategies to combat cancer, often targeting multiple critical pathways involved in tumor growth, proliferation, and survival.[1][8]

Kinase Inhibition: Silencing Aberrant Cellular Signaling

Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many cancers.[9][10] Quinoxaline derivatives have emerged as potent kinase inhibitors, often acting as ATP-competitive inhibitors that block the catalytic activity of these enzymes.

1.1.1. Key Kinase Targets of Quinoxaline Compounds

Several receptor tyrosine kinases (RTKs) and intracellular kinases have been identified as targets for quinoxaline-based inhibitors:

  • Vascular Endothelial Growth Factor Receptor (VEGFR): A key mediator of angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen.

  • Epidermal Growth Factor Receptor (EGFR): Often overexpressed in various cancers, its activation leads to increased cell proliferation and survival.[11][12]

  • c-Met Kinase: The receptor for hepatocyte growth factor (HGF), implicated in tumor invasion and metastasis.[13]

  • Other Kinases: Including platelet-derived growth factor receptor (PDGFR), Src, Janus kinase (JAK), and cyclin-dependent kinases (CDKs).

1.1.2. Visualizing Kinase Inhibition

The following diagram illustrates the general mechanism of action for a quinoxaline-based kinase inhibitor targeting the EGFR signaling pathway.

EGFR_Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EGF EGF EGFR EGFR EGF->EGFR Binds ADP ADP Downstream_Signaling Downstream Signaling (e.g., PI3K/AKT, MAPK/ERK) EGFR->Downstream_Signaling Activates Quinoxaline Quinoxaline Inhibitor Quinoxaline->EGFR Inhibits ATP ATP ATP->EGFR Binds to Kinase Domain Cell_Proliferation Cell Proliferation & Survival Downstream_Signaling->Cell_Proliferation Promotes DNA_Topo_Inhibition cluster_nucleus Cell Nucleus Quinoxaline Quinoxaline Derivative DNA DNA Double Helix Quinoxaline->DNA Intercalates TopoII Topoisomerase II Quinoxaline->TopoII Inhibits Apoptosis Apoptosis DNA->Apoptosis Accumulation of Double-Strand Breaks TopoII->DNA Binds & Cleaves

Caption: Quinoxaline derivatives can both intercalate into DNA and inhibit topoisomerase II.

1.2.2. Experimental Protocol: Topoisomerase II Decatenation Assay

Rationale for Experimental Choice: This assay directly assesses the catalytic activity of Topoisomerase II and its inhibition by test compounds. The use of kinetoplast DNA (kDNA), a network of interlocked DNA minicircles, provides a clear visual readout of enzyme activity. [13] Self-Validating System: A positive control, such as the known topoisomerase II inhibitor etoposide, is essential to confirm that the assay can detect inhibition. [14]A negative control (no inhibitor) demonstrates the baseline enzyme activity. [14] Step-by-Step Methodology: [13][14]

  • Prepare Reaction Mixture:

    • On ice, prepare a reaction mixture containing:

      • kDNA substrate

      • Assay buffer (containing ATP and MgCl2)

      • Quinoxaline test compound (at various concentrations) or DMSO control

      • Nuclease-free water to the final volume

  • Enzyme Addition and Incubation:

    • Add diluted Topoisomerase II enzyme to each reaction tube.

    • Incubate the reactions at 37°C for 30-60 minutes.

  • Reaction Termination:

    • Stop the reaction by adding a stop solution/loading dye containing SDS and Proteinase K.

    • Incubate at 37°C for an additional 15 minutes to digest the enzyme.

  • Agarose Gel Electrophoresis:

    • Load the samples onto a 1% agarose gel.

    • Run the gel at a constant voltage until the dye front has migrated sufficiently.

  • Visualization and Analysis:

    • Stain the gel with ethidium bromide (or a safer alternative) and visualize under UV light.

    • Catenated kDNA will remain in the well, while decatenated minicircles will migrate into the gel.

    • Inhibition is observed as a decrease in the amount of decatenated DNA compared to the negative control.

Induction of Apoptosis and Cell Cycle Arrest

A common downstream consequence of the aforementioned mechanisms is the induction of apoptosis (programmed cell death) and cell cycle arrest. [13][15]

  • Apoptosis: Quinoxaline compounds can trigger both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways. This is often characterized by the activation of caspases, cleavage of PARP, and changes in the expression of Bcl-2 family proteins. [7][16]* Cell Cycle Arrest: By interfering with key cellular processes, quinoxaline derivatives can cause cells to arrest at specific phases of the cell cycle, such as the G2/M phase, preventing them from progressing to mitosis. [15]

1.3.1. Visualizing the Apoptotic Pathway

Apoptosis_Pathway cluster_cell Cancer Cell Quinoxaline Quinoxaline Derivative DNA_Damage DNA Damage Quinoxaline->DNA_Damage Induces Kinase_Inhibition Kinase Inhibition Quinoxaline->Kinase_Inhibition Induces Bcl2_Family Bcl-2 Family (e.g., Bax/Bcl-2 ratio) DNA_Damage->Bcl2_Family Modulates Kinase_Inhibition->Bcl2_Family Modulates Mitochondrion Mitochondrion Bcl2_Family->Mitochondrion Regulates Mitochondrial Permeability Caspases Caspase Cascade (e.g., Caspase-9, Caspase-3) Mitochondrion->Caspases Cytochrome c Release Activates Apoptosis Apoptosis Caspases->Apoptosis Executes

Caption: Quinoxalines induce apoptosis via DNA damage and kinase inhibition, leading to caspase activation.

1.3.2. Experimental Protocols

Rationale for Experimental Choice: The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability. [8][17]It is a widely used, high-throughput method for screening the cytotoxic effects of compounds on cancer cell lines. [8] Self-Validating System: Including a positive control (a known cytotoxic drug like doxorubicin) and a negative control (vehicle-treated cells) is essential for validating the assay. [11][18] Step-by-Step Methodology: [8][17]

  • Cell Seeding: Seed cancer cells in a 96-well plate at an appropriate density and incubate for 24 hours.

  • Compound Treatment: Add various concentrations of the quinoxaline test compound to the wells and incubate for 48-72 hours.

  • MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.

Rationale for Experimental Choice: This flow cytometry-based assay can distinguish between live, early apoptotic, late apoptotic, and necrotic cells. [5][19][20][21][22]It is a highly quantitative and sensitive method for detecting apoptosis.

Self-Validating System: Unstained cells serve as a negative control to set the baseline fluorescence. [19][20]Cells treated with a known apoptosis-inducing agent (e.g., staurosporine) act as a positive control. [20] Step-by-Step Methodology: [5][19][20]

  • Cell Treatment and Harvesting: Treat cells with the quinoxaline compound, then harvest both adherent and floating cells.

  • Cell Washing: Wash the cells with cold PBS.

  • Resuspension: Resuspend the cells in 1X Binding Buffer.

  • Staining: Add Annexin V-FITC and Propidium Iodide to the cell suspension.

  • Incubation: Incubate for 15 minutes at room temperature in the dark.

  • Analysis: Analyze the cells by flow cytometry. Live cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V- and PI-positive.

Rationale for Experimental Choice: This method uses propidium iodide to stain cellular DNA, and the fluorescence intensity is proportional to the DNA content. [3][15][23]Flow cytometry analysis can then determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. [3][15][23] Self-Validating System: Untreated cells provide the baseline cell cycle distribution for comparison.

Step-by-Step Methodology: [3][15][23]

  • Cell Treatment and Harvesting: Treat cells with the quinoxaline compound and harvest.

  • Fixation: Fix the cells in cold 70% ethanol.

  • Washing: Wash the cells with PBS.

  • Staining: Resuspend the cells in a staining solution containing propidium iodide and RNase A (to prevent staining of RNA).

  • Incubation: Incubate for 30 minutes at room temperature.

  • Analysis: Analyze the samples by flow cytometry to determine the DNA content and cell cycle distribution.

Quantitative Data on Anticancer Activity

The following table summarizes the in vitro cytotoxic activity of selected quinoxaline derivatives against various human cancer cell lines.

CompoundCancer Cell LineIC50 (µM)Mechanism of ActionReference
Compound VIIIc HCT116 (Colon)0.36Cell Cycle Arrest (G2/M)[15]
Compound 13 HePG-2 (Liver)7.6DNA Intercalation, Topo II Inhibition[24]
Compound 15 MCF-7 (Breast)10.5DNA Intercalation, Topo II Inhibition[24]
Compound 16 HCT-116 (Colon)8.2DNA Intercalation, Topo II Inhibition[24]
Compound 19 HePG-2 (Liver)9.5DNA Intercalation, Topo II Inhibition[24]
Compound 4i A549 (Lung)3.902EGFR Inhibition[12]

Part 2: Anti-inflammatory Mechanism of Action

Quinoxaline derivatives also exhibit potent anti-inflammatory properties, primarily by inhibiting key inflammatory mediators. [23][25][26]

Inhibition of Inflammatory Modulators

The anti-inflammatory effects of quinoxalines are attributed to their ability to suppress the expression and activity of several pro-inflammatory molecules: [23][27]

  • Cyclooxygenase (COX): Specifically, COX-2 is an enzyme responsible for the synthesis of prostaglandins, which are key mediators of inflammation. [11]* Cytokines: Quinoxalines can reduce the levels of pro-inflammatory cytokines such as Interleukin-1β (IL-1β) and Tumor Necrosis Factor-α (TNF-α). * Nuclear Factor-kappa B (NF-κB): A transcription factor that plays a central role in regulating the inflammatory response. [23][27]* p38α Mitogen-Activated Protein Kinase (p38α MAPK): A kinase involved in the production of inflammatory cytokines. [23][27]

Visualizing the Anti-inflammatory Pathway

Anti_Inflammatory_Pathway cluster_cell Immune Cell Inflammatory_Stimulus Inflammatory Stimulus NFkB NF-κB Pathway Inflammatory_Stimulus->NFkB MAPK p38α MAPK Pathway Inflammatory_Stimulus->MAPK Quinoxaline Quinoxaline Derivative Quinoxaline->NFkB Inhibits Quinoxaline->MAPK Inhibits COX2 COX-2 Quinoxaline->COX2 Inhibits Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β) NFkB->Cytokines Induce Expression MAPK->Cytokines Induce Expression Prostaglandins Prostaglandins COX2->Prostaglandins Synthesizes Inflammation Inflammation Cytokines->Inflammation Mediate Prostaglandins->Inflammation Mediate

Sources

An In-Depth Technical Guide to the Safety and Toxicity Profile of Quinoxaline-2-carbohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Quinoxaline-2-carbohydrazide is a heterocyclic compound of significant interest in medicinal chemistry, serving as a key intermediate in the synthesis of various biologically active molecules. As with any novel chemical entity intended for potential therapeutic applications, a thorough understanding of its safety and toxicity profile is paramount. This technical guide provides a comprehensive overview of the known and predicted toxicological properties of this compound, methodologies for its safety assessment, and an analysis of the structure-toxicity relationships within the broader quinoxaline class. While direct experimental toxicity data for this compound is limited in publicly available literature, this guide synthesizes information from structurally related compounds and established toxicological principles to provide a robust framework for its evaluation.

Introduction to this compound

The quinoxaline scaffold, a fusion of benzene and pyrazine rings, is a privileged structure in drug discovery, with derivatives exhibiting a wide array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties[1][2]. This compound emerges as a crucial building block, featuring a reactive hydrazide moiety that allows for the facile generation of diverse molecular libraries through reactions with various electrophiles[3][4]. Its synthesis is most commonly achieved through the reaction of ethyl quinoxaline-2-carboxylate with hydrazine hydrate[3].

Given its role as a precursor to potentially therapeutic agents, a proactive and thorough evaluation of its safety profile is essential to guide drug development programs and ensure the safety of researchers handling the compound.

Predicted Toxicological Profile

In the absence of direct experimental data, in silico predictive models and data from structurally similar compounds can provide initial insights into the potential toxicological profile of this compound.

ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) Predictions

In silico ADMET prediction studies on various quinoxaline derivatives suggest that many compounds within this class can possess favorable drug-like properties[5][6][7]. However, specific predictions for this compound should be performed using validated computational models. Key parameters to assess include oral bioavailability, blood-brain barrier permeability, plasma protein binding, and potential for inhibition of cytochrome P450 enzymes. The metabolic fate of quinoxaline derivatives can involve N-oxidation and hydroxylation[8]. The hydrazide moiety may also undergo metabolic transformations.

Genotoxicity and Mutagenicity

The potential for genotoxicity is a critical concern for any new chemical entity. The hydrazide functional group, present in this compound, is a structural alert for potential genotoxicity, as some hydrazine derivatives have been shown to be mutagenic[9][10][11]. Therefore, experimental evaluation of the mutagenic potential of this compound is highly recommended. The Ames test, a bacterial reverse mutation assay, is the standard initial screen for mutagenicity[6].

General Toxicity

Safety data for the parent compound, carbohydrazide, indicates that it can be harmful if swallowed and may cause skin, eye, and respiratory irritation[2][12][13]. While the toxicological properties of this compound will be influenced by the quinoxaline core, the potential for local irritancy due to the carbohydrazide moiety should be considered.

Methodologies for Safety and Toxicity Assessment

A tiered approach to toxicological testing is recommended to systematically evaluate the safety profile of this compound. This should begin with in vitro assays and progress to in vivo studies as necessary.

In Vitro Cytotoxicity Assessment

Objective: To determine the concentration at which this compound induces cell death in vitro. This is a primary indicator of its general toxicity at the cellular level.

Recommended Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Rationale: The MTT assay is a well-established, colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability. It is a reliable and high-throughput method for initial cytotoxicity screening.

Experimental Protocol: MTT Assay for Cytotoxicity in a Non-Cancerous Human Cell Line (e.g., HEK293 or Normal Human Dermal Fibroblasts - NHDF)

  • Cell Seeding:

    • Culture the chosen non-cancerous human cell line in appropriate media and conditions.

    • Trypsinize and count the cells.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Prepare serial dilutions of the compound in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).

    • Remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a positive control (a known cytotoxic agent).

    • Incubate the plate for 24, 48, or 72 hours.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plate for 3-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.

  • Formazan Solubilization and Absorbance Reading:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10-15 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell viability) using non-linear regression analysis.

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis seed_cells Seed Cells in 96-well Plate incubate_24h Incubate 24h seed_cells->incubate_24h treat_cells Treat Cells with Compound incubate_24h->treat_cells prepare_compound Prepare Compound Dilutions prepare_compound->treat_cells incubate_treatment Incubate 24-72h treat_cells->incubate_treatment add_mtt Add MTT Solution incubate_treatment->add_mtt incubate_mtt Incubate 3-4h add_mtt->incubate_mtt solubilize Solubilize Formazan incubate_mtt->solubilize read_absorbance Read Absorbance (570 nm) solubilize->read_absorbance calculate_viability Calculate % Cell Viability read_absorbance->calculate_viability determine_ic50 Determine IC50 calculate_viability->determine_ic50

Caption: Workflow for MTT Cytotoxicity Assay.

In Vitro Genotoxicity Assessment

Objective: To determine if this compound can induce genetic mutations.

Recommended Assay: Bacterial Reverse Mutation Test (Ames Test) according to OECD Guideline 471.

Rationale: The Ames test is a widely accepted and regulatory-required assay for identifying mutagenic compounds. It uses several strains of Salmonella typhimurium and Escherichia coli with pre-existing mutations that render them unable to synthesize an essential amino acid (histidine or tryptophan, respectively). The assay detects mutations that revert the bacteria to a state where they can synthesize the amino acid and thus grow on a minimal medium.

Experimental Protocol: Ames Test (Plate Incorporation Method)

  • Strain Selection and Preparation:

    • Use a minimum of five tester strains, including S. typhimurium TA98, TA100, TA1535, TA1537, and E. coli WP2 uvrA or S. typhimurium TA102.

    • Grow overnight cultures of each tester strain in nutrient broth.

  • Metabolic Activation (S9 Mix):

    • Conduct the assay both with and without a metabolic activation system (S9 mix), which is a liver homogenate from rats pre-treated with an enzyme inducer (e.g., Aroclor 1254 or a combination of phenobarbital and β-naphthoflavone). This simulates mammalian metabolism.

  • Plate Incorporation:

    • To molten top agar (at 45°C), add:

      • The tester strain culture.

      • The test compound at various concentrations.

      • Either S9 mix or a buffer control.

    • Pour the mixture onto minimal glucose agar plates.

    • Include negative (vehicle) and positive controls (known mutagens for each strain with and without S9).

  • Incubation:

    • Incubate the plates at 37°C for 48-72 hours.

  • Colony Counting and Data Analysis:

    • Count the number of revertant colonies on each plate.

    • A positive result is indicated by a concentration-dependent increase in the number of revertant colonies and/or a reproducible increase of at least two-fold over the background (negative control) for at least one concentration.

Ames_Test_Workflow cluster_no_s9 Without Metabolic Activation (-S9) cluster_with_s9 With Metabolic Activation (+S9) start Start prep_strains Prepare Bacterial Tester Strains start->prep_strains prep_compound Prepare Compound Concentrations start->prep_compound mix_no_s9 Mix: Bacteria + Compound + Buffer prep_strains->mix_no_s9 mix_with_s9 Mix: Bacteria + Compound + S9 Mix prep_strains->mix_with_s9 prep_compound->mix_no_s9 prep_compound->mix_with_s9 plate_no_s9 Plate on Minimal Agar mix_no_s9->plate_no_s9 incubate_no_s9 Incubate 48-72h plate_no_s9->incubate_no_s9 count_no_s9 Count Revertant Colonies incubate_no_s9->count_no_s9 analysis Analyze Data: Compare to Controls and Assess Mutagenicity count_no_s9->analysis plate_with_s9 Plate on Minimal Agar mix_with_s9->plate_with_s9 incubate_with_s9 Incubate 48-72h plate_with_s9->incubate_with_s9 count_with_s9 Count Revertant Colonies incubate_with_s9->count_with_s9 count_with_s9->analysis

Caption: Workflow for the Ames Test (OECD 471).

In Vivo Acute Oral Toxicity Assessment

Objective: To determine the acute oral toxicity of this compound after a single dose and to obtain information on its potential health hazards.

Recommended Assay: Acute Toxic Class Method (OECD Guideline 423).

Rationale: This method uses a reduced number of animals compared to the traditional LD₅₀ test and provides information for classifying the substance according to the Globally Harmonised System (GHS) of Classification and Labelling of Chemicals.

Experimental Protocol: Acute Toxic Class Method (OECD 423)

  • Animal Selection and Acclimatization:

    • Use a single sex of a standard rodent species (usually female rats).

    • Acclimatize the animals to the laboratory conditions for at least 5 days.

  • Dosing:

    • Administer the compound sequentially to groups of three animals at one of the defined dose levels (5, 50, 300, or 2000 mg/kg body weight).

    • The starting dose is selected based on any available information. If no information is available, a starting dose of 300 mg/kg is recommended.

    • Administer the compound as a single oral dose by gavage.

  • Observation:

    • Observe the animals for mortality, clinical signs of toxicity, and changes in body weight for at least 14 days.

  • Stepwise Procedure:

    • The outcome of the first group of animals determines the next step:

      • If mortality is observed, the test is repeated at a lower dose level.

      • If no mortality is observed, the test is repeated at a higher dose level.

    • This stepwise procedure continues until a clear outcome for classification is achieved.

  • Pathology:

    • At the end of the observation period, all surviving animals are euthanized and subjected to a gross necropsy.

OECD423_Workflow cluster_mortality Mortality Observed cluster_no_mortality No Mortality start Start with 3 Animals at Selected Dose dose Administer Single Oral Dose start->dose observe Observe for 14 Days (Mortality, Clinical Signs) dose->observe outcome Outcome? observe->outcome retest_lower Retest at Lower Dose outcome->retest_lower Yes retest_higher Retest at Higher Dose outcome->retest_higher No classify_toxic Classify based on Mortality at Dose Level retest_lower->classify_toxic classify_less_toxic Classify based on No Mortality at Dose Level retest_higher->classify_less_toxic

Caption: Stepwise Procedure of the Acute Toxic Class Method (OECD 423).

Structure-Toxicity Relationship of Quinoxaline Derivatives

While specific data for this compound is lacking, the extensive literature on other quinoxaline derivatives provides valuable insights into potential structure-toxicity relationships.

  • Quinoxaline-1,4-di-N-oxides: Several studies have shown that quinoxaline 1,4-di-N-oxide derivatives can exhibit significant toxicity, which is often linked to oxidative stress and the generation of reactive oxygen species (ROS)[8]. The N-oxide moieties are key to this activity. Since this compound lacks these N-oxide groups, it is predicted to have a different and likely less severe toxicity profile in this regard.

  • Substituents on the Quinoxaline Ring: The nature and position of substituents on the quinoxaline ring can significantly modulate the toxicological properties. Electron-withdrawing or electron-donating groups can influence the metabolism and reactivity of the molecule, thereby affecting its toxicity.

  • Carboxamide vs. Carbohydrazide: The replacement of a carboxamide group with a carbohydrazide can alter the compound's physicochemical properties, such as its hydrogen bonding capacity and polarity, which can in turn affect its absorption, distribution, and target interactions. As mentioned, the hydrazide moiety itself is a potential structural alert for genotoxicity.

Table 1: Summary of Reported Toxicity Data for Selected Quinoxaline Derivatives

Compound ClassType of ToxicityEndpointReported Values/ObservationsCitation(s)
Quinoxaline-1,4-di-N-oxidesAcute Systemic Toxicity (in vivo, rats)LD₅₀ (intraperitoneal)30-120 mg/kg[14]
Quinoxaline-2-carboxamidesCytotoxicity (in vitro, cancer cell lines)IC₅₀Varies widely depending on substituents (µM range)[15]
Quinoxaline-2-carboxamidesCytotoxicity (in vitro, non-cancerous cells)IC₅₀Generally higher than in cancer cells, indicating some selectivity[15]
Various Quinoxaline DerivativesMutagenicity (Ames Test)Mutagenic PotentialSome derivatives are mutagenic, often requiring metabolic activation.[6]

Conclusion and Recommendations

This compound is a valuable synthetic intermediate with the potential for use in the development of novel therapeutic agents. While a complete, direct toxicological profile is not yet available in the public domain, this guide provides a comprehensive framework for its safety assessment.

Key Recommendations:

  • In Vitro Screening: It is strongly recommended to perform in vitro cytotoxicity assays on a panel of non-cancerous human cell lines and a bacterial reverse mutation assay (Ames test) as a first step in the safety evaluation of this compound.

  • In Vivo Studies: Should the in vitro data and the intended application of the compound warrant further investigation, in vivo acute oral toxicity studies following OECD Guideline 423 should be conducted.

  • Handling Precautions: Based on the known hazards of related compounds and the carbohydrazide moiety, appropriate personal protective equipment (gloves, eye protection) should be used when handling this compound to avoid skin and eye irritation.

  • Data Sharing: Researchers generating safety and toxicity data on this compound are encouraged to publish their findings to contribute to the collective knowledge base and facilitate future drug development efforts.

By following a systematic and tiered approach to toxicological evaluation, the safety profile of this compound can be thoroughly characterized, enabling its responsible use in research and development.

References

  • Ahmed, E. A., Mohamed, M. F. A., & Omran, O. A. (2021). New quinoxaline-based VEGFR-2 inhibitors: design, synthesis, and antiproliferative evaluation with in silico docking, ADMET, toxicity, and DFT studies. RSC Advances, 11(54), 34267-34285. [Link]
  • Ali, I., Wani, W. A., & Saleem, K. (2013). Recent Methods for the Synthesis of Quinoxaline Derivatives and their Biological Activities. Mini-Reviews in Medicinal Chemistry, 13(10), 1436-1457. [Link]
  • Ataman Kimya. (n.d.). CARBOHYDRAZIDE.
  • Gas-Sensing.com. (n.d.). Carbohydrazide: An Essential Tool with Hidden Hazards.
  • Grivas, S., & Jägerstad, M. (1984). Mutagenicity of some synthetic quinolines and quinoxalines related to IQ, MeIQ or MeIQx in Ames test. Mutation Research/Genetic Toxicology, 137(1), 29-32. [Link]
  • Hassan, A. A., & Shawky, A. M. (2011). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. Mini-Reviews in Organic Chemistry, 8(3), 286-302. [Link]
  • Mori, H., Sugie, S., Yoshimi, N., Iwata, H., Nishikawa, A., Matsukubo, K., ... & Hirono, I. (1988). Genotoxicity of a variety of hydrazine derivatives in the hepatocyte primary culture/DNA repair test using rat and mouse hepatocytes. Japanese Journal of Cancer Research, 79(2), 204-211. [Link]
  • Redox. (2024). Safety Data Sheet Carbohydrazide.
  • ResearchGate. (2023). Control and analysis of hydrazine, hydrazides and hydrazones-Genotoxic impurities in active pharmaceutical ingredients (APIs) and drug products.
  • Sayed, S. M., & Mohamed, M. F. A. (2022). Novel quinoxaline derivatives as dual EGFR and COX-2 inhibitors: synthesis, molecular docking and biological evaluation as potential anticancer and anti-inflammatory agents. RSC Advances, 12(40), 26035-26052. [Link]
  • Sofuni, T., Honma, M., & Hachiya, N. (2023). Structure-mutagenicity relationships on quinoline and indole analogues in the Ames test. Genes and Environment, 45(1), 1-10. [Link]
  • SwissTargetPrediction. (n.d.). Top 15 target predictions for the most active quinoxaline derivatives 3 and 4.
  • Taha, M. O., Al-Sha'er, M. A., & Al-Ghorab, M. F. (2021). New quinoxaline-2(1H)-ones as potential VEGFR-2 inhibitors: design, synthesis, molecular docking, ADMET profile and anti-proliferative evaluations. RSC Advances, 11(43), 26658-26671. [Link]
  • Taha, M. O., Al-Sha'er, M. A., & Al-Ghorab, M. F. (2021). New quinoxaline-based VEGFR-2 inhibitors: design, synthesis, and antiproliferative evaluation with in silico docking, ADMET, toxicity, and DFT studies. RSC Advances, 11(57), 36173-36190. [Link]
  • Taha, M. O., Al-Sha'er, M. A., & Al-Ghorab, M. F. (2021). New quinoxaline-based VEGFR-2 inhibitors: design, synthesis, and antiproliferative evaluation with in silico docking, ADMET, toxicity, and DFT studies. RSC Advances, 11(57), 36173-36190. [Link]
  • U.S. National Library of Medicine. (n.d.). Genotoxicity of a Variety of Hydrazine Derivatives in the Hepatocyte Primary Culture/DNA Repair Test Using Rat and Mouse Hepatocytes.
  • U.S. National Library of Medicine. (n.d.). Synthesis and Characterization of Some New Quinoxalin-2(1H)one and 2-Methyl-3H-quinazolin-4-one Derivatives Targeting the Onset and Progression of CRC with SAR, Molecular Docking, and ADMET Analyses.
  • Vinšová, J., Bouz, G., Janďourek, O., Konečná, K., Bárta, P., & Doležal, M. (2021). Synthesis, Biological Evaluation, and In Silico Modeling of N-Substituted Quinoxaline-2-Carboxamides. Molecules, 26(15), 4683. [Link]
  • Wang, J., He, L., & Li, J. (2016). The critical role of oxidative stress in the toxicity and metabolism of quinoxaline 1,4-di-N-oxides in vitro and in vivo. Critical Reviews in Toxicology, 46(8), 689-706. [Link]
  • Zaky, A. A., El-Sayed, M. A. A., & El-Husseiny, W. M. (2021). Design, synthesis, docking, ADMET studies, and anticancer evaluation of new 3-methylquinoxaline derivatives as VEGFR-2 inhibitors and apoptosis inducers. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1849-1864. [Link]

Sources

Quinoxaline-2-carbohydrazide molecular weight and formula

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Quinoxaline-2-Carbohydrazide: Synthesis, Properties, and Applications

Introduction

The quinoxaline scaffold, a fused bicyclic system comprising a benzene ring and a pyrazine ring, is a cornerstone in medicinal chemistry.[1][2] These nitrogen-containing heterocycles are of significant interest due to their presence in various biologically active compounds and approved drugs, including the antibiotics echinomycin and levomycin.[3][4] The versatile structure of quinoxaline allows for extensive chemical modification, leading to a broad spectrum of pharmacological activities such as anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[5][6]

Within this important class of molecules, this compound stands out as a pivotal intermediate and a key building block for the synthesis of more complex derivatives. Its unique structure, featuring a reactive hydrazide moiety attached to the quinoxaline core, provides a versatile handle for constructing a diverse library of novel compounds. This guide offers a comprehensive overview of the synthesis, molecular characteristics, and key applications of this compound for professionals in chemical research and drug development.

Physicochemical and Molecular Properties

This compound is a stable, solid organic compound. Its fundamental properties, crucial for experimental design and interpretation, are summarized below.

PropertyValueSource
Molecular Formula C₉H₈N₄OPubChem[7]
Molecular Weight 188.19 g/mol PubChem[7]
IUPAC Name This compoundPubChem[7]
CAS Number 54571-06-1Aribo Biotechnology, CP Lab Safety[8]
Appearance Solid (form may vary)General Knowledge
Hydrogen Bond Donors 2PubChem[7]
Hydrogen Bond Acceptors 4PubChem[7]
Predicted LogP 0.6PubChem[7]

Synthesis of this compound

The most common and efficient synthesis of this compound involves the hydrazinolysis of an ester precursor, typically ethyl quinoxaline-2-carboxylate.[9] This reaction is a classic nucleophilic acyl substitution.

Causality and Experimental Rationale

The choice of reagents and conditions is dictated by the reaction mechanism. The ester group (e.g., ethyl carboxylate) at the 2-position of the quinoxaline ring is the electrophilic site. Hydrazine hydrate (N₂H₄·H₂O) serves as a potent nucleophile due to the lone pair of electrons on the nitrogen atoms. The reaction proceeds because the hydrazide group is a better nucleophile than the leaving group (ethanolate). Ethanol is typically used as the solvent as it readily dissolves the starting ester and is compatible with the hydrazine reagent. The reaction is often heated under reflux to increase the reaction rate and drive it to completion.

Experimental Workflow Diagram

G cluster_0 Step 1: Starting Material Preparation cluster_1 Step 2: Reaction cluster_2 Step 3: Work-up & Isolation cluster_3 Step 4: Final Product & Analysis Start Ethyl Quinoxaline-2-Carboxylate Reaction Combine & Reflux Start->Reaction Reagent1 Hydrazine Hydrate Reagent1->Reaction Solvent Ethanol (Solvent) Solvent->Reaction Workup Cool & Filter Reaction->Workup Reaction Completion Purify Recrystallize from Ethanol Workup->Purify Product This compound Purify->Product Analysis Characterization (NMR, IR, MS) Product->Analysis

Caption: General workflow for the synthesis of this compound.

Detailed Synthesis Protocol
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve ethyl quinoxaline-2-carboxylate (1 equivalent) in absolute ethanol.

  • Reagent Addition: Add hydrazine hydrate (typically 3-5 equivalents) to the solution dropwise at room temperature.

  • Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Isolation: After the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature. The product often precipitates out of the solution.

  • Purification: Collect the solid product by vacuum filtration and wash with cold ethanol to remove any unreacted hydrazine. The crude product can be further purified by recrystallization from ethanol to yield pure this compound.

  • Validation: Confirm the structure and purity of the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.

Spectroscopic Characterization

The structural confirmation of synthesized this compound is essential. The expected spectroscopic data are as follows:

  • Infrared (IR) Spectroscopy: The IR spectrum is a key tool for identifying the functional groups. Look for characteristic strong absorption bands corresponding to the N-H stretching of the primary amine (NH₂) and secondary amide (NH) groups, typically in the range of 3150-3450 cm⁻¹.[4] A strong C=O (amide I) stretching band should be visible around 1670 cm⁻¹.[10]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The spectrum will show characteristic signals for the aromatic protons on the quinoxaline ring system. Additionally, exchangeable singlets for the NH and NH₂ protons will be present.[4][10] The disappearance of signals corresponding to the ethyl group of the starting material (a quartet and a triplet) is a clear indicator of reaction completion.

    • ¹³C NMR: The spectrum will display signals for the aromatic carbons of the quinoxaline core and a distinct signal for the carbonyl carbon (C=O) in the downfield region (around 150-160 ppm).[10]

  • Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. The mass spectrum should show a molecular ion peak [M]⁺ or a protonated molecular peak [M+H]⁺ corresponding to the calculated molecular weight of 188.19 g/mol .

Applications in Drug Discovery and Medicinal Chemistry

This compound is rarely the final active pharmaceutical ingredient but serves as a crucial scaffold for generating derivatives with enhanced biological activity.[11][12] The terminal hydrazide group is a versatile functional handle for creating a variety of new chemical entities.

Derivatization Strategies

The reactivity of the carbohydrazide moiety allows for several key transformations:

  • Schiff Base Formation: Condensation with various aldehydes and ketones yields N'-arylidene or N'-alkylidene carbohydrazides (Schiff bases).[4][9] This is a straightforward and effective method to introduce diverse substituents and explore structure-activity relationships (SAR).

  • Cyclization Reactions: The carbohydrazide can be used to construct new heterocyclic rings. For instance, reaction with carbon disulfide can lead to oxadiazole derivatives, while reaction with diketones can form pyrazole rings.[4][12] These new fused systems often exhibit unique pharmacological profiles.

Signaling Pathway Diagram for Derivative Synthesis

G cluster_0 Reaction Pathways cluster_1 Resulting Derivatives QC This compound Aldehyde Aldehyde / Ketone (R-CHO / R-CO-R') QC->Aldehyde CS2 Carbon Disulfide (CS₂) QC->CS2 Diketone 1,3-Diketone QC->Diketone Isothiocyanate Isothiocyanate (R-NCS) QC->Isothiocyanate SchiffBase Schiff Bases (Anticancer, Antimicrobial) Aldehyde->SchiffBase Condensation Oxadiazole Oxadiazoles / Thiadiazoles (Antifungal) CS2->Oxadiazole Cyclization Pyrazole N-Pyrazolo Derivatives (COX-2 Inhibitors) Diketone->Pyrazole Cyclocondensation Thioamide Hydrazinecarbothioamide (Anticancer) Isothiocyanate->Thioamide Addition

Caption: Key derivatization pathways of this compound.

Therapeutic Potential

Derivatives synthesized from this compound have shown promise in several therapeutic areas:

  • Anticancer Agents: Many novel quinoxaline derivatives have demonstrated potent activity against various cancer cell lines.[3][6] Their mechanism often involves the inhibition of critical enzymes like protein kinases or cyclooxygenase-2 (COX-2), which are implicated in tumor growth and inflammation.[3][12]

  • Antimicrobial and Antifungal Activity: The quinoxaline core is a known pharmacophore for antimicrobial agents.[4] By modifying the carbohydrazide moiety, researchers have developed compounds with significant activity against pathogenic bacteria and fungi.[4][13]

  • Anti-inflammatory Agents: As potent inhibitors of enzymes like COX-2, certain quinoxaline derivatives are being investigated as next-generation anti-inflammatory drugs with potentially fewer side effects than traditional NSAIDs.[3][12]

Safety and Handling

As with all laboratory chemicals, this compound should be handled with appropriate safety precautions. It is intended for research and development purposes only.[8] Users should consult the Safety Data Sheet (SDS) before use and handle the compound in a well-ventilated fume hood while wearing personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Conclusion

This compound is a molecule of high strategic value in synthetic and medicinal chemistry. Its straightforward synthesis and the versatile reactivity of its hydrazide group make it an indispensable starting material for developing novel heterocyclic compounds. The extensive research into its derivatives has demonstrated a wide range of potent biological activities, underscoring the importance of the quinoxaline scaffold in the ongoing quest for new and effective therapeutic agents. This guide provides the foundational knowledge required for researchers to effectively utilize this compound in their discovery programs.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.
  • Aribo Biotechnology. (n.d.). CAS: 54571-06-1 Name: this compound.
  • ResearchGate. (n.d.). Synthesis of quinoxaline‐2‐carbohydrazide derivatives.
  • CP Lab Safety. (n.d.). This compound, 95% Purity, C9H8N4O, 250 mg.
  • Al-Ostath, A., et al. (2021). Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives. Molecules.
  • Dawood, K. M., & Farag, A. M. (2007). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives.
  • Mendeleev Communications. (1998). Synthesis of fused quinoxalines.
  • Gouda, M. A., et al. (2022). Novel quinoxaline derivatives as dual EGFR and COX-2 inhibitors: synthesis, molecular docking and biological evaluation as potential anticancer and anti-inflammatory agents. RSC Advances.
  • PubChem. (n.d.). Quinoxaline-2-carbaldehyde. National Center for Biotechnology Information.
  • ResearchGate. (n.d.). A State-Of-The-Art Overview of Quinoxaline, Its Derivatives, and Applications.
  • MDPI. (2024). Design, Synthesis, Antifungal Activity, and 3D-QSAR Study of Novel Quinoxaline-2-Oxyacetate Hydrazide.
  • ResearchGate. (n.d.). Synthesis and Pharmacological Applications of Certain Quinoxaline Analogues: A Review.
  • National Center for Biotechnology Information. (2022). Novel quinoxaline derivatives as dual EGFR and COX-2 inhibitors: synthesis, molecular docking and biological evaluation as potential anticancer and anti-inflammatory agents.
  • PubMed. (2014). Quinoxaline, its derivatives and applications: A State of the Art review.
  • MDPI. (2022). Synthesis and Characterization of Some New Quinoxalin-2(1H)one and 2-Methyl-3H-quinazolin-4-one Derivatives Targeting the Onset and Progression of CRC with SAR, Molecular Docking, and ADMET Analyses.
  • National Center for Biotechnology Information. (2016). Synthesis, Characterization and Biological Evaluation of Some Quinoxaline Derivatives: A Promising and Potent New Class of Antitumor and Antimicrobial Agents.

Sources

Methodological & Application

Application Note & Protocol: A Detailed Guide to the Synthesis of Quinoxaline-2-carbohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Quinoxaline-2-carbohydrazide

Quinoxaline derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous compounds with a wide array of biological activities.[1][2][3] These nitrogen-containing heterocyclic compounds have demonstrated potent antibacterial, antifungal, anticancer, and anti-inflammatory properties.[1][2][4][5] this compound, in particular, serves as a crucial intermediate in the synthesis of more complex molecules, including novel Schiff bases and heterocyclic systems with enhanced therapeutic potential.[6][7][8] Its versatile reactivity makes it a valuable building block for drug discovery and development, enabling the exploration of new chemical spaces in the quest for more effective treatments for various diseases.[2][9]

This document provides a comprehensive, field-proven protocol for the synthesis of this compound. It is designed for researchers, scientists, and drug development professionals, offering not just a step-by-step guide but also the underlying scientific principles and safety considerations essential for successful and safe execution.

Reaction Principle: Nucleophilic Acyl Substitution

The synthesis of this compound from its corresponding ester, typically methyl or ethyl quinoxaline-2-carboxylate, is a classic example of a nucleophilic acyl substitution reaction.[10][11] In this reaction, the lone pair of electrons on the nitrogen atom of hydrazine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester.[10][11] This leads to the formation of a tetrahedral intermediate. Subsequently, the leaving group (an alkoxide, such as methoxide or ethoxide) is eliminated, and a proton transfer results in the formation of the stable carbohydrazide product.[12] The reaction is typically carried out in a protic solvent like ethanol or methanol, which can facilitate the proton transfer steps.

Experimental Workflow

The overall experimental workflow is a straightforward, single-step synthesis followed by purification.

SynthesisWorkflow Start Start: Reagents & Glassware Preparation Reaction Reaction Setup & Reflux Start->Reaction Combine Reagents Workup Product Isolation & Filtration Reaction->Workup Cool & Precipitate Purification Recrystallization Workup->Purification Wash with Solvent Characterization Product Analysis (TLC, MP, Spectroscopy) Purification->Characterization Dry the Product End End: Pure this compound Characterization->End

Caption: Workflow for the synthesis of this compound.

Materials and Reagents

Reagent/MaterialGradeSupplier (Example)CAS NumberNotes
Methyl quinoxaline-2-carboxylate≥98%Sigma-Aldrich1865-11-8The starting ester. Ethyl ester can also be used.
Hydrazine Hydrate (55-64%)ReagentFisher Scientific7803-57-8Highly Toxic & Corrosive . Handle with extreme caution in a fume hood.[13][14][15][16][17]
Ethanol (95% or Absolute)ReagentVWR64-17-5Solvent for the reaction and recrystallization.
Distilled Water7732-18-5Used for washing.
Round-bottom flaskAppropriate size for the reaction scale.
Reflux condenser
Magnetic stirrer and stir bar
Heating mantle or oil bath
Buchner funnel and filter paperFor vacuum filtration.
Beakers and Erlenmeyer flasks
TLC plates (Silica gel 60 F254)For monitoring reaction progress.
Melting point apparatusFor product characterization.

Detailed Synthesis Protocol

Step 1: Reaction Setup

  • In a 250 mL round-bottom flask equipped with a magnetic stir bar, add methyl quinoxaline-2-carboxylate (e.g., 0.05 mol, 9.41 g).

  • To the flask, add 100 mL of ethanol. Stir the mixture at room temperature until the ester is completely dissolved.

  • In a well-ventilated chemical fume hood , carefully add hydrazine hydrate (e.g., 0.15 mol, ~7.5 mL of a 64% solution) to the reaction mixture in a dropwise manner. The excess hydrazine ensures the complete conversion of the ester.

  • Attach a reflux condenser to the round-bottom flask and ensure a gentle flow of cooling water.

Causality: The use of excess hydrazine hydrate drives the reaction equilibrium towards the product side, maximizing the yield of the desired carbohydrazide. Ethanol is an excellent solvent for both the starting material and the reagent, facilitating a homogeneous reaction mixture.

Step 2: Reaction and Reflux

  • Heat the reaction mixture to reflux (approximately 78-80 °C for ethanol) using a heating mantle or an oil bath.

  • Maintain the reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., ethyl acetate/hexane, 1:1). The disappearance of the starting ester spot indicates the completion of the reaction.

Causality: Heating the reaction mixture provides the necessary activation energy for the nucleophilic attack of hydrazine on the ester's carbonyl group. Refluxing ensures that the reaction proceeds at a constant and optimal temperature without the loss of solvent.

Step 3: Product Isolation and Work-up

  • After the reaction is complete, turn off the heat and allow the mixture to cool to room temperature.

  • As the solution cools, the this compound product will precipitate out of the solution as a solid.[11] The precipitation can be further encouraged by placing the flask in an ice bath for 30-60 minutes.

  • Collect the precipitated solid by vacuum filtration using a Buchner funnel.

  • Wash the solid product on the filter paper with a small amount of cold ethanol (2 x 20 mL) to remove any unreacted starting materials and soluble impurities.

  • Follow with a wash of distilled water (2 x 20 mL) to remove any remaining hydrazine hydrate.

Causality: this compound has lower solubility in cold ethanol compared to the starting ester, which allows for its selective precipitation upon cooling.[11] Washing with cold solvent minimizes the loss of the product while effectively removing impurities.

Step 4: Purification (Recrystallization)

  • Transfer the crude solid product to a clean Erlenmeyer flask.

  • Add a minimal amount of hot ethanol to dissolve the solid completely.

  • Allow the solution to cool slowly to room temperature, which will induce the formation of crystals.

  • For maximum recovery, cool the flask in an ice bath.

  • Collect the purified crystals by vacuum filtration and wash with a small amount of cold ethanol.

  • Dry the purified this compound in a vacuum oven at 60-70 °C to a constant weight.

Causality: Recrystallization is a powerful purification technique that relies on the difference in solubility of the desired compound and impurities in a given solvent at different temperatures. Slow cooling promotes the formation of well-defined, pure crystals.

Characterization

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.

Technique Expected Result
Melting Point A sharp melting point consistent with literature values.
IR Spectroscopy (KBr, cm⁻¹) Presence of characteristic peaks for N-H stretching (around 3300-3400), C=O stretching (around 1650-1680), and aromatic C-H and C=C stretching.
¹H NMR Spectroscopy (DMSO-d₆, δ ppm) Characteristic signals for the aromatic protons of the quinoxaline ring, the N-H protons of the hydrazide group, and the absence of the methyl/ethyl ester signal from the starting material.
Mass Spectrometry A molecular ion peak corresponding to the molecular weight of this compound (188.19 g/mol ).[18]

Safety Precautions

Hydrazine Hydrate is highly toxic, corrosive, and a suspected carcinogen. [13][14][15][16][17] It must be handled with extreme care in a chemical fume hood at all times.[17]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves (nitrile gloves are a good choice).[17]

  • Inhalation: Avoid inhaling vapors.[13][14] Work in a well-ventilated area, preferably a fume hood.[17]

  • Skin and Eye Contact: Avoid contact with skin and eyes.[14][15] In case of contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[16]

  • Spills: In case of a small spill, absorb it with an inert material (e.g., sand or vermiculite) and dispose of it as hazardous waste.[15] For larger spills, evacuate the area and follow institutional emergency procedures.

  • Waste Disposal: Dispose of all chemical waste, including residual hydrazine hydrate solutions and contaminated materials, according to institutional and local regulations for hazardous waste.[13][14]

Troubleshooting

Problem Possible Cause Solution
Low Yield Incomplete reaction.Increase the reaction time or the amount of hydrazine hydrate. Ensure the reflux temperature is maintained.
Product loss during work-up.Use minimal amounts of cold solvent for washing the precipitate. Ensure complete precipitation by cooling in an ice bath for an extended period.
Impure Product (as seen on TLC or by melting point) Insufficient washing.Ensure thorough washing of the crude product with cold ethanol and water.
Inefficient recrystallization.Use the minimum amount of hot solvent for recrystallization. Allow for slow cooling to promote the formation of pure crystals. A second recrystallization may be necessary.
Reaction does not proceed Poor quality of reagents.Use fresh, high-purity starting materials and reagents.
Incorrect reaction temperature.Ensure the reaction mixture is refluxing at the correct temperature for the solvent used.

Conclusion

This protocol provides a reliable and reproducible method for the synthesis of this compound, a key building block in the development of new therapeutic agents. By understanding the underlying chemical principles and adhering to the stringent safety precautions, researchers can confidently and safely produce this valuable compound for their research endeavors.

References

  • Answers. (2025, August 3).
  • Thermo Fisher Scientific. (2010, April 19).
  • ResearchGate.
  • Thermo Fisher Scientific. (2014, September 29). Hydrazine hydrate, 55% (Hydrazine, 35%)
  • Nexchem Ltd.
  • Arkema.
  • Environmental Health & Safety, The University of New Mexico.
  • Abdel-Wahab, B. F., et al. (2022). Novel quinoxaline derivatives as dual EGFR and COX-2 inhibitors: synthesis, molecular docking and biological evaluation as potential anticancer and anti-inflammatory agents. RSC Advances, 12(41), 26735-26755.
  • Journal of the Chemical Society, Perkin Transactions 2.
  • Mamtora, J., et al. Synthesis of quinoxaline‐2‐carbohydrazide derivatives.
  • Abdel-Wahab, B. F. (2017). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. Current Organic Synthesis, 14(7), 964-997.
  • International Journal of Pharmaceutical and Clinical Research. (2016).
  • Abdel-Wahab, B. F., et al. (2022). Novel quinoxaline derivatives as dual EGFR and COX-2 inhibitors: synthesis, molecular docking and biological evaluation as potential anticancer and anti-inflammatory agents. RSC Advances, 12(41), 26735-26755.
  • Quora. (2023, September 8). When I react hydrazine with ester in methanol solvent at the result, there are some solids formed.
  • Sciencemadness.org. (2002, September 7). Reaction of esters with hydrazine?
  • International Journal of Pharmaceutical Sciences and Research. (2012). Synthesis and Characterization of Pyrazine-2-Carbohydrazide Derivatives as Antimicrobial Agents. 3(11), 4374-4378.
  • Mendeleev Communic
  • BenchChem. (2025). An In-depth Technical Guide to 2-(1-Methylhydrazino)quinoxaline and its Analogs.
  • PubChem. This compound.
  • MDPI. (2024, May 25).
  • International Journal of Pharmaceutical and Phytopharmacological Research. (2023).
  • Nature. (2024, September 23).
  • MDPI. (2021). Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades.
  • PubMed. (2014).
  • ACG Publications. (2013, May 3).
  • ResearchGate. (2025, August 6).
  • International Journal of Multidisciplinary Research and Development. (2019). Novel quinoxaline derivatives: synthesis and structural studies.
  • Lead Sciences.

Sources

Application Notes and Protocols: Synthesis and Application of Quinoxaline-2-Carbohydrazones

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of the Quinoxaline Scaffold in Medicinal Chemistry

Quinoxaline derivatives are a prominent class of nitrogen-containing heterocyclic compounds, comprising a fused benzene and pyrazine ring.[1][2][3] This structural motif is a cornerstone in drug discovery, with numerous compounds exhibiting a wide array of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[1][2][4][5] The versatility of the quinoxaline core allows for structural modifications to modulate biological activity, making it a privileged scaffold in medicinal chemistry.[1][3]

This application note focuses on a crucial synthetic transformation: the reaction of quinoxaline-2-carbohydrazide with various aldehydes and ketones. This condensation reaction yields quinoxaline-2-carbohydrazones, a subclass of compounds that have demonstrated significant potential as therapeutic agents.[6][7][8] We will provide a detailed exploration of the underlying reaction mechanism, comprehensive experimental protocols, characterization data, and an overview of the applications of these valuable compounds in drug development.

Reaction Mechanism: The Formation of a Hydrazone Linkage

The reaction between this compound and an aldehyde or ketone proceeds via a two-step mechanism: nucleophilic addition followed by dehydration to form the stable hydrazone product.[9][10]

  • Nucleophilic Attack: The terminal nitrogen atom of the hydrazide group in this compound acts as a potent nucleophile.[11] It attacks the electrophilic carbonyl carbon of the aldehyde or ketone, leading to the formation of a tetrahedral intermediate.[9]

  • Dehydration: The tetrahedral intermediate is unstable and readily eliminates a molecule of water. This dehydration step is often the rate-limiting step and can be catalyzed by the presence of a small amount of acid.[9] The final product is a stable N'-arylidene or N'-alkylidene-quinoxaline-2-carbohydrazide, commonly referred to as a quinoxaline hydrazone.

The overall reaction is a condensation reaction, a fundamental transformation in organic chemistry for the formation of carbon-nitrogen double bonds.[12]

reaction_mechanism cluster_reactants Reactants cluster_intermediate Tetrahedral Intermediate cluster_products Products Quinoxaline This compound Intermediate Tetrahedral Intermediate Quinoxaline->Intermediate + Carbonyl (Nucleophilic Attack) Carbonyl Aldehyde/Ketone Hydrazone Quinoxaline Hydrazone Intermediate->Hydrazone - H2O (Dehydration) Water Water

Figure 1: General mechanism of hydrazone formation.

Experimental Protocols

This section provides detailed protocols for the synthesis of this compound and its subsequent reaction with aldehydes and ketones.

Protocol 1: Synthesis of this compound

This protocol is adapted from the general synthesis of carbohydrazides from their corresponding esters.[6]

Materials:

  • Ethyl quinoxaline-2-carboxylate

  • Hydrazine hydrate (80% or higher)

  • Ethanol (absolute)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating

  • Büchner funnel and filter paper

  • Crystallization dish

Procedure:

  • In a 100 mL round-bottom flask, dissolve ethyl quinoxaline-2-carboxylate (1 equivalent) in absolute ethanol (20 mL).

  • To this solution, add hydrazine hydrate (5 equivalents) dropwise with stirring.

  • Attach a reflux condenser and heat the reaction mixture to reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Slowly pour the reaction mixture into ice-cold water (50 mL) with constant stirring.

  • The solid product, this compound, will precipitate out.

  • Collect the solid by vacuum filtration using a Büchner funnel.

  • Wash the solid with cold water (2 x 10 mL).

  • Recrystallize the crude product from ethanol to obtain pure this compound.

  • Dry the purified product in a desiccator.

Protocol 2: General Procedure for the Synthesis of N'-Aryl/Alkylidene-quinoxaline-2-carbohydrazides (Hydrazones)

This protocol outlines the general condensation reaction between this compound and a variety of aldehydes and ketones.[6][13]

Materials:

  • This compound

  • Substituted aldehyde or ketone (e.g., p-chlorobenzaldehyde)

  • Ethanol (absolute)

  • Glacial acetic acid (catalytic amount)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating

  • Büchner funnel and filter paper

Procedure:

  • In a 50 mL round-bottom flask, dissolve this compound (1 equivalent) in absolute ethanol (15 mL).

  • Add the desired aldehyde or ketone (1.1 equivalents) to the solution.

  • Add 2-3 drops of glacial acetic acid to catalyze the reaction.[13]

  • Attach a reflux condenser and heat the reaction mixture to reflux for 2-4 hours. Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature. The hydrazone product will often precipitate out of the solution.

  • If precipitation is not complete, the volume of the solvent can be reduced under vacuum.

  • Collect the solid product by vacuum filtration.

  • Wash the solid with a small amount of cold ethanol.

  • The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and DMF.

  • Dry the purified product thoroughly.

Characterization of Quinoxaline-2-Carbohydrazones

The synthesized compounds are typically characterized using a combination of spectroscopic techniques to confirm their structure and purity.

Table 1: Spectroscopic Data for a Representative Quinoxaline-2-Carbohydrazone

Technique Observed Features Interpretation Reference
FT-IR (cm⁻¹) ~3200-3400 (N-H stretching), ~1650-1680 (C=O stretching, amide), ~1590-1620 (C=N stretching, imine)Confirmation of the hydrazone linkage and the presence of amide and N-H functionalities. The disappearance of the NH₂ bands from the starting hydrazide is a key indicator.[13][14]
¹H NMR (δ, ppm) 8.5-9.5 (s, 1H, -N=CH-), 7.5-8.5 (m, Ar-H), ~11.0-12.0 (s, 1H, -CO-NH-)A singlet in the downfield region confirms the formation of the azomethine proton (-N=CH-). The broad singlet for the amide proton is also characteristic.[7][13]
¹³C NMR (δ, ppm) ~140-160 (C=N), ~160-170 (C=O)Signals corresponding to the imine carbon and the amide carbonyl carbon confirm the product structure.[7][14]
Mass Spec (m/z) M⁺ or [M+H]⁺ peakConfirms the molecular weight of the synthesized compound.[7][15]

Note: The exact chemical shifts and absorption frequencies will vary depending on the specific aldehyde or ketone used and the solvent for NMR.

Applications in Drug Development

Quinoxaline-2-carbohydrazone derivatives have emerged as a promising class of compounds with a broad spectrum of biological activities, making them attractive candidates for drug development.

  • Antimicrobial Agents: Many quinoxaline hydrazones have demonstrated significant activity against a range of bacterial and fungal strains.[7][8] Their mechanism of action is often attributed to the inhibition of essential microbial enzymes.

  • Anticancer Activity: Several studies have reported the potent cytotoxic effects of these compounds against various cancer cell lines.[4][5] The quinoxaline moiety can intercalate with DNA or inhibit key signaling pathways involved in cancer cell proliferation.

  • Anti-inflammatory and Analgesic Properties: The structural features of quinoxaline hydrazones have been associated with anti-inflammatory and analgesic effects, suggesting their potential in treating inflammatory disorders.[8]

  • Antiviral and Antimalarial Potential: Research has also explored the utility of these compounds as antiviral and antimalarial agents, further highlighting their therapeutic versatility.[1][2]

Figure 2: Workflow from synthesis to applications.

Troubleshooting

Problem Possible Cause Solution
Low or no product yield Incomplete reaction.Increase reaction time and/or temperature. Ensure the catalytic acid is added.
Starting materials are impure.Purify starting materials before use.
Oily product instead of solid Product is not crystallizing.Try scratching the inside of the flask with a glass rod to induce crystallization. Add a seed crystal if available. Change the recrystallization solvent.
Multiple spots on TLC Presence of starting materials or side products.Adjust the stoichiometry of reactants. Optimize reaction conditions (time, temperature). Purify the product using column chromatography.

Conclusion

The reaction of this compound with aldehydes and ketones provides a straightforward and efficient route to a diverse library of quinoxaline-2-carbohydrazones. These compounds serve as a rich source of biologically active molecules with significant potential in the development of new therapeutic agents. The protocols and information provided in this application note offer a solid foundation for researchers and drug development professionals to explore the synthesis and application of this important class of heterocyclic compounds.

References

  • Jencks, W. P. (1959). Studies on the mechanism of oxime and semicarbazone formation. Journal of the American Chemical Society, 81(2), 475-481. [Link]
  • Chemistry LibreTexts. (2025). 19.9: Nucleophilic Addition of Hydrazine - The Wolff-Kishner Reaction. [Link]
  • Gusakova, S. V., et al. (2000). Synthesis of fused quinoxalines.
  • Mamtora, J., et al. (2021). Design and Synthesis of New Pyrido‐Pyrazine Analog Derivatives: Antitubercular, Antimicrobial, and Computational Studies. ChemistrySelect, 6(32), 8235-8243. [Link]
  • Abdel-Wahab, B. F., et al. (2012). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. Journal of Chemistry, 2013, 1-26. [Link]
  • Gouda, M. A., et al. (2022). Design, synthesis of new novel quinoxalin-2(1H)-one derivatives incorporating hydrazone, hydrazine, and pyrazole moieties as antimicrobial potential with in-silico ADME and molecular docking simulation. Journal of Molecular Structure, 1264, 133279. [Link]
  • Alasmary, F. A. S., et al. (2024). Synthesis, molecular modelling, and biological evaluation of novel quinoxaline derivatives for treating type II diabetes. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1). [Link]
  • ChemTube3D.
  • ResearchGate. Mechanism for hydrazone formation from carbonyl and hydrazine compound. [Link]
  • Wikipedia. Hydrazone. [Link]
  • Ghorab, M. M., et al. (2015). Synthesis, Characterization and Biological Evaluation of Some Quinoxaline Derivatives: A Promising and Potent New Class of Antitumor and Antimicrobial Agents. Molecules, 20(9), 16346-16364. [Link]
  • ResearchGate. (2022). Design, synthesis of new novel quinoxalin-2(1H)
  • Zarranz, B., et al. (2014). An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates.
  • Al-Suwaidan, I. A., et al. (2023). A State-Of-The-Art Overview of Quinoxaline, Its Derivatives, and Applications. Journal of Chemistry, 2023, 1-14. [Link]
  • El-Damasy, A. K., et al. (2022). Novel quinoxaline derivatives as dual EGFR and COX-2 inhibitors: synthesis, molecular docking and biological evaluation as potential anticancer and anti-inflammatory agents. Scientific Reports, 12(1), 15003. [Link]
  • ResearchGate. The synthesis of quinoxalines. [Link]
  • Kumar, A., et al. (2021).
  • Vicente, M. A., et al. (2014). Quinoxaline, its derivatives and applications: A State of the Art review. European Journal of Medicinal Chemistry, 85, 710-726. [Link]
  • Hu, Z. Y., et al. (2013). One-Pot Synthesis of Quinoxalines Starting from Aldehydes Under Metal-Free Conditions. Asian Journal of Chemistry, 25(11), 6331-6334. [Link]
  • Al-Amiery, A. A., et al. (2021). Synthesis, Characterization, Density Functional Theory Studies and Antioxidant Activity of Novel Hydrazone Ligands and their Metal Complexes. Oriental Journal of Chemistry, 37(2), 316-324. [Link]
  • El-Emary, T. I. (2001). Some reactions with quinoxaline-2,3-dicarboxylic acid anhydride: Novel synthesis of thieno[2,3-d]pyrimidines and pyrrolo[3,4-b]quinoxalines. Journal of the Chinese Chemical Society, 48(1), 89-96. [Link]
  • Badr, M. Z. A., et al. (1984). Synthesis and Reactions of Quinoxaline Derivatives. Bulletin of the Chemical Society of Japan, 57(6), 1653-1657. [Link]
  • Brezova, V., et al. (2019). Fused-Ring Derivatives of Quinoxalines: Spectroscopic Characterization and Photoinduced Processes Investigated by EPR Spin Trapping Technique. Molecules, 24(21), 3943. [Link]

Sources

Application Note & Protocols: Quinoxaline-2-carbohydrazide as a Versatile Scaffold for the Synthesis of Novel Bioactive Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The quinoxaline scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties[1][2][3][4]. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of a key intermediate, Quinoxaline-2-carbohydrazide, in the synthesis of novel, biologically active derivatives. We present detailed, field-proven protocols for synthesizing hydrazones, pyrazoles, and other heterocyclic systems. The causality behind experimental choices is explained, and each protocol is designed as a self-validating system, complete with characterization guidelines and supporting data.

Part 1: Synthesis of the Core Intermediate: this compound

Introduction & Rationale: this compound is a pivotal building block for drug discovery. Its synthesis is typically achieved through the hydrazinolysis of the corresponding ethyl ester, a robust and high-yielding reaction[5][6]. The carbohydrazide moiety (-CONHNH₂) is a highly versatile functional group. The terminal -NH₂ group is a potent nucleophile, readily reacting with electrophiles like aldehydes and ketones, while the entire hydrazide structure can participate in cyclocondensation reactions to form a variety of five- and six-membered heterocyclic rings.

Experimental Protocol: Synthesis of this compound (3) This protocol details the conversion of Ethyl 2-quinoxalinecarboxylate (2), which is itself synthesized from the condensation of o-phenylenediamine (1) and ethyl glyoxalate.

  • Materials:

    • o-phenylenediamine (1)

    • Ethyl glyoxalate (50% solution in Toluene)

    • Ethanol (Absolute)

    • Hydrazine Hydrate (80-95%)

    • Dioxane

  • Step 1: Synthesis of Ethyl 2-quinoxalinecarboxylate (2)

    • In a 250 mL round-bottom flask, dissolve o-phenylenediamine (1) (10 mmol) in ethanol (50 mL).

    • To this solution, add ethyl glyoxalate (11 mmol, 50% solution) dropwise at room temperature with continuous stirring.

    • After the addition is complete, stir the reaction mixture at room temperature for 4-6 hours until Thin Layer Chromatography (TLC) indicates the consumption of the starting diamine.

    • The product often precipitates out of the solution. Collect the solid by filtration, wash with cold ethanol, and dry under vacuum to yield Ethyl 2-quinoxalinecarboxylate (2).

  • Step 2: Synthesis of this compound (3) [5][6]

    • Suspend Ethyl 2-quinoxalinecarboxylate (2) (10 mmol) in 40 mL of ethanol or dioxane in a 100 mL round-bottom flask.

    • Add hydrazine hydrate (20 mmol) to the suspension.

    • Heat the mixture to reflux (approx. 80-90 °C) for 8-12 hours. Monitor the reaction progress by TLC (e.g., using a 1:1 Ethyl Acetate:Hexane mobile phase).

    • Upon completion, cool the reaction mixture to room temperature. The product, this compound (3), will precipitate as a solid.

    • Collect the precipitate by vacuum filtration, wash thoroughly with cold ethanol to remove any unreacted hydrazine, and dry in a vacuum oven.

  • Characterization:

    • IR (cm⁻¹): Look for the appearance of N-H stretching bands (typically two bands around 3200-3400 cm⁻¹) and the shift of the carbonyl (C=O) stretch compared to the starting ester.

    • ¹H NMR (DMSO-d₆): Expect to see characteristic peaks for the quinoxaline aromatic protons, a broad singlet for the -NH- proton, and another broad singlet for the -NH₂ protons. The triplet and quartet signals from the ethyl ester will be absent.

Workflow Diagram: Synthesis of this compound

cluster_0 Step 1: Ester Formation cluster_1 Step 2: Hydrazinolysis A o-phenylenediamine (1) C Ethyl 2-quinoxalinecarboxylate (2) A->C Ethanol, RT B Ethyl glyoxalate B->C E This compound (3) C->E Ethanol, Reflux D Hydrazine Hydrate D->E

Caption: Workflow for the two-step synthesis of the target intermediate.

Part 2: Synthesis of Novel N'-Arylidene Hydrazone Derivatives

Introduction & Rationale: The condensation of carbohydrazides with aldehydes or ketones is a fundamental reaction that yields hydrazones (also known as Schiff bases). This reaction is typically catalyzed by a few drops of acid (e.g., glacial acetic acid), which protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the terminal amino group of the hydrazide[7]. Quinoxaline hydrazones are a well-studied class of compounds with reported anticancer, antioxidant, and antiviral activities[8].

Experimental Protocol: General Synthesis of N'-Arylidene-quinoxaline-2-carbohydrazides (4a-d) [6][7]

  • Materials:

    • This compound (3) (1 mmol)

    • Substituted aromatic aldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde, 4-hydroxybenzaldehyde) (1 mmol)

    • Ethanol (Absolute, 25 mL)

    • Glacial Acetic Acid (2-3 drops)

  • Procedure:

    • Dissolve this compound (3) (1 mmol) in absolute ethanol (25 mL) in a 50 mL round-bottom flask. Gentle heating may be required to achieve full dissolution.

    • Add the desired substituted aromatic aldehyde (1 mmol) to the solution.

    • Add 2-3 drops of glacial acetic acid to catalyze the reaction.

    • Heat the reaction mixture to reflux for 3-6 hours. Monitor the reaction by TLC.

    • Upon completion, cool the flask to room temperature. The resulting solid precipitate is the desired hydrazone derivative.

    • Collect the solid by vacuum filtration.

    • Wash the product with cold ethanol to remove residual aldehyde and catalyst.

    • Recrystallize from a suitable solvent (e.g., Ethanol/DMF mixture) to obtain the pure product.

  • Characterization:

    • IR (cm⁻¹): Disappearance of the N-H stretch corresponding to the primary amine (-NH₂). Appearance of a C=N stretching band (around 1600-1620 cm⁻¹).

    • ¹H NMR (DMSO-d₆): Appearance of a new singlet in the 8.40-8.73 ppm range corresponding to the azomethine proton (-N=CH-)[9]. The signal for the -NH₂ protons will be absent. Signals for the newly introduced aromatic ring will also be present.

Reaction Scheme: Hydrazone Synthesis

struct1 This compound (3) plus1 + reaction_arrow Ethanol, Acetic Acid (cat.) Reflux struct2 Ar-CHO (Substituted Aldehyde) struct3 N'-Arylidene Hydrazone (4) reaction_arrow->struct3

Caption: General reaction scheme for the synthesis of hydrazone derivatives.

Reported Biological Activity of Quinoxaline Hydrazone Derivatives

Compound IDR-Group (on Aldehyde)Activity TypeTarget/Cell LineIC₅₀ / GI₅₀ (µM)Reference
3d D-glucose derivedAnticancerLeukemia HL-60(TB)5.15[8]
3d D-glucose derivedAnticancerOvarian Cancer OVCAR-4>100 (TGI = 72.2)[8]
11 (Structure-specific)AnticancerEGFR0.3[6]
13 (Structure-specific)AnticancerMCF-7 (Breast)0.81[6]

Part 3: Synthesis of Novel 3-(Quinoxalin-2-yl)-1H-pyrazole Derivatives

Introduction & Rationale: Pyrazoles are five-membered heterocyclic rings containing two adjacent nitrogen atoms. The Knorr pyrazole synthesis and related methods involve the condensation of a hydrazine-containing compound with a 1,3-dicarbonyl compound[10]. In this protocol, this compound acts as the hydrazine component, and a β-diketone like acetylacetone serves as the 1,3-dicarbonyl substrate. The reaction proceeds via an initial hydrazone formation, followed by an intramolecular cyclization and dehydration to yield the stable, aromatic pyrazole ring[6][11].

Experimental Protocol: Synthesis of 2-(3,5-dimethyl-1H-pyrazol-1-ylcarbonyl)quinoxaline (5) [6]

  • Materials:

    • This compound (3) (1 mmol)

    • Acetylacetone (1,3-pentanedione) (1.1 mmol)

    • Ethanol (Absolute, 30 mL)

  • Procedure:

    • In a 50 mL round-bottom flask, add this compound (3) (1 mmol) and absolute ethanol (30 mL).

    • Add acetylacetone (1.1 mmol) to the mixture.

    • Heat the reaction mixture to reflux for 8-10 hours. The reaction can be monitored by TLC to observe the consumption of the starting hydrazide.

    • After completion, cool the reaction mixture to room temperature.

    • Reduce the solvent volume under reduced pressure using a rotary evaporator.

    • Pour the concentrated mixture into cold water. The solid product will precipitate.

    • Filter the solid, wash with water, and dry.

    • Recrystallize from ethanol to obtain the pure pyrazole derivative (5).

  • Characterization:

    • ¹H NMR (DMSO-d₆): Look for the appearance of three new singlets: one for the pyrazole ring proton (around 6.0 ppm) and two for the two distinct methyl groups on the pyrazole ring (around 2.1-2.8 ppm)[6]. The characteristic -NHNH₂ signals of the starting material will be absent.

Reaction Scheme: Pyrazole Synthesis

struct1 This compound (3) plus1 + reaction_arrow Ethanol Reflux struct2 Acetylacetone struct3 Pyrazole Derivative (5) reaction_arrow->struct3

Caption: Synthesis of a pyrazole derivative via cyclocondensation.

Part 4: Synthesis of Other Heterocyclic Systems

The reactivity of the carbohydrazide moiety allows for its conversion into various other heterocyclic systems, such as 1,3,4-oxadiazoles and triazoles, which are also important pharmacophores.

Protocol A: Synthesis of 2-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)quinoxaline (6) [6]

  • Rationale: This two-step synthesis first involves reacting the carbohydrazide with carbon disulfide (CS₂) in an alcoholic base to form a potassium dithiocarbazate salt. This intermediate is then cyclized by heating to yield the 1,3,4-oxadiazole-2-thione derivative.

  • Procedure:

    • Dissolve this compound (3) (10 mmol) in ethanol (50 mL).

    • Add potassium hydroxide (10 mmol) and stir until dissolved.

    • Cool the solution in an ice bath and add carbon disulfide (12 mmol) dropwise.

    • Stir the mixture at room temperature for 12-16 hours.

    • The intermediate potassium salt precipitates. Filter, wash with cold ether, and dry.

    • Suspend the dried salt in water and heat at reflux for 4-6 hours.

    • Cool the mixture and acidify with a dilute acid (e.g., 1M HCl) to precipitate the product.

    • Filter the solid, wash with water, and recrystallize from ethanol.

Protocol B: Synthesis of 2-(5-Arylthiazolo[2,3-c][1][5][12]triazol-3-yl)quinoxaline Derivatives [13]

  • Rationale: This is a multi-step synthesis demonstrating the scaffold's utility in building complex fused-ring systems. It begins by forming a thiosemicarbazide, which is then cyclized with a phenacyl bromide to form the thiazole ring fused to a triazole.

  • Procedure (Summarized):

    • Thiosemicarbazide formation: React this compound (3) with an isothiocyanate (e.g., phenyl isothiocyanate) in refluxing ethanol[6].

    • Triazole formation: Cyclize the resulting thiosemicarbazide intermediate by refluxing with a base (e.g., NaOH solution).

    • Thiazole ring fusion: React the triazole-thiol intermediate with a substituted phenacyl bromide in refluxing ethanol to yield the final fused product[13].

Logical Relationship: Multi-Step Synthesis

A This compound (3) B Thiosemicarbazide Intermediate A->B + R-NCS C Triazole-thiol Intermediate B->C Base, Reflux D Fused Thiazolo-triazole Product C->D + Ar-CO-CH2Br

Caption: Pathway for synthesizing complex thiazolo-triazole derivatives.

References

  • Ghorab, M. M., Alsaid, M. S., & Nissan, Y. M. (2019). Antitumoral activity of quinoxaline derivatives: A systematic review. European Journal of Medicinal Chemistry, 163, 136-147.
  • Abu-Hashem, A. A. (2015). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. American Journal of Organic Chemistry, 5(1), 14-56.
  • Al-Ostath, A., Al-Malki, J., & El-Emam, A. A. (2023). Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. Molecules, 28(22), 7629.
  • Ghorab, M. M., Alsaid, M. S., & El-Gazzar, M. G. (2018). Synthesis, Characterization and Biological Evaluation of Some Quinoxaline Derivatives: A Promising and Potent New Class of Antitumor and Antimicrobial Agents. Molecules, 23(11), 2911.
  • Kumar, A., Kumar, R., & Sharma, G. (2023). Recent Methods for the Synthesis of Quinoxaline Derivatives and their Biological Activities. Current Organic Synthesis, 20(6), 656-675.
  • Shahin, G. E., Zghaib, W. M., & Kadi, A. A. (2018). Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers. Molecules, 23(3), 679.
  • Al-Ostath, A., Al-Malki, J., & El-Emam, A. A. (2023). Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. MDPI.
  • BenchChem. (2025). A Comparative Analysis of Quinoxaline-Based Anticancer Agents. BenchChem.
  • PharmaTutor. (2011). Exploring Biological Activities of Quinoxaline Derivatives.
  • Synthesis and biological activity of quinoxaline deriv
  • Almandil, F. A., Al-Dies, A. M., & El-Emam, A. A. (2021).
  • El-Sayed, W. M., El-Bendary, E. R., & El-Ashry, E. S. H. (2022). Novel quinoxaline derivatives as dual EGFR and COX-2 inhibitors: synthesis, molecular docking and biological evaluation as potential anticancer and anti-inflammatory agents. RSC Advances, 12(40), 26055-26073.
  • Li, Y., et al. (2018). Synthesis of novel antibacterial and antifungal quinoxaline derivatives. RSC Advances, 8(38), 21345-21353.
  • Al-Salem, H. S., et al. (2019). Synthesis and Antimicrobial Activity of Some New Substituted Quinoxalines. Molecules, 24(22), 4179.
  • A systematic review on the anti-microbial activities and structure-activity relationship (SAR) of quinoxaline derivatives. (2025). European Journal of Medicinal Chemistry.
  • Reddy, S. R. S., Rao, S., & Kanchana, S. N. (2012). Synthesis and antimicrobial activity of some new quinoxaline derivatives. Der Pharma Chemica, 4(5), 1836-1841.
  • Syntheses and antimicrobial study of heterocyclic compounds containing quinoxaline moiety. (n.d.). BUET Institutional Repository.
  • Al-Dhfyan, A., & Al-Obaid, A. M. (2022). Design, synthesis of new novel quinoxalin-2(1H)-one derivatives incorporating hydrazone, hydrazine, and pyrazole moieties as antimicrobial potential with in-silico ADME and molecular docking simulation. Journal of Molecular Structure, 1265, 133394.
  • Bardaweel, S. K., et al. (2014). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Archiv der Pharmazie, 347(10), 677-697.
  • Hafez, H. N., El-Gazzar, A. R. B. A., & Nawwar, G. A. M. (2010). Synthesis, antioxidant, anticancer and antiviral activities of novel quinoxaline hydrazone derivatives and their acyclic C-nucleosides. European Journal of Medicinal Chemistry, 45(7), 2957-2965.
  • Organic Chemistry Tutor. (2019). synthesis of pyrazoles. YouTube.
  • Hassan, A. A., et al. (2004).
  • Al-Warhi, T. I., et al. (2022). Synthesis and Characterization of Some New Quinoxalin-2(1H)one and 2-Methyl-3H-quinazolin-4-one Derivatives Targeting the Onset and Progression of CRC with SAR, Molecular Docking, and ADMET Analyses. Molecules, 27(19), 6296.
  • Synthesis and Spectroscopic Structural Elucidation of New Quinoxaline Derivatives. (2009). Journal de la Société Chimique de Tunisie.
  • Seqqat, Y., et al. (2024). Synthesis, Spectroscopic Characterization, Cytotoxic Activity and Molecular Docking Studies of novel series of quinoxaline-2,3-dione Derivatives. Moroccan Journal of Chemistry, 12(3).

Sources

Quinoxaline-2-carbohydrazide: A Versatile Scaffold for Novel Anticancer Agents

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction: The Prominence of the Quinoxaline Scaffold in Oncology

The quinoxaline scaffold, a heterocyclic aromatic compound formed by the fusion of a benzene ring and a pyrazine ring, has garnered significant attention in medicinal chemistry due to its broad spectrum of biological activities.[1] Its versatile structure allows for interaction with multiple biological targets, making it a privileged scaffold in the design of novel therapeutic agents.[1] Quinoxaline derivatives have demonstrated efficacy as anticancer, antibacterial, antiviral, and anti-inflammatory agents.[1] In the realm of oncology, these compounds have shown particular promise by targeting key pathways involved in cancer cell proliferation, survival, and metastasis.[2]

This guide focuses on Quinoxaline-2-carbohydrazide , a key intermediate used in the synthesis of a diverse array of potent anticancer compounds. We will explore its application as a foundational building block, detail the mechanisms of action of its derivatives, and provide comprehensive protocols for the synthesis and in-vitro evaluation of novel quinoxaline-based anticancer candidates.

This compound as a Precursor to Bioactive Molecules

This compound itself is not typically the final active pharmaceutical ingredient. Instead, its carbohydrazide functional group serves as a reactive handle for the synthesis of more complex molecules through reactions with various electrophiles like aldehydes, ketones, and isothiocyanates.[3][4] This allows for the creation of diverse chemical libraries with a wide range of substitutions, enabling the exploration of structure-activity relationships (SAR) to identify compounds with optimal anticancer activity.[5][6]

A common synthetic strategy involves the reaction of 4-methyl-3-oxo-3,4-dihydrothis compound with different reagents to produce novel derivatives.[3][4]

Mechanisms of Anticancer Action of this compound Derivatives

Derivatives synthesized from this compound exert their anticancer effects through a variety of mechanisms, often targeting multiple cellular pathways simultaneously. This multi-targeted approach can be advantageous in overcoming drug resistance. Key mechanisms include:

  • Inhibition of Protein Kinases: Many quinoxaline derivatives act as potent inhibitors of protein tyrosine kinases (PTKs), which are crucial regulators of cell signaling pathways that are often dysregulated in cancer.[5] Targets include:

    • Epidermal Growth Factor Receptor (EGFR): Overexpression of EGFR is common in many cancers and is associated with increased proliferation and survival. Certain quinoxaline derivatives have been shown to be potent EGFR inhibitors.[3][4]

    • Vascular Endothelial Growth Factor Receptor (VEGFR-2): Inhibition of VEGFR-2 is a key strategy to block angiogenesis, the formation of new blood vessels that supply tumors with nutrients. Several quinoxaline derivatives have demonstrated significant VEGFR-2 inhibitory activity.[5][7][8]

  • Induction of Apoptosis: Apoptosis, or programmed cell death, is a critical process for eliminating damaged or cancerous cells. Quinoxaline derivatives have been shown to induce apoptosis through both intrinsic and extrinsic pathways.[5][9][10] This can involve the upregulation of pro-apoptotic proteins like Bax and caspases, and the downregulation of anti-apoptotic proteins like Bcl-2.[9][10]

  • Cell Cycle Arrest: The cell cycle is a tightly regulated process that governs cell division. Many anticancer drugs function by arresting the cell cycle at specific phases, preventing cancer cells from replicating. Quinoxaline derivatives have been observed to cause cell cycle arrest, most commonly at the G2/M phase.[5][10][11]

  • Topoisomerase II Inhibition: Topoisomerase II is an enzyme essential for DNA replication and repair. Its inhibition leads to DNA damage and ultimately cell death. Some quinoxaline compounds have been identified as topoisomerase II inhibitors.[9][12]

  • Generation of Reactive Oxygen Species (ROS): Some quinoxaline derivatives can induce the production of ROS within cancer cells.[11] Elevated ROS levels can lead to oxidative stress, damage to cellular components, and trigger apoptosis.[11]

Signaling Pathways Targeted by Quinoxaline Derivatives

The following diagram illustrates the key signaling pathways commonly disrupted by this compound derivatives in cancer cells.

Signaling Pathways cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_mitochondrion Mitochondrion RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR-2) PI3K PI3K RTK->PI3K Ras Ras RTK->Ras Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR CellCycle Cell Cycle Progression (G2/M Arrest) mTOR->CellCycle Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK DNA DNA Replication & Transcription ERK->DNA TopoII Topoisomerase II TopoII->DNA Tubulin Tubulin Tubulin->CellCycle Bcl2 Bcl-2 (Anti-apoptotic) Mito Mitochondrial Apoptosis Pathway Bcl2->Mito Inhibition Caspases Caspases Mito->Caspases Bax Bax (Pro-apoptotic) Bax->Mito Caspases->CellCycle Apoptosis Quinoxaline Quinoxaline Derivatives Quinoxaline->RTK Inhibition Quinoxaline->TopoII Inhibition Quinoxaline->Tubulin Inhibition Quinoxaline->Bcl2 Downregulation Quinoxaline->Mito Induction

Caption: Key signaling pathways targeted by this compound derivatives.

Experimental Protocols

The following protocols provide a framework for the synthesis and in-vitro evaluation of novel anticancer agents derived from this compound.

Protocol 1: Synthesis of a Novel Quinoxaline Derivative

This protocol describes a general method for the synthesis of a Schiff base derivative from 4-methyl-3-oxo-3,4-dihydrothis compound.

Materials:

  • 4-methyl-3-oxo-3,4-dihydrothis compound

  • Substituted aromatic aldehyde (e.g., 4-chlorobenzaldehyde)

  • Glacial acetic acid

  • Ethanol

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Dissolve 1 mmol of 4-methyl-3-oxo-3,4-dihydrothis compound in 20 mL of ethanol in a round-bottom flask.

  • Add 1.1 mmol of the substituted aromatic aldehyde to the solution.

  • Add 2-3 drops of glacial acetic acid as a catalyst.

  • Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, allow the reaction mixture to cool to room temperature.

  • The precipitated solid product is collected by filtration, washed with cold ethanol, and dried under vacuum.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol or DMF) to obtain the pure derivative.

  • Characterize the synthesized compound using spectroscopic techniques such as FT-IR, ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.

Protocol 2: In-Vitro Anticancer Activity Screening (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[3]

Materials:

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer)[5]

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)[13]

  • Synthesized quinoxaline derivative

  • Doxorubicin (positive control)

  • DMSO (vehicle control)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.[13]

  • Drug Treatment: Prepare serial dilutions of the synthesized quinoxaline derivative and doxorubicin in the culture medium. The final concentration of DMSO should not exceed 0.5%. Replace the medium in the wells with 100 µL of medium containing the test compounds at various concentrations. Include wells with vehicle control (medium with DMSO) and untreated cells (medium only).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) by plotting a dose-response curve.

Protocol 3: Apoptosis Analysis by Annexin V-FITC/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[13]

Materials:

  • Cancer cells treated with the synthesized compound at its IC₅₀ concentration for 24-48 hours.

  • Annexin V-FITC Apoptosis Detection Kit

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Harvesting: Harvest the treated and untreated cells by trypsinization and wash them twice with cold PBS.

  • Cell Staining: Resuspend the cells in 1X binding buffer provided in the kit at a concentration of 1 x 10⁶ cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cells.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X binding buffer to each tube.

  • Flow Cytometry Analysis: Analyze the cells by flow cytometry within one hour of staining.

Protocol 4: Cell Cycle Analysis by Propidium Iodide (PI) Staining

This method quantifies the DNA content of cells to determine the distribution of the cell population in different phases of the cell cycle.[14]

Materials:

  • Cancer cells treated with the synthesized compound at its IC₅₀ concentration for 24 hours.

  • Cold 70% ethanol

  • PBS

  • RNase A

  • Propidium Iodide (PI) staining solution

  • Flow cytometer

Procedure:

  • Cell Harvesting: Harvest the treated and untreated cells and wash with PBS.

  • Fixation: Resuspend the cell pellet in 500 µL of PBS and add 4.5 mL of cold 70% ethanol dropwise while vortexing gently. Fix the cells overnight at -20°C.

  • Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.[14]

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Experimental Workflow

The following diagram outlines the general workflow for the synthesis and in-vitro evaluation of a novel quinoxaline-based anticancer agent.

Experimental Workflow cluster_synthesis Compound Synthesis & Characterization cluster_invitro In-Vitro Evaluation cluster_analysis Data Analysis & Interpretation start Start: This compound synthesis Synthesis of Novel Derivative start->synthesis purification Purification & Characterization (NMR, MS, IR) synthesis->purification cell_culture Cancer Cell Culture purification->cell_culture mtt_assay MTT Assay (Cytotoxicity & IC50) cell_culture->mtt_assay apoptosis_assay Apoptosis Assay (Annexin V/PI) mtt_assay->apoptosis_assay cell_cycle_assay Cell Cycle Analysis (PI Staining) mtt_assay->cell_cycle_assay data_analysis IC50 Determination & Statistical Analysis apoptosis_assay->data_analysis cell_cycle_assay->data_analysis mechanism Elucidation of Mechanism of Action data_analysis->mechanism conclusion Conclusion & Future Directions mechanism->conclusion

Sources

Quinoxaline-2-carbohydrazide: A Versatile Scaffold for the Synthesis of Bioactive Molecules

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Prominence of the Quinoxaline Moiety in Medicinal Chemistry

Quinoxaline derivatives represent a significant class of nitrogen-containing heterocyclic compounds that have garnered substantial interest in the field of medicinal chemistry.[1] This is largely due to their versatile biological activities, which include antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[2][3] The quinoxaline scaffold, a fusion of benzene and pyrazine rings, serves as a privileged structure in the design of novel therapeutic agents.[4] Its unique electronic and structural features allow for diverse functionalization, leading to a wide array of pharmacological effects.[5] Among the various functionalized quinoxalines, quinoxaline-2-carbohydrazide has emerged as a particularly valuable building block for the synthesis of more complex, bioactive molecules. Its reactive hydrazide group provides a convenient handle for the introduction of various pharmacophores, enabling the exploration of new chemical space and the development of potent therapeutic candidates.

This technical guide provides a comprehensive overview of the synthesis and application of this compound as a key intermediate in the generation of bioactive molecules. We will delve into detailed protocols for its synthesis and its conversion into prominent classes of derivatives, including hydrazones, pyrazoles, and 1,3,4-oxadiazoles. Furthermore, we will explore the mechanistic underpinnings of these transformations and present a summary of the reported biological activities of the resulting compounds.

Synthesis of the Core Building Block: this compound

The journey towards a diverse library of bioactive quinoxaline derivatives begins with the efficient synthesis of the central precursor, this compound. This is typically a two-step process starting from commercially available reagents.

Step 1: Synthesis of Ethyl Quinoxaline-2-carboxylate

The initial step involves the synthesis of an ester precursor, ethyl quinoxaline-2-carboxylate.[6] This is achieved through the condensation of o-phenylenediamine with an α-ketoester, such as ethyl pyruvate. This reaction is a classic method for forming the quinoxaline ring system.[7]

Protocol 1: Synthesis of Ethyl Quinoxaline-2-carboxylate

  • Materials:

    • o-Phenylenediamine

    • Ethyl pyruvate

    • Ethanol (absolute)

    • Glacial acetic acid (catalytic amount)

  • Procedure:

    • Dissolve o-phenylenediamine (1 equivalent) in absolute ethanol in a round-bottom flask equipped with a reflux condenser.

    • Add ethyl pyruvate (1 equivalent) to the solution.

    • Add a few drops of glacial acetic acid to catalyze the reaction.

    • Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, allow the reaction mixture to cool to room temperature.

    • The product will precipitate out of the solution. Collect the solid by vacuum filtration.

    • Wash the collected solid with cold ethanol to remove any unreacted starting materials.

    • The crude product can be purified by recrystallization from ethanol to yield pure ethyl quinoxaline-2-carboxylate as a crystalline solid.[8]

  • Characterization:

    • The structure of the synthesized ethyl quinoxaline-2-carboxylate should be confirmed using spectroscopic methods such as 1H NMR, 13C NMR, and IR spectroscopy.[9] The expected signals would include those corresponding to the aromatic protons of the quinoxaline ring, the ethyl group (a quartet and a triplet), and the carbonyl group of the ester.[6]

Step 2: Synthesis of this compound

The synthesized ethyl quinoxaline-2-carboxylate is then converted to the desired this compound via hydrazinolysis.[10] This nucleophilic acyl substitution reaction replaces the ethoxy group of the ester with a hydrazinyl group.

Protocol 2: Synthesis of this compound

  • Materials:

    • Ethyl quinoxaline-2-carboxylate

    • Hydrazine hydrate (80-99%)

    • Ethanol (absolute)

  • Procedure:

    • Suspend ethyl quinoxaline-2-carboxylate (1 equivalent) in absolute ethanol in a round-bottom flask fitted with a reflux condenser.

    • Add an excess of hydrazine hydrate (typically 5-10 equivalents) to the suspension.

    • Heat the reaction mixture to reflux for 4-6 hours. The reaction progress can be monitored by TLC.

    • As the reaction proceeds, the starting material will dissolve, and the product will begin to precipitate.

    • After the reaction is complete, cool the mixture to room temperature.

    • Collect the precipitated solid by vacuum filtration.

    • Wash the solid with cold ethanol and then with diethyl ether to remove impurities.

    • Dry the product under vacuum to obtain pure this compound.[11]

  • Characterization:

    • Confirm the structure of the final product using 1H NMR, 13C NMR, and IR spectroscopy. The 1H NMR spectrum should show the disappearance of the ethyl group signals and the appearance of new signals corresponding to the -NH and -NH2 protons of the hydrazide group.[12] The IR spectrum will show characteristic N-H stretching bands and a shift in the carbonyl absorption compared to the starting ester.

Derivatization of this compound: Gateway to Bioactive Molecules

The true utility of this compound lies in its ability to serve as a versatile precursor for a variety of heterocyclic systems. The terminal amino group of the hydrazide is a potent nucleophile, readily reacting with electrophilic species to form new carbon-nitrogen bonds.

G cluster_reagents Reagents QC This compound Aldehyde Aldehydes/Ketones Diketone 1,3-Diketones CS2 CS₂ / Phenyl isothiocyanate Orthoformate Triethyl orthoformate Hydrazone Quinoxaline-Hydrazones QC->Hydrazone Condensation Pyrazole Quinoxaline-Pyrazoles QC->Pyrazole Cyclocondensation Thiadiazole Quinoxaline-Thiadiazoles/ Thioamides QC->Thiadiazole Cyclization Oxadiazole Quinoxaline-1,3,4-Oxadiazoles QC->Oxadiazole Cyclization

Caption: Synthetic pathways from this compound.

Synthesis of Quinoxaline-Hydrazone Derivatives

Hydrazones are a well-known class of compounds with a broad spectrum of biological activities, including antimicrobial and anticancer effects.[13] The synthesis of quinoxaline-hydrazones is a straightforward condensation reaction between this compound and various aldehydes or ketones.[5][14]

Protocol 3: General Procedure for the Synthesis of N'-Arylidene-quinoxaline-2-carbohydrazides (Hydrazones)

  • Materials:

    • This compound

    • Substituted aromatic or heterocyclic aldehyde/ketone (1 equivalent)

    • Ethanol or Glacial acetic acid

  • Procedure:

    • Dissolve or suspend this compound (1 equivalent) in a suitable solvent such as ethanol or glacial acetic acid in a round-bottom flask.[5]

    • Add the corresponding aldehyde or ketone (1 equivalent) to the mixture.

    • Add a catalytic amount of an acid (e.g., a few drops of glacial acetic acid if using ethanol as a solvent) to promote the reaction.

    • Reflux the reaction mixture for 2-6 hours, monitoring its completion by TLC.[15]

    • After completion, cool the reaction mixture to room temperature. The solid product will usually precipitate.

    • Collect the precipitate by filtration, wash with a small amount of cold solvent, and dry.

    • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, DMF/water) to afford the pure hydrazone derivative.[5]

  • Causality and Mechanistic Insight: The reaction proceeds via a nucleophilic addition of the terminal nitrogen of the hydrazide to the electrophilic carbonyl carbon of the aldehyde or ketone. This is followed by the elimination of a water molecule to form the stable C=N double bond of the hydrazone.[10] The acidic catalyst protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and thus accelerating the initial nucleophilic attack.

G start Hydrazide + Aldehyde/Ketone step1 Nucleophilic Attack start->step1 intermediate Tetrahedral Intermediate step1->intermediate step2 Proton Transfer intermediate->step2 intermediate2 Carbinolamine step2->intermediate2 step3 Elimination of Water intermediate2->step3 product Hydrazone step3->product

Caption: Mechanism of hydrazone formation.

Synthesis of Quinoxaline-Pyrazole Hybrids

Pyrazole-containing compounds are known to exhibit a wide range of biological activities, including anticancer and antimicrobial properties.[4][16] The Knorr pyrazole synthesis is a classic method for the formation of pyrazole rings, involving the reaction of a hydrazine derivative with a 1,3-dicarbonyl compound.[3][17]

Protocol 4: Synthesis of Pyrazole-Quinoxaline Derivatives

  • Materials:

    • This compound

    • 1,3-Dicarbonyl compound (e.g., acetylacetone, ethyl acetoacetate) (1 equivalent)

    • Ethanol or Dioxane

    • Glacial acetic acid (catalytic)

  • Procedure:

    • In a round-bottom flask, dissolve this compound (1 equivalent) in ethanol or dioxane.

    • Add the 1,3-dicarbonyl compound (1 equivalent) to the solution.

    • Add a catalytic amount of glacial acetic acid.

    • Reflux the mixture for 6-12 hours, monitoring by TLC.

    • After cooling, the product often precipitates. If not, the solvent can be removed under reduced pressure.

    • The crude product is collected by filtration or after solvent removal and purified by recrystallization from a suitable solvent like ethanol.

  • Causality and Mechanistic Insight: The reaction proceeds through an initial formation of a hydrazone intermediate by the reaction of the hydrazide with one of the carbonyl groups of the 1,3-dicarbonyl compound. This is followed by an intramolecular cyclization where the remaining nitrogen of the hydrazide attacks the second carbonyl group. Subsequent dehydration leads to the formation of the aromatic pyrazole ring.[18] The regioselectivity of the reaction can be influenced by the nature of the substituents on the 1,3-dicarbonyl compound.[3]

G start Hydrazide + 1,3-Diketone step1 Hydrazone Formation start->step1 intermediate1 Intermediate Hydrazone step1->intermediate1 step2 Intramolecular Cyclization intermediate1->step2 intermediate2 Hydroxypyrazolidine step2->intermediate2 step3 Dehydration intermediate2->step3 product Pyrazole step3->product

Caption: Knorr pyrazole synthesis mechanism.

Synthesis of Quinoxaline-1,3,4-Oxadiazole Hybrids

1,3,4-Oxadiazoles are another important class of five-membered heterocycles known for their diverse biological activities, including antimicrobial and anticancer properties.[19][20] A common method for their synthesis involves the cyclodehydration of acylhydrazones or the reaction of carbohydrazides with a one-carbon source like triethyl orthoformate or carbon disulfide.[12][14]

Protocol 5: Synthesis of 1,3,4-Oxadiazole-Quinoxaline Derivatives

  • Materials:

    • This compound

    • Triethyl orthoformate or Carbon disulfide

    • Ethanol

    • Potassium hydroxide (for CS₂ reaction)

  • Procedure (using Triethyl Orthoformate):

    • Reflux a mixture of this compound (1 equivalent) and an excess of triethyl orthoformate for 8-12 hours.

    • Monitor the reaction by TLC.

    • After completion, cool the reaction mixture and remove the excess triethyl orthoformate under reduced pressure.

    • The resulting solid is then purified by recrystallization from a suitable solvent.[12]

  • Procedure (using Carbon Disulfide):

    • Dissolve this compound (1 equivalent) in ethanol containing potassium hydroxide (1 equivalent).

    • Add carbon disulfide (1.5 equivalents) dropwise and reflux the mixture for 10-16 hours.

    • Monitor the reaction by TLC.

    • After completion, cool the mixture and acidify with a dilute acid (e.g., HCl) to precipitate the product.

    • Collect the solid by filtration, wash with water, and purify by recrystallization.

  • Causality and Mechanistic Insight: When using triethyl orthoformate, the reaction proceeds through the formation of an intermediate which then undergoes intramolecular cyclization with the elimination of ethanol to form the oxadiazole ring. With carbon disulfide, a dithiocarbazate salt is formed initially, which upon heating undergoes cyclization and subsequent elimination to yield a thione intermediate. This can then be converted to the desired oxadiazole. A more direct route to 2-substituted-1,3,4-oxadiazoles involves the oxidative cyclization of N'-acylhydrazones.[21]

Biological Activities of this compound Derivatives

The derivatization of this compound has led to the discovery of numerous compounds with significant biological potential. The following tables summarize some of the reported anticancer and antimicrobial activities of these derivatives.

Anticancer Activity
Compound TypeDerivativeCancer Cell LineIC50 (µM)Reference
HydrazoneN'-(4-chlorobenzylidene)-4-methyl-3-oxo-3,4-dihydrothis compoundMCF-7 (Breast)3.21[12]
HydrazoneN'-(piperidin-1-ylmethylene)-4-methyl-3-oxo-3,4-dihydrothis compoundHepG2 (Liver)4.54[12]
Pyrazole4-methyl-3-oxo-2-(3,5-dimethyl-1H-pyrazol-1-ylcarbonyl)-3,4-dihydroquinoxalineHCT-116 (Colon)Not specified, potent[1]
Pyrazole-HybridPyrazole-quinoline-pyridine hybrid 7kEGFR0.51 ± 0.05[4]
Pyrazole-HybridPyrazole-quinoline hybrid 22MCF-7 (Breast)0.227[22]
Pyrazole-HybridPyrazole-quinoline hybrid 22HeLa (Cervical)0.136[22]
Antimicrobial Activity
Compound TypeDerivativeMicroorganismMIC (µg/mL)Reference
HydrazoneQuinoxalin-2(1H)-one based hydrazone 4aS. aureus0.97[23]
HydrazoneQuinoxalin-2(1H)-one based hydrazone 8aE. coli1.95[23]
OxadiazoleQuinoxaline-1,3,4-oxadiazole derivativeP. aeruginosaComparable to Ciprofloxacin[19]
Oxadiazole2-amino-1,3,4-oxadiazole-quinoline hybrid 20C. tetaniStrong to moderate[13]
QuinoxalinePentacyclic derivative 10C. albicans16[20]
QuinoxalineDerivative 2d and 3cE. coli8[20]

Protocols for Biological Evaluation

To assess the therapeutic potential of the newly synthesized quinoxaline derivatives, standardized in vitro assays are employed.

In Vitro Anticancer Activity: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.

Protocol 6: MTT Assay for Cytotoxicity Screening

  • Procedure:

    • Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

    • Treat the cells with various concentrations of the synthesized compounds and incubate for 48-72 hours.

    • Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

    • Remove the medium and add DMSO to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability and determine the IC50 value.[24]

In Vitro Antimicrobial Activity: Broth Microdilution Method

The broth microdilution method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

Protocol 7: Broth Microdilution Assay for MIC Determination

  • Procedure:

    • Prepare a twofold serial dilution of the test compounds in a 96-well microtiter plate with a suitable broth medium.

    • Inoculate each well with a standardized microbial suspension.

    • Incubate the plates at an appropriate temperature for 18-24 hours.

    • The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[25]

In Vitro COX-2 Inhibition Assay

For compounds designed as anti-inflammatory agents, a COX-2 inhibitor screening assay is crucial.

Protocol 8: Colorimetric COX-2 Inhibitor Screening Assay

  • Principle: This assay measures the peroxidase activity of COX-2. The oxidation of a chromogenic substrate is monitored spectrophotometrically, and the inhibition of this reaction by a test compound is quantified.[1]

  • Procedure:

    • In a 96-well plate, add reaction buffer, heme, and the COX-2 enzyme solution.

    • Add the test compound at various concentrations.

    • Incubate for a short period to allow for inhibitor binding.

    • Initiate the reaction by adding arachidonic acid and the chromogenic substrate (e.g., TMPD).

    • Monitor the change in absorbance over time at the appropriate wavelength.

    • Calculate the percentage of inhibition and determine the IC50 value.[24][26]

Conclusion

This compound has proven to be an exceptionally valuable and versatile building block in the realm of medicinal chemistry. Its straightforward synthesis and the reactivity of its hydrazide moiety provide a robust platform for the generation of diverse heterocyclic libraries. The resulting hydrazone, pyrazole, and 1,3,4-oxadiazole derivatives have demonstrated a wide spectrum of potent biological activities, particularly as anticancer and antimicrobial agents. The detailed protocols and mechanistic insights provided in this guide are intended to empower researchers to further explore the vast potential of this scaffold in the ongoing quest for novel and effective therapeutic agents. The continued investigation into the structure-activity relationships of these derivatives will undoubtedly pave the way for the development of next-generation drugs with improved efficacy and safety profiles.

References

  • A review on the therapeutic potential of quinoxaline derivatives - Wisdom Library. (2024, September 3).
  • Synthesis and biological activity of quinoxaline derivatives. (2024, August 10).
  • Comprehensive Review on Versatile Pharmacology of Quinoxaline Derivative.
  • Novel quinoxaline derivatives as dual EGFR and COX-2 inhibitors: synthesis, molecular docking and biological evaluation as potential anticancer and anti-inflammatory agents. (2022, September 5). RSC Advances.
  • Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives. (2021, June 29). International Journal of Molecular Sciences.
  • Design, synthesis of new novel quinoxalin-2(1H)-one derivatives incorporating hydrazone, hydrazine, and pyrazole moieties as antimicrobial potential with in-silico ADME and molecular docking simulation. Journal of Molecular Structure.
  • Design, synthesis and molecular modeling of pyrazole-quinoline-pyridine hybrids as a new class of antimicrobial and anticancer agents. (2014, April 9). Bioorganic & Medicinal Chemistry Letters.
  • Pyrazoline Hybrids as Promising Anticancer Agents: An Up-to-Date Overview. Molecules.
  • Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents. Letters in Drug Design & Discovery.
  • Synthesis of this compound derivatives. ResearchGate.
  • An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates. (2011). Molecules.
  • Knorr Pyrazole Synthesis. J&K Scientific LLC.
  • Design, Synthesis and Biological Evaluation of Some Novel 3-Methlyquinoxaline-2-Hydrazone Derivatives. Longdom Publishing.
  • (PDF) Design, synthesis of new novel quinoxalin-2(1H)-one derivatives incorporating hydrazone, hydrazine, and pyrazole moieties as antimicrobial potential with in-silico ADME and molecular docking simulation. ResearchGate.
  • One-Pot Telescoped Synthesis of Thiazole Derivatives from β-Keto Esters and Thioureas Promoted by Tribromoisocyanuric Acid. Synlett.
  • Synthesis of hydrazones derivatives of quinoxalinone- prospective antimicrobial and antiinflammatory agents. ResearchGate.
  • synthesis of pyrazoles. YouTube.
  • Synthesis of New Pyrazole Hybrids as Potential Anticancer Agents with Xanthine Oxidase Inhibitory Activity. (2022, January 10). Anti-Cancer Agents in Medicinal Chemistry.
  • Synthesis and Antimicrobial Activity of Some New Substituted Quinoxalines. (2019, November 19). Molecules.
  • Evaluation of the Antibacterial Activity of Quinoxaline Derivative Compound Against Methicillin-Resistant Staphylococcus aureus. (2023, April 18). Infection and Drug Resistance.
  • Novel quinoxaline derivatives as dual EGFR and COX-2 inhibitors: synthesis, molecular docking and biological. Semantic Scholar.
  • Synthesis and Antimicrobial Activities of Some Novel Quinoxaline Derivatives. ARC Publications.
  • A new and efficient synthesis of 1,3,4-oxadiazole derivatives using TBTU Tetrahedron. Luxembourg Bio Technologies.
  • Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. (2022, September 12). Reaction Chemistry & Engineering.
  • Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications. Catalysts.
  • Methods of Preparation of Quinoxalines. (2023, November 23). Encyclopedia.pub.
  • Novel Derivatives of Quinoxaline-2-carboxylic Acid 1,4-Dioxides as Antimycobacterial Agents: Mechanistic Studies and Therapeutic Potential. (2023, November 6). Pharmaceuticals.

Sources

Application Notes and Protocols for the Purification of Quinoxaline-2-carbohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This document provides a detailed experimental guide for the purification of quinoxaline-2-carbohydrazide, a crucial heterocyclic compound with significant applications in medicinal chemistry and drug discovery.[1] The protocols outlined herein are designed to ensure high purity of the final product, which is essential for subsequent synthetic applications and biological assays. This guide emphasizes the rationale behind procedural steps, safety considerations, and troubleshooting to equip researchers with the necessary knowledge for successful purification.

Introduction: The Importance of Purity

This compound serves as a vital building block in the synthesis of a wide array of bioactive molecules. Its derivatives have demonstrated a broad spectrum of pharmacological activities, making them promising candidates for drug development. The purity of this starting material is paramount, as impurities can lead to undesirable side reactions, compromise the integrity of biological data, and introduce variability in experimental outcomes.

The primary synthetic route to this compound involves the reaction of ethyl quinoxaline-2-carboxylate with hydrazine hydrate.[2] This reaction, while generally efficient, can result in a crude product containing unreacted starting materials and potential side products. Therefore, robust purification methods are necessary to isolate the desired compound in high purity. This guide will detail two primary purification techniques: recrystallization and column chromatography.

Potential Impurities and Their Impact

A thorough understanding of potential impurities is critical for developing an effective purification strategy. The primary impurities in the synthesis of this compound include:

  • Ethyl quinoxaline-2-carboxylate: Unreacted starting material. Its presence can interfere with subsequent reactions where the hydrazide functionality is key.

  • Side-products from hydrazine reactions: Hydrazine is a reactive nucleophile and can potentially form other byproducts. For instance, the formation of azines from related reactions has been reported.[3][4][5]

The presence of these impurities can affect reaction yields, product structure, and biological activity. Therefore, their removal is a critical step in the overall synthetic process.

Purification Method 1: Recrystallization

Recrystallization is a powerful technique for purifying solid compounds based on differences in solubility. The ideal recrystallization solvent will dissolve the compound sparingly at room temperature but have high solubility at elevated temperatures.

Solvent Selection Rationale

Based on literature precedence for similar quinoxaline derivatives, ethanol and dimethylformamide (DMF) are suitable solvents for the recrystallization of this compound.[2] Ethanol is often a good first choice due to its moderate polarity, relatively low boiling point, and ease of removal.[6][7][8][9]

Detailed Recrystallization Protocol

This protocol provides a step-by-step guide for the recrystallization of this compound from ethanol.

Materials and Equipment:

  • Crude this compound

  • Ethanol (reagent grade)

  • Erlenmeyer flasks

  • Hot plate with magnetic stirrer

  • Buchner funnel and filter flask

  • Filter paper

  • Spatula

  • Glass rod

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of ethanol to just cover the solid.

  • Heating: Gently heat the mixture on a hot plate with stirring. Add small portions of hot ethanol until the solid completely dissolves. Avoid adding an excess of solvent to ensure a good recovery.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration. This involves quickly filtering the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. The rate of cooling influences crystal size; slower cooling generally yields larger, purer crystals.

  • Cooling: Once the solution has reached room temperature and crystal formation has initiated, place the flask in an ice bath to maximize the yield of the purified product.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any residual soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator to remove all traces of the solvent.

Parameter Guideline
Solvent Ethanol
Approx. Solvent Volume 10-20 mL per gram of crude product (empirical)
Dissolution Temperature Near the boiling point of ethanol (approx. 78 °C)
Cooling Protocol Slow cooling to room temperature, followed by an ice bath
Expected Recovery 70-90% (dependent on crude purity)
Purity Assessment Melting point determination, TLC analysis

Purification Method 2: Column Chromatography

For more challenging separations or to achieve very high purity, column chromatography is the method of choice.[10] This technique separates compounds based on their differential adsorption to a stationary phase while being carried through by a mobile phase.

Principles of Separation

For quinoxaline derivatives, silica gel is a commonly used stationary phase due to its slightly acidic nature.[10] The mobile phase, or eluent, is a solvent or a mixture of solvents. By gradually increasing the polarity of the eluent, compounds with different polarities can be selectively eluted from the column.

G

Diagram: Workflow for Column Chromatography Purification.
Detailed Column Chromatography Protocol

This protocol outlines the purification of this compound using a silica gel column.

Materials and Equipment:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Hexane and Ethyl Acetate (HPLC grade)

  • Chromatography column

  • Sand

  • Cotton or glass wool

  • Collection tubes or flasks

  • TLC plates (silica gel 60 F254)

  • UV lamp (254 nm)

  • Rotary evaporator

Procedure:

  • TLC Analysis: Before running the column, determine the optimal eluent composition using thin-layer chromatography (TLC). Test various ratios of hexane and ethyl acetate. A good starting point is a 3:1 or 1:1 mixture. The ideal Rf value for the desired compound is around 0.2-0.4 for good separation.[11]

  • Column Packing:

    • Place a small plug of cotton or glass wool at the bottom of the column.

    • Add a thin layer of sand.

    • Prepare a slurry of silica gel in hexane.

    • Pour the slurry into the column and allow it to pack under gravity or with gentle pressure. Ensure the packing is uniform and free of air bubbles.[12]

    • Add another thin layer of sand on top of the packed silica gel.

  • Sample Loading: Dissolve the crude product in a minimal amount of a solvent mixture that is slightly more polar than the initial eluent (e.g., dichloromethane or a small amount of ethyl acetate) and load it carefully onto the top of the column.

  • Elution:

    • Begin eluting the column with a non-polar solvent system (e.g., 9:1 hexane/ethyl acetate).

    • Gradually increase the polarity of the eluent (e.g., to 7:3, 1:1, and then 3:7 hexane/ethyl acetate) to elute the compounds from the column.

  • Fraction Collection: Collect the eluate in a series of fractions.

  • Monitoring: Monitor the fractions by TLC to identify which ones contain the pure product.

  • Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Parameter Guideline
Stationary Phase Silica Gel (230-400 mesh)
Mobile Phase (Eluent) Gradient of Hexane/Ethyl Acetate
Typical Starting Eluent 9:1 Hexane/Ethyl Acetate
Typical Final Eluent 1:1 or 3:7 Hexane/Ethyl Acetate
Monitoring Technique TLC with UV visualization (254 nm)
Expected Rf of Product ~0.3 in 1:1 Hexane/Ethyl Acetate (empirical)

Safety and Handling

This compound and its precursors require careful handling. Always consult the Safety Data Sheet (SDS) for specific hazard information.[13][14][15][16]

G

Diagram: Key Safety Considerations.

General Precautions:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, nitrile gloves, and a lab coat.

  • Ventilation: Work in a well-ventilated fume hood to avoid inhalation of dust or vapors.

  • Avoid Contact: Avoid direct contact with the skin and eyes. In case of contact, rinse immediately with plenty of water.[15]

  • Hydrazide-Specific Precautions: Aromatic hydrazides can be toxic. Avoid creating dust. Do not mix with strong acids or oxidizing agents.[17]

Disposal:

  • Dispose of all chemical waste, including residual solvents and contaminated materials, in accordance with local, state, and federal regulations.[18][19]

  • This compound and its solutions should be treated as hazardous organic waste.

Conclusion

The purification of this compound is a critical step in the synthesis of novel therapeutic agents. The choice between recrystallization and column chromatography will depend on the level of impurities and the desired final purity. By following the detailed protocols and safety guidelines outlined in this document, researchers can confidently obtain high-purity this compound, ensuring the reliability and reproducibility of their subsequent research.

References

  • University of Calgary. (n.d.). Column chromatography.
  • Zhou, Y., et al. (2020). Protocol for stereodivergent asymmetric hydrogenation of quinoxalines. STAR Protocols, 1(3), 100199.
  • Abdel-Wahab, B. F., et al. (2022). Novel quinoxaline derivatives as dual EGFR and COX-2 inhibitors: synthesis, molecular docking and biological evaluation as potential anticancer and anti-inflammatory agents. RSC Advances, 12(40), 26035-26053.
  • Mamtora, J., et al. (2021). Synthesis of quinoxaline‐2‐carbohydrazide derivatives. ResearchGate.
  • University of Pittsburgh. (2013, February 1). Safe Handling of Azides.
  • University of Rochester. (n.d.). recrystallization-2.doc.pdf.
  • Nerz, J. (2013, February 3). How to Carry Out a Recrystallization [Video]. YouTube.
  • Common Organic Chemistry. (n.d.). Solvent Systems for Silica Gel Column Chromatography.
  • Cappelli, A., et al. (2016). Design, Synthesis, and Biological Evaluation of Imidazo[1,5-a]quinoline as Highly Potent Ligands of Central Benzodiazepine Receptors. Journal of Medicinal Chemistry, 59(7), 3353-3372.
  • Rowan College at Burlington County. (n.d.). CHE 241 Lab 2: Recrystallization.
  • Canadian Agency for Drugs and Technologies in Health. (2018). Safe handling of hazardous drugs. Current Oncology, 25(Suppl 1), S118-S126.
  • Science Ready. (n.d.). Safe Handling & Disposal of Organic Substances – HSC Chemistry.
  • Scribd. (n.d.). Recrystallization Lab Guide.
  • Al-Tel, T. H., et al. (2015). Recent Methods for the Synthesis of Quinoxaline Derivatives and their Biological Activities. Current Organic Synthesis, 12(6), 757-776.
  • Organic Syntheses. (n.d.). Working with Hazardous Chemicals.
  • El-Gaby, M. S. A., et al. (2002). Synthesis of fused quinoxalines.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 276201, this compound.
  • DTIC. (n.d.). Safety and Handling of Hydrazine.
  • El-Dean, A. M. K., et al. (2013).
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 594088, Quinoxaline-2-carbaldehyde.
  • El-Dean, A. M. K., et al. (2013).
  • LibreTexts Chemistry. (2024, August 18). 2.4A: Macroscale Columns.
  • Al-Omar, M. A., et al. (2016). Synthesis, Characterization and Biological Evaluation of Some Quinoxaline Derivatives: A Promising and Potent New Class of Antitumor and Antimicrobial Agents. Molecules, 21(1), 89.
  • El-Dean, A. M. K., et al. (2013). The Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate with Hydrazine Hydrate. ResearchGate.
  • WSU Chemistry. (2021, September 7). [Orgo Lab] Recrystallization of Acetanilide [Video]. YouTube.
  • Al-Amiery, A. A., et al. (2020). Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation. Advanced Journal of Chemistry, Section A, 3(1), 1-10.

Sources

Synthesizing Quinoxaline-2-Carbohydrazide Schiff Bases: A Detailed Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Promise of Quinoxaline Scaffolds

The quinoxaline nucleus is a privileged heterocyclic scaffold in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of pharmacological activities.[1][2][3] These nitrogen-containing bicyclic structures are key components in drugs exhibiting anticancer, anti-inflammatory, antibacterial, and antiviral properties.[2][3][4] The derivatization of the quinoxaline core, particularly through the formation of Schiff bases from quinoxaline-2-carbohydrazide, has emerged as a powerful strategy for the development of novel therapeutic agents.[2][5] Schiff bases, characterized by the azomethine group (-C=N-), are known for their synthetic versatility and significant biological activities, which are often enhanced upon chelation with metal ions.[6][7][8]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the reliable methods for synthesizing this compound and its subsequent conversion into diverse Schiff bases. We will delve into the mechanistic rationale behind the experimental protocols, offering field-proven insights to ensure successful and reproducible synthesis.

Synthetic Strategy Overview

The synthesis of this compound Schiff bases is a two-step process. The first critical step involves the synthesis of the this compound intermediate. This is typically achieved through the condensation of an appropriate o-phenylenediamine with a 1,2-dicarbonyl compound to form the quinoxaline ring, followed by hydrazinolysis of an ester group at the 2-position.[9] The second step is the classical Schiff base condensation, where the synthesized carbohydrazide is reacted with a variety of aldehydes or ketones.[7][10]

Synthesis_Workflow cluster_0 Part 1: Synthesis of this compound cluster_1 Part 2: Schiff Base Formation o-phenylenediamine o-phenylenediamine Ethyl_2_quinoxalinecarboxylate Ethyl 2-quinoxalinecarboxylate o-phenylenediamine->Ethyl_2_quinoxalinecarboxylate Condensation Ethyl_glyoxalate Ethyl glyoxalate or similar dicarbonyl Ethyl_glyoxalate->Ethyl_2_quinoxalinecarboxylate Quinoxaline_2_carbohydrazide This compound Ethyl_2_quinoxalinecarboxylate->Quinoxaline_2_carbohydrazide Hydrazinolysis Hydrazine_hydrate Hydrazine Hydrate Hydrazine_hydrate->Quinoxaline_2_carbohydrazide Quinoxaline_2_carbohydrazide->Quinoxaline_2_carbohydrazide_input Aldehyde_Ketone Aromatic/Heterocyclic Aldehyde or Ketone Schiff_Base This compound Schiff Base Aldehyde_Ketone->Schiff_Base Quinoxaline_2_carbohydrazide_input->Schiff_Base Condensation

Figure 1: General workflow for the synthesis of this compound Schiff bases.

Part 1: Synthesis of this compound

The cornerstone of this synthetic pathway is the efficient preparation of the this compound intermediate. While various methods exist for the synthesis of the quinoxaline ring itself, a common and effective route starts with the condensation of an o-phenylenediamine with an α-keto ester.[11]

Protocol 1: Synthesis of Ethyl 2-Quinoxalinecarboxylate

This protocol details the formation of the quinoxaline ring system via the reaction of o-phenylenediamine with ethyl glyoxalate.

Materials:

  • o-Phenylenediamine

  • Ethyl glyoxalate (50% solution in toluene or as a polymer)

  • Ethanol or Methanol

  • Glacial Acetic Acid (catalytic amount)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and hotplate

  • Beakers, graduated cylinders, and other standard laboratory glassware

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve o-phenylenediamine (1 equivalent) in ethanol.

  • Reagent Addition: To the stirred solution, add ethyl glyoxalate (1.1 equivalents). A catalytic amount of glacial acetic acid (2-3 drops) can be added to facilitate the condensation.

  • Reaction: The reaction mixture is typically stirred at room temperature or gently heated to reflux for a period ranging from 2 to 12 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Isolation: Upon completion, the reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure using a rotary evaporator. The resulting crude product can be purified by recrystallization from a suitable solvent such as ethanol or by column chromatography on silica gel.

Causality and Insights:

  • The condensation reaction between the 1,2-diamine and the 1,2-dicarbonyl compound is a classic and reliable method for quinoxaline synthesis.[11]

  • The use of a slight excess of ethyl glyoxalate ensures the complete consumption of the o-phenylenediamine.

  • The catalytic amount of acetic acid protonates one of the carbonyl groups of the ethyl glyoxalate, making it more electrophilic and facilitating the initial nucleophilic attack by the amine.

Protocol 2: Hydrazinolysis of Ethyl 2-Quinoxalinecarboxylate

This protocol describes the conversion of the synthesized ester to the desired carbohydrazide.

Materials:

  • Ethyl 2-quinoxalinecarboxylate

  • Hydrazine hydrate (80-99%)

  • Ethanol

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and hotplate

Procedure:

  • Reaction Setup: Dissolve ethyl 2-quinoxalinecarboxylate (1 equivalent) in ethanol in a round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

  • Reagent Addition: Add an excess of hydrazine hydrate (typically 3-5 equivalents) to the solution.[12][13]

  • Reaction: The mixture is heated to reflux for 4-8 hours. The reaction progress can be monitored by TLC.

  • Isolation: After completion, the reaction mixture is cooled in an ice bath. The precipitated solid, this compound, is collected by filtration, washed with cold ethanol, and dried. The product is often of high purity and may not require further purification.

Causality and Insights:

  • Hydrazinolysis is a standard method for converting esters to hydrazides.[14] The high nucleophilicity of hydrazine allows for the efficient displacement of the ethoxy group from the ester.

  • Using an excess of hydrazine hydrate drives the reaction to completion.[12]

  • The choice of ethanol as a solvent is advantageous as both the starting ester and hydrazine hydrate are soluble, and the product, this compound, often has lower solubility at cooler temperatures, facilitating its isolation by precipitation.

Part 2: Synthesis of this compound Schiff Bases

With the key intermediate in hand, the synthesis of the Schiff bases is a straightforward condensation reaction with a wide variety of aldehydes and ketones.

Protocol 3: General Procedure for Schiff Base Synthesis

This protocol provides a general method for the condensation of this compound with an aromatic or heterocyclic aldehyde.

Materials:

  • This compound

  • Substituted aromatic or heterocyclic aldehyde (1 equivalent)

  • Ethanol or Methanol

  • Glacial Acetic Acid (catalytic amount)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and hotplate

Procedure:

  • Reaction Setup: Dissolve this compound (1 equivalent) in ethanol in a round-bottom flask.

  • Reagent Addition: Add the desired aldehyde (1 equivalent) to the solution. A few drops of glacial acetic acid are added as a catalyst.

  • Reaction: The reaction mixture is refluxed for 2-6 hours. The formation of the Schiff base is often indicated by a color change and/or the precipitation of the product. Monitor the reaction by TLC.

  • Isolation and Purification: After cooling, the precipitated Schiff base is collected by filtration, washed with cold ethanol, and dried. If no precipitate forms, the solvent can be partially evaporated, and the product can be induced to crystallize. Recrystallization from a suitable solvent like ethanol or DMF may be necessary for further purification.

Causality and Insights:

  • The condensation reaction is acid-catalyzed. The acid protonates the carbonyl oxygen of the aldehyde, increasing its electrophilicity and making it more susceptible to nucleophilic attack by the terminal nitrogen of the hydrazide.

  • The choice of solvent is crucial. Ethanol is commonly used due to its ability to dissolve the reactants and its relatively high boiling point for refluxing.

  • The electronic nature of the substituents on the aldehyde can influence the reaction rate. Electron-withdrawing groups can increase the electrophilicity of the carbonyl carbon, potentially leading to faster reaction times.

Schiff_Base_Mechanism Hydrazide Quinoxaline-C(O)NHNH₂ Nucleophilic_Attack Tetrahedral Intermediate Hydrazide->Nucleophilic_Attack Aldehyde R-CHO Protonation Protonated Aldehyde [R-CH=O⁺H] Aldehyde->Protonation + H⁺ Protonation->Aldehyde - H⁺ Protonation->Nucleophilic_Attack Nucleophilic Attack Dehydration Dehydration Nucleophilic_Attack->Dehydration - H₂O Schiff_Base Schiff Base Quinoxaline-C(O)NHN=CHR Dehydration->Schiff_Base H_plus H⁺ H2O H₂O

Figure 2: Simplified mechanism of acid-catalyzed Schiff base formation.

Data Summary and Characterization

The successful synthesis of these compounds must be confirmed through rigorous characterization. The following table summarizes typical characterization data.

CompoundTypical AppearanceMelting Point (°C)Key IR Bands (cm⁻¹)Key ¹H NMR Signals (δ, ppm)
Ethyl 2-quinoxalinecarboxylateWhite to pale yellow solidVariable~1730 (C=O, ester), ~1600 (C=N)~1.4 (t, CH₃), ~4.5 (q, CH₂), 7.8-8.5 (m, Ar-H), ~9.3 (s, quinoxaline H3)
This compoundWhite to off-white solid>200 (decomposes)~3300, 3200 (N-H), ~1650 (C=O, amide)~4.6 (s, NH₂), 7.8-8.4 (m, Ar-H), ~9.2 (s, quinoxaline H3), ~10.0 (s, NH)
Schiff Base (general)Colored solid (yellow, orange, etc.)Variable~3200 (N-H), ~1670 (C=O, amide), ~1610 (C=N, azomethine)7.0-9.0 (m, Ar-H), ~8.5 (s, -N=CH-), ~9.3 (s, quinoxaline H3), ~11.5 (s, NH)

Note: The exact spectral data will vary depending on the specific substituents on the aromatic aldehyde used in the Schiff base formation.

Conclusion: A Gateway to Novel Therapeutics

The methods detailed in this application note provide a robust and reproducible pathway for the synthesis of this compound Schiff bases. By understanding the underlying chemical principles and following these optimized protocols, researchers can efficiently generate a diverse library of these promising compounds. The synthetic flexibility of this approach allows for systematic structural modifications, which is a cornerstone of modern drug discovery efforts aimed at developing new and more effective therapeutic agents.[3] The potent biological activities reported for this class of compounds underscore their importance and warrant further investigation in the fields of medicinal chemistry and pharmacology.[2][15]

References

  • Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Deriv
  • Novel quinoxaline derivatives as dual EGFR and COX-2 inhibitors: synthesis, molecular docking and biological evaluation as potential anticancer and anti-inflamm
  • Synthesis of quinoxaline‐2‐carbohydrazide derivatives.
  • Synthesis, Reactions and Biological Activity of Quinoxaline Deriv
  • Synthesis of fused quinoxalines.
  • METAL COMPLEXES OF SCHIFF BASES DERIVED FROM QUINOXALINE-2-CARBOXALDE –A PROMISING CANDIDATE IN CATALYSIS, MEDICINE AND MATERI.International Journal of Food and Nutritional Sciences. [Link]
  • SYNTHESIS AND TESTING OF METAL COMPLEXES OF QUINOXALINE BASED SCHIFF BASES FOR ANTIMICROBIAL AND ANTICANCER ACTIVITIES.Semantic Scholar. [Link]
  • Medicinal Utility of Some Schiff Bases and their Complexes with First Transition Series Metals: A Review.Research Journal of Pharmacy and Technology. [Link]
  • Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy against respiratory pathogens.
  • Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach.PubMed Central. [Link]
  • Metal Complexes of Schiff Bases Prepared from Quinoline-3-Carbohydrazide with 2-Nitrobenzaldehyde, 2-Chlorobenzaldehyde and 2,4-Dihydroxybenzaldehyde: Structure and Biological Activity.MDPI. [Link]
  • Quinoxaline-based Schiff base transition metal complexes: review.
  • Synthesis and characterization of 1,4-dihydro-quinoxaline -2, 3-dione derivatives-based Zn (II) and.Addis Ababa University. [Link]
  • Synthesis and Characterization of Some New Quinoline-2-one, Schiff bases, Pyrazole and Pyrazoline Compounds Derived From Hydrazide Containing Isoxazoline or Pyrimidine Cycles.Iraqi Journal of Science. [Link]
  • Synthesis and characterization of some new transition metal complexes of the Schiff base derived from quinoxaline-2-carboxaldehyde and 2-aminophenol.Lookchem. [Link]
  • Synthesis, Characterization, Electrochemical and Biological Studies on Some metal(II) Schiff Base Complexes Containing Quinoxaline Moiety.PubMed. [Link]
  • Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation.Advanced Journal of Chemistry, Section A. [Link]
  • Synthesis, Characterization and Biocidal Activity of Some Schiff Base Metal(II) Complexes.Jordan Journal of Chemistry. [Link]
  • SYNTHESIS AND TESTING OF METAL COMPLEXES OF QUINOXALINE BASED SCHIFF BASES FOR ANTIMICROBIAL AND ANTICANCER ACTIVITIES.International Journal of Pharmaceutical Sciences and Research. [Link]
  • Synthesis and Characterization of New Quinoline-2-ones Derived from Triazine Deriv
  • The Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate with Hydrazine Hydrate.
  • (PDF) The Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate with Hydrazine Hydrate.
  • Carbazic acid, ethyl ester.Organic Syntheses. [Link]

Sources

Application Note: A Comprehensive Guide to the Analytical Characterization of Quinoxaline-2-carbohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Quinoxaline-2-carbohydrazide is a heterocyclic compound of significant interest in medicinal chemistry, often serving as a key intermediate in the synthesis of novel therapeutic agents. Its distinct structural features—a quinoxaline core linked to a carbohydrazide moiety—necessitate a multi-faceted analytical approach for unambiguous characterization and quality control. This guide provides a detailed overview of the essential analytical techniques for the comprehensive characterization of this compound, offering insights into the causality behind experimental choices and presenting field-proven protocols.

Introduction: The Structural and Analytical Imperative of this compound

The quinoxaline scaffold is a privileged structure in drug discovery, with numerous derivatives exhibiting a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3] The addition of a carbohydrazide group at the 2-position introduces a versatile functional handle for further molecular hybridization, allowing for the creation of diverse chemical libraries.[4][5] The biological and pharmaceutical potential of any synthesized compound hinges on its structural integrity and purity. Therefore, a robust analytical characterization is not merely a procedural step but a foundational requirement for advancing research and development.

This application note details a suite of analytical techniques that, when used in concert, provide a holistic understanding of the molecule's identity, purity, and physicochemical properties.

The Analytical Workflow: A Multi-Technique Approach

A comprehensive characterization of this compound relies on the synergistic application of spectroscopic and chromatographic methods. Each technique provides a unique piece of the structural puzzle, and their combined data ensures a self-validating analytical system.

Analytical_Workflow cluster_synthesis Synthesis & Purification Synthesis Synthesis of This compound UVVis UV-Vis Spectroscopy (Electronic Transitions) Synthesis->UVVis FTIR FTIR Spectroscopy (Functional Groups) Synthesis->FTIR NMR NMR Spectroscopy (¹H & ¹³C) (Structural Elucidation) Synthesis->NMR MS Mass Spectrometry (Molecular Weight & Fragmentation) Synthesis->MS HPLC HPLC (Purity & Quantification) Synthesis->HPLC TGA_DSC TGA/DSC (Thermal Stability) Synthesis->TGA_DSC HPLC_Workflow Sample Sample Preparation (Dissolve in Mobile Phase) Injection Injection into HPLC System Sample->Injection Column Separation on Reverse-Phase C18 Column Injection->Column Detection UV Detection at λmax Column->Detection Data Data Analysis (Purity Assessment) Detection->Data

Sources

Application Notes & Protocols: In Vitro Biological Evaluation of Quinoxaline-2-Carbohydrazide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

The quinoxaline scaffold is a prominent heterocyclic motif in medicinal chemistry, recognized for its wide array of biological activities, including anticancer, antimicrobial, and antioxidant properties.[1][2] Quinoxaline-2-carbohydrazide derivatives, in particular, have emerged as a versatile class of compounds with significant therapeutic potential. This guide provides a comprehensive framework for the in vitro biological evaluation of these derivatives. It is designed to equip researchers with both the theoretical understanding and practical protocols necessary to rigorously assess the bioactivity of newly synthesized compounds. We will delve into the mechanistic rationale behind key assays, provide step-by-step experimental procedures, and offer insights into data interpretation, thereby establishing a self-validating system for screening and characterizing these promising molecules.

Introduction: The Therapeutic Promise of this compound

Quinoxaline, a fusion of benzene and pyrazine rings, serves as a "privileged scaffold" in drug discovery. The incorporation of a carbohydrazide moiety at the 2-position introduces a critical pharmacophore, enhancing the molecule's ability to form hydrogen bonds and coordinate with metal ions within biological targets. This structural feature is often key to their diverse mechanisms of action, which can range from DNA intercalation and enzyme inhibition to the modulation of cellular signaling pathways.[3][4]

This document outlines a strategic workflow for the systematic in vitro evaluation of novel this compound derivatives, focusing on three primary areas of therapeutic interest: anticancer, antimicrobial, and antioxidant activities.

G cluster_0 Initial Screening Cascade cluster_1 Mechanism of Action (MoA) Studies Compound Library Compound Library Anticancer Screening Anticancer Screening Compound Library->Anticancer Screening Antimicrobial Screening Antimicrobial Screening Compound Library->Antimicrobial Screening Antioxidant Screening Antioxidant Screening Compound Library->Antioxidant Screening Hit Compounds Hit Compounds Anticancer Screening->Hit Compounds Antimicrobial Screening->Hit Compounds Antioxidant Screening->Hit Compounds Cytotoxicity Assays (IC50) Cytotoxicity Assays (IC50) Hit Compounds->Cytotoxicity Assays (IC50) Enzyme Inhibition Enzyme Inhibition Cytotoxicity Assays (IC50)->Enzyme Inhibition DNA Interaction DNA Interaction Cytotoxicity Assays (IC50)->DNA Interaction ROS Measurement ROS Measurement Cytotoxicity Assays (IC50)->ROS Measurement Apoptosis Analysis Apoptosis Analysis Cytotoxicity Assays (IC50)->Apoptosis Analysis

Caption: Initial screening and Mechanism of Action (MoA) workflow.

Anticancer Activity Evaluation

Many quinoxaline derivatives exert their anticancer effects by targeting fundamental cellular processes such as DNA replication, cell division, and survival signaling pathways.[5][6] A primary screening assay is crucial to identify cytotoxic compounds, followed by more detailed mechanistic studies.

Primary Cytotoxicity Screening: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust and widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.[7] Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT tetrazolium salt to purple formazan crystals.[8] The intensity of the purple color is directly proportional to the number of viable cells.[8]

Protocol: MTT Cell Viability Assay

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, HCT-116, HepG2) in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well in 100 µL of complete culture medium.[9] Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.[9]

  • Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. The final solvent concentration (e.g., DMSO) should not exceed 0.5% to avoid solvent-induced toxicity.[9] Replace the medium in each well with 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (solvent only) and a positive control (e.g., Doxorubicin).[6]

  • Incubation: Incubate the plates for 48-72 hours.[9]

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in sterile PBS) to each well and incubate for an additional 4 hours at 37°C.[10]

  • Formazan Solubilization: Carefully aspirate the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[9] Gently shake the plate for 10-15 minutes.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[10] A reference wavelength of 630 nm can be used to reduce background noise.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Compound/Derivative Cancer Cell Line IC₅₀ (µM) Reference
Quinoxaline Derivative 13MCF-7 (Breast)2.91[11]
Quinoxaline Derivative 11HCT-116 (Colon)0.81[11]
Quinoxaline Derivative 19bHep G-2 (Liver)0.26[5]
Quinoxaline Derivative IVPC-3 (Prostate)2.11[2][12]
Doxorubicin (Control)HCT-116 (Colon)~9.8[3]
Mechanistic Assays for Anticancer Activity

For compounds showing significant cytotoxicity (low IC₅₀ values), further investigation is required to elucidate their mechanism of action.

Topoisomerases are critical enzymes that manage DNA topology during replication and transcription.[13] Quinoxaline derivatives have been identified as potent inhibitors of Topoisomerase II, leading to DNA damage and apoptosis.[3][12]

Protocol: Topoisomerase II DNA Relaxation Assay

  • Reaction Mixture: In a microcentrifuge tube, combine human Topoisomerase II enzyme, supercoiled plasmid DNA (e.g., pHot1), and assay buffer.[4]

  • Compound Addition: Add the test quinoxaline derivative at various concentrations.

  • Incubation: Incubate the reaction mixture at 37°C for 30 minutes.[4]

  • Reaction Termination: Stop the reaction by adding a stop solution containing SDS and proteinase K.[4]

  • Gel Electrophoresis: Load the samples onto an agarose gel and perform electrophoresis to separate the supercoiled and relaxed forms of the plasmid DNA.

  • Visualization: Stain the gel with ethidium bromide and visualize the DNA bands under UV light. Inhibition of the enzyme is observed as a decrease in the amount of relaxed DNA compared to the control.

Active compounds often induce apoptosis (programmed cell death). This can be investigated by analyzing the expression of key regulatory proteins and examining the cell cycle distribution.

Western Blot Analysis of Bcl-2 Family Proteins: The B-cell lymphoma 2 (Bcl-2) family of proteins are central regulators of apoptosis.[14] A shift in the balance between pro-apoptotic (e.g., Bax, Bad) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins can trigger cell death.[15]

G cluster_0 Anti-Apoptotic cluster_1 Pro-Apoptotic Mitochondrion Mitochondrion Cytochrome c Release Cytochrome c Release Mitochondrion->Cytochrome c Release Apoptosis Apoptosis Bcl-2 Bcl-2 Bax Bax Bcl-2->Bax Inhibits Bcl-xL Bcl-xL Bax->Mitochondrion Permeabilizes Membrane Bak Bak This compound This compound This compound->Bcl-2 Inhibits Caspase Activation Caspase Activation Cytochrome c Release->Caspase Activation Caspase Activation->Apoptosis

Caption: Quinoxaline derivatives can induce apoptosis by inhibiting Bcl-2.

Protocol: Western Blotting

  • Cell Treatment and Lysis: Treat cancer cells with the test compound at its IC₅₀ concentration for 24-48 hours. Lyse the cells to extract total protein.[14]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Separate 20-40 µg of protein per lane on a polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[14]

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST to prevent non-specific binding.[14] Incubate with primary antibodies against Bcl-2, Bax, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the chemiluminescent signal using an imaging system.[14] A decrease in Bcl-2 and an increase in Bax expression would suggest apoptosis induction.[15][16]

Antimicrobial Activity Evaluation

Quinoxaline derivatives have shown promise as antibacterial and antifungal agents.[17][18] The initial step in evaluating antimicrobial potential is to determine the Minimum Inhibitory Concentration (MIC).

Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[19][20] The broth microdilution method is a standardized and widely used technique for this purpose.[21][22]

Protocol: Broth Microdilution Assay

  • Microorganism Preparation: Prepare an inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) and adjust its turbidity to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[23] Dilute this suspension in an appropriate broth (e.g., Mueller-Hinton Broth) to achieve a final concentration of 5 x 10⁵ CFU/mL in the test wells.[23]

  • Compound Dilution: In a 96-well microtiter plate, prepare two-fold serial dilutions of the quinoxaline derivatives in the broth.[19]

  • Inoculation: Add the standardized inoculum to each well. Include a growth control (inoculum without compound) and a sterility control (broth only).[19]

  • Incubation: Incubate the plate at 35-37°C for 16-20 hours.[19][20]

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible turbidity (bacterial growth) is observed.[23]

Compound Microorganism MIC (µg/mL) Reference
Compound 5aE. coliNot specified, but noted as remarkable[17]
Compound 5bS. aureusNot specified, but noted as remarkable[17]
Compound 5kA. citrulliNot specified, but noted as good[24]
Ampicillin (Control)S. aureusVaries by strain[25]

Antioxidant Activity Evaluation

Oxidative stress, resulting from an imbalance of reactive oxygen species (ROS), is implicated in numerous diseases.[26] Quinoxaline derivatives can act as antioxidants by scavenging free radicals.[1][27]

DPPH and ABTS Radical Scavenging Assays

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) assays are common spectrophotometric methods to evaluate the radical scavenging ability of compounds.[27] In these assays, the antioxidant compound donates an electron or hydrogen atom to the stable radical, causing a color change that can be quantified.[27]

Protocol: DPPH Radical Scavenging Assay

  • Reaction Setup: In a 96-well plate, add a solution of the test compound in methanol to a methanolic solution of DPPH.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance at approximately 517 nm. A decrease in absorbance indicates radical scavenging activity.

  • Calculation: Calculate the percentage of radical scavenging activity and determine the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals).[27]

Cellular Reactive Oxygen Species (ROS) Assay

To assess antioxidant activity within a cellular context, the DCFH-DA (2',7'-dichlorodihydrofluorescein diacetate) assay is commonly used.[26][28]

Protocol: DCFH-DA Assay

  • Cell Culture and Treatment: Culture cells (e.g., fibroblasts or macrophages) and pre-treat them with the quinoxaline derivatives.

  • Induction of Oxidative Stress: Induce ROS production by adding an agent like hydrogen peroxide (H₂O₂) or tert-butyl hydroperoxide (TBHP).[26]

  • DCFH-DA Staining: Load the cells with DCFH-DA solution (typically 10-25 µM).[28][29] Cellular esterases deacetylate DCFH-DA to the non-fluorescent DCFH, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).[26][30]

  • Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microplate reader (excitation ~485 nm, emission ~535 nm) or visualize by fluorescence microscopy.[26][31] A reduction in fluorescence in compound-treated cells compared to the positive control indicates intracellular antioxidant activity.

G cluster_0 Cellular Environment Cell Cell DCFH DCFH Cell->DCFH Esterases ROS ROS DCF (Fluorescent) DCF (Fluorescent) ROS->DCF (Fluorescent) Oxidizes DCFH-DA DCFH-DA DCFH-DA->Cell Enters DCFH->ROS This compound This compound This compound->ROS Scavenges

Caption: Cellular ROS detection using the DCFH-DA assay.

Conclusion and Future Directions

The protocols detailed in this guide provide a robust and systematic approach for the initial in vitro characterization of novel this compound derivatives. By employing this multi-assay strategy, researchers can efficiently identify lead compounds with potent anticancer, antimicrobial, or antioxidant properties. Positive hits from these in vitro evaluations form a strong basis for further preclinical development, including in vivo efficacy studies, pharmacokinetic profiling, and toxicology assessments. The versatility of the this compound scaffold ensures its continued exploration as a source of new therapeutic agents to address unmet medical needs.

References

  • MTT Assay Protocol for Cell Viability and Prolifer
  • Cytotoxicity MTT Assay Protocols and Methods | Springer N
  • Western blot analysis of bcl-2 family protein expression in human...
  • Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method - Protocols.io. (2023).
  • A Comparative Analysis of the Antioxidant Potential of Quinoxaline Deriv
  • Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf - NIH. (2013).
  • Broth Microdilution assay - How to determine the MIC (Minimum Inhibitory Concentr
  • Application Note and Protocol: Determination of Minimum Inhibitory Concentration (MIC) for Antibacterial Agent 125 - Benchchem. (n.d.).
  • ROS Assay Kit Protocol. (n.d.).
  • DCFH-DA PROBE | INTRACELLULAR ROS ASSAY - Bioquochem. (n.d.).
  • Video: Detection of Total Reactive Oxygen Species in Adherent Cells by 2',7'-Dichlorodihydrofluorescein Diacet
  • Broth Dilution Method for MIC Determin
  • Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed. (2008).
  • DCFDA / H2DCFDA - Cellular ROS Assay Kit | ab113851 - Abcam. (n.d.).
  • Application Note: Western Blot Analysis of BCL-2 Family Proteins Following Venetoclax Tre
  • Detection of Total Reactive Oxygen Species in Adherent Cells by 2',7'-Dichlorodihydrofluorescein Diacet
  • MTT Assay Protocol: Guide to Measuring Cell Viability & Prolifer
  • MTT assay protocol | Abcam. (n.d.).
  • Synthesis and computational evaluation of the antioxidant activity of pyrrolo[2,3-b]quinoxaline deriv
  • Design and Discovery of Novel Quinoxaline Derivatives as Dual DNA Intercalators and Topoisomerase II Inhibitors - PubMed. (n.d.).
  • Western blotting analysis of the expressions of Bcl-2 family proteins...
  • New Synthetic Quinoline (Qui) Derivatives as Novel Antioxidants and Potential HSA's Antioxidant Activity Modulators—Spectroscopic Studies - NIH. (2022).
  • Discovery and antiproliferative evaluation of new quinoxalines as potential DNA intercalators and topoisomerase II inhibitors - PubMed. (n.d.).
  • Expression of Bcl-2 family proteins. (a) Western blotting analysis of...
  • Triazoloquinoxalines-based DNA intercalators-Topo II inhibitors: design, synthesis, docking, ADMET and anti-proliferative evalu
  • Novel 2-substituted-quinoxaline analogs with potential antiproliferative activity against breast cancer: insights into cell cycle arrest, topoisomerase II, and EGFR activity - RSC Publishing. (2023).
  • Targeting the anti-apoptotic Bcl-2 family proteins: machine learning virtual screening and biological evaluation of new small molecules - PMC - PubMed Central. (n.d.).
  • Synthesis and antimicrobial evaluation of 3-hydrazino-quinoxaline derivatives and their cyclic analoaues - MDPI. (n.d.).
  • Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers - PMC - PubMed Central. (n.d.).
  • A quinoxaline-based derivative exhibited potent and selective anticancer activity with apoptosis induction in PC-3 cells through Topo II inhibition - Taylor & Francis. (n.d.).
  • Application Notes and Protocols for Evaluating the Anticancer Activity of Quinoxaline Deriv
  • Potential Antioxidant Activity Methods DPPH, ABTS, FRAP, Total Phenol and Total Flavonoid Levels of Macaranga hypoleuca (Reichb. - E3S Web of Conferences. (n.d.).
  • Novel quinoxaline derivatives as dual EGFR and COX-2 inhibitors: synthesis, molecular docking and biological evaluation as potential anticancer and anti-inflamm
  • ECO-FRIENDLY PREPARATION OF DIFFERENT QUINOXALINE ANALOGUES AND THEIR ANTI-DIABETIC EVALU
  • The Diverse Biological Activities of Quinoxaline-Based Compounds: A Technical Guide - Benchchem. (n.d.).
  • (a) Schematic presentation of DPPH and ABTS assay of quinazolin-4(3H)
  • Synthesis, characterization and biological research of novel 2-(quinoline-4-carbonyl)hydrazide-acrylamide hybrids as potential anticancer agents on MCF-7 breast carcinoma cells by targeting EGFR-TK - NIH. (n.d.).
  • Synthesis and antimicrobial activity of condensed and uncondensed quinoxalines. (2025).
  • Synthesis and Antimicrobial Activities of Some Novel Quinoxalinone Deriv
  • Discovery of novel anticancer compounds based on a quinoxalinehydrazine pharmacophore - PubMed. (n.d.).
  • Synthesis of novel antibacterial and antifungal quinoxaline deriv
  • Interaction between synthetic analogues of quinoxaline antibiotics and nucleic acids.
  • Quinoxaline antibiotics enhance peptide nucleic acid binding to double-stranded DNA. (2000).
  • Anti-cancer effect of a quinoxaline derivative GK13 as a transglutaminase 2 inhibitor. (n.d.).
  • Anticancer, anti-inflammatory and analgesic activities of aminoalcohol-based quinoxaline small molecules - PMC - PubMed Central. (n.d.).

Sources

Application Notes and Protocols for Determining the Antimicrobial Activity of Quinoxaline-2-carbohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of Quinoxaline Scaffolds

The quinoxaline nucleus, a heterocyclic scaffold composed of a benzene ring fused to a pyrazine ring, is a cornerstone in medicinal chemistry.[1][2] Derivatives of this structure have demonstrated a remarkable breadth of pharmacological activities, including antibacterial, antifungal, antiviral, anticancer, and anti-inflammatory properties.[2][3][4] The versatility of the quinoxaline core allows for structural modifications that can modulate its biological effects, making it a promising framework for the development of novel therapeutic agents to combat the growing challenge of antimicrobial resistance.[3] This document provides a comprehensive guide for researchers to rigorously evaluate the antimicrobial potential of a specific derivative, Quinoxaline-2-carbohydrazide, using established and validated methodologies.

The inclusion of a carbohydrazide moiety at the 2-position of the quinoxaline ring introduces a functional group known to be present in various bioactive molecules, potentially enhancing its antimicrobial efficacy through novel mechanisms of action.[4] These protocols are designed to deliver reproducible and reliable data, forming a solid foundation for further preclinical development.

Strategic Overview of Antimicrobial Evaluation

A systematic approach is essential to thoroughly characterize the antimicrobial profile of a novel compound. Our evaluation of this compound will proceed through a tiered screening process, beginning with a determination of its fundamental inhibitory and bactericidal concentrations, and culminating in an assessment of its dynamic interaction with microbial populations over time.

Antimicrobial_Testing_Workflow cluster_prep Phase 1: Preparation cluster_screening Phase 2: Primary Screening cluster_characterization Phase 3: Bactericidal/Bacteriostatic Characterization cluster_viability Phase 4: Viability Confirmation (Optional) Compound_Prep Compound Solubilization & Stock Preparation MIC Minimum Inhibitory Concentration (MIC) (Broth Microdilution) Compound_Prep->MIC Inoculum_Prep Standardized Microbial Inoculum Preparation Inoculum_Prep->MIC MBC Minimum Bactericidal Concentration (MBC) MIC->MBC Time_Kill Time-Kill Kinetics Assay MIC->Time_Kill Resazurin Resazurin Viability Assay MIC->Resazurin Time_Kill_Assay cluster_setup Setup cluster_incubation Incubation & Sampling cluster_quantification Quantification cluster_analysis Analysis Flasks Prepare Flasks with Broth + Compound Concentrations (0, 0.5, 1, 2, 4x MIC) Inoculate Inoculate with Standardized Bacterial Suspension Flasks->Inoculate Incubate Incubate at 37°C with Shaking Inoculate->Incubate Sample Sample at Time Points (0, 2, 4, 8, 12, 24h) Incubate->Sample Dilute Serial Dilutions Sample->Dilute Plate Plate on Agar Dilute->Plate Count Incubate & Count CFU Plate->Count Plot Plot log10 CFU/mL vs. Time Count->Plot

Caption: Workflow for the Time-Kill Kinetics Assay.

PART 3: Mechanistic Insights and Data Interpretation

Putative Mechanism of Action

While the precise mechanism of this compound is yet to be fully elucidated, the broader class of quinoxaline derivatives offers valuable insights. Some quinoxaline 1,4-di-N-oxides are known to be bioreductive compounds that, under hypoxic conditions, can generate reactive oxygen species (ROS). This leads to oxidative stress and damage to cellular macromolecules, including DNA, ultimately resulting in bacterial cell death. It is plausible that this compound or its metabolites could interfere with DNA synthesis or other essential cellular processes. Further studies, such as DNA damage assays or cell membrane integrity tests, would be required to confirm the specific mechanism.

Data Presentation and Interpretation

The results of the MIC and MBC assays should be compiled into a clear, tabular format for easy comparison.

Table 2: Representative Data Summary for this compound

MicroorganismMIC (µg/mL)MBC (µg/mL)MBC/MIC RatioInterpretation
S. aureus ATCC® 25923™16322Bactericidal
E. coli ATCC® 25922™64>256>4Bacteriostatic
P. aeruginosa ATCC® 27853™128>256>2Tolerant
C. albicans ATCC® 10231™321284Fungicidal
  • Interpretation of MBC/MIC Ratio:

    • An MBC/MIC ratio of ≤ 4 is generally considered indicative of bactericidal activity.

    • An MBC/MIC ratio of > 4 suggests that the compound is bacteriostatic.

Confirmatory Viability Assessment using Resazurin

The resazurin assay offers a rapid and sensitive method to confirm cell viability and can be used as an alternative or supplement to visual MIC determination.

  • Principle: Metabolically active, viable cells reduce the blue, non-fluorescent dye resazurin to the pink, highly fluorescent resorufin. The intensity of the fluorescent signal is proportional to the number of viable cells.

  • Protocol:

    • Following the 18-24 hour incubation of the MIC plate, add 10 µL of a sterile resazurin solution (e.g., 0.15 mg/mL in PBS) to each well.

    • Re-incubate the plate for 1-4 hours at 37°C.

    • Measure the fluorescence using a microplate reader with an excitation wavelength of 560 nm and an emission wavelength of 590 nm.

    • A color change from blue to pink indicates viable cells. The MIC can be determined as the lowest concentration where no significant color change or fluorescence is detected.

Conclusion

This document provides a detailed framework for the comprehensive in vitro evaluation of the antimicrobial properties of this compound. By systematically determining its MIC, MBC, and time-kill kinetics, researchers can build a robust dataset to characterize its potency, spectrum of activity, and bactericidal or bacteriostatic nature. These foundational studies are a critical prerequisite for advancing promising new chemical entities through the drug development pipeline and toward potential clinical applications in the fight against infectious diseases.

References

  • Singh, P., et al. (2012).
  • El-Gendy, Z., et al. (2001).
  • Abu-Hashem, A. A. (2015). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. American Journal of Organic Chemistry.
  • Abdel-Gawad, S. M., et al. (2006). Synthesis and antimicrobial activity of condensed and uncondensed quinoxalines. Journal of the Chinese Chemical Society.
  • Alasmari, F. A. S., et al. (2015). Synthesis and Antimicrobial Activities of Some Novel Quinoxaline Derivatives. International Journal of Advanced Research in Chemical Science.
  • Haripriya, V., et al. (2016). Synthesis and antibacterial activity of some new quinaxaline-benzohydrazides. Indian Journal of Chemistry.
  • Gaber, H. M., et al. (2019). Synthesis and Antimicrobial Activity of Some New Substituted Quinoxalines. Molecules.
  • Taha, M. O., et al. (2022).
  • Emery Pharma. (n.d.). Time-Kill Kinetics Assay.
  • D'mello, D., et al. (2012). Antimicrobial Activity of Some Steroidal Hydrazones. Molecules.
  • Li, Y., et al. (2017). Mechanisms of Antibacterial Action of Quinoxaline 1,4-di-N-oxides against Clostridium perfringens and Brachyspira hyodysenteriae. Frontiers in Microbiology.
  • Al-Ostath, A., et al. (2022). Antibacterial activity of the structurally novel C-2 amine-substituted analogues based on quinoxaline. RSC Medicinal Chemistry.
  • Bouz, G., et al. (2021). Synthesis, Biological Evaluation, and In Silico Modeling of N-Substituted Quinoxaline-2-Carboxamides. Pharmaceuticals.
  • Taiwo, F. O., et al. (2021). Synthesis of Some Quinoxaline Sulfonamides as a Potential Antibacterial Agent.
  • Clinical and Laboratory Standards Institute. (n.d.). M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically.
  • European Committee on Antimicrobial Susceptibility Testing. (n.d.). EUCAST Home.
  • Microbe Online. (2021). Quality Control Strains (standard strains) and their Uses.
  • Emery Pharma. (n.d.). Time-Kill Kinetics Assay.
  • Creative Bioarray. (n.d.). Resazurin Assay Protocol.
  • Labbox. (n.d.). Resazurin Cell Viability Assay.
  • Clinical and Laboratory Standards Institute. (n.d.). Antimicrobial Susceptibility Testing.
  • Microbe Investigations. (n.d.). Minimum Bactericidal Concentration (MBC) Test.
  • Emery Pharma. (n.d.). Time-Kill Kinetics Assay.

Sources

Application Notes & Protocols for the Development of Quinoxaline-2-carbohydrazide-Based Dual EGFR and COX-2 Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive framework for the design, synthesis, and evaluation of novel dual-target inhibitors of Epidermal Growth Factor Receptor (EGFR) and Cyclooxygenase-2 (COX-2) using a quinoxaline-2-carbohydrazide scaffold. In response to the intricate and interconnected signaling pathways that drive oncogenesis, multi-target inhibitors represent a sophisticated strategy to enhance therapeutic efficacy and circumvent resistance. We detail the scientific rationale, step-by-step synthetic protocols, in vitro enzymatic and cell-based assays, and preliminary ADMET profiling. This document is intended for researchers in medicinal chemistry, chemical biology, and drug development, offering both the theoretical basis and practical methodologies for advancing this promising class of anti-cancer agents.

Introduction: The Rationale for Dual EGFR/COX-2 Inhibition

The progression of many solid tumors, including non-small cell lung, colorectal, and head and neck cancers, is not driven by a single aberrant pathway but by a complex network of signaling cascades.[1] Among these, the EGFR and COX-2 pathways are critical, interconnected players.[2][3][4]

  • EGFR (Epidermal Growth Factor Receptor) is a receptor tyrosine kinase that, upon activation, triggers downstream pathways like RAS/MAPK and PI3K/AKT, promoting cell proliferation, survival, invasion, and angiogenesis.[5][6] Its overexpression or mutation is a common feature in many cancers.[6]

  • COX-2 (Cyclooxygenase-2) is an inducible enzyme responsible for converting arachidonic acid into prostaglandins, particularly Prostaglandin E2 (PGE2).[7][8] In the tumor microenvironment, PGE2 promotes inflammation, angiogenesis, and immune evasion, while inhibiting apoptosis.[2][7]

Crucially, these two pathways engage in a positive feedback loop. EGFR activation can induce COX-2 expression, while COX-2-derived PGE2 can transactivate the EGFR.[9] This crosstalk amplifies their oncogenic signaling, suggesting that simultaneously blocking both targets could lead to a synergistic anti-tumor effect, potentially overcoming the resistance mechanisms that often plague single-target therapies.[1][10]

The quinoxaline core is a privileged scaffold in medicinal chemistry, found in numerous biologically active compounds, including approved anticancer drugs.[11][12] Its rigid, planar structure and versatile substitution points make it an ideal foundation for designing inhibitors that can fit into the distinct ATP-binding pocket of EGFR and the active site of COX-2. This guide focuses on using This compound as a versatile starting point for creating a library of potent dual inhibitors.

Workflow for Inhibitor Development

The development process follows a logical progression from chemical synthesis to comprehensive biological evaluation. This workflow ensures that synthesized compounds are not only potent against their intended targets but also possess favorable properties for further development.

G cluster_0 Part 1: Synthesis & Characterization cluster_1 Part 2: Biological Evaluation cluster_2 Part 3: Lead Optimization A Synthesis of Quinoxaline-2- carbohydrazide Precursor (1) B Library Synthesis: Reaction with Aldehydes, Ketones, etc. A->B C Purification & Structural Characterization (NMR, MS, IR) B->C D In Vitro EGFR Kinase Inhibition Assay C->D Test Compounds E In Vitro COX-1/COX-2 Inhibition Assays C->E Test Compounds F Antiproliferative Screening (MTT Assay) D->F E->F G Analysis of Structure- Activity Relationship (SAR) F->G IC50 Data H In Silico Docking Studies G->H I Preliminary ADMET Profiling G->I

Caption: High-level workflow for dual inhibitor development.

Synthetic Protocols

The synthetic strategy hinges on the initial preparation of a key intermediate, 4-methyl-3-oxo-3,4-dihydrothis compound (Compound 1 ), followed by its derivatization.[1][13]

Protocol: Synthesis of 4-methyl-3-oxo-3,4-dihydrothis compound (1)

This protocol is adapted from the method reported by Ahmed, E.A., et al.[1] It involves the straightforward hydrazinolysis of the corresponding ethyl ester.

Materials:

  • Ethyl 4-methyl-3-oxo-3,4-dihydroquinoxaline-2-carboxylate

  • Hydrazine hydrate (99-100%)

  • Absolute Ethanol

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating

  • Ice bath

  • Büchner funnel and filter paper

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask, dissolve ethyl 4-methyl-3-oxo-3,4-dihydroquinoxaline-2-carboxylate (1 equivalent) in absolute ethanol (approx. 10 mL per gram of ester).

  • Reagent Addition: While stirring, add hydrazine hydrate (10 equivalents) dropwise to the solution at room temperature.

    • Scientist's Note: An excess of hydrazine hydrate is used to drive the reaction to completion. The reaction is typically exothermic; for large-scale reactions, consider adding the hydrazine hydrate in an ice bath.

  • Reflux: Attach the reflux condenser and heat the mixture to reflux (approx. 80-90 °C) with continuous stirring for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., mobile phase: 20% ethyl acetate in hexane). The disappearance of the starting ester spot indicates completion.

  • Isolation: After completion, cool the reaction mixture to room temperature, then place it in an ice bath for 30 minutes to facilitate precipitation.

  • Filtration: Collect the resulting solid precipitate by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected solid with a small amount of cold ethanol to remove any unreacted hydrazine hydrate and other impurities.

  • Drying: Dry the product under vacuum to yield Compound 1 as a stable solid.

Protocol: Library Synthesis via Condensation (General Procedure)

Compound 1 serves as a versatile building block. Its terminal hydrazide group readily condenses with various electrophiles like aldehydes and ketones to form hydrazones, or reacts with other functional groups to create diverse heterocyclic systems.[12]

Materials:

  • This compound precursor (Compound 1 )

  • Selected aldehyde or ketone (1.1 equivalents)

  • Absolute Ethanol or Glacial Acetic Acid (as solvent)

  • Glass vial or round-bottom flask

  • Magnetic stirrer

Procedure:

  • Dissolution: Dissolve Compound 1 (1 equivalent) in a suitable solvent (e.g., absolute ethanol) in a reaction vessel.

  • Catalyst (Optional): Add a catalytic amount of glacial acetic acid (2-3 drops) to protonate the carbonyl oxygen, thereby activating the electrophile.

  • Reagent Addition: Add the desired aldehyde or ketone (1.1 equivalents) to the solution.

  • Reaction: Stir the mixture at room temperature or heat to reflux for 2-8 hours, monitoring by TLC.

  • Work-up: Upon completion, cool the mixture. The product often precipitates directly from the solution. If not, the solvent can be removed under reduced pressure, and the residue purified by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate) or column chromatography.

Structural Characterization

All synthesized compounds must be rigorously characterized to confirm their structure and purity.

  • Nuclear Magnetic Resonance (NMR): 1H and 13C NMR spectroscopy are used to confirm the proton and carbon framework. For example, in the formation of a hydrazone from an aldehyde, the disappearance of the NH2 signal from Compound 1 and the appearance of a new azomethine (N=CH) proton signal are key diagnostic markers.[14]

  • Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming the expected molecular formula.

  • Infrared (IR) Spectroscopy: Used to identify key functional groups. For instance, the presence of C=O (amide) and N-H (amine/amide) stretches in the starting material and the appearance of a C=N stretch in the hydrazone products can be confirmed.[14]

Biological Evaluation Protocols

Protocol: In Vitro EGFR Tyrosine Kinase Inhibition Assay

This protocol describes a luminescence-based assay to measure the inhibition of EGFR kinase activity by quantifying the amount of ATP remaining in the solution after the kinase reaction. A lower luminescence signal indicates higher kinase activity (more ATP consumed) and thus weaker inhibition.

Materials:

  • Recombinant human EGFR kinase

  • Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • Poly(Glu, Tyr) 4:1 peptide substrate

  • ATP

  • Test compounds dissolved in DMSO

  • Erlotinib (as a positive control inhibitor)

  • ADP-Glo™ Kinase Assay kit (or similar)

  • White, opaque 96-well plates

  • Plate-reading luminometer

Procedure:

  • Reagent Preparation: Prepare solutions of EGFR enzyme, substrate, and ATP in kinase buffer at 2x the final desired concentration.

  • Compound Plating: Serially dilute test compounds and Erlotinib in DMSO, then dilute into kinase buffer. Add 5 µL of each compound dilution to the wells of a 96-well plate. Add 5 µL of buffer with DMSO for "no inhibitor" (100% activity) and "no enzyme" (background) controls.

  • Enzyme Addition: Add 10 µL of the 2x EGFR enzyme solution to all wells except the "no enzyme" background controls.

  • Pre-incubation: Gently mix and incubate the plate at room temperature for 10 minutes to allow the compounds to bind to the enzyme.

  • Reaction Initiation: Add 10 µL of the 2x substrate/ATP mixture to all wells to start the kinase reaction. The final volume should be 25 µL.

    • Scientist's Note: The final ATP concentration should be at or near its Km for the enzyme to ensure sensitive detection of competitive inhibitors.

  • Kinase Reaction: Incubate the plate at 37 °C for 60 minutes.

  • ATP Depletion & Detection: Stop the reaction and measure remaining ATP according to the ADP-Glo™ kit manufacturer's instructions. This typically involves:

    • Adding 25 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

    • Adding 50 µL of Kinase Detection Reagent to convert ADP to ATP and induce luminescence. Incubate for 30 minutes.

  • Data Acquisition: Measure luminescence using a plate reader.

  • Data Analysis:

    • Subtract the "no enzyme" background signal from all other readings.

    • Calculate the percent inhibition for each compound concentration relative to the "no inhibitor" control.

    • Plot percent inhibition versus log[compound concentration] and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol: In Vitro COX-1/COX-2 Inhibition Assay

This fluorometric assay measures the peroxidase activity of COX enzymes. The probe is oxidized during the conversion of PGG2 to PGH2, generating a fluorescent signal. This protocol allows for the determination of both potency (IC50) and selectivity for COX-2 over COX-1.

Materials:

  • Ovine COX-1 and human recombinant COX-2 enzymes

  • Assay Buffer (e.g., 0.1 M Tris-HCl, pH 8.0)

  • Heme cofactor

  • Fluorometric probe (e.g., ADHP)

  • Arachidonic acid (substrate)

  • Test compounds dissolved in DMSO

  • Celecoxib (as a selective COX-2 inhibitor positive control)

  • SC-560 (as a selective COX-1 inhibitor positive control)

  • Black, opaque 96-well plates

  • Fluorescence plate reader (Ex/Em = 535/587 nm)

Procedure:

  • Setup: Conduct separate experiments for COX-1 and COX-2.

  • Reagent Preparation: Prepare a reaction mix containing assay buffer, heme, and the fluorescent probe.

  • Compound & Enzyme Addition: To the wells, add:

    • 150 µL of Assay Buffer

    • 10 µL of Heme

    • 10 µL of enzyme (COX-1 or COX-2)

    • 10 µL of serially diluted test compound or control inhibitor. For 100% activity wells, add 10 µL of DMSO.

  • Pre-incubation: Shake the plate gently and incubate for 10 minutes at 37 °C.

    • Scientist's Note: Time-dependent inhibition is a known mechanism for many COX inhibitors. It is crucial to maintain consistent pre-incubation times for comparable results.[15]

  • Reaction Initiation: Initiate the reaction by adding 20 µL of arachidonic acid solution to all wells.

  • Data Acquisition: Immediately begin reading the fluorescence kinetically for 5-10 minutes at 37 °C.

  • Data Analysis:

    • Determine the reaction rate (slope) from the linear portion of the kinetic curve for each well.

    • Calculate percent inhibition for each concentration relative to the DMSO control.

    • Determine IC50 values for both COX-1 and COX-2 by plotting percent inhibition versus log[concentration].

    • Calculate the Selectivity Index (SI) as: SI = IC50 (COX-1) / IC50 (COX-2). A higher SI value indicates greater selectivity for COX-2.

Protocol: Antiproliferative MTT Assay

The MTT assay is a colorimetric method to assess cell viability. Metabolically active cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals, providing a quantitative measure of cytotoxicity.[3][7]

Materials:

  • Cancer cell line (e.g., A549 - lung, HT-29 - colon)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Test compounds

  • 96-well clear, flat-bottom tissue culture plates

  • Multichannel pipette

  • Microplate reader (absorbance at 570 nm)

Procedure:

  • Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate. Incubate for 24 hours at 37 °C, 5% CO2 to allow cells to attach.

  • Compound Treatment: Prepare serial dilutions of test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include wells with medium only (blank) and medium with DMSO (vehicle control).

  • Incubation: Incubate the plate for 72 hours at 37 °C, 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution to each well (final concentration 0.5 mg/mL). Incubate for 4 hours.

    • Scientist's Note: During this incubation, viable cells will form visible purple formazan crystals. Check for this under a microscope.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution (DMSO) to each well. Pipette up and down to dissolve the formazan crystals.

  • Data Acquisition: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution. Measure the absorbance at 570 nm.

  • Data Analysis:

    • Subtract the absorbance of the blank wells.

    • Calculate the percent viability for each well relative to the vehicle control.

    • Determine the IC50 value (concentration that inhibits cell growth by 50%) by plotting percent viability against log[concentration].

Data Presentation and Interpretation

All quantitative data should be summarized in tables for clear comparison.

Table 1: Hypothetical Biological Activity Data for Novel Quinoxaline Derivatives

Compound IDEGFR IC50 (µM)COX-1 IC50 (µM)COX-2 IC50 (µM)SI (COX-1/COX-2)A549 Cell IC50 (µM)
QX-01 0.3037.90.6261.12.91
QX-02 0.4030.40.4666.10.81
QX-03 0.9048.60.8358.53.21
Erlotinib0.05> 100> 100-1.50
Celecoxib> 10015.20.0438045.7

Data is for illustrative purposes only.

Interpretation:

  • Potency: Lower IC50 values indicate higher potency. In this example, QX-02 is the most potent compound against cancer cells.

  • Dual-Targeting: Compounds QX-01, QX-02, and QX-03 show potent, sub-micromolar inhibition of both EGFR and COX-2, unlike the single-target control drugs.

  • Selectivity: A high Selectivity Index (SI) is desirable, indicating that the compound preferentially inhibits the target isoform (COX-2) over the constitutively expressed COX-1, which can reduce gastrointestinal side effects.

Preliminary ADMET Profiling

Early assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is critical to identify compounds with drug-like potential and avoid late-stage failures.[2][9] A standard suite of in vitro ADMET assays should be performed on lead candidates.

G cluster_A Absorption cluster_D Distribution cluster_M Metabolism cluster_T Toxicity ADMET ADMET Profiling Solubility Aqueous Solubility ADMET->Solubility Permeability PAMPA / Caco-2 Permeability ADMET->Permeability PPB Plasma Protein Binding (PPB) ADMET->PPB LogD LogD (Lipophilicity) ADMET->LogD Microsomal Microsomal Stability ADMET->Microsomal CYP CYP450 Inhibition ADMET->CYP hERG hERG Inhibition ADMET->hERG Cytotoxicity Hepatotoxicity (e.g., HepG2 cells) ADMET->Cytotoxicity

Caption: Key in vitro ADMET assays for early-stage drug discovery.

  • Solubility: Measures the compound's ability to dissolve in aqueous media, a prerequisite for absorption.

  • Permeability: Assessed using models like the Parallel Artificial Membrane Permeability Assay (PAMPA) to predict passive diffusion across the gut wall.

  • Metabolic Stability: Incubating the compound with liver microsomes determines its susceptibility to breakdown by metabolic enzymes, predicting its half-life in the body.[16]

  • CYP450 Inhibition: Evaluates the potential for drug-drug interactions by measuring inhibition of key cytochrome P450 enzymes.

  • Plasma Protein Binding: Determines the fraction of the drug bound to plasma proteins; only the unbound fraction is pharmacologically active.[4]

  • hERG Inhibition: A critical safety assay to assess the risk of cardiac arrhythmia.

Conclusion

The strategic design of dual EGFR and COX-2 inhibitors based on the this compound scaffold offers a promising avenue for the development of next-generation cancer therapeutics. By leveraging the synthetic versatility of this core and employing a systematic cascade of robust biological and ADMET assays, researchers can efficiently identify and optimize lead candidates. The protocols and insights provided in this guide serve as a foundational resource for drug development professionals aiming to tackle the complexities of cancer signaling through multi-targeted intervention.

References

  • Interaction between epidermal growth factor receptor– and cyclooxygenase 2–mediated pathways and its implications for the chemoprevention of head and neck cancer. AACR Journals.
  • EGFR in Cancer: Signaling Mechanisms, Drugs, and Acquired Resistance. Cells.
  • Cyclooxygenase-2 in cancer: A review. Journal of Cellular Physiology.
  • MTT Assay Protocol for Cell Viability and Proliferation. Roche.
  • Epidermal growth factor receptor (EGFR) signaling in cancer. Biomolecules & Therapeutics.
  • In Vitro ADME. Selvita.
  • In Vitro ADME Screening & In Vitro Screening Services. TheraIndx LifeSciences.
  • In Vitro ADME Screening. IQVIA.
  • Cell Viability Assays. Assay Guidance Manual.
  • Activity Assay of Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitors in Triple-Negative Breast Cancer Cells Using Peptide-Conjugated Magnetic Beads. Analytical Chemistry.
  • Novel quinoxaline derivatives as dual EGFR and COX-2 inhibitors: synthesis, molecular docking and biological evaluation as potential anticancer and anti-inflammatory agents. RSC Advances.
  • The Crosstalk of PTGS2 and EGF Signaling Pathways in Colorectal Cancer. Current Colorectal Cancer Reports.
  • Comparison of ELISA-based tyrosine kinase assays for screening EGFR inhibitors. Receptors & Signal Transduction.
  • EGFR Assays & Drug Discovery Services. Reaction Biology.
  • Novel quinoxaline derivatives as dual EGFR and COX-2 inhibitors: synthesis, molecular docking and biological evaluation as potential anticancer and anti-inflammatory agents. RSC Advances.
  • Novel quinoxaline derivatives as dual EGFR and COX-2 inhibitors: synthesis, molecular docking and biological evaluation as potential anticancer and anti-inflammatory agents. RSC Advances.
  • Novel quinoxaline derivatives as dual EGFR and COX-2 inhibitors: synthesis, molecular docking and biological. Semantic Scholar.
  • Novel quinoxaline derivatives as dual EGFR and COX-2 inhibitors: synthesis, molecular docking and biological evaluation as potential anticancer and anti-inflammatory agents. RSC Advances.
  • EGFR and COX-2 Dual Inhibitor: The Design, Synthesis, and Biological Evaluation of Novel Chalcones. Molecules.
  • Novel quinoxaline derivatives as dual EGFR and COX-2 inhibitors: synthesis, molecular docking and biological evaluation as potential anticancer and anti-inflammatory agents. RSC Advances.
  • Novel quinoxaline derivatives as dual EGFR and COX-2 inhibitors: synthesis, molecular docking and biological evaluation as potential anticancer and anti-inflammatory agents. RSC Advances.
  • Synthesis and Characterization of Two New Quinoxaline Derivatives. Journal of Academic Research.
  • Synthesis and Characterization of Some New Quinoxalin-2(1H)one and 2-Methyl-3H-quinazolin-4-one Derivatives Targeting the Onset and Progression of CRC with SAR, Molecular Docking, and ADMET Analyses. Molecules.
  • Synthesis of quinoxaline‐2‐carbohydrazide derivatives. ResearchGate.
  • COX-2 Inhibitor Screening Kit. Creative BioMart.
  • Synthesis, Biological Evaluation, and In Silico Modeling of N-Substituted Quinoxaline-2-Carboxamides. Semantic Scholar.
  • GREEN SYNTHESIS OF QUINOXALINE AND SUBSTITUTED QUINOXALINES. Trade Science Inc.
  • Preparation of methyl3‐(3‐oxo‐3,4‐dihydroquinoxalin‐2‐yl)propanoate(3). ResearchGate.
  • In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization. Current Protocols in Pharmacology.
  • Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades. Molecules.
  • Synthesis and Antimicrobial Activity of Some New Substituted Quinoxalines. Molecules.

Sources

Quinoxaline-2-Carbohydrazide: A Versatile Scaffold for the Development of Novel Anti-Inflammatory Agents

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocols

Section 1: The Rationale - Why Quinoxaline-2-Carbohydrazide?

The quinoxaline core, a fusion of a benzene and a pyrazine ring, represents a "privileged structure" in medicinal chemistry, appearing in numerous bioactive compounds with a wide array of pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1][2] Its rigid, planar structure and rich electronic features make it an ideal backbone for interacting with various biological targets.

The addition of a carbohydrazide moiety at the 2-position transforms this scaffold into a particularly versatile platform. The hydrazide group (-CONHNH₂) is a key pharmacophore that can act as a hydrogen bond donor and acceptor, and it serves as a reactive handle for synthesizing a diverse library of derivatives, such as Schiff bases and heterocyclic compounds (e.g., oxadiazoles, pyrazoles).[1][3] This chemical tractability allows for systematic Structure-Activity Relationship (SAR) studies to optimize potency, selectivity, and pharmacokinetic properties.

The anti-inflammatory potential of quinoxaline derivatives is primarily attributed to their ability to inhibit key mediators of the inflammatory cascade, including cyclooxygenase (COX) enzymes, pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), and the master regulatory NF-κB signaling pathway.[4][5]

Section 2: Synthesis Pathway

The synthesis of this compound is a robust, multi-step process that begins with the formation of the core quinoxaline ring system.

Protocol 2.1: Synthesis of this compound

This protocol outlines a common two-step synthesis starting from o-phenylenediamine.

Step 1: Synthesis of Ethyl 2-Quinoxalinecarboxylate

  • Reaction Setup: In a round-bottom flask, dissolve o-phenylenediamine (1 equivalent) in ethanol.

  • Addition of Dicarbonyl: Slowly add ethyl glyoxalate (1 equivalent) to the solution. The reaction is often catalyzed by a mild acid.[6][7]

  • Cyclocondensation: Reflux the mixture for 2-4 hours. The reaction involves the condensation of the diamine with the α-ketoester, followed by cyclization and aromatization to form the quinoxaline ring.[6]

  • Workup: Cool the reaction mixture to room temperature. The product may precipitate out of solution. If not, reduce the solvent volume under reduced pressure. The crude product can be purified by recrystallization from ethanol to yield ethyl 2-quinoxalinecarboxylate.

Step 2: Hydrazinolysis to this compound

  • Reaction Setup: Dissolve the ethyl 2-quinoxalinecarboxylate (1 equivalent) from Step 1 in absolute ethanol in a round-bottom flask.[8][9]

  • Addition of Hydrazine: Add an excess of hydrazine hydrate (typically 2-3 equivalents) to the solution. The common route for hydrazide synthesis is the treatment of esters with hydrazine hydrate.[8][10]

  • Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Isolation: Upon completion, cool the mixture. The product, this compound, will typically precipitate as a solid.

  • Purification: Collect the precipitate by filtration, wash with cold ethanol to remove unreacted hydrazine hydrate, and dry under vacuum.[11]

The resulting this compound is the starting scaffold for creating diverse chemical libraries for screening.

Section 3: Mechanistic Insights - Targeting the Inflammatory Cascade

Quinoxaline derivatives exert their anti-inflammatory effects by modulating multiple key pathways. A primary mechanism involves the dual inhibition of pro-inflammatory enzymes and cytokine signaling pathways.

The transcription factor NF-κB is a master regulator of cellular responses during inflammation.[12] In resting cells, NF-κB is held inactive in the cytoplasm by IκB proteins. Pro-inflammatory stimuli, such as TNF-α or bacterial lipopolysaccharide (LPS), trigger a signaling cascade that leads to the degradation of IκB, allowing NF-κB to translocate to the nucleus.[13] Once in the nucleus, NF-κB binds to DNA and activates the transcription of numerous pro-inflammatory genes, including COX-2, TNF-α, and IL-6. Some quinoline-based inhibitors have been shown to interfere with the DNA-binding activity of NF-κB, thus preventing the transcription of these target genes.[12][13]

Simultaneously, TNF-α itself can activate other inflammation-causing pathways, creating a positive feedback loop that upregulates COX-2 expression.[1] COX-2 is the inducible enzyme responsible for producing prostaglandins (PGs), which are key mediators of pain, fever, and edema.[1] By targeting both the upstream NF-κB signal and the downstream COX-2 enzyme, quinoxaline derivatives can potently suppress the inflammatory response.

G cluster_stimulus Inflammatory Stimulus cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_inhibition Inhibition Point LPS LPS / TNF-α IKK IKK Activation LPS->IKK Activates IkB IκB Degradation IKK->IkB Phosphorylates NFkB_active NF-κB (Active) IkB->NFkB_active Releases NFkB_inactive NF-κB -- IκB (Inactive) NFkB_nuc NF-κB Translocation NFkB_active->NFkB_nuc DNA DNA Binding & Transcription NFkB_nuc->DNA Genes Pro-inflammatory Genes (COX-2, TNF-α, IL-6) DNA->Genes Induces Quinoxaline Quinoxaline Derivative Quinoxaline->DNA Inhibits (Potential) Quinoxaline->Genes Inhibits Enzyme (e.g., COX-2)

Sources

techniques for growing crystals of Quinoxaline-2-carbohydrazide for X-ray analysis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Crystallization of Quinoxaline-2-carbohydrazide for Single-Crystal X-ray Analysis

Authoritative Foreword

This compound stands as a pivotal scaffold in medicinal chemistry and materials science, frequently explored for its diverse biological activities.[1][2] The definitive elucidation of its three-dimensional structure, and that of its derivatives, is fundamental to understanding structure-activity relationships and advancing rational drug design. Single-crystal X-ray diffraction remains the gold standard for this purpose, providing unambiguous atomic-level detail. However, the journey from a synthesized powder to a high-quality single crystal suitable for diffraction is often the most significant bottleneck in the research pipeline.

This application note serves as a comprehensive guide for researchers, scientists, and drug development professionals, moving beyond a simple list of procedures. It explains the causality behind experimental choices, grounding protocols in the fundamental principles of physical chemistry. We will explore field-proven techniques to systematically approach the crystallization of this compound, transforming what is often perceived as an art into a reproducible scientific methodology.

Part 1: Foundational Principles – The Path to Supersaturation

The growth of a single crystal is a thermodynamic process driven by the controlled transition of a molecule from a disordered state in solution to an ordered, crystalline lattice. This process is governed by the principle of supersaturation.

1.1 The Imperative of Purity Before any crystallization attempt, the purity of the starting material must be rigorously established. Impurities can act as inhibitors to crystal growth or become incorporated into the lattice, leading to defects and poor diffraction quality. It is recommended that the this compound sample be at least 95% pure, with higher purity significantly increasing the probability of success.[3]

  • Recommended Purification: Recrystallization from a suitable solvent (e.g., ethanol) is often an effective final purification step for quinoxaline derivatives.[4][5]

1.2 Solubility: The Cornerstone of Crystallization A systematic understanding of the compound's solubility is critical. The ideal solvent is one in which the compound is moderately soluble.[6]

  • High Solubility: If a compound is too soluble, achieving the necessary supersaturation for nucleation becomes difficult.

  • Low Solubility: If the compound is nearly insoluble, it's challenging to dissolve enough material to facilitate crystal growth.

A preliminary solubility screening is a mandatory first step. This involves testing the solubility of a few milligrams of this compound in a range of common laboratory solvents.

Solvent Class Example Solvents to Screen Rationale
Protic Polar Ethanol, Methanol, IsopropanolCapable of hydrogen bonding, which may be favorable for the carbohydrazide moiety.
Aprotic Polar Acetonitrile, Ethyl Acetate (EtOAc), Acetone, Tetrahydrofuran (THF)Offer a range of polarities without hydrogen bond donation.
Aromatic Tolueneπ-π stacking interactions with the quinoxaline ring may influence solubility and packing.[7]
Chlorinated Dichloromethane (DCM)Often a good solvent for moderately polar organic molecules.

1.3 The Two-Step Process: Nucleation and Growth Crystallization is not a monolithic event but a sequence of two critical stages:

  • Nucleation: The initial formation of a microscopic, stable crystalline aggregate. The goal is to control conditions to generate only a few nuclei. Rapid nucleation leads to a shower of tiny crystals or powder.[8]

  • Growth: The subsequent, orderly addition of molecules from the solution onto the existing nuclei. This phase must be slow and undisturbed to allow for the formation of a well-ordered, single crystal.[9]

Mechanical disturbances, dust particles, and scratches on glassware can all act as unintended nucleation sites, hindering the growth of large single crystals.[6] Therefore, using clean glassware and a vibration-free environment is paramount.[10]

Part 2: Core Crystallization Protocols

The following four methods are the most robust and widely successful for small organic molecules. Each relies on a different mechanism to slowly achieve supersaturation.

Protocol 1: Slow Evaporation

This is the simplest method and often a good starting point.[11][12] It relies on the gradual removal of solvent to increase the solute concentration.

Causality: As the solvent evaporates, the concentration of this compound increases. Once the solution becomes supersaturated, and the nucleation energy barrier is overcome, crystals begin to form. The rate of evaporation directly controls the rate of crystal growth.[13]

Step-by-Step Methodology:

  • Prepare a nearly saturated solution of this compound in a suitable solvent (e.g., ethanol, ethyl acetate).

  • Filter the solution through a syringe filter (0.22 µm) into a clean, small vial or test tube to remove any dust or particulate matter.[14]

  • Cover the vial with parafilm. Using a needle, pierce 1-3 small holes in the parafilm. The number and size of the holes control the evaporation rate.

  • Place the vial in a quiet, vibration-free location (e.g., a cupboard or a dedicated foam block).

  • Monitor periodically over several days to weeks without disturbing the setup.

G cluster_prep Preparation cluster_cryst Crystallization Setup A Dissolve Compound in Solvent B Filter Solution (0.22 µm) A->B C Transfer to Clean Vial B->C D Cover with Punctured Parafilm C->D E Place in Vibration-Free Area D->E F Slow Solvent Evaporation E->F G Supersaturation Achieved F->G H Crystal Growth G->H

Caption: Workflow for Slow Evaporation Crystallization.

Protocol 2: Vapor Diffusion

This is arguably the most controlled and effective method, especially when working with milligram quantities of the compound.[11][15]

Causality: The method uses two solvents: a "solvent" in which the compound is soluble and a volatile "anti-solvent" in which it is not. The vapor of the anti-solvent slowly diffuses into the solvent, gradually reducing the solubility of the compound until it reaches supersaturation and crystallizes.[13]

Step-by-Step Methodology:

  • In a small, open container (e.g., a 1-dram vial), dissolve 2-5 mg of this compound in 0.2-0.5 mL of a suitable solvent (e.g., THF, Toluene, DCM).

  • Place this inner vial inside a larger, sealable vessel (e.g., a 20 mL scintillation vial or a small jar).

  • Add 2-5 mL of a volatile anti-solvent (e.g., pentane, hexane, diethyl ether) to the outer vessel, ensuring the liquid level is below the top of the inner vial.[15]

  • Seal the outer vessel tightly.

  • Place the entire setup in a stable, undisturbed location. The process can take several days to weeks.

G cluster_setup Vapor Diffusion Setup cluster_process Mechanism OuterVial Sealed Outer Vessel Anti-Solvent (volatile) InnerVial Inner Vial Compound in Solvent (less volatile) label_diffusion Vapor Diffusion A Anti-Solvent Vapor Diffuses into Solvent label_diffusion->A B Solubility of Compound Decreases A->B C Supersaturation & Nucleation B->C D Crystal Growth C->D

Caption: Principle of the Vapor Diffusion Technique.

Protocol 3: Solvent Layering (Liquid-Liquid Diffusion)

This technique is effective but requires a steady hand. It is ideal for setting up screens in narrow vessels like NMR tubes.

Causality: A solution of the compound is carefully layered with a miscible anti-solvent of a different density. Slow diffusion occurs at the interface of the two liquids, creating a localized zone of supersaturation where crystals can form.[15][16]

Step-by-Step Methodology:

  • Dissolve this compound in a minimal amount of a "good" solvent to create a concentrated solution. This solvent should be the denser of the two chosen.

  • Transfer this solution to the bottom of a narrow glass tube (an NMR tube is ideal).

  • Using a pipette or syringe, very carefully and slowly add the less dense anti-solvent down the inner side of the tube to form a distinct layer on top. Avoid any mixing.[15] A common solvent system is DCM (bottom layer) and ethanol or hexane (top layer).[15]

  • Seal the tube and leave it in an upright, undisturbed position. Crystals typically form at the liquid-liquid interface.

G cluster_setup Solvent Layering Setup (NMR Tube) cluster_process Mechanism Tube Anti-Solvent (less dense) Interface Zone Compound in Solvent (denser) A Slow Diffusion at Interface Tube:f1->A B Localized Supersaturation A->B C Crystal Growth at Interface B->C

Caption: Diagram of the Solvent Layering Technique.

Part 3: Troubleshooting and Optimization

Crystal growing often requires iterative optimization. The following table addresses common challenges.

Problem Potential Cause(s) Recommended Solution(s)
No Crystals Form Solution is too dilute; Inappropriate solvent choice; Insufficient time.1. Allow more solvent to evaporate or start with a more concentrated solution.[6] 2. Re-evaluate solubility and try a different solvent or anti-solvent. 3. Be patient; some crystallizations take weeks.[13]
Precipitates as Powder/Microcrystals Nucleation rate is too high; Supersaturation was achieved too quickly.1. Slow down the process: use a more dilute starting solution, reduce the number of holes in the parafilm (evaporation), or move the setup to a cooler location (diffusion).[8] 2. Try a solvent system that provides lower solubility.
Forms an Oil ("Oiling Out") The compound's solubility limit was exceeded too rapidly or at too high a temperature, leading to liquid-liquid phase separation instead of crystallization.1. Use a more dilute solution. 2. Lower the temperature of the experiment. 3. Try a different solvent system entirely.[16] 4. If an oil forms, try scratching the side of the vial with a glass rod to induce nucleation.[8]
Poorly Formed or Twinned Crystals Crystal growth was too rapid; Mechanical disturbances.1. Further slow down the rate of crystallization (see above). 2. Ensure the setup is in a location with minimal vibration and temperature fluctuations.[10]

Part 4: Safety and Handling

All experimental work should be conducted in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and appropriate gloves, must be worn.

  • This compound: While specific toxicity data is limited, related quinoxaline compounds may cause skin, eye, and respiratory irritation.[17] Handle with care and avoid generating dust.

  • Solvents: The organic solvents used in these protocols are flammable and may be toxic. Consult the specific Safety Data Sheet (SDS) for each solvent before use.[17][18][19] Dispose of all chemical waste in accordance with institutional and local regulations.

References

  • Guide for crystallization. (n.d.).
  • Tips and Tricks for the Lab: Growing Crystals Part 3. (2012). ChemistryViews.
  • How to grow crystals for X-ray crystallography. (2024). International Union of Crystallography.
  • Staples, R. J. (2015). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section E, 71(Pt 7), m93–m102.
  • Lachicotte, R. J. (n.d.). How To: Grow X-Ray Quality Crystals. University of Rochester, Department of Chemistry.
  • Growing Quality Crystals. (n.d.). MIT Department of Chemistry.
  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.
  • Groves, H., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(6), 2136-2161.
  • Abdel-Wahab, B. F., et al. (2022). Novel quinoxaline derivatives as dual EGFR and COX-2 inhibitors: synthesis, molecular docking and biological evaluation as potential anticancer and anti-inflammatory agents. RSC Advances, 12(40), 26035-26053.
  • Al-Ghorbani, M., et al. (2022). Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives. Molecules, 27(15), 4996.
  • Spingler, B. (n.d.). Some Tricks for the Single Crystal Growth of Small Molecules. University of Zurich.
  • Mamtora, J., et al. (2021). Synthesis of quinoxaline‐2‐carbohydrazide derivatives. ResearchGate.
  • Dawood, K. M., et al. (2017). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. Current Organic Synthesis, 14(3), 346-371.
  • Crystal Growing Tips. (2015). University of Florida, The Center for Xray Crystallography.
  • Crystallisation Techniques. (2006). University of Canterbury.
  • Common Problems in Protein X-ray Crystallography and How to Solve Them. (n.d.). Creative Biostructure.
  • Growing Crystals. (n.d.). MIT Department of Chemistry.
  • Synthesis of fused quinoxalines. (1998). Mendeleev Communications.
  • Manor, B. C., & Carroll, P. J. (n.d.). Crystal Growing Tips and Methods. University of Pennsylvania, X-Ray Crystallography Facility.
  • An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates. (2013). International Journal of Molecular Sciences.
  • PubChem. (n.d.). Quinoline-2-carbohydrazide. National Center for Biotechnology Information.
  • Green Synthesis of Quinoxaline and Substituted Quinoxalines. (2011). Trade Science Inc.
  • An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates. (2013). ResearchGate.
  • Various classical routes for the synthesis of quinoxalines derivatives. (2022). ResearchGate.
  • How to Grow Single Crystals for X-ray Analysis by Solution Crystallisation. (n.d.). ResearchGate.
  • Preparation of Single Crystals for X-ray Diffraction. (n.d.). University of Zurich, Department of Chemistry.
  • PubChem. (n.d.). Quinoxaline-2-carbaldehyde. National Center for Biotechnology Information.

Sources

Application of Quinoxaline-2-Carbohydrazide Scaffolds in Antitubercular Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) has rendered many first- and second-line antitubercular drugs ineffective, creating an urgent need for novel therapeutic agents. The quinoxaline scaffold has garnered significant attention in medicinal chemistry due to its broad spectrum of pharmacological activities. This technical guide provides an in-depth exploration of the application of quinoxaline-2-carbohydrazide and its derivatives in the discovery of new antitubercular drugs, offering detailed protocols and insights for researchers in the field.

Introduction: The Promise of the Quinoxaline Scaffold

Quinoxaline, a heterocyclic compound composed of a benzene ring and a pyrazine ring, serves as a versatile pharmacophore.[1][2][3] Its derivatives have demonstrated a wide range of biological activities, including anticancer, antiviral, and antimicrobial properties.[3][4][5] In the context of tuberculosis, certain quinoxaline derivatives, particularly quinoxaline-1,4-di-N-oxides, have shown potent activity against both drug-sensitive and drug-resistant strains of Mtb.[6][7] The hydrazide moiety, a key feature of the first-line antitubercular drug isoniazid, has been strategically incorporated into the quinoxaline scaffold to create hybrid molecules with enhanced antimycobacterial potential.[6] This guide will delve into the synthesis, in vitro and in vivo evaluation, and mechanistic understanding of this compound derivatives as promising antitubercular drug candidates.

Synthesis of this compound Derivatives

The synthesis of this compound derivatives typically begins with the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.[2][8] A common starting material is ethyl 3-methylquinoxaline-2-carboxylate 1,4-dioxide, which can be synthesized and subsequently reacted with hydrazine hydrate to yield the corresponding carbohydrazide. Further modifications can be introduced by reacting the carbohydrazide with various aldehydes or ketones to generate a library of Schiff base derivatives.

Protocol 1: Synthesis of this compound

This protocol describes a general method for the synthesis of the core this compound scaffold.

Materials:

  • Ethyl 3-methylquinoxaline-2-carboxylate 1,4-dioxide

  • Hydrazine hydrate (99-100%)

  • Ethanol

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Buchner funnel and filter paper

  • Recrystallization solvent (e.g., ethanol)

Procedure:

  • Dissolve ethyl 3-methylquinoxaline-2-carboxylate 1,4-dioxide (1 equivalent) in ethanol in a round-bottom flask.

  • Add hydrazine hydrate (5-10 equivalents) to the solution.

  • Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • The solid product will precipitate out of the solution. Collect the precipitate by vacuum filtration using a Buchner funnel.

  • Wash the solid with cold ethanol.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to obtain pure this compound.

  • Characterize the final product using spectroscopic techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

In Vitro Evaluation of Antitubercular Activity

The initial screening of newly synthesized compounds involves determining their in vitro activity against Mtb. Several assays are commonly employed for this purpose.

Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of a compound that inhibits the visible growth of a microorganism. The Microplate Alamar Blue Assay (MABA) is a widely used, non-radiometric method for determining the MIC of compounds against Mtb.[7]

Protocol 2: Microplate Alamar Blue Assay (MABA)

Materials:

  • Mycobacterium tuberculosis H37Rv strain

  • Middlebrook 7H9 broth supplemented with OADC (oleic acid-albumin-dextrose-catalase) and glycerol

  • 96-well microplates

  • Test compounds dissolved in DMSO

  • Alamar Blue reagent

  • Positive control (e.g., isoniazid)

  • Negative control (medium only)

Procedure:

  • Prepare a serial dilution of the test compounds in a 96-well microplate. The final concentration of DMSO should not exceed 1% to avoid toxicity.

  • Prepare a suspension of Mtb H37Rv in Middlebrook 7H9 broth and adjust the turbidity to a McFarland standard of 1.0.

  • Dilute the bacterial suspension to the appropriate concentration and add it to each well of the microplate, except for the negative control wells.

  • Incubate the plates at 37°C for 5-7 days.

  • After incubation, add Alamar Blue reagent to each well.

  • Incubate the plates for another 24 hours.

  • Observe the color change. A blue color indicates no bacterial growth, while a pink color indicates growth.

  • The MIC is defined as the lowest concentration of the compound that prevents the color change from blue to pink.

Intracellular Activity in Macrophage Models

Mtb is an intracellular pathogen that can survive and replicate within macrophages.[9] Therefore, it is crucial to evaluate the activity of compounds against intracellular bacteria.

Protocol 3: Intracellular Mycobacterial Growth Inhibition Assay

Materials:

  • Macrophage cell line (e.g., RAW 264.7 or J774)[10][11]

  • DMEM or RPMI-1640 medium supplemented with FBS

  • Mycobacterium tuberculosis H37Rv strain

  • Test compounds

  • Lysis buffer (e.g., 0.1% SDS)

  • 7H10 agar plates

Procedure:

  • Seed macrophages in a 24-well plate and allow them to adhere overnight.

  • Infect the macrophages with Mtb H37Rv at a multiplicity of infection (MOI) of 1:1 to 10:1.

  • Incubate for 4 hours to allow for phagocytosis.

  • Wash the cells with fresh medium to remove extracellular bacteria.

  • Add fresh medium containing serial dilutions of the test compounds.

  • Incubate the plates for 48-72 hours.

  • Lyse the macrophages with lysis buffer.

  • Plate serial dilutions of the lysate on 7H10 agar plates.

  • Incubate the plates at 37°C for 3-4 weeks.

  • Count the number of colony-forming units (CFUs) to determine the reduction in intracellular bacterial load.

Cytotoxicity Assessment

It is essential to evaluate the toxicity of promising antitubercular compounds against mammalian cells to determine their therapeutic index. The MTT assay is a colorimetric assay that measures cell metabolic activity as an indicator of cell viability.[12][13]

Protocol 4: MTT Cytotoxicity Assay

Materials:

  • Mammalian cell line (e.g., Vero, HepG2, or the same macrophage line used for intracellular assays)[14][15][16]

  • Cell culture medium

  • Test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well microplate reader

Procedure:

  • Seed cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the test compounds for 24-48 hours.

  • Add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the 50% cytotoxic concentration (CC50), which is the concentration of the compound that reduces cell viability by 50%.

In Vivo Efficacy in Animal Models

Compounds that demonstrate potent in vitro activity and low cytotoxicity are advanced to in vivo efficacy studies, typically in mouse models of tuberculosis.[17][18]

Mouse Model of Tuberculosis

The mouse model is the most commonly used animal model for preclinical evaluation of antitubercular drugs.[17] Mice are typically infected with Mtb via aerosol inhalation to establish a lung infection that mimics human tuberculosis.

Protocol 5: In Vivo Efficacy in a Mouse Model

Materials:

  • Specific pathogen-free mice (e.g., BALB/c or C57BL/6)

  • Aerosol infection chamber

  • Mycobacterium tuberculosis H37Rv

  • Test compounds formulated for oral or parenteral administration

  • Standard antitubercular drugs for positive control (e.g., isoniazid, rifampicin)

  • Vehicle for negative control

Procedure:

  • Infect mice with a low dose of Mtb H37Rv via aerosol inhalation.

  • Allow the infection to establish for 2-4 weeks.

  • Randomly assign mice to treatment groups (vehicle control, positive control, and test compound groups).

  • Administer the compounds daily or as per the designed regimen for 4-8 weeks.

  • Monitor the body weight of the mice throughout the study as an indicator of drug toxicity and disease progression.[19]

  • At the end of the treatment period, euthanize the mice and harvest the lungs and spleens.

  • Homogenize the organs and plate serial dilutions on 7H10 agar to determine the bacterial load (CFU).

  • A significant reduction in CFU in the organs of the treated groups compared to the vehicle control group indicates in vivo efficacy.

Mechanism of Action Studies

Understanding the mechanism of action of a new drug candidate is crucial for its further development. For quinoxaline derivatives, several mechanisms have been proposed, including DNA damage and inhibition of DNA gyrase.[16][20]

DNA Gyrase Inhibition Assay

DNA gyrase is a type II topoisomerase that is essential for bacterial DNA replication and is a validated target for antibacterial drugs.

Protocol 6: DNA Gyrase Supercoiling Assay

Materials:

  • M. tuberculosis DNA gyrase

  • Relaxed plasmid DNA (e.g., pBR322)

  • ATP

  • Assay buffer

  • Test compounds

  • Positive control (e.g., novobiocin)

  • Agarose gel electrophoresis system

  • DNA staining dye (e.g., ethidium bromide)

Procedure:

  • Set up the reaction mixture containing DNA gyrase, relaxed plasmid DNA, ATP, and assay buffer.

  • Add serial dilutions of the test compounds or positive control.

  • Incubate the reaction at 37°C for 1-2 hours.

  • Stop the reaction by adding a stop solution (e.g., SDS/proteinase K).

  • Analyze the DNA topoisomers by agarose gel electrophoresis.

  • Inhibition of DNA gyrase is observed as a decrease in the amount of supercoiled DNA and an increase in the amount of relaxed DNA.

Structure-Activity Relationship (SAR) Studies

SAR studies are essential for optimizing the lead compounds to improve their potency, selectivity, and pharmacokinetic properties.[21][22][23] By synthesizing and evaluating a series of analogs with systematic structural modifications, researchers can identify the key structural features required for antitubercular activity. For this compound derivatives, SAR studies have shown that substituents on the quinoxaline ring and modifications of the hydrazide moiety can significantly impact their antimycobacterial activity.[24][25]

Data Presentation

Quantitative data from the various assays should be summarized in tables for easy comparison.

Table 1: In Vitro Antitubercular Activity and Cytotoxicity of this compound Derivatives

Compound IDMIC (µg/mL) vs. Mtb H37RvIC50 (µM) vs. Intracellular MtbCC50 (µM) vs. Vero cellsSelectivity Index (SI = CC50/IC50)
QZH-10.81.2> 50> 41.7
QZH-21.52.8> 50> 17.8
Isoniazid0.050.1> 1000> 10000

Visualizations

Diagrams can be used to illustrate experimental workflows and proposed mechanisms of action.

experimental_workflow cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation cluster_2 Mechanism of Action Synthesis Synthesis of Quinoxaline Derivatives MIC MIC Determination (MABA) Synthesis->MIC Primary Screening Intracellular_Activity Intracellular Activity (Macrophage Model) MIC->Intracellular_Activity Potent Compounds Cytotoxicity Cytotoxicity Assay (MTT) Intracellular_Activity->Cytotoxicity Active Compounds In_Vivo_Efficacy In Vivo Efficacy (Mouse Model) Cytotoxicity->In_Vivo_Efficacy Non-toxic Compounds MOA_Studies Mechanism of Action (e.g., DNA Gyrase Assay) In_Vivo_Efficacy->MOA_Studies Efficacious Compounds

Caption: Antitubercular Drug Discovery Workflow.

mechanism_of_action Quinoxaline Quinoxaline Derivative DNA_Gyrase Mtb DNA Gyrase Quinoxaline->DNA_Gyrase Inhibition DNA_Replication DNA Replication DNA_Gyrase->DNA_Replication Required for Cell_Death Bacterial Cell Death DNA_Gyrase->Cell_Death Inhibition leads to DNA_Replication->Cell_Death Leads to

Caption: Proposed Mechanism of Action.

Conclusion

This compound derivatives represent a promising class of compounds for the development of new antitubercular agents. Their straightforward synthesis, potent in vitro and in vivo activity, and novel mechanism of action make them attractive candidates for further investigation. The protocols and guidelines presented in this technical guide provide a comprehensive framework for researchers to explore the potential of this important scaffold in the fight against tuberculosis.

References

  • W. J. E. P. T. I. V. O. I. M. T. D. U. F. I. A. N. A. M. T. T. A.-T. D. (n.d.). A new in vivo model to test anti-tuberculosis drugs using fluorescence imaging - PubMed.
  • (n.d.). Using animal models to develop new treatments for tuberculosis - Johns Hopkins University.
  • (2012, May 25). A new in vivo model to test anti-tuberculosis drugs using fluorescence imaging - NIH.
  • (n.d.). Animal Models for Tuberculosis in Translational and Precision Medicine - Frontiers.
  • (2023, November 6). Novel Derivatives of Quinoxaline-2-carboxylic Acid 1,4-Dioxides as Antimycobacterial Agents: Mechanistic Studies and Therapeutic Potential - NIH.
  • (n.d.). Rapid, Simple In Vivo Screen for New Drugs Active against Mycobacterium tuberculosis.
  • (n.d.). Host Bioenergetic Parameters Reveal Cytotoxicity of Antituberculosis Drugs Undetected Using Conventional Viability Assays | Antimicrobial Agents and Chemotherapy - ASM Journals.
  • (n.d.). Host Bioenergetic Parameters Reveal Cytotoxicity of Antituberculosis Drugs Undetected Using Conventional Viability Assays - PMC - PubMed Central.
  • (n.d.). Quinoxaline Moiety: A Potential Scaffold against Mycobacterium tuberculosis - PMC.
  • (n.d.). Efficacy of Quinoxaline-2-Carboxylate 1,4-Di-N-Oxide Derivatives in Experimental Tuberculosis - PMC - NIH.
  • (n.d.). Screening of Compounds for Anti-tuberculosis Activity, and in vitro and in vivo Evaluation of Potential Candidates - Frontiers.
  • (n.d.). Synthesis and antimycobacterial activity of new quinoxaline-2-carboxamide 1,4-di-N-oxide derivatives - PubMed.
  • (2021, July 16). In Vitro Profiling of Antitubercular Compounds by Rapid, Efficient, and Nondestructive Assays Using Autoluminescent Mycobacterium tuberculosis | Antimicrobial Agents and Chemotherapy.
  • (n.d.). Synthesis of quinoxaline‐2‐carbohydrazide derivatives. - ResearchGate.
  • (n.d.). Design and synthesis of novel quinoxaline derivatives as potential candidates for treatment of multidrug-resistant and latent tuberculosis - NIH.
  • (2018, June 15). Anti-Mycobacterium tuberculosis Activity of Esters of Quinoxaline 1,4-Di-N-Oxide - NIH.
  • (2024, November 7). Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy against respiratory pathogens - RSC Publishing.
  • (n.d.). Synthesis of new quinoxaline-2-carboxylate 1,4-dioxide derivatives as anti-Mycobacterium tuberculosis agents - PubMed.
  • (n.d.). A State-Of-The-Art Overview of Quinoxaline, Its Derivatives, and Applications.
  • (2021, August 4). Synthesis, Biological Evaluation, and In Silico Modeling of N-Substituted Quinoxaline-2-Carboxamides - Semantic Scholar.
  • (2021, August 4). Synthesis, Biological Evaluation, and In Silico Modeling of N-Substituted Quinoxaline-2-Carboxamides - PMC - NIH.
  • (n.d.). Structure–activity relationship of novel quinoxaline derivatives with... - ResearchGate.
  • (n.d.). In Silico Studies of Quinoxaline-2-Carboxamide 1,4-di-N-Oxide Derivatives as Antimycobacterial Agents - MDPI.
  • (n.d.). Synthesis and Structural Activity Relationship Study of Antitubercular Carboxamides - PMC.
  • (n.d.). QSAR analysis for quinoxaline-2-carboxylate 1,4-di-N-oxides as anti-mycobacterial agents.
  • (n.d.). Overview of the structure-activity relationship (SAR) of quinoxaline... - ResearchGate.
  • (n.d.). Synthesis of some new quinoxaline derivatives. - ResearchGate.
  • (2023, November 6). Novel Derivatives of Quinoxaline-2-carboxylic Acid 1,4-Dioxides as Antimycobacterial Agents: Mechanistic Studies and Therapeutic Potential - MDPI.
  • (2025, August 6). Synthesis of New Quinoxaline-2-carboxylate 1,4-Dioxide Derivatives as Anti- Mycobacterium t uberculosis Agents | Request PDF - ResearchGate.
  • (n.d.). Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers - PMC - PubMed Central.
  • (n.d.). Preperation of quinoxaline derivatives. | Download Table - ResearchGate.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of Quinoxaline-2-Carbohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Quinoxaline Synthesis. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to help you overcome common challenges and optimize your experimental outcomes. This guide is structured as a dynamic Q&A, addressing specific issues encountered during the synthesis of Quinoxaline-2-carbohydrazide, a key intermediate in the development of novel therapeutics.

Troubleshooting Guide: Enhancing Yield and Purity

This section addresses specific, common problems researchers face during the synthesis. We will explore the root causes and provide actionable, step-by-step solutions.

Q1: My yield of this compound is consistently low (<50%). What are the primary causes and how can I fix this?

Low yield is the most frequent issue, often stemming from a combination of factors related to reaction kinetics, reagent quality, or product isolation.

Potential Cause 1: Incomplete Reaction The conversion of the parent ester (ethyl or methyl quinoxaline-2-carboxylate) to the hydrazide is a nucleophilic acyl substitution. Like any reaction, it requires sufficient time and energy to reach completion.

  • Expert Insight: Simply following a literature protocol's reaction time may be insufficient if your scale, equipment, or reagent purity differs. Visual confirmation of product precipitation is not a reliable indicator of reaction completion.

  • Solution:

    • Monitor the Reaction: Use Thin Layer Chromatography (TLC) to track the disappearance of the starting ester. A co-spot of your starting material and the reaction mixture is essential. The reaction is complete only when the starting material spot has vanished.

    • Increase Reaction Time: If the reaction is sluggish, extend the reflux time in intervals of 2-4 hours, monitoring with TLC at each stage.

    • Optimize Temperature: Ensure the reaction mixture is maintained at a steady reflux. Insufficient heat is a common cause of incomplete conversion.

Potential Cause 2: Poor Reagent Quality The success of this synthesis is highly dependent on the purity of your starting materials.

  • Expert Insight:

    • Ethyl Quinoxaline-2-carboxylate: This starting material can degrade upon storage. It is often prepared by the condensation of o-phenylenediamine with an α-ketoester like ethyl pyruvate. Impurities from this initial step can carry over and interfere with the hydrazinolysis.[1][2]

    • Hydrazine Hydrate (N₂H₄·H₂O): Hydrazine is susceptible to oxidation by atmospheric oxygen. Using old or improperly stored hydrazine can significantly reduce the concentration of the active nucleophile, leading to poor conversion.

  • Solution:

    • Verify Starting Ester Purity: Confirm the purity of your ethyl quinoxaline-2-carboxylate via NMR or melting point analysis before starting. If in doubt, recrystallize from ethanol.

    • Use Fresh Hydrazine: Use a freshly opened bottle of hydrazine hydrate or verify the concentration of an older bottle. A slight excess (1.5 to 2.0 equivalents) is often used to drive the reaction to completion.

Potential Cause 3: Suboptimal Product Isolation this compound has moderate solubility in alcohols, especially when hot. Significant product loss can occur during workup and purification.

  • Expert Insight: Premature filtration of the reaction mixture while it is still warm is a common mistake that leaves a substantial amount of product dissolved in the solvent.

  • Solution:

    • Thorough Cooling: After the reaction is complete, allow the mixture to cool slowly to room temperature, then chill it in an ice bath for at least 1-2 hours before filtration to maximize precipitation.

    • Washing: Wash the filtered solid with a minimal amount of cold solvent (e.g., ethanol) to remove soluble impurities without dissolving the product.

    • Purification: Recrystallization is the most common purification method. Dimethylformamide (DMF) or hot methanol are effective solvents.[3][4] The key is to use the minimum amount of hot solvent required to dissolve the solid, then allow for slow cooling to form pure crystals.

Troubleshooting Workflow: Low Yield

Below is a logical workflow to diagnose and solve low-yield issues.

G start Low Yield Observed check_tlc Monitor reaction with TLC. Is starting ester consumed? start->check_tlc incomplete_rxn Problem: Incomplete Reaction check_tlc->incomplete_rxn  No workup_issue Problem: Isolation Loss check_tlc->workup_issue  Yes solution_time_temp Solution: 1. Increase reflux time. 2. Ensure steady reflux temperature. incomplete_rxn->solution_time_temp solution_workup Solution: 1. Cool mixture thoroughly before filtering. 2. Wash crude product with cold solvent. workup_issue->solution_workup reagent_issue Problem: Reagent Quality solution_workup->reagent_issue If yield is still low solution_reagent Solution: 1. Verify purity of starting ester. 2. Use fresh hydrazine hydrate. reagent_issue->solution_reagent

Caption: A decision tree for troubleshooting low product yield.

Q2: I'm observing significant side products in my TLC and NMR. What are they and how can I prevent their formation?

Side product formation complicates purification and reduces yield. The most common impurity is unreacted starting material, but others can form under non-optimal conditions.

Potential Cause 1: Hydrolysis of Starting Ester If the reaction solvent (e.g., ethanol) is not anhydrous, and if there are acidic or basic impurities, the starting ester can hydrolyze back to quinoxaline-2-carboxylic acid.

  • Expert Insight: While the reaction is typically robust, using lower-grade solvents can introduce enough water to cause noticeable hydrolysis over long reflux times.

  • Solution: Use anhydrous ethanol or methanol for the reaction to minimize the risk of hydrolysis.

Potential Cause 2: Competing Reactions of Hydrazine Hydrazine is a strong reducing agent and can participate in other reactions if the substrate is impure.

  • Expert Insight: This is less common but possible if the starting quinoxaline ester has reducible impurities (e.g., N-oxide functionalities) from its own synthesis.

  • Solution: Ensure the purity of the ethyl quinoxaline-2-carboxylate starting material.[2] The most direct path to a clean product is starting with clean reagents.

Frequently Asked Questions (FAQs)

Q1: What is the standard, most reliable method for synthesizing this compound?

The most widely cited and reliable method is the direct hydrazinolysis of an alkyl quinoxaline-2-carboxylate.[5]

  • Reaction: Ethyl quinoxaline-2-carboxylate is refluxed with hydrazine hydrate in ethanol. The product, this compound, is sparingly soluble in cold ethanol and precipitates out upon cooling, making isolation straightforward.[4]

General Synthesis Workflow

G A Starting Materials: - Ethyl Quinoxaline-2-carboxylate - Hydrazine Hydrate - Ethanol (Solvent) B Reaction: Reflux mixture for 4-8 hours A->B C Isolation: Cool reaction mixture Filter precipitated solid B->C D Purification: Recrystallize from DMF or hot Methanol C->D E Final Product: This compound D->E

Sources

common problems in the synthesis of quinoxaline derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the comprehensive technical support center for the synthesis of quinoxaline derivatives. This guide is meticulously designed for researchers, medicinal chemists, and process development scientists to navigate the common challenges encountered during the synthesis of this important class of heterocyclic compounds. Here, you will find practical, field-proven insights presented in a clear question-and-answer format, supplemented with detailed troubleshooting guides, experimental protocols, and visual aids to streamline your research and development efforts.

Frequently Asked Questions (FAQs)

Q1: My quinoxaline synthesis is resulting in a very low yield. What are the most common culprits?

Low yields are a frequent challenge in quinoxaline synthesis, often stemming from several factors. The classical approach, involving the condensation of a 1,2-diamine with a 1,2-dicarbonyl compound, can be sensitive to reaction conditions.[1][2] Key issues include:

  • Suboptimal Reaction Conditions: Inadequate temperature, incorrect solvent choice, or an inappropriate catalyst can significantly hinder the reaction rate and overall yield.[3]

  • Poor Quality of Starting Materials: Impurities present in the o-phenylenediamine or the dicarbonyl compound can lead to undesired side reactions, consuming your reactants.[2][3]

  • Product Degradation: The synthesized quinoxaline derivative itself might be unstable under the reaction conditions, particularly with prolonged reaction times or at elevated temperatures.[1][3]

  • Side Reactions: The formation of byproducts is a common issue that directly consumes starting materials and reduces the yield of the desired product.[2][3]

Q2: I am observing multiple spots on my TLC plate, suggesting the formation of several products. How can I improve the reaction's selectivity?

The formation of multiple products, often isomers, is a known challenge, especially when working with substituted o-phenylenediamines.[3] The primary issue here is regioselectivity. In reactions involving unsymmetrical 1,2-diamines, the two amino groups can exhibit different reactivities, leading to the formation of regioisomers. The choice of catalyst and reaction conditions plays a crucial role in controlling this selectivity.[3]

Q3: The purification of my crude quinoxaline derivative by column chromatography is proving to be difficult. What are some common issues and their solutions?

Purification can be a significant bottleneck. Common problems include:

  • Product Streaking on Silica Gel: Some quinoxaline derivatives can interact strongly with the acidic nature of standard silica gel, leading to streaking.[4]

  • Inefficient Elution: The chosen solvent system may be too non-polar to effectively elute your compound from the column.[4]

  • Co-elution with Impurities: The solvent system may lack the necessary selectivity to separate your product from a closely eluting impurity.[4]

  • Product Precipitation on the Column: Low solubility of the compound in the chromatography solvents can cause it to precipitate on the column, resulting in low recovery.[4]

Q4: Are there greener alternatives to the traditional synthesis methods that often use harsh conditions and toxic solvents?

Yes, significant research has been dedicated to developing more environmentally benign methods for quinoxaline synthesis.[5][6] These "green chemistry" approaches focus on:

  • Use of Green Solvents: Replacing hazardous organic solvents with options like water, ethanol, or hexafluoroisopropanol (HFIP).[3][7]

  • Catalyst-Free Reactions: In some cases, the condensation can proceed efficiently without a catalyst, especially with microwave assistance.[8][9]

  • Heterogeneous Catalysts: Employing solid-supported catalysts that can be easily recovered and reused, minimizing waste.[1][10]

  • Energy-Efficient Techniques: Utilizing microwave or ultrasound irradiation to reduce reaction times and energy consumption.[2][7][11]

Troubleshooting Guides

Guide 1: Low Reaction Yield

Low yields are a common frustration. This guide provides a systematic approach to diagnosing and resolving this issue.

Problem: The isolated yield of the desired quinoxaline derivative is consistently below expectations.

Decision-Making Workflow for Low Yield Troubleshooting

low_yield_troubleshooting start Low Yield Observed check_purity Verify Purity of Starting Materials (o-phenylenediamine, dicarbonyl) start->check_purity check_purity->start If impure, purify and restart optimize_conditions Systematically Optimize Reaction Conditions check_purity->optimize_conditions If pure investigate_side_reactions Identify Potential Side Reactions optimize_conditions->investigate_side_reactions If yield still low solution Improved Yield optimize_conditions->solution If yield improves product_stability Assess Product Stability investigate_side_reactions->product_stability If side products identified product_stability->solution If stable, address side reactions. If unstable, modify conditions.

Caption: Troubleshooting workflow for low reaction yields.

Step-by-Step Troubleshooting Protocol:
  • Verify Starting Material Purity:

    • Rationale: Impurities in the o-phenylenediamine or dicarbonyl compound are a primary cause of low yields and side reactions.[2][3]

    • Action:

      • Analyze your starting materials using techniques like NMR, GC-MS, or melting point determination.

      • If impurities are detected, purify the starting materials by recrystallization, distillation, or column chromatography before use.

  • Optimize Reaction Conditions:

    • Rationale: The classical condensation reaction is often sensitive to temperature, solvent, and catalysis.[1][3] A systematic optimization can dramatically improve yields.

    • Action:

      • Catalyst Screening: If the reaction is sluggish, consider introducing a catalyst. A range of effective catalysts have been reported, including Lewis acids (e.g., Ce(IV) ammonium nitrate, zinc triflate) and solid-supported catalysts (e.g., alumina-supported heteropolyoxometalates).[1][10][12]

      • Solvent Screening: The choice of solvent can significantly impact reaction rates and yields. Set up parallel reactions to test different solvents such as ethanol, acetic acid, toluene, or greener alternatives like water or hexafluoroisopropanol (HFIP).[3][7]

      • Temperature and Time Optimization: Vary the reaction temperature in 10-20°C increments. Monitor the reaction progress by Thin Layer Chromatography (TLC) to determine the optimal reaction time, avoiding prolonged heating that could lead to product degradation.[3]

    Table 1: Catalyst and Solvent Impact on Quinoxaline Synthesis

CatalystSolventTemperature (°C)Typical Yield (%)Reference
NoneEthanolReflux34-85[13]
Ce(IV) ammonium nitrateAcetonitrileRoom Temp80-98[12]
Zinc TriflateAcetonitrileRoom Temp85-91[12]
TiO2-Pr-SO3HEthanol/Solvent-freeRoom Temp95[12]
Hexafluoroisopropanol (HFIP)HFIPRoom Temp95[7][12]
  • Investigate and Mitigate Side Reactions:

    • Rationale: The formation of undesired side products consumes reactants and complicates purification.

    • Action:

      • Attempt to isolate and characterize major byproducts using spectroscopic techniques (NMR, MS).

      • Understanding the structure of the side products can provide insights into the competing reaction pathways. For example, self-condensation of the dicarbonyl compound or oxidation of the diamine may be occurring.

      • Adjusting the stoichiometry of the reactants or the rate of addition of one reactant to the other can sometimes minimize side reactions.

Guide 2: Poor Regioselectivity with Unsymmetrical Diamines

Problem: Synthesis with an unsymmetrically substituted o-phenylenediamine yields a mixture of two regioisomers that are difficult to separate.

Strategies to Control Regioselectivity:
  • Catalyst Selection:

    • Rationale: The catalyst can influence the relative reactivity of the two non-equivalent amino groups on the diamine.

    • Action:

      • Experiment with a variety of Lewis and Brønsted acid catalysts of different sizes and electronic properties.

      • Sterically bulky catalysts may preferentially coordinate to the less hindered amino group, directing the initial condensation step.

  • Solvent Effects:

    • Rationale: The polarity and hydrogen-bonding ability of the solvent can modulate the nucleophilicity of the amino groups.

    • Action:

      • Compare reaction outcomes in a range of solvents from non-polar (e.g., toluene) to polar aprotic (e.g., acetonitrile) and polar protic (e.g., ethanol, water).

  • Temperature Control:

    • Rationale: Lower reaction temperatures often favor the thermodynamically more stable product, potentially increasing the ratio of one regioisomer over the other.

    • Action:

      • Run the reaction at reduced temperatures (e.g., 0°C or room temperature) for an extended period and monitor the isomeric ratio by HPLC or ¹H NMR.

Illustrative Reaction Scheme

regioselectivity cluster_reactants Reactants cluster_products Products Unsymmetrical Diamine Unsymmetrical Diamine Regioisomer A Regioisomer A Unsymmetrical Diamine->Regioisomer A Pathway 1 Regioisomer B Regioisomer B Unsymmetrical Diamine->Regioisomer B Pathway 2 Dicarbonyl Dicarbonyl Dicarbonyl->Regioisomer A Dicarbonyl->Regioisomer B

Caption: Formation of regioisomers from an unsymmetrical diamine.

Guide 3: Purification and Characterization Challenges

Problem: Difficulty in obtaining a pure product and/or ambiguous characterization data.

Purification Troubleshooting Protocol:
  • Column Chromatography Issues:

    • Streaking on Silica:

      • Solution: Deactivate the silica gel by preparing a slurry with the eluent containing 1-2% triethylamine before packing the column. Alternatively, use a different stationary phase like alumina.[4]

    • Poor Separation:

      • Solution: Methodically screen different solvent systems on TLC to find an eluent that provides better separation (a larger ΔRf) between your product and the impurities. Consider using a gradient elution on the column.[4]

    • Low Recovery/Precipitation:

      • Solution: If solubility is an issue, load your crude sample onto the column by pre-adsorbing it onto a small amount of silica gel. This prevents precipitation at the top of the column.[4]

  • Characterization Ambiguities:

    • ¹H and ¹³C NMR:

      • Issue: Broad peaks or complex multiplets making interpretation difficult.

      • Solution: Ensure the sample is completely dissolved and free of paramagnetic impurities. Running the NMR at an elevated temperature can sometimes sharpen broad peaks. For complex spectra of substituted quinoxalines, 2D NMR techniques (COSY, HSQC, HMBC) are invaluable for definitive structure elucidation. The chemical shifts and coupling constants in the benzenoid ring can be complex, but substituent effects are generally additive.[14]

    • Mass Spectrometry:

      • Issue: Difficulty observing the molecular ion peak.

      • Solution: Use a soft ionization technique like Electrospray Ionization (ESI) or Chemical Ionization (CI) to minimize fragmentation and enhance the observation of the molecular ion.

References

  • Gao, T., et al. (2023). Substituent Impact on Quinoxaline Performance and Degradation in Redox Flow Batteries. Journal of the American Chemical Society.
  • Khusro, A., et al. (2025). Environmental Benign Synthesis of Quinoxaline by Green Chemistry Protocols: A Review. International Journal of Innovative Research in Technology.
  • Rawat, A., et al. (2022). Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives. Molecules.
  • Gueye, N., et al. (2014). An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates. International Journal of Organic Chemistry.
  • Mąkosza, M., et al. (2007). Synthesis of quinoxaline derivatives via aromatic nucleophilic substitution of hydrogen. Organic & Biomolecular Chemistry.
  • JOCPR. (n.d.). Green and Sustainable Synthesis of Novel Quinoxalines from Ethyl Gallate.
  • Salim, A. M., & Abdalla, F. M. (2019). Synthesis and Characterization of Two New Quinoxaline Derivatives. Journal of Academic Research.
  • Suryawanshi, S., et al. (2020). Novel green approaches for synthesis of quinoxaline derivatives. JETIR.
  • Wang, Y., et al. (2020). A High-Throughput Screening Method for Determining the Optimized Synthesis Conditions of Quinoxaline Derivatives Using Microdroplet Reaction. Frontiers in Chemistry.
  • Badran, M. M., et al. (2003). Synthesis of certain substituted quinoxalines as antimicrobial agents (Part II). Archives of Pharmacal Research.
  • Ubarhande, S. S., et al. (2011). GREEN SYNTHESIS OF QUINOXALINE AND SUBSTITUTED QUINOXALINES. TSI Journals.
  • McNab, H. (1982). 13C nuclear magnetic resonance spectra of quinoxaline derivatives. Journal of the Chemical Society, Perkin Transactions 1.
  • Encyclopedia.pub. (2023). Methods of Preparation of Quinoxalines.
  • Elumalai, V., & Hansen, J. H. (2021). A Green, Scalable, and Catalyst-Free One-Minute Synthesis of Quinoxalines. SynOpen.
  • Banitaba, S. H., et al. (2012). Facile Method of Quinoxaline Synthesis Using Phenol as a New, Efficient and Cheap Catalyst at Room Temperature. E-Journal of Chemistry.

Sources

Technical Support Center: Optimizing the Synthesis of Quinoxaline-2-Carbohydrazide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome, researchers and drug development professionals. This guide is designed to serve as a dedicated technical resource for the synthesis and optimization of quinoxaline-2-carbohydrazide derivatives. As a core scaffold in medicinal chemistry, the successful and efficient synthesis of these molecules is paramount.[1][2] This document moves beyond simple protocols to provide in-depth troubleshooting, mechanistic insights, and practical advice drawn from established literature to ensure your experiments are both successful and reproducible.

I. Foundational Synthesis Strategy: A Two-Step Approach

The most reliable and common pathway to this compound involves a two-step synthesis. First, the quinoxaline core is constructed via the condensation of an o-phenylenediamine with an α-ketoester. The resulting quinoxaline-2-carboxylate ester is then converted to the desired carbohydrazide via hydrazinolysis.

G cluster_0 Step 1: Quinoxaline Ring Formation cluster_1 Step 2: Hydrazinolysis A o-Phenylenediamine + α-Ketoester (e.g., Diethyl Ketomalonate) B Condensation Reaction A->B Catalyst (Acidic) Solvent (e.g., Ethanol) C Ethyl Quinoxaline-2-carboxylate B->C E Nucleophilic Acyl Substitution C->E Intermediate Product D Hydrazine Hydrate (N₂H₄·H₂O) D->E Solvent (e.g., Ethanol) Reflux F This compound E->F Final Product

Caption: General two-step workflow for synthesizing this compound.

II. Step 1: Optimizing Quinoxaline Ring Formation

The condensation of an aryl-1,2-diamine with a 1,2-dicarbonyl compound is the classic and most prevalent method for forming the quinoxaline ring.[3] However, this reaction is often plagued by challenges such as low yields, long reaction times, and harsh conditions.[3][4][5]

Frequently Asked Questions (FAQs) - Ring Formation

Q1: My quinoxaline synthesis yield is disappointingly low. What are the primary causes?

A1: Low yields typically stem from four main issues: incomplete reaction, poor quality of starting materials, suboptimal reaction conditions, or product degradation under harsh conditions.[3][6][7] Uncatalyzed reactions, for instance, may show little to no product formation at room temperature.[4]

Q2: I'm seeing multiple spots on my TLC, suggesting side products. How can I improve selectivity?

A2: The formation of multiple products is a common problem, especially when using unsymmetrically substituted o-phenylenediamines, which can lead to regioisomers.[6] The choice of catalyst and reaction conditions plays a critical role in directing the regioselectivity. Side reactions can also occur if impurities are present in the starting materials.[6][7]

Troubleshooting & Optimization Guide - Ring Formation

Your primary levers for optimization are the catalyst, solvent, and temperature. The traditional use of refluxing ethanol or acetic acid often requires several hours and can lead to degradation.[5][8] Modern methods offer significant improvements.

1. Catalyst Selection is Crucial

An appropriate catalyst can dramatically increase reaction rates and yields, often allowing the reaction to proceed at room temperature.[4]

Catalyst TypeExamplesTypical ConditionsAdvantagesReference
Organocatalyst Camphor Sulfonic Acid (CSA)20 mol% in Ethanol, RT, 2-8 hrsMetal-free, green solvent, ambient temp.[9]
Phenol20 mol% in EtOH/H₂O, RT, 10 minCheap, efficient, mild conditions.[1]
Lewis Acids Cerium(IV) Ammonium Nitrate (CAN)Catalytic amount in waterGreen chemistry approach, high reactivity.[4]
Heterogeneous Alumina-Supported Heteropolyoxometalates100 mg per 1 mmol substrate in Toluene, RTRecyclable, high yields, clean reaction.[10]
PyridineCatalytic amount in THF, RT, ~2 hrsSimple, efficient for phenacyl halide precursors.[8][11]

2. Solvent & Temperature Optimization

The solvent can significantly influence reactant solubility and reaction rates.[7] While ethanol is common, screening other solvents can be beneficial.

  • Green Solvents: Ethanol, water, or mixtures like EtOH/H₂O are environmentally benign and have proven highly effective, especially with the right catalyst.[1][9]

  • Aprotic Solvents: Toluene has shown excellent results with certain heterogeneous catalysts.[10]

  • Microwave-Assisted Synthesis: This technique can drastically reduce reaction times and improve yields compared to conventional heating.[3]

Protocol 1: General Procedure for Ethyl Quinoxaline-2-carboxylate Synthesis
  • To a solution of the selected o-phenylenediamine (1 mmol) in the chosen solvent (5-10 mL, e.g., Ethanol), add the α-ketoester (1 mmol, e.g., diethyl ketomalonate).

  • Add the optimized catalyst (e.g., 20 mol% CSA).[9]

  • Stir the mixture at room temperature or the optimized temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, add cold water (5 mL) to precipitate the product.[9]

  • Filter the solid, wash with water, and dry.

  • Recrystallize the crude product from a suitable solvent like ethanol to obtain the pure ethyl quinoxaline-2-carboxylate.[10][12]

III. Step 2: Optimizing Hydrazinolysis

The conversion of the stable ethyl ester to the carbohydrazide is a critical step. This is typically achieved by refluxing the ester with hydrazine hydrate in an alcoholic solvent.[2][13]

Frequently Asked Questions (FAQs) - Hydrazinolysis

Q1: The yield of my carbohydrazide is low, and I suspect a side reaction. What is the most common culprit?

A1: The most common side reaction is the formation of an azine . This occurs when the newly formed carbohydrazide reacts with a second molecule of the starting ester, or if the hydrazine itself reacts with two molecules of a carbonyl impurity. The mechanism involves the formation of a hydrazone intermediate which then reacts again.[14]

Q2: My reaction seems to stall or not go to completion. How can I drive it forward?

A2: Incomplete conversion is often due to insufficient hydrazine or inadequate reaction time/temperature. Using an excess of hydrazine hydrate is standard practice to ensure the reaction goes to completion and to minimize side reactions where the ester is the limiting reagent. Refluxing in ethanol for several hours is typically required.[13][15]

Q3: I have a significant amount of unreacted hydrazine hydrate in my product. How can it be removed safely?

A3: Removing excess hydrazine is a common challenge due to its high boiling point and toxicity. Simple rotary evaporation is often insufficient. Co-evaporation with a high-boiling solvent like xylene can be effective.[16] For small volumes, placing the flask under a gentle stream of nitrogen overnight in a fume hood is a viable, safer alternative to aggressive heating.[3]

Troubleshooting & Optimization Guide - Hydrazinolysis

G start Low Yield of Carbohydrazide q1 Is starting ester fully consumed (TLC)? start->q1 a1_no Incomplete Reaction q1->a1_no No a1_yes Side Product or Workup Issue q1->a1_yes Yes sol1 • Increase hydrazine excess (3-5 eq.) • Increase reflux time • Ensure adequate temperature a1_no->sol1 q2 Is there a new, less polar spot on TLC? a1_yes->q2 a2_yes Likely Azine Formation q2->a2_yes Yes q3 Is the product water-soluble? q2->q3 No sol2 • Ensure purity of starting ester • Avoid unnecessarily long reflux times • Use sufficient hydrazine excess a2_yes->sol2 a3_yes Product Lost During Workup q3->a3_yes Yes a3_no Purification Issue q3->a3_no No sol3 • Avoid aqueous washes if possible • Evaporate solvent and excess N₂H₄ • Precipitate product by adding a non-polar solvent a3_yes->sol3 sol4 • Screen recrystallization solvents (e.g., Ethanol, DMF, Acetic Acid) • Check for mechanical losses a3_no->sol4

Caption: Troubleshooting decision tree for low yield in hydrazinolysis.

Mechanism Spotlight: Azine Formation

Azine byproducts are a classic issue in reactions involving hydrazine. The mechanism is analogous to imine formation, but it occurs twice.[14] Understanding this helps in devising strategies to prevent it.

G Simplified pathway for potential azine byproduct formation. RCOOEt R-COOEt (Ester) Intermediate1 R-CONH-NH₂ (Carbohydrazide) RCOOEt->Intermediate1 + N₂H₄ - EtOH N2H4 H₂N-NH₂ Intermediate2 R-C(OEt)=N-NH₂ (Hydrazone-like intermediate) Intermediate1->Intermediate2 + R-COOEt - H₂O Azine R-C(=N-N=C)-R (Azine - Simplified Structure) Intermediate2->Azine Rearrangement/ Further Reaction

Caption: Potential pathway for azine side product formation.

Protocol 2: Synthesis of this compound
  • In a round-bottom flask, dissolve ethyl quinoxaline-2-carboxylate (1 mmol) in absolute ethanol (10-15 mL).

  • Add an excess of hydrazine hydrate (80-99%, 3-5 equivalents) dropwise to the solution.[13]

  • Heat the reaction mixture to reflux and maintain for 3-6 hours. Monitor the disappearance of the starting material by TLC.

  • After completion, allow the mixture to cool. The product often precipitates upon cooling.

  • If precipitation occurs, collect the solid by filtration, wash with cold ethanol, and dry.

  • If no precipitate forms, reduce the solvent volume under reduced pressure. Be aware of the safety precautions for hydrazine.

  • The crude product can be purified by recrystallization from ethanol or a DMF/ethanol mixture.[13]

IV. Purification and Characterization

Recrystallization is the most common method for purifying the final carbohydrazide product.[17]

  • Choosing a Solvent: The ideal solvent should dissolve the compound well when hot but poorly at room temperature.[17][18] Ethanol is a common first choice.[10][12] For less soluble compounds, DMF, acetic acid, or solvent pairs (e.g., ethanol/water) may be effective.[13][19]

  • Procedure: Dissolve the crude solid in a minimum amount of boiling solvent. If colored impurities are present, cool slightly, add a small amount of activated charcoal, and reheat.[20] Perform a hot gravity filtration to remove insoluble impurities.[21] Allow the filtrate to cool slowly to form well-defined crystals. Collect the purified crystals by suction filtration.[20][21]

V. Critical Safety Information: Handling Hydrazine Hydrate

Hydrazine is an acutely toxic, corrosive, and suspected human carcinogen.[22] ALL work must be conducted in a properly functioning chemical fume hood.[22][23]

  • Personal Protective Equipment (PPE):

    • Gloves: Nitrile gloves are required.[22][23] Consider double-gloving or using chloroprene gloves for splash hazards.[22]

    • Eye Protection: ANSI Z87.1-compliant safety goggles are mandatory. A face shield is strongly recommended.[22]

    • Body Protection: A flame-resistant lab coat must be worn.[22]

  • Handling and Storage:

    • Store in a cool, well-ventilated area away from heat, ignition sources, and incompatible materials like oxidizing agents and acids.[24][25]

    • Keep containers tightly closed, preferably under an inert atmosphere.[24]

  • Spills and Waste:

    • Do not attempt to clean up large spills yourself. Evacuate the area and call emergency responders.[22]

    • Hydrazine waste is considered extremely hazardous.[22] It must be collected in a clearly labeled, dedicated hazardous waste container.[23] Do not mix with other waste streams, especially those containing oxidizers.[26]

  • Exposure:

    • In case of skin/eye contact, flush immediately with copious amounts of water for at least 15 minutes and seek immediate medical attention.[22]

    • If inhaled, move to fresh air and seek immediate medical attention.[22]

References

  • Hydrazine Standard Operating Procedure Template. Environmental Health & Safety, University of New Mexico. [Link]
  • Hydrazine Standard Operating Procedure. Environmental Health & Safety, UC Santa Barbara. [Link]
  • HYDRAZINE HYDRATE MSDS. Oxford Lab Fine Chem LLP. [Link]
  • Practical Hydrazine Hydr
  • Patil, P., Bari, S., Firke, S., et al. (2017). Synthesis of quinoxaline derivatives from terminal alkynes and o-phenylenediamines by using copper alumina catalyst. Journal of Chemical Sciences. [Link]
  • Ghorbani-Vaghei, R., & Veisi, H. (2022). Efficient Synthesis of Quinoxaline Derivatives Using Camphorsulfonic Acid As An Organocatalyst. International Journal of Research and Analytical Reviews. [Link]
  • Romanelli, G., Autino, J. C., & Baronetti, G. (2013). An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates. International Journal of Molecular Sciences. [Link]
  • Heravi, M. M., Beheshtiha, Y. S., & Zadsirjan, V. (2012). Facile Method of Quinoxaline Synthesis Using Phenol as a New, Efficient and Cheap Catalyst at Room Temperature.
  • Wadavrao, S. B., et al. (2013). A Simple and efficient protocol for the synthesis of quinoxalines catalyzed by pyridine.
  • Madhappan, S., et al. (2018). The proposed mechanism of formation of azines by reaction between carbonyl compounds and hydrazine hydrate with ester as catalyst.
  • How can I get rid of excess hydrazine hydrate 99%? (2021).
  • Recrystallization. University of Colorado Boulder, Department of Chemistry. [Link]
  • Rawat, P., et al. (2021).
  • Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles. (2018). MDPI. [Link]
  • General procedure for the synthesis of quinoxalines. The Royal Society of Chemistry. [Link]
  • Scheme 3. Reaction of quinoxaline 1 with hydrazine hydrate, phenyl hydrazine, ethylenediamine and ethanol amine.
  • How to Purify an organic compound via recrystallization or reprecipitation? (2023).
  • Synthesis of Novel Aryl Quinoxaline Derivatives by New Catalytic Methods. (2015). Journal of Chemical and Pharmaceutical Research. [Link]
  • Purification by Recrystalliz
  • Azine Form
  • Rawat, P., et al. (2021). Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades. Molecules. [Link]
  • Abu-Hashem, A. A. (2015). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. American Journal of Organic Chemistry. [Link]
  • Carbohydrazide. Wikipedia. [Link]
  • Abbas, H. A., et al. (2016). Synthesis, Characterization and Biological Evaluation of Some Quinoxaline Derivatives: A Promising and Potent New Class of Antitumor and Antimicrobial Agents. Molecules. [Link]
  • The condensation of o-phenylenediamine with ketones in the presence of silver nitrate. (2014).
  • Solid organic cpd.
  • Avula, B., et al. (2021). Recent Advances in the Synthesis of Quinoxalines. A Mini Review.
  • SYNTHESIS OF AZINE. Sathyabama Institute of Science and Technology. [Link]
  • Al-Ostoot, F. H., et al. (2023). Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. MDPI. [Link]
  • Some reactions with quinoxaline-2,3-dicarboxylic acid anhydride: Novel synthesis of thieno[2,3-d]pyrimidines and pyrrolo [3,4-b]. (1998). Indian Journal of Chemistry. [Link]
  • Synthesis of novel quinoxaline carboxylic acid derivatives for antimicrobial investigation. (1995).
  • Methods of Preparation of Quinoxalines. (2023). Encyclopedia.pub. [Link]
  • Ragab, F. A., et al. (2022). Design, synthesis of new novel quinoxalin-2(1H)
  • Cyclocondensation of o-phenylenediamines with α-ketothioesters: a novel approach for the synthesis of 2-acylbenzimidazoles. (2015). New Journal of Chemistry. [Link]
  • Acetic acid-promoted condensation of o-phenylenediamine with aldehydes into 2-aryl-1-(arylmethyl)-1H-benzimidazoles under microwave irradiation. (2015).

Sources

troubleshooting Quinoxaline-2-carbohydrazide purification by recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Quinoxaline-2-carbohydrazide Purification

This guide provides in-depth troubleshooting support for the purification of this compound via recrystallization. It is designed for researchers, medicinal chemists, and process development scientists who may encounter challenges in obtaining this compound in high purity. The following sections are structured to address issues from the most frequently asked questions to complex, multi-step troubleshooting scenarios.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common, high-level questions that arise during the recrystallization process.

Q1: What is the ideal solvent for recrystallizing this compound?

A1: An ideal recrystallization solvent should dissolve the solute (this compound) completely at its boiling point but only sparingly at low temperatures (e.g., 0-4 °C). Based on the polar nature of the carbohydrazide functional group and the aromatic quinoxaline core, polar protic solvents are excellent starting points. Ethanol is a commonly used solvent for the recrystallization of quinoxaline derivatives[1]. A mixed solvent system, such as ethanol/water, can also be highly effective. The addition of water (a poorer solvent) to a hot ethanolic solution can precisely control the saturation point to induce crystallization upon cooling[2].

Q2: My compound "oiled out" instead of forming crystals. What does this mean and how do I fix it?

A2: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid crystalline lattice[3]. This typically happens if the melting point of the crude solid is lower than the boiling point of the solvent or if the solution cools too rapidly. The resulting oil often traps impurities. To fix this, reheat the solution until the oil redissolves completely. Add a small amount of additional "good" solvent (e.g., ethanol in an ethanol/water system) to lower the saturation point, and then allow the solution to cool much more slowly. Insulating the flask can promote the gradual formation of crystals instead of an oil[2][3].

Q3: No crystals are forming, even after my solution has cooled to room temperature. What should I do?

A3: This is a classic sign of either using too much solvent or having a supersaturated solution[3][4].

  • Too much solvent: The concentration of your compound is too low to reach the saturation point upon cooling. The remedy is to gently boil off some of the solvent to increase the concentration and then attempt to cool the solution again[3].

  • Supersaturation: The solution contains more dissolved solute than it theoretically should at that temperature, but crystal nucleation has not begun. You can induce crystallization by:

    • Scratching: Gently scratch the inside surface of the flask below the liquid level with a glass rod. The microscopic scratches provide a surface for nucleation[5][6].

    • Seeding: Add a tiny "seed" crystal of pure this compound to the solution. This provides a template for crystal growth[5].

    • Further Cooling: Place the flask in an ice-water bath to further decrease the compound's solubility[7].

Q4: My final product has a low yield. What are the most common causes?

A4: A low yield is a frequent issue in recrystallization. The primary causes include:

  • Adding a large excess of solvent during the initial dissolution step, which keeps a significant amount of product in the "mother liquor" even after cooling[5][8].

  • Incomplete crystallization due to insufficient cooling time or not using an ice bath.

  • Premature filtration before crystallization is complete.

  • Using too much cold solvent to wash the final crystals, which redissolves some of your product[8].

  • Significant product loss during hot filtration if crystals form prematurely on the filter paper[4].

Part 2: In-Depth Troubleshooting Guide

This section provides a more detailed, cause-and-effect analysis of specific experimental problems.

Issue 1: Persistent Colored Impurities in Final Crystals
  • Observation: The recrystallized crystals are yellow, brown, or otherwise discolored, indicating the presence of chromophoric impurities. The melting point may also be broad or depressed.

  • Scientific Rationale: Quinoxaline synthesis can sometimes produce polymeric or oxidized side products that are highly colored[9][10]. These impurities may have solubility profiles similar to the desired product, causing them to co-crystallize.

  • Solution Protocol:

    • Activated Charcoal Treatment: Redissolve the impure crystals in the minimum amount of hot recrystallization solvent.

    • Add a very small amount (typically 1-2% of the solute mass) of activated charcoal to the hot solution. Caution: Add charcoal to a slightly cooled solution, as adding it to a boiling solution can cause violent bumping.

    • Swirl the mixture and gently heat for 5-10 minutes. The charcoal will adsorb the large, colored impurity molecules.

    • Perform a hot filtration through a fluted filter paper or a Celite® pad to remove the charcoal.

    • Allow the clarified, hot filtrate to cool slowly to form purified, colorless crystals.

Issue 2: Premature Crystallization During Hot Filtration
  • Observation: Solid material crystallizes in the filter funnel or on the filter paper while filtering the hot solution to remove insoluble impurities.

  • Scientific Rationale: As the hot, saturated solution passes through the funnel, it cools slightly. This temperature drop reduces the solubility of the this compound, causing it to crash out of solution prematurely[2][4].

  • Solution Protocol:

    • Use Excess Solvent: Add a small excess of hot solvent (approx. 5-10% more) to the dissolution flask. This ensures the solution is not fully saturated at the boiling point, providing a buffer against slight cooling[4].

    • Pre-heat Equipment: Place the filter funnel and the receiving flask in an oven or heat them with a steam bath or heat gun before filtration. This minimizes the temperature drop during the transfer.

    • Keep Solution Hot: Keep the solution boiling in the beaker during the filtration process to maintain maximum temperature[2].

    • Boil Off Excess: After filtration is complete, boil off the excess solvent from the filtrate until you observe the first signs of cloudiness (saturation). Then, add a drop or two of solvent to redissolve the precipitate and allow the solution to cool slowly.

Issue 3: Final Product Purity is Still Low (Verified by MP, TLC, or NMR)
  • Observation: After one recrystallization, the melting point is still broad (e.g., 198-202 °C, instead of the sharp literature value of ~204 °C), or analytical data shows persistent impurities.

  • Scientific Rationale: The chosen solvent may not be effective at differentiating between the product and a specific impurity. An impurity might have a very similar solubility profile, leading to co-crystallization.

  • Solution Protocol:

    • Second Recrystallization: A second recrystallization is often necessary and can significantly improve purity.

    • Change the Solvent System: If the first recrystallization solvent was ineffective, choose a different one. The key is to find a solvent with orthogonal solubility properties. For example, if a polar protic solvent like ethanol was used, try a more moderately polar aprotic solvent like ethyl acetate or acetone, or a different mixed solvent system like Toluene/Hexane[11].

    • Solvent Solubility Screening: Before committing to a large-scale recrystallization, test the solubility of your crude material in small test tubes with various solvents to identify the best candidate.

SolventPredicted Solubility of this compoundRationale
Water Sparingly soluble in cold, moderately soluble in hotThe carbohydrazide group allows for H-bonding, but the large aromatic quinoxaline core is hydrophobic. Often used as an anti-solvent with alcohols[2][11].
Ethanol/Methanol Sparingly soluble in cold, very soluble in hotExcellent choice. The alcohol can H-bond with the solute, and the alkyl portion interacts with the aromatic ring. A common solvent for quinoxalines[1].
Acetone Moderately solubleA polar aprotic solvent that can dissolve the compound, but may be less effective at creating a large solubility differential between hot and cold.
Ethyl Acetate Slightly solubleLess polar than acetone; may be a good choice if impurities are highly polar or non-polar.
Dichloromethane Slightly to sparingly solubleThe compound's polarity may be too high for good solubility.
Hexane/Toluene Insoluble to very slightly solubleNon-polar solvents are unlikely to dissolve the polar carbohydrazide moiety. Can be used as the "poor" solvent in a mixed-solvent system with a more polar solvent[2].

Part 3: Experimental Protocol & Workflow

Standard Recrystallization Protocol for this compound
  • Solvent Selection: Choose a suitable solvent (e.g., 95% Ethanol).

  • Dissolution: Place the crude this compound (e.g., 1.0 g) into an Erlenmeyer flask. Add a minimal amount of the solvent (e.g., 10-15 mL) and a boiling chip. Heat the mixture to a gentle boil on a hot plate while stirring.

  • Achieve Saturation: Continue adding small portions of the hot solvent until all the solid just dissolves. Avoid adding a large excess[8].

  • Decolorization (If Necessary): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a spatula-tip of activated charcoal. Re-heat to boiling for a few minutes.

  • Hot Filtration (If Necessary): If there are insoluble impurities or charcoal, perform a hot filtration using a pre-heated stemless funnel and fluted filter paper into a clean, pre-heated Erlenmeyer flask.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is critical for forming large, pure crystals[7].

  • Complete Crystallization: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal formation and yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter paper with a minimum amount of ice-cold solvent to remove any residual soluble impurities from the crystal surfaces[8].

  • Drying: Allow the crystals to dry on the filter paper with the vacuum running for several minutes. Then, transfer the crystals to a watch glass to air dry or dry in a vacuum oven at a moderate temperature.

  • Characterization: Determine the melting point and yield of the purified product. A sharp melting point close to the literature value indicates high purity[7].

Troubleshooting Workflow Diagram

This diagram provides a logical path for diagnosing and solving common recrystallization issues.

TroubleshootingWorkflow start Recrystallization Issue Encountered no_crystals Problem: No Crystals Form start->no_crystals Solution clear after cooling oiling_out Problem: 'Oiling Out' start->oiling_out Liquid droplets/oil forms low_yield Problem: Low Yield start->low_yield Few crystals recovered poor_purity Problem: Poor Purity start->poor_purity Product is discolored / MP is broad scratch 1. Scratch flask with glass rod. 2. Add a seed crystal. no_crystals->scratch Is solution supersaturated? reheat 1. Reheat to redissolve oil. 2. Add more 'good' solvent. 3. Cool VERY slowly (insulate flask). oiling_out->reheat Cause: Cooled too fast or MP < BP of solvent check_mother_liquor 1. Too much solvent used initially? 2. Insufficient cooling? 3. Washing with warm solvent? low_yield->check_mother_liquor Possible Causes charcoal Redissolve, treat with activated charcoal, hot filter. poor_purity->charcoal If colored... recrystallize_again Perform a second recrystallization, possibly in a different solvent system. poor_purity->recrystallize_again If not colored... success Success: Pure Crystals Obtained scratch->success Crystals form too_much_solvent Problem: Too Much Solvent scratch->too_much_solvent Still no crystals evaporate Gently boil off excess solvent. Allow to cool again. too_much_solvent->evaporate Solution evaporate->success reheat->success Crystals form change_solvent Try a different solvent or mixed solvent system. reheat->change_solvent Still oils out recover Concentrate mother liquor to recover a second crop of crystals. Optimize solvent volume next time. check_mother_liquor->recover Solution charcoal->recrystallize_again recrystallize_again->success

Caption: A decision-making flowchart for troubleshooting common issues during recrystallization.

References

  • Aribo Biotechnology. (n.d.). This compound.
  • Nichols, L. (n.d.). Recrystallization. Chemistry LibreTexts.
  • Abdel-Wahab, B. F., et al. (2022). Novel quinoxaline derivatives as dual EGFR and COX-2 inhibitors: synthesis, molecular docking and biological evaluation as potential anticancer and anti-inflammatory agents. Scientific Reports, 12(1), 14981.
  • University of York. (n.d.). Problems with Recrystallisations.
  • Nichols, L. (2022). 3.6F: Troubleshooting. Chemistry LibreTexts.
  • Biocyclopedia. (n.d.). Problems in recrystallization.
  • University of Colorado Boulder. (n.d.). Recrystallization.
  • Reddit. (2022). Guide to Recrystallisation. r/chemistry.
  • Weldegrima, A. (2021). 2.1: RECRYSTALLIZATION. Chemistry LibreTexts.
  • University of Rochester. (n.d.). Tips & Tricks: Recrystallization.
  • National Center for Biotechnology Information. (n.d.). This compound. PubChem.
  • Wikipedia. (n.d.). Quinoxaline.
  • Moustafa, A. H., et al. (2016). New Fused Quinoxalines : Synthesis and Reactions of Pyrimidothienoquinoxaline and Oxadizolylthienoquinoxalines. ResearchGate.
  • Mamtora, J., et al. (2021). Design and Synthesis of New Pyrido-Pyrazine Analog Derivatives: Antitubercular, Antimicrobial, and Computational Studies. ResearchGate.
  • Ghaedi, A., et al. (2015). An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates. Molecules, 20(5), 8035–8047.
  • Wikipedia. (n.d.). Carbohydrazide.
  • Gornostaev, A. G., et al. (2021). Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development. Molecules, 26(11), 3163.
  • El'chaninov, M. M., et al. (2010). Synthesis of fused quinoxalines. Mendeleev Communications, 20(4), 212-213.
  • Sharma, P., et al. (2021). Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades. Molecules, 26(16), 4786.

Sources

stability issues and degradation of Quinoxaline-2-carbohydrazide solutions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Quinoxaline-2-carbohydrazide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice for handling this compound solutions. As a Senior Application Scientist, my goal is to synthesize technical accuracy with field-proven insights to help you navigate the potential stability challenges associated with this compound and ensure the integrity of your experiments.

Introduction: Understanding the Molecule

This compound is a heterocyclic compound that incorporates both a quinoxaline ring system and a carbohydrazide functional group. This unique structure, while conferring desirable biological activities, also presents specific stability challenges. The quinoxaline moiety can be susceptible to photodegradation and oxidation, while the carbohydrazide group is prone to hydrolysis. A thorough understanding of these potential degradation pathways is crucial for obtaining reliable and reproducible experimental results.

This guide provides a proactive approach to stability, offering not just troubleshooting tips but also a framework for establishing robust handling and analytical protocols from the outset.

Frequently Asked Questions (FAQs)

Q1: My this compound solution has turned yellow/brown. What does this indicate and is it still usable?

A change in color, particularly to yellow or brown, is a common indicator of degradation in solutions containing quinoxaline moieties. This is often a result of photodegradation or oxidation. The usability of the solution depends on the extent of degradation and the sensitivity of your assay. For highly sensitive applications, it is strongly recommended to discard the discolored solution and prepare a fresh batch.

Q2: I'm observing a precipitate in my aqueous this compound solution, especially after storage. What could be the cause?

Precipitate formation can be due to several factors:

  • Poor Solubility: this compound has limited aqueous solubility. Ensure you have not exceeded its solubility limit in your chosen buffer system.

  • Degradation: Hydrolysis of the carbohydrazide moiety can lead to the formation of less soluble degradation products.

  • pH Shift: Changes in the pH of your solution upon storage can affect the solubility of the compound.

It is advisable to filter the solution through a 0.22 µm filter before use and to visually inspect for any particulate matter. For long-term storage, consider preparing aliquots in a suitable organic solvent like DMSO and diluting into your aqueous buffer immediately before the experiment.

Q3: My experimental results are inconsistent, showing a loss of compound activity over time. Could this be a stability issue?

Yes, a gradual loss of potency is a classic sign of compound degradation. Both the quinoxaline and carbohydrazide components can degrade, leading to a decrease in the concentration of the active parent compound. It is crucial to establish the stability of your working solutions under your specific experimental conditions (e.g., temperature, light exposure, and duration of the experiment).

Troubleshooting Guide

Symptom Possible Cause(s) Recommended Action(s)
Solution Discoloration (Yellowing/Browning) Photodegradation, Oxidation- Prepare fresh solutions. - Store stock solutions and working solutions protected from light (e.g., in amber vials or wrapped in aluminum foil). - Degas aqueous buffers to remove dissolved oxygen.
Precipitate Formation Poor solubility, Hydrolysis, pH instability- Confirm the solubility of this compound in your chosen solvent/buffer. - Prepare stock solutions in an organic solvent like DMSO and dilute just before use. - Control the pH of your aqueous solutions with a suitable buffer system. - Store solutions at lower temperatures (e.g., 4°C or -20°C) to slow down degradation.
Loss of Activity/Inconsistent Results Hydrolysis of the carbohydrazide, Degradation of the quinoxaline ring- Prepare fresh working solutions for each experiment. - Perform a stability study of your compound in the experimental buffer to determine its viable lifetime. - Consider the pH of your buffer; hydrazides are generally more stable at neutral pH compared to acidic conditions[1].
Unexpected Peaks in Analytical Chromatogram (e.g., HPLC) Formation of degradation products- Conduct a forced degradation study to identify potential degradation products. - Develop and validate a stability-indicating analytical method capable of resolving the parent compound from its degradants.

Key Degradation Pathways and Prevention

The chemical structure of this compound suggests three primary degradation pathways:

  • Hydrolysis: The carbohydrazide functional group is susceptible to hydrolytic cleavage, particularly under acidic or basic conditions. Studies on similar hydrazide-containing compounds have shown that stability increases as the pH approaches neutrality[1]. The hydrolysis of the carbohydrazide can lead to the formation of quinoxaline-2-carboxylic acid and hydrazine.

  • Photodegradation: Quinoxaline ring systems can be sensitive to light, especially UV radiation. Exposure to light can lead to complex degradation pathways and the formation of colored byproducts.

  • Oxidation: The nitrogen atoms in the quinoxaline ring can be susceptible to oxidation, which can be exacerbated by the presence of dissolved oxygen in the solution or exposure to oxidizing agents.

Below is a diagram illustrating the potential degradation pathways:

graph DegradationPathways { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

QC [label="this compound"]; HP [label="Hydrolysis Products\n(e.g., Quinoxaline-2-carboxylic acid)"]; PP [label="Photodegradation Products"]; OP [label="Oxidation Products"];

QC -> HP [label=" H₂O / H⁺ or OH⁻ "]; QC -> PP [label=" Light (UV/Visible) "]; QC -> OP [label=" O₂ / Oxidizing Agents "]; }

Caption: Potential degradation pathways for this compound.

To mitigate these degradation pathways, the following best practices are recommended:

  • pH Control: Whenever possible, maintain solutions at a neutral pH using a suitable buffer system.

  • Light Protection: Store all solutions containing this compound in amber vials or wrapped in aluminum foil to protect them from light.

  • Inert Atmosphere: For long-term storage or for particularly sensitive experiments, consider degassing solvents and storing solutions under an inert atmosphere (e.g., nitrogen or argon).

  • Temperature Control: Store stock solutions at -20°C or -80°C. Working solutions should be kept on ice and used as quickly as possible. Avoid repeated freeze-thaw cycles by aliquoting stock solutions.

Experimental Protocols

Protocol 1: Preparation of a Stock Solution

This protocol describes the preparation of a 10 mM stock solution in DMSO.

Materials:

  • This compound (solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Calibrated analytical balance

  • Amber glass vials or microcentrifuge tubes

  • Vortex mixer and/or sonicator

Procedure:

  • Weigh the required amount of this compound using a calibrated analytical balance.

  • Transfer the solid to a sterile amber vial.

  • Add the calculated volume of anhydrous DMSO to achieve a 10 mM concentration.

  • Vortex the solution until the solid is completely dissolved. If necessary, sonicate briefly in a water bath to aid dissolution.

  • Visually inspect the solution to ensure no particulate matter remains.

  • Store the stock solution at -20°C or -80°C in small, single-use aliquots to minimize freeze-thaw cycles.

Protocol 2: Proposed Forced Degradation Study

A forced degradation study is essential for identifying potential degradation products and for developing a stability-indicating analytical method. The following is a recommended starting point for a forced degradation study of this compound. The extent of degradation should ideally be between 5-20% to ensure that the primary degradation products are formed without excessive secondary degradation.

Methodology:

  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., a 1:1 mixture of acetonitrile and water).

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C. Withdraw aliquots at various time points (e.g., 2, 4, 8, and 24 hours). Neutralize the aliquots with 0.1 M NaOH before analysis.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C. Withdraw and neutralize aliquots as described for acid hydrolysis.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Keep at room temperature. Withdraw aliquots at various time points.

  • Thermal Degradation: Place a vial of the stock solution in an oven at 80°C. Withdraw aliquots at defined time points.

  • Photolytic Degradation: Expose a vial of the stock solution to a light source according to ICH Q1B guidelines (an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter). A control sample should be wrapped in aluminum foil and stored under the same conditions.

  • Analysis: Analyze all samples by a suitable analytical method, such as HPLC with UV or MS detection.

The workflow for a forced degradation study is illustrated below:

ForcedDegradationWorkflow cluster_stress Stress Conditions Acid Acid Hydrolysis (0.1M HCl, 60°C) Analysis Analyze by Stability-Indicating HPLC-UV/MS Acid->Analysis Base Base Hydrolysis (0.1M NaOH, 60°C) Base->Analysis Oxidation Oxidation (3% H₂O₂, RT) Oxidation->Analysis Thermal Thermal (80°C) Thermal->Analysis Photo Photolytic (ICH Q1B) Photo->Analysis Start Prepare 1 mg/mL Stock Solution Start->Acid Start->Base Start->Oxidation Start->Thermal Start->Photo

Caption: Workflow for a forced degradation study.
Protocol 3: Template for a Stability-Indicating RP-HPLC Method

A stability-indicating method is crucial for separating the parent compound from any potential degradation products. The following is a template that can be used as a starting point for developing a validated method for this compound.

Parameter Recommendation
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B Acetonitrile
Gradient Start with a low percentage of Mobile Phase B and gradually increase to elute more hydrophobic compounds. A starting point could be: 0-5 min: 10% B 5-20 min: 10% to 90% B 20-25 min: 90% B 25-30 min: 90% to 10% B
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection UV detector at a wavelength where the parent compound and potential degradants have significant absorbance (a UV scan of the compound is recommended to determine the optimal wavelength). Mass Spectrometry (MS) can be used for identification of unknown peaks.
Injection Volume 10 µL

This method will need to be validated according to ICH guidelines to ensure it is suitable for its intended purpose.

References

  • Gudmundsdottir, A. V., Paul, C. E., & Nitz, M. (2009). Stability studies of hydrazide and hydroxylamine-based glycoconjugates in aqueous solution.

Sources

overcoming low solubility of Quinoxaline-2-carbohydrazide in organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

Troubleshooting Guide for Overcoming Low Solubility in Organic Solvents

Welcome to the technical support center for Quinoxaline-2-carbohydrazide. This guide is designed for researchers, medicinal chemists, and drug development professionals who are encountering solubility challenges with this versatile heterocyclic scaffold. Quinoxaline derivatives are foundational in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2][3][4][5] However, the unique physicochemical properties of this compound often lead to significant solubility hurdles during synthesis, purification, and biological screening.

This document provides a series of troubleshooting guides and frequently asked questions (FAQs) to address these issues directly. Our approach is rooted in explaining the underlying chemical principles behind each strategy, empowering you to make informed decisions in your experimental design.

Part 1: Foundational Understanding & Initial Troubleshooting

This section addresses the fundamental reasons for the compound's poor solubility and provides first-line strategies for dissolution.

FAQ 1: Why is this compound so poorly soluble in many common solvents?

Answer: The low solubility of this compound stems from a conflict between its molecular structure and the strong intermolecular forces present in its solid, crystalline state.

  • Structural Dichotomy: The molecule contains two distinct regions with opposing polarity characteristics. The quinoxaline ring system is a large, rigid, and relatively nonpolar (lipophilic) aromatic structure. In contrast, the carbohydrazide side chain (-CO-NH-NH2) is highly polar and acts as both a hydrogen bond donor and acceptor.

  • Strong Crystal Lattice Energy: In the solid state, these molecules arrange themselves in a highly ordered crystal lattice. This structure is stabilized by strong intermolecular forces, including:

    • Hydrogen Bonding: The carbohydrazide groups form extensive hydrogen bond networks.

    • π-π Stacking: The flat quinoxaline rings stack on top of each other.

  • Causality: A solvent must provide enough energy to overcome this high lattice energy. Solvents that are nonpolar (like hexanes or toluene) cannot interact effectively with the polar carbohydrazide group. Conversely, some polar solvents may not adequately solvate the large aromatic portion. This structural mismatch makes it difficult for a single solvent to effectively break down the crystal lattice, resulting in low solubility.

cluster_molecule This compound Structure cluster_properties Physicochemical Characteristics mol Lipophilic Lipophilic Region (Quinoxaline Core) - π-π stacking mol->Lipophilic Nonpolar Aromatic Rings Hydrophilic Hydrophilic Region (Carbohydrazide Group) - Strong H-Bonding mol->Hydrophilic Polar H-Bond Donor/Acceptor

Caption: Structural features contributing to the solubility profile.

FAQ 2: I am setting up a reaction. Which solvents should I try first, and can I heat the mixture?

Answer: For initial screening, it is best to start with highly polar, aprotic solvents that are known to disrupt strong intermolecular forces.

Recommended Solvent Screening: It is advised to perform a small-scale solubility test before committing a large amount of material. Start with the "Recommended" solvents and proceed to others if necessary.

Solvent ClassExamplesExpected SolubilityRationale & Expert Notes
Highly Recommended Dimethyl Sulfoxide (DMSO)Good to ExcellentExcellent H-bond acceptor, effectively solvates the carbohydrazide group. Often the solvent of choice for stock solutions in biological screening.[6]
Dimethylformamide (DMF)GoodSimilar to DMSO. Use with caution as it can decompose at high temperatures or in the presence of acid/base.
N-Methyl-2-pyrrolidone (NMP)GoodHigh boiling point, effective solvent, but can be difficult to remove.
Conditional Use Methanol, EthanolPoor to ModerateCan be effective, especially with heating. The presence of a hydroxyl group can compete for hydrogen bonding. Often used in co-solvent systems.
Not Recommended Dichloromethane (DCM), ChloroformVery PoorInsufficient polarity to overcome the strong hydrogen bonding network of the solute.
Toluene, Hexanes, Diethyl EtherInsolubleNonpolar solvents that cannot effectively solvate the polar carbohydrazide moiety.

Heating the Mixture: Yes, heating can significantly improve solubility. The added thermal energy helps the solvent molecules overcome the compound's crystal lattice energy.

Protocol & Precautions:

  • Small-Scale Test: Always test thermal stability on a small scale first.

  • Temperature Limit: Heat the mixture gently, not exceeding the boiling point of the solvent. For high-boiling solvents like DMSO or DMF, avoid temperatures above 80-100°C for extended periods to prevent decomposition.

  • Monitor for Degradation: After heating, spot the solution on a TLC plate or run an LC-MS analysis to check for the appearance of new, unwanted spots, which would indicate compound degradation.

Part 2: Advanced Solubilization Strategies

If initial attempts fail, more advanced methods are required. These techniques involve modifying the solvent system or the compound itself.

FAQ 3: What is a co-solvent system, and how can I develop one for my experiment?

Answer: Co-solvency is a powerful technique that uses a mixture of two or more miscible solvents to increase the solubility of a solute.[7][8][9] The principle is that the blend of solvents has solubilizing properties superior to any single solvent alone. Often, a small amount of a "strong" solvent (like DMSO) is used to disrupt the primary solute-solute interactions, and a "weaker," less viscous solvent is used as the bulk medium.

Step-by-Step Protocol for Co-Solvent System Development:

  • Identify a Strong Solvent: Dissolve a known quantity of this compound in the minimum required volume of a strong solvent in which it is highly soluble (e.g., DMSO). This creates a concentrated stock solution.

  • Select a Miscible Co-Solvent: Choose a second solvent that is fully miscible with the first one and is suitable for your downstream application (e.g., methanol, ethanol, acetonitrile, or water).

  • Titrate to the Cloud Point: Slowly add the co-solvent to your concentrated stock solution while stirring vigorously. The "cloud point" is the point at which the solution becomes turbid, indicating the onset of precipitation. This helps you identify the approximate limit of the co-solvent ratio.

  • Optimize the Ratio: Prepare several mixtures with solvent ratios just below the cloud point to find a stable system that meets your concentration requirements. For example, a 1:10 DMSO:Methanol system might be effective.

Caption: Workflow for developing a co-solvent system.

FAQ 4: Can I leverage the molecule's acidic and basic properties to improve solubility via pH adjustment?

Answer: Absolutely. This is one of the most effective strategies, particularly for increasing solubility in protic or aqueous-organic mixtures. This compound is an amphoteric compound, meaning it has both acidic and basic functional groups. By converting the neutral molecule into a salt (an ionic form), you can dramatically increase its affinity for polar solvents.[7][10][11]

  • Acidification: The nitrogen atoms in the quinoxaline ring and the terminal amine of the hydrazide are basic. Adding a small amount of acid (e.g., HCl, trifluoroacetic acid) will protonate these sites, forming a positively charged cation (a hydrochloride salt, for instance). This salt will be significantly more soluble in polar protic solvents like water or ethanol.

  • Basification: The proton on the secondary amine of the hydrazide (-CO-NH-) is weakly acidic. In the presence of a strong base (e.g., NaOH, potassium tert-butoxide), this proton can be removed to form a negatively charged anion, which can also improve solubility in polar solvents.

Self-Validating Experimental Protocol for pH Modification:

  • Prepare a Suspension: Suspend a small amount (e.g., 1-2 mg) of the compound in 1 mL of your target solvent (e.g., a 1:1 Methanol:Water mixture) in a glass vial. The mixture will appear as a cloudy suspension.

  • Acidic Test: To a separate suspension, add a 1M HCl solution dropwise while stirring or sonicating. Observe for clarity. If the solid dissolves, it confirms that the cationic salt is more soluble.

  • Basic Test: To a third suspension, add a 1M NaOH solution dropwise. Observe for dissolution.

  • Verification: Once dissolved, attempt to crash out the compound by neutralizing the solution. For the acidic solution, add a base (e.g., triethylamine or NaOH). For the basic solution, add an acid. The reappearance of the precipitate validates that the solubility increase was due to salt formation.

  • Caution: Ensure your compound is stable to the pH conditions. Check for degradation via TLC or LC-MS after the experiment. Some compounds may hydrolyze or rearrange under strong acid or base.

cluster_acid Acidification cluster_base Basification Neutral_A Insoluble Compound Protonated Protonated Cation (Soluble Salt) Neutral_A->Protonated + HCl Neutral_B Insoluble Compound Deprotonated Deprotonated Anion (Soluble Salt) Neutral_B->Deprotonated + NaOH

Sources

side reactions to avoid during Quinoxaline-2-carbohydrazide synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Quinoxaline-2-Carbohydrazide Synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for the synthesis of this compound. As Senior Application Scientists, we have compiled this resource based on established protocols and field-proven insights to help you navigate the common challenges and avoid critical side reactions during your experiments.

I. Overview of the Primary Synthetic Route

The most common and reliable method for the synthesis of this compound is the hydrazinolysis of an ester precursor, typically Ethyl quinoxaline-2-carboxylate, using hydrazine hydrate.[1][2] This reaction is a nucleophilic acyl substitution where the hydrazine acts as the nucleophile, attacking the electrophilic carbonyl carbon of the ester and displacing the ethoxide leaving group.

The starting material, Ethyl quinoxaline-2-carboxylate, is generally synthesized through the condensation of o-phenylenediamine with an appropriate 1,2-dicarbonyl compound, such as ethyl 2-oxo-3-butenoate or similar precursors.

Below is a diagram illustrating the primary synthetic pathway.

Synthesis_Pathway cluster_0 Step 1: Ester Synthesis cluster_1 Step 2: Hydrazinolysis o-phenylenediamine o-phenylenediamine ethyl_carboxylate Ethyl quinoxaline-2-carboxylate o-phenylenediamine->ethyl_carboxylate Condensation dicarbonyl_compound Ethyl 2-oxo-3-butenoate (or similar precursor) dicarbonyl_compound->ethyl_carboxylate quinoxaline_hydrazide This compound ethyl_carboxylate->quinoxaline_hydrazide Hydrazinolysis hydrazine_hydrate Hydrazine Hydrate hydrazine_hydrate->quinoxaline_hydrazide

Caption: Primary synthetic route to this compound.

II. Troubleshooting Guide: Avoiding and Addressing Side Reactions

This section addresses common issues encountered during the synthesis of this compound, with a focus on identifying and mitigating side reactions.

Observed Issue Potential Cause(s) Recommended Action(s)
Low Yield of Final Product 1. Incomplete reaction during hydrazinolysis.2. Degradation of the product due to excessive heat.3. Impure starting ester (Ethyl quinoxaline-2-carboxylate).1. Increase reaction time or use a slight excess of hydrazine hydrate.2. Maintain a controlled temperature, typically refluxing in a suitable solvent like ethanol.3. Purify the starting ester by recrystallization or column chromatography before use.
Presence of Multiple Spots on TLC 1. Unreacted starting ester.2. Formation of hydrazones from reaction with carbonyl impurities.3. Dimerization or other side reactions of the quinoxaline core.1. Monitor the reaction closely by TLC until the starting ester is consumed.2. Use high-purity, aldehyde-free solvents and reagents.3. Optimize reaction conditions (temperature, concentration) to favor the desired reaction.
Difficulty in Product Purification 1. Co-precipitation of impurities with the product.2. Product instability on silica gel during chromatography.1. Purify the crude product by recrystallization from a suitable solvent like ethanol or methanol.[3]2. If chromatography is necessary, consider using neutral or basic alumina, or a deactivated silica gel.

III. Frequently Asked Questions (FAQs)

Q1: My synthesis of this compound resulted in a low yield. What are the likely causes?

A1: Low yields in this synthesis can often be attributed to several factors:

  • Incomplete Reaction: The hydrazinolysis may not have gone to completion. Ensure you are using a sufficient excess of hydrazine hydrate and allowing for adequate reaction time. Monitoring the disappearance of the starting ester by Thin Layer Chromatography (TLC) is crucial.

  • Product Degradation: Although aromatic hydrazides are generally stable, prolonged exposure to high temperatures can lead to decomposition.[4][5][6] Avoid excessive heating during the reaction and workup.

  • Purity of Starting Materials: The purity of your Ethyl quinoxaline-2-carboxylate is paramount. Impurities from the initial condensation reaction can lead to side products that consume reactants and lower the yield of your desired product.

Q2: I am observing multiple spots on my TLC plate after the reaction. What are these impurities?

A2: The formation of multiple products is a common issue. Here are some likely culprits:

  • Unreacted Starting Material: The most common impurity is unreacted Ethyl quinoxaline-2-carboxylate. This can be addressed by increasing the reaction time or the amount of hydrazine hydrate.

  • Hydrazone Formation: If your solvent (e.g., ethanol) or starting materials contain aldehyde or ketone impurities, the highly nucleophilic hydrazine or the product itself can react to form hydrazones.[7] It is essential to use pure, dry solvents.

  • Further Reactions of the Product: this compound is a versatile intermediate that can react further. For instance, it can react with another molecule of the starting ester, though this is less common under standard conditions.

Side_Reactions quinoxaline_hydrazide This compound hydrazone Hydrazone Side Product quinoxaline_hydrazide->hydrazone Reaction with carbonyl_impurity Aldehyde/Ketone Impurity carbonyl_impurity->hydrazone starting_ester Ethyl quinoxaline-2-carboxylate (Unreacted)

Sources

Technical Support Center: Refining the Purification of Quoxaline-2-Carbohydrazide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for the purification of quinoxaline-2-carbohydrazide and its derivatives. This resource is designed to provide researchers, medicinal chemists, and drug development professionals with in-depth guidance to overcome common challenges encountered during the purification of this important class of heterocyclic compounds. Drawing upon established literature and extensive laboratory experience, this guide offers practical solutions in a user-friendly, question-and-answer format.

I. Frequently Asked Questions (FAQs)

This section addresses common queries regarding the purification of this compound derivatives, providing quick and actionable advice.

Q1: What are the most common impurities I should expect in my crude this compound product?

A1: The impurities in your crude product will largely depend on the synthetic route employed. For the common synthesis involving the reaction of an o-phenylenediamine derivative with a 1,2-dicarbonyl compound to form the quinoxaline core, followed by hydrazinolysis of a corresponding ester, you can anticipate the following impurities:

  • Unreacted Starting Materials: Residual o-phenylenediamine, 1,2-dicarbonyl compounds, and the quinoxaline-2-carboxylic acid ester are common.

  • Side-Reaction Products: The formation of regioisomers is a possibility if unsymmetrical o-phenylenediamines are used. Additionally, over-reaction or side reactions involving the hydrazide moiety can occur.

  • Reagents and Catalysts: Traces of acids or bases used as catalysts may be present.[1][2]

Q2: My crude product is a dark, oily substance instead of a solid. How should I proceed with purification?

A2: "Oiling out" is a common issue where the product separates as a liquid instead of a solid. This can be due to the presence of impurities that depress the melting point or if the cooling process during crystallization is too rapid.[3][4][5] The recommended approach is to attempt to induce crystallization by:

  • Scratching the inside of the flask with a glass rod at the air-solvent interface to create nucleation sites.

  • Seeding the solution with a small crystal of the pure compound, if available.

  • Slowly adding an "anti-solvent" (a solvent in which your compound is poorly soluble) to the solution until it becomes slightly turbid, then gently warming until the solution is clear again before allowing it to cool slowly.[3]

If these methods fail, it is advisable to first purify the crude oil using column chromatography to remove the bulk of the impurities before attempting recrystallization again.

Q3: What is a good starting point for a recrystallization solvent for my this compound derivative?

A3: Ethanol is a widely reported and effective solvent for the recrystallization of quinoxaline derivatives.[1][6][7] It often provides good solubility at elevated temperatures and lower solubility at room temperature, which is ideal for recrystallization. For derivatives with different polarities, a mixed solvent system, such as ethanol/water or ethanol/hexane, can be highly effective.[8][9]

Q4: How can I effectively monitor the progress of my column chromatography purification?

A4: Thin-Layer Chromatography (TLC) is the most effective method for monitoring the separation of your this compound derivative from impurities during column chromatography. Quinoxaline derivatives are typically UV-active due to their aromatic nature, allowing for easy visualization on TLC plates with a fluorescent indicator under a UV lamp.

II. Troubleshooting Guides

This section provides a more detailed, problem-oriented approach to resolving specific challenges you may encounter during the purification process.

Recrystallization Troubleshooting
Problem Potential Cause(s) Solution(s)
Product "oils out" instead of crystallizing. 1. The melting point of the solute is lower than the boiling point of the solvent. 2. The cooling process is too rapid. 3. High concentration of impurities is preventing crystal lattice formation.[4][5][10]1. Use a lower-boiling point solvent or a mixed solvent system. 2. Allow the solution to cool more slowly to room temperature before placing it in an ice bath. 3. If impurities are the issue, an initial purification by column chromatography may be necessary.[11]
No crystals form upon cooling. 1. The solution is not supersaturated (too much solvent was used). 2. The compound is very soluble in the chosen solvent even at low temperatures.1. Evaporate some of the solvent to concentrate the solution and induce crystallization. 2. If crystals still do not form, try adding a non-polar "anti-solvent" dropwise until turbidity persists, then heat until clear and cool slowly. 3. Scratching the inside of the flask with a glass rod at the solution-air interface can also induce nucleation.
Low recovery of the purified product. 1. The compound has significant solubility in the cold solvent. 2. Too much solvent was used for washing the crystals. 3. Premature crystallization during hot filtration.1. Ensure the solution is thoroughly cooled in an ice bath to maximize precipitation. 2. Use a minimal amount of ice-cold recrystallization solvent to wash the filtered crystals.[3] 3. To prevent premature crystallization, use a pre-heated funnel and a slight excess of hot solvent before filtration.[12]
The product is not significantly purer after recrystallization. The impurities have very similar solubility properties to the product in the chosen solvent.Try a different recrystallization solvent or a mixed solvent system. If this fails, column chromatography is the recommended next step.
Column Chromatography Troubleshooting
Problem Potential Cause(s) Solution(s)
Product does not elute from the column. The eluent system is not polar enough.Gradually increase the polarity of the eluent. For example, if you are using a hexane/ethyl acetate system, incrementally increase the percentage of ethyl acetate.
Product and impurities elute together. 1. The eluent system is too polar. 2. The chosen stationary phase is not providing adequate separation.1. Decrease the polarity of the eluent system. 2. If separation is still poor, consider using a different stationary phase like alumina, or a different solvent system (e.g., dichloromethane/methanol).
Streaking or tailing of spots on TLC. 1. The compound is too polar for the chosen eluent. 2. The compound is interacting strongly with the stationary phase (e.g., acidic or basic compounds on silica gel).1. Increase the polarity of the eluent. 2. Add a small amount of a modifier to the eluent, such as a few drops of triethylamine for basic compounds or acetic acid for acidic compounds.
Poor separation of closely related impurities. Isocratic elution is not providing sufficient resolution.Employ a gradient elution, starting with a less polar solvent system and gradually increasing the polarity. This can help to better separate compounds with similar polarities.[13]

III. Experimental Protocols

This section provides detailed, step-by-step methodologies for the two primary purification techniques for this compound derivatives.

Protocol 1: Recrystallization of this compound Derivatives

This protocol outlines a general procedure for the purification of solid crude this compound derivatives.

Materials:

  • Crude this compound derivative

  • Recrystallization solvent (e.g., Ethanol, or a mixed solvent system like Ethanol/Water)

  • Erlenmeyer flask

  • Hot plate

  • Buchner funnel and filter flask

  • Filter paper

Procedure:

  • Solvent Selection: In a small test tube, add a small amount of the crude product. Add a potential recrystallization solvent dropwise while heating and agitating until the solid dissolves. A suitable solvent will dissolve the compound when hot but show limited solubility when cold.

  • Dissolution: Place the crude product in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to completely dissolve the solid.

  • Decolorization (if necessary): If the solution is colored due to impurities, add a small amount of activated charcoal and heat for a few minutes.

  • Hot Filtration: If activated charcoal or other insoluble impurities are present, perform a hot filtration through a fluted filter paper in a pre-warmed funnel to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation and Drying: Collect the crystals by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of the ice-cold recrystallization solvent. Dry the crystals in a vacuum oven to remove any residual solvent.

Protocol 2: Column Chromatography of this compound Derivatives

This protocol describes a general method for purifying this compound derivatives using silica gel column chromatography.

Materials:

  • Crude this compound derivative

  • Silica gel (for column chromatography)

  • Eluent (e.g., a mixture of hexane and ethyl acetate)

  • Chromatography column

  • Sand

  • Cotton or glass wool

  • Collection tubes or flasks

  • TLC plates and chamber

  • UV lamp

Procedure:

  • Column Packing: Secure the chromatography column vertically. Place a small plug of cotton or glass wool at the bottom. Add a small layer of sand. Prepare a slurry of silica gel in the initial, least polar eluent and carefully pour it into the column, avoiding air bubbles. Allow the silica to settle, and then add another layer of sand on top.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a suitable solvent. Carefully apply the sample to the top of the silica gel column.

  • Elution: Begin eluting the column with the chosen solvent system. Start with a less polar mixture and gradually increase the polarity if a gradient elution is required.

  • Fraction Collection: Collect the eluent in a series of fractions.

  • TLC Analysis: Spot each fraction on a TLC plate and develop it in an appropriate solvent system. Visualize the spots under a UV lamp to identify the fractions containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound derivative.

IV. Visualization of Workflows

Purification Strategy Selection Workflow

PurificationStrategy start Crude Product Assessment is_solid Is the crude product a solid? start->is_solid is_oily Is the crude product an oil? is_solid->is_oily No recrystallization Attempt Recrystallization is_solid->recrystallization Yes column_chromatography Perform Column Chromatography is_oily->column_chromatography Yes purity_check Check Purity (TLC, NMR) recrystallization->purity_check column_chromatography->purity_check pure_product Pure Product purity_check->pure_product Purity > 95% further_purification Further Purification Needed purity_check->further_purification Purity < 95% further_purification->column_chromatography

Caption: Decision workflow for selecting the initial purification strategy.

Recrystallization Troubleshooting Workflow

RecrystallizationTroubleshooting start Recrystallization Attempt oiling_out Did the product oil out? start->oiling_out no_crystals Did crystals form? oiling_out->no_crystals No change_solvent Change solvent or use mixed solvent system oiling_out->change_solvent Yes low_yield Was the yield low? no_crystals->low_yield Yes induce_crystallization Induce crystallization (scratch, seed, add anti-solvent) no_crystals->induce_crystallization No successful_crystallization Successful Crystallization low_yield->successful_crystallization No optimize_conditions Optimize conditions (less solvent, slow cooling, cold wash) low_yield->optimize_conditions Yes change_solvent->start induce_crystallization->start optimize_conditions->start

Caption: Troubleshooting workflow for common recrystallization issues.

V. References

  • Mamtora, J., Siddiki, A. A., Tawde, T., & Chauhan, R. S. (n.d.). Synthesis of this compound derivatives. ResearchGate. Retrieved from [Link]

  • Głowacka, I. E., C Rydlewska, P. C., & Jończyk, J. (2021). Synthesis, Biological Evaluation, and In Silico Modeling of N-Substituted Quinoxaline-2-Carboxamides. Pharmaceuticals, 14(8), 768. [Link]

  • LibreTexts. (2022). 3.6F: Troubleshooting. Chemistry LibreTexts. Retrieved from [Link]

  • Reddit. (2013). Recrystallization (help meeeeee). r/chemistry. Retrieved from [Link]

  • Wang, J., Jiang, Y., & Li, F. (2021). Simple Purification and Ultrahigh-Pressure Liquid Chromatography–Tandem Mass Spectrometry Determination of Five Quinoxaline 1,4-dioxides and their Metabolites in Swine Liver. LCGC International, 34(10), 22-29.

  • Fassi, A., et al. (2014). An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates. International Journal of Molecular Sciences, 15(11), 21543-21558. [Link]

  • El-Sayed, N. N. E., et al. (2022). Novel quinoxaline derivatives as dual EGFR and COX-2 inhibitors: synthesis, molecular docking and biological evaluation as potential anticancer and anti-inflammatory agents. RSC Advances, 12(38), 24867-24883. [Link]

  • ResearchGate. (2014). How to avoid the formation of oil droplets during recrystallization? ResearchGate. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Oiling Out in Crystallization. Mettler Toledo. Retrieved from [Link]

  • Abu-Hashem, A. A. (2015). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. American Journal of Organic Chemistry, 5(1), 14-56.

  • ResearchGate. (2014). (PDF) An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates. ResearchGate. Retrieved from [Link]

  • Al-Suwaidan, I. A., et al. (2023). Recent Methods for the Synthesis of Quinoxaline Derivatives and their Biological Activities. Current Organic Chemistry, 27(14), 1196-1221. [Link]

  • Mushtaque, M., et al. (2021). Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives. Molecules, 26(16), 4786. [Link]

  • Int. J. Chem. Sci. (2011). GREEN SYNTHESIS OF QUINOXALINE AND SUBSTITUTED QUINOXALINES. T.S.I. Journals. Retrieved from [Link]

  • More, P. M., et al. (2012). To Study the Effect of Solvent on the Synthesis of Novel Quinoxaline Derivatives. JSPM's Charak College of Pharmacy and Research. Retrieved from [Link]

  • Haripriya, V., Laxminarayana, E., & Thirumala Chary, M. (2016). Synthesis and antibacterial activity of some new quinaxaline-benzohydrazides. Indian Journal of Chemistry, 55B, 207-212.

  • MIT OpenCourseWare. (n.d.). 8.6 - Two-Solvent Recrystallization Guide. MIT. Retrieved from [Link]

  • Research & Reviews: Research Journal of Pharmaceutical Analysis. (2022). Column Chromatography in Pharmaceutical Analysis. RRJPA. Retrieved from [Link]

  • More, P. M., et al. (2012). To study the effect of solvent on the synthesis of novel quinoxaline derivatives. Scientific Reports, 1, 408.

  • ResearchGate. (n.d.). RECRYSTALLIZATION. ResearchGate. Retrieved from [Link]

  • Google Patents. (n.d.). WO2006090236A1 - Preparation of high purity substituted quinoxaline. Google Patents. Retrieved from

  • Al-Ghorbani, M., et al. (2022). Recent Updates on the Synthesis of Bioactive Quinoxaline-Containing Sulfonamides. Molecules, 27(13), 4246. [Link]

  • Al-Warhi, T., et al. (2022). Synthesis and Characterization of Some New Quinoxalin-2(1H)one and 2-Methyl-3H-quinazolin-4-one Derivatives Targeting the Onset and Progression of CRC with SAR, Molecular Docking, and ADMET Analyses. Molecules, 27(19), 6598. [Link]

  • Encyclopedia.pub. (2023). Methods of Preparation of Quinoxalines. Encyclopedia.pub. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]

  • ResearchGate. (2015). Studies about newly synthesized quinoxaline fused 1,2,4-triazine derivatives. ResearchGate. Retrieved from [Link]

  • Biotage. (n.d.). Method Development for Peptide Purification – How to Create a Step Gradient. Biotage. Retrieved from [Link]

  • Głowacka, I. E., et al. (2021). Synthesis, Biological Evaluation, and In Silico Modeling of N-Substituted Quinoxaline-2-Carboxamides. Pharmaceuticals, 14(8), 768.

  • ResearchGate. (2013). Progress in Quinoxaline Synthesis (Part 2) | Request PDF. ResearchGate. Retrieved from [Link]

  • Arredondo-Bernal, H. C., & Guerrero-Alvarez, J. A. (2018). Two-Dimensional Thin Layer Chromatography-Bioautography Designed to Separate and Locate Metabolites with Antioxidant Activity Contained on Spirulina platensis. Journal of the Mexican Chemical Society, 62(3).

  • Ghorab, M. M., et al. (2015). Synthesis, Characterization and Biological Evaluation of Some Quinoxaline Derivatives: A Promising and Potent New Class of Antitumor and Antimicrobial Agents. Molecules, 20(9), 16346-16364.

  • CP Lab Safety. (n.d.). This compound, 95% Purity, C9H8N4O, 250 mg. CP Lab Safety. Retrieved from [Link]

  • MDPI. (2023). Recent Developments in Direct C–H Functionalization of Quinoxalin-2(1H)-Ones via Heterogeneous Catalysis Reactions. MDPI. Retrieved from [Link]

Sources

Technical Support Center: Scaling Up Quinoxaline-2-Carbohydrazide Production

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and scale-up of Quinoxaline-2-carbohydrazide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical insights and troubleshooting advice for challenges encountered during the transition from laboratory-scale experiments to larger-scale production.

Introduction: The Significance of this compound

This compound is a pivotal heterocyclic building block in medicinal chemistry. Its rigid, planar structure and hydrogen bonding capabilities make it a valuable scaffold for the development of a wide range of therapeutic agents, including those with anticancer, antimicrobial, and antiviral properties. As a key intermediate, the ability to produce this compound in a scalable, safe, and cost-effective manner is critical for advancing drug discovery programs. This guide will address the common hurdles faced during the production scale-up of this important molecule.

Part 1: Synthesis of this compound

The most common laboratory-scale synthesis of this compound involves a two-step process starting from commercially available reagents.

Step 1: Synthesis of Ethyl Quinoxaline-2-carboxylate

The initial step is the condensation of o-phenylenediamine with ethyl glyoxalate. This reaction forms the quinoxaline ring system.

Step 2: Hydrazinolysis of Ethyl Quinoxaline-2-carboxylate

The ester is then converted to the desired carbohydrazide by reaction with hydrazine hydrate. This is a nucleophilic acyl substitution reaction where hydrazine displaces the ethoxy group.

Part 2: Challenges in Scaling Up Production

Transitioning the synthesis of this compound from the bench to a larger scale introduces a new set of challenges that can impact yield, purity, safety, and cost. Understanding and mitigating these challenges is key to a successful scale-up campaign.

Core Challenges in Scale-Up:
  • Safety and Handling of Hydrazine Hydrate: Hydrazine is a highly toxic and potentially explosive substance.[1][2][3][4][5] Handling large quantities requires stringent safety protocols and specialized equipment.

  • Reaction Control and Heat Management: The hydrazinolysis reaction is often exothermic. In a large reactor, inefficient heat dissipation can lead to a runaway reaction, side product formation, and a decrease in product quality.

  • Mixing and Mass Transfer: Ensuring homogenous mixing of reactants is more challenging in large vessels. Poor mixing can result in localized "hot spots" or areas of high reactant concentration, leading to incomplete reactions and the formation of impurities.

  • Crystallization and Product Isolation: Controlling the crystallization process at scale is crucial for obtaining a product with consistent purity, crystal form (polymorphism), and particle size.[6][7][8][9] These factors significantly impact downstream processing, such as filtration and drying, as well as the final product's stability and bioavailability.

  • Impurity Profile and Control: The impurity profile of a product can change during scale-up.[10][11][12][13][14] New impurities may arise due to longer reaction times, higher temperatures, or variations in raw material quality. Regulatory authorities like the ICH have strict guidelines on impurity levels in active pharmaceutical ingredients (APIs).[11]

Part 3: Troubleshooting Guides and FAQs

This section provides a question-and-answer-based guide to address specific issues that may be encountered during the scale-up of this compound production.

Frequently Asked Questions (FAQs)

Q1: We are observing a significant drop in yield upon scaling up the hydrazinolysis step. What are the likely causes?

A significant drop in yield during scale-up can be attributed to several factors:

  • Inadequate Temperature Control: As mentioned, the reaction is exothermic. If the reactor's cooling capacity is insufficient, the internal temperature can rise, leading to the degradation of the starting material or product.

  • Poor Mixing: Inefficient mixing can lead to an incomplete reaction, leaving unreacted ethyl quinoxaline-2-carboxylate in the final mixture.

  • Side Reactions: At elevated temperatures, hydrazine can decompose or react with the quinoxaline ring, leading to the formation of byproducts.

Q2: Our final product has a different color and a higher level of impurities compared to the lab-scale batches. Why is this happening?

Changes in color and impurity profile are common during scale-up and are often linked to:

  • Longer Reaction Times: At a larger scale, reactions are often run for longer periods to ensure completion, which can lead to the formation of degradation products.

  • Raw Material Quality: The quality of starting materials can vary between batches, and impurities in the raw materials can be carried through the synthesis or catalyze side reactions.

  • Air/Moisture Sensitivity: Prolonged exposure to air and moisture during processing at a larger scale can lead to oxidative degradation or hydrolysis of the product.

Q3: We are having difficulty with the filtration of the final product. The filtration is very slow, and the product is difficult to dry.

Filtration and drying issues are typically related to the physical properties of the crystalline product:

  • Small Particle Size: Rapid crystallization, often caused by poor temperature control or the rapid addition of an anti-solvent, can lead to the formation of fine particles that clog the filter.

  • Inconsistent Crystal Form (Polymorphism): Different polymorphs of a compound can have different crystal habits, some of which may be more difficult to filter and dry. It is crucial to control the crystallization process to consistently produce the desired polymorph.[6][7][8][9]

Q4: What are the essential safety precautions for handling large quantities of hydrazine hydrate?

Handling hydrazine hydrate at scale requires a multi-faceted approach to safety:[1][2][3][4][5]

  • Engineering Controls: All operations should be conducted in a well-ventilated area, preferably within a closed system. Use of a fume hood is mandatory for any open handling.[1]

  • Personal Protective Equipment (PPE): This includes chemical-resistant gloves (butyl rubber is recommended), a flame-resistant lab coat, chemical splash goggles, and a face shield.[1][4]

  • Storage: Store hydrazine hydrate in a cool, dry, well-ventilated area away from incompatible materials such as oxidizing agents and acids.[2]

  • Emergency Procedures: Have an emergency plan in place that includes procedures for spills, fires, and personnel exposure. Spill kits and safety showers should be readily accessible.

Troubleshooting Guide: Step-by-Step Solutions
Problem Potential Cause Troubleshooting Steps
Low Yield Inefficient heat transfer leading to product degradation.1. Monitor the internal reaction temperature closely using a calibrated probe. 2. Control the addition rate of hydrazine hydrate to manage the exotherm. 3. Ensure the reactor's cooling system is operating at maximum efficiency.
Incomplete reaction due to poor mixing.1. Optimize the stirrer speed and design to ensure adequate mixing. 2. Consider using a reactor with baffles to improve turbulence. 3. Monitor the reaction progress using in-process controls (e.g., HPLC) to determine the optimal reaction time.
High Impurity Levels Formation of degradation products.1. Lower the reaction temperature, even if it extends the reaction time. 2. Minimize the reaction time by stopping the reaction as soon as the starting material is consumed (as determined by in-process controls). 3. Purge the reactor with an inert gas like nitrogen to prevent oxidative degradation.
Impurities from raw materials.1. Source high-purity starting materials from reputable suppliers. 2. Develop analytical methods to test the purity of incoming raw materials.
Difficult Filtration/Drying Small particle size.1. Control the rate of cooling during crystallization to encourage the growth of larger crystals. 2. If using an anti-solvent, add it slowly to the reaction mixture with good agitation. 3. Consider seeding the crystallization with a small amount of previously isolated, high-quality product.
Unfavorable crystal habit.1. Experiment with different crystallization solvents or solvent mixtures. 2. Study the polymorphic behavior of the product to identify and target the crystal form with the best filtration and drying characteristics.[6][7][8][9]
Safety Concerns Handling of hydrazine hydrate.1. Conduct a thorough process hazard analysis (PHA) before scaling up. 2. Provide comprehensive training to all personnel involved in the handling of hydrazine hydrate.[5] 3. Implement a strict protocol for the quenching and disposal of any unreacted hydrazine.

Part 4: Experimental Protocols and Visualizations

Protocol: Scale-Up of this compound Synthesis

Materials and Equipment:

  • Jacketed glass reactor with overhead stirrer, temperature probe, and condenser

  • Addition funnel

  • Filtration apparatus (e.g., Nutsche filter-dryer)

  • Vacuum oven

  • Ethyl Quinoxaline-2-carboxylate

  • Hydrazine hydrate (64% solution in water)

  • Ethanol (reagent grade)

Procedure:

  • Reaction Setup: Charge the jacketed glass reactor with Ethyl Quinoxaline-2-carboxylate and ethanol. Begin stirring to dissolve the solid.

  • Temperature Control: Set the reactor jacket temperature to maintain the desired internal reaction temperature (e.g., 50-60 °C).

  • Hydrazine Addition: Slowly add the hydrazine hydrate solution to the reactor via the addition funnel over a period of 1-2 hours, carefully monitoring the internal temperature to control the exotherm.

  • Reaction Monitoring: After the addition is complete, maintain the reaction at the set temperature and monitor its progress by taking periodic samples for analysis (e.g., HPLC) until the starting material is consumed.

  • Crystallization: Once the reaction is complete, cool the mixture slowly to a lower temperature (e.g., 0-5 °C) to induce crystallization of the product.

  • Isolation: Filter the solid product using the filtration apparatus. Wash the filter cake with cold ethanol to remove any residual impurities.

  • Drying: Dry the product in a vacuum oven at a controlled temperature (e.g., 50-60 °C) until a constant weight is achieved.

Visualizations

Synthesis_Workflow cluster_step1 Step 1: Quinoxaline Ring Formation cluster_step2 Step 2: Hydrazinolysis cluster_purification Downstream Processing A o-Phenylenediamine C Condensation Reaction (Solvent, Heat) A->C B Ethyl Glyoxalate B->C D Ethyl Quinoxaline-2-carboxylate C->D F Nucleophilic Acyl Substitution (Ethanol, Heat) D->F E Hydrazine Hydrate E->F G This compound (Crude Product) F->G H Crystallization (Cooling/Anti-solvent) G->H I Filtration H->I J Drying I->J K Final Product J->K

Caption: Workflow for the synthesis of this compound.

Troubleshooting_Logic Start Scale-Up Issue Identified Yield Low Yield? Start->Yield Purity High Impurities? Start->Purity Filtration Filtration/Drying Issues? Start->Filtration Safety Safety Concern? Start->Safety Yield->Purity No Temp Check Temperature Control Yield->Temp Yes Mixing Evaluate Mixing Efficiency Yield->Mixing Yes Purity->Filtration No Degradation Investigate Degradation Pathways Purity->Degradation Yes RawMat Analyze Raw Materials Purity->RawMat Yes Filtration->Safety No Crystal Optimize Crystallization Filtration->Crystal Yes PHA Conduct Process Hazard Analysis Safety->PHA Yes End Issue Resolved Safety->End No Temp->End Mixing->End Degradation->End RawMat->End Crystal->End PHA->End

Caption: Troubleshooting logic for scaling up production.

References

  • University of California, Santa Barbara. Hydrazine Safety & Handling Guidelines. [Link]
  • Wei, Y., et al. (2024). Recent Advances in the Synthesis of Quinoxalines. A Mini Review. Mini-Reviews in Organic Chemistry.
  • Reddit. (2018).
  • Lanxess. (n.d.).
  • Desiraju, G. R. (2013). Dimorphism and structural modulation in quinoxaline. CrystEngComm, 15(41), 8255-8260.
  • Nagy, V., et al. (2023). Sustainable synthesis of azobenzenes, quinolines and quinoxalines via oxidative dehydrogenative couplings catalysed by reusable transition metal oxide–Bi(III) cooperative catalysts. Green Chemistry, 25(9), 3659-3670.
  • Patel, B., et al. (2021). Overview On Impurity Profiling For Pharmaceutical Drug Candidates. Journal of Pharmaceutical Sciences and Research, 13(7), 414-419.
  • Hazarika, P., & Phukan, P. (2017). Recent advances in the transition-metal-free synthesis of quinoxalines. ChemistrySelect, 2(24), 7149-7163.
  • Deval, P. K., et al. (2011). Recent trends in the impurity profile of pharmaceuticals. Journal of Advanced Pharmaceutical Technology & Research, 2(4), 215–221.
  • Zare, A., et al. (2015).
  • Parajuli, R. R., et al. (2018). IMPURITY PROFILING: AN EMERGING APPROACH FOR PHARMACEUTICALS. World Journal of Pharmacy and Pharmaceutical Sciences, 7(4), 1673-1685.
  • Jain, N., & Jain, R. (2015). Impurity Profiling In Pharmaceuticals: A Review. International Journal of Pharmaceutical Sciences and Research, 6(5), 1836-1847.
  • Ray, D., et al. (2023). Recent Advances in the Green Synthesis of Active N-Heterocycles and Their Biological Activities. Molecules, 28(12), 4767.
  • Zhang, Y., et al. (2018). Synthesis of quinoxalines via intermediary formation of 1,4‐dihydroquinoxalines. Journal of Heterocyclic Chemistry, 55(10), 2354-2362.
  • Njardarson, J. T. (2014). An Update on the Nitrogen Heterocycle Compositions and Properties of U.S. FDA-Approved Pharmaceuticals (2013-2023). Journal of Medicinal Chemistry, 57(24), 10257-10274.
  • PharmaInfo. (n.d.). Impurity Profiling: Theory and Practice. [Link]
  • Olin Corporation. (1986). Process for making carbohydrazide.
  • Asghari, S., et al. (2020). Prescribed drugs containing nitrogen heterocycles: an overview. RSC Advances, 10(72), 44241-44267.
  • Sattari Alamdar, S. (2023). A Review on Synthesis of Carbohydrazide Derivatives. Asian Journal of Green Chemistry, 7(2), 105-123.
  • Asghari, S., et al. (2020). Prescribed drugs containing nitrogen heterocycles: an overview. RSC Advances, 10(72), 44241-44267.
  • Al-Masoudi, N. A., et al. (2022). synthesis and characterization of some quinoxaline derivatives and the study of biological activities.
  • Kubota, N. (2007). Strategy for control of crystallization of polymorphs. CrystEngComm, 9(12), 1164-1170.
  • A. F. M. M. Rahman, et al. (2022). A Review on The Medicinal And Industrial Applications of N-Containing Heterocycles. Journal of Drug Delivery and Therapeutics, 12(6), 194-207.
  • Sattari Alamdar, S. (2023). A Review on Synthesis of Carbohydrazide Derivatives. Asian Journal of Green Chemistry, 7(2), 105-123.
  • Crysforma. (n.d.).
  • PubChem. (n.d.). This compound. [Link]
  • Gas-Sensing.com. (n.d.). Carbohydrazide: An Essential Tool with Hidden Hazards. [Link]
  • Mazzotti, M. (2022). Advances in Pharmaceutical Crystals: Control over Nucleation and Polymorphism. Crystals, 12(9), 1267.

Sources

avoiding impurities in the synthesis of Quinoxaline-2-carbohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Quinoxaline-2-carbohydrazide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this synthesis, ensuring high purity and yield. We will delve into the causality behind experimental choices, provide validated protocols, and offer clear troubleshooting guidance.

I. Overview of the Synthetic Pathway

The most common and effective method for synthesizing this compound involves a two-step process. The first step is the condensation of an o-phenylenediamine with a glyoxalate derivative to form the quinoxaline ester core. This is followed by the hydrazinolysis of the ester to yield the final carbohydrazide product.

Below is a diagram illustrating the general workflow for this synthesis.

This compound Synthesis Workflow start Starting Materials: o-phenylenediamine Diethyl glyoxalate step1 Step 1: Condensation Reaction (Cyclization) start->step1 intermediate Intermediate: Methyl/Ethyl Quinoxaline-2-carboxylate step1->intermediate Formation of Quinoxaline Ring step2 Step 2: Hydrazinolysis intermediate->step2 Reaction with Hydrazine Hydrate product Final Product: This compound step2->product purification Purification (Recrystallization) product->purification Troubleshooting_NMR start NMR shows residual ester peak check1 Check molar ratio of hydrazine hydrate start->check1 action1 Increase molar excess of hydrazine hydrate check1->action1 Ratio < 1:3 (ester:hydrazine) check2 Review reaction time and temperature check1->check2 Ratio sufficient end Re-run reaction and acquire new NMR action1->end action2 Increase reaction time and/or temperature (monitor by TLC) check2->action2 Conditions too mild action2->end

Caption: Decision tree for troubleshooting incomplete hydrazinolysis.

III. Frequently Asked Questions (FAQs)

Q1: What are the critical parameters to control for a successful synthesis of this compound?

A1: The critical parameters can be summarized in the following table:

ParameterStep 1: CondensationStep 2: HydrazinolysisRationale
Purity of Reactants High purity o-phenylenediamine and glyoxalate ester are essential.The intermediate ester should be reasonably pure.Impurities in starting materials can lead to significant byproduct formation.
Stoichiometry Near equimolar amounts of reactants are recommended.A molar excess of hydrazine hydrate is typically used.Proper stoichiometry ensures high conversion and minimizes unreacted starting materials in the final product.
Temperature Varies; can be room temperature to reflux, depending on the specific protocol.Usually requires heating/reflux.Temperature control is crucial to balance reaction rate with the prevention of side reactions and degradation.
Solvent Protic solvents like ethanol, methanol, or acetic acid are common.Ethanol is a frequently used solvent.The solvent must be able to dissolve the reactants and be appropriate for the reaction temperature.
Reaction Time Monitor by TLC for completion.Monitor by TLC for the disappearance of the starting ester.Insufficient reaction time will lead to low yields and impure products.

Q2: What is the best way to purify the final this compound product?

A2: The most commonly cited and effective method for purifying this compound and related quinoxaline derivatives is recrystallization.[1][2] Hot methanol or ethanol are often the solvents of choice. The crude product should be dissolved in a minimal amount of the hot solvent, and then allowed to cool slowly to form pure crystals, which can then be collected by filtration. Washing the collected solid with a small amount of cold solvent can help remove any remaining soluble impurities.

Q3: Can I use a different starting material instead of diethyl glyoxalate for the initial condensation?

A3: Yes, other dicarbonyl compounds can be used, which will result in different substituents on the quinoxaline ring. The reaction of o-phenylenediamines with various 1,2-dicarbonyl compounds is a general and widely used method for synthesizing a variety of quinoxaline derivatives.[1][3][4] For example, using pyruvic acid would lead to a methyl group at the 3-position of the quinoxaline ring.[5]

Q4: Are there any safety precautions I should be aware of during this synthesis?

A4: Yes, standard laboratory safety practices should always be followed. Specifically:

  • Hydrazine Hydrate: This reagent is toxic and corrosive. It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn.

  • Solvents: Many organic solvents used in this synthesis are flammable. Avoid open flames and ensure proper ventilation.

  • Heating: When refluxing, use a heating mantle and a condenser to prevent the escape of solvent vapors.

IV. Experimental Protocols

Protocol 1: Synthesis of Methyl Quinoxaline-2-carboxylate

This protocol is adapted from general procedures for quinoxaline synthesis.[1][6]

  • In a round-bottom flask, dissolve o-phenylenediamine (1 equivalent) in methanol.

  • To this solution, add methyl glyoxalate (1 equivalent) dropwise at room temperature with stirring.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC. The reaction is typically complete within a few hours.

  • Upon completion, the product may precipitate out of the solution. If not, the solvent can be removed under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent like methanol or ethanol.

Protocol 2: Synthesis of this compound

This protocol is based on the hydrazinolysis of quinoxaline esters.[2][5][7]

  • Suspend Methyl Quinoxaline-2-carboxylate (1 equivalent) in ethanol in a round-bottom flask.

  • Add an excess of hydrazine hydrate (e.g., 3-5 equivalents) to the suspension.

  • Heat the mixture to reflux and maintain the reflux for several hours (typically 2-4 hours, but should be monitored by TLC).

  • Monitor the reaction by TLC until the starting ester is no longer visible.

  • Cool the reaction mixture to room temperature. The product will often precipitate.

  • Collect the solid product by filtration, wash it with cold ethanol, and dry it under vacuum.

  • If further purification is needed, the product can be recrystallized from hot methanol or ethanol.[1]

V. References

  • Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives. PubMed Central.

  • Novel quinoxaline derivatives as dual EGFR and COX-2 inhibitors: synthesis, molecular docking and biological evaluation as potential anticancer and anti-inflammatory agents. Springer Nature.

  • 3-Methyl-quinoxaline-2-carboxylic Acid synthesis. ChemicalBook.

  • Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. Scientific & Academic Publishing.

  • Scheme 5. Reaction of N-methyl quinoxaline 3 with hydrazine hydrate,... ResearchGate.

  • Reaction of ortho-phenylenediamine with dicarbonyls (R=H glyoxal; R=CH3 methylglyoxal; R=CH2(C6H5) benzylglyoxal). ResearchGate.

  • Synthesis, Characterization and Biological Evaluation of Some Quinoxaline Derivatives: A Promising and Potent New Class of Antitumor and Antimicrobial Agents. National Institutes of Health.

  • Recent advances in the transition-metal-free synthesis of quinoxalines. PubMed Central.

  • Reaction of ortho-phenylenediamine with various 1,2-diketones in the presence of PSA. ResearchGate.

Sources

improving the efficiency of catalytic methods for quinoxaline synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome, researchers and chemists, to the technical support hub for catalytic quinoxaline synthesis. Quinoxalines are privileged scaffolds in medicinal chemistry and materials science, but their synthesis can present challenges.[1][2] This guide is designed to provide field-proven insights and systematic troubleshooting strategies to enhance the efficiency, yield, and selectivity of your catalytic reactions.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions frequently encountered during the synthesis of quinoxalines.

Q1: My reaction yield is consistently low. What are the most common culprits?

Low yields are a frequent issue stemming from several factors. The classic condensation of a 1,2-dicarbonyl compound with an o-phenylenediamine often requires harsh conditions, which can degrade starting materials or the product itself.[3][4] Key areas to investigate include:

  • Suboptimal Reaction Conditions: Incorrect temperature, solvent, or catalyst choice can drastically lower yields.[3] The reaction may also be incomplete.[5]

  • Poor Starting Material Quality: Impurities within the o-phenylenediamine or dicarbonyl substrates can lead to unwanted side reactions.[3][5] o-Phenylenediamines are particularly susceptible to oxidation, which can introduce colored impurities.[6]

  • Catalyst Inactivity: The chosen catalyst may be inefficient, or it may have deactivated during the reaction.

  • Product Degradation: The quinoxaline product might be unstable under prolonged heating or in the presence of strong acids, which are common in traditional methods.[3][7]

Q2: I'm observing multiple products, particularly isomers. How can I improve selectivity?

The formation of multiple products is a common challenge, especially when using unsymmetrical o-phenylenediamines.[3] This is primarily an issue of regioselectivity , where the two amino groups of the diamine exhibit different reactivities, leading to isomeric products.[3] The choice of catalyst and careful control of reaction conditions are paramount. Milder conditions and specific catalysts can favor one isomer over the other. For instance, some catalytic systems can provide excellent regioselectivity even with unsymmetrical reactants.[8]

Q3: What are the advantages of modern catalytic methods over classical synthesis?

Classical methods, like the Körner and Hinsberg syntheses, often require strong acids, high temperatures, and long reaction times, which can lead to low yields and hazardous waste.[1][4][7] Modern catalytic approaches offer significant advantages:

  • Milder Reaction Conditions: Many catalytic systems operate at room temperature, preserving sensitive functional groups.[9][10]

  • Shorter Reaction Times: Catalysts can dramatically accelerate the reaction, with some microwave-assisted methods reducing reaction times to mere minutes.[5][8][11]

  • Higher Yields: Optimized catalytic protocols consistently report higher product yields compared to traditional methods.[10][12]

  • Greener Chemistry: The use of recyclable heterogeneous catalysts, solvent-free conditions, and water as a solvent aligns with the principles of sustainable chemistry.[1][4][13]

Q4: How do I select the appropriate catalyst for my reaction?

Catalyst selection depends on your specific substrates, desired reaction conditions (e.g., temperature, solvent), and sustainability goals.

  • Lewis Acids: Simple metal salts like CuSO₄·5H₂O, CrCl₂·6H₂O, and PbBr₂ can be effective, cost-efficient catalysts that activate the carbonyl group.[9]

  • Heterogeneous Catalysts: Solid acid catalysts like silica nanoparticles, alumina-supported heteropolyoxometalates, or magnetic nanoparticles (e.g., Fe₃O₄-based) are highly desirable.[13][14] Their primary advantage is ease of separation from the reaction mixture (e.g., by simple filtration or using a magnet), allowing for catalyst recycling and a cleaner product.[13]

  • Transition-Metal-Free Catalysts: To avoid metal contamination in the final product, organocatalysts or catalyst-free systems (e.g., using fluorinated alcohols as activating solvents) are excellent alternatives.[4][7]

Section 2: Troubleshooting Guides

This section provides a problem-oriented approach to resolving specific experimental issues.

Problem 1: Low or No Product Yield

Probable Cause 1: Ineffective Catalyst or Conditions

  • Diagnosis: The first step is to monitor the reaction's progress using Thin Layer Chromatography (TLC). If you observe unconsumed starting materials even after an extended period, the catalytic system is likely not performing optimally.

  • Solution:

    • Catalyst Screening: Test a range of catalysts. If using a Lewis acid, screen several options. If using a heterogeneous catalyst, ensure it has been activated correctly. The table below shows a comparison of common Lewis acids.[9]

    • Optimize Catalyst Loading: The amount of catalyst is critical. Too little may result in a sluggish reaction, while too much may not improve the yield and increases cost and purification difficulty. Systematically vary the catalyst amount (e.g., from 10 mg to 150 mg per 1 mmol of substrate) to find the optimum loading.[14][15]

    • Optimize Temperature: Temperature has a profound effect on reaction rate and yield. If the reaction is slow at room temperature, gradually increase the heat. For one Amberlite resin-catalyzed system, increasing the temperature from 60 °C to 100 °C improved the yield from <30% to 92%.[16]

    • Consider Microwave Irradiation: Microwave-assisted synthesis can dramatically reduce reaction times and improve yields by facilitating rapid, uniform heating.[6][8][11]

Probable Cause 2: Poor Starting Material Quality

  • Diagnosis: Starting materials, especially o-phenylenediamines, can degrade or contain impurities. Darkly colored diamine is often a sign of oxidation.

  • Solution:

    • Purify Reactants: Recrystallize the o-phenylenediamine derivative and the dicarbonyl compound before use.[6]

    • Use an Inert Atmosphere: To prevent oxidation of sensitive diamines, run the reaction under an inert atmosphere like nitrogen or argon.[6]

Problem 2: Formation of Side Products / Poor Selectivity

Probable Cause 1: Undesired Side Reactions

  • Diagnosis: The appearance of multiple spots on a TLC plate or complex signals in an NMR spectrum indicates the formation of side products.

  • Solution:

    • Employ Milder Conditions: High temperatures can cause decomposition of reactants (like oxalic acid) or promote side reactions.[6] Switching to a more active catalyst that operates at room temperature can minimize this.[10]

    • Choose an Inert Solvent: Ensure the solvent is not participating in the reaction. While ethanol is common, it can sometimes be reactive. Compare it with other solvents like water, acetonitrile, or toluene.[9][17][18] Solvent-free grinding is an excellent alternative to eliminate solvent-related side reactions entirely.[6]

Problem 3: Difficulty in Product Isolation and Purification

Probable Cause 1: Poor Product Solubility

  • Diagnosis: The synthesized quinoxaline derivative crashes out of solution during the reaction or is difficult to dissolve in common solvents for chromatography. This is a known characteristic of many quinoxaline-2,3-diones.[6]

  • Solution:

    • Recrystallization: This is the most effective purification method for poorly soluble solids. Common solvents include ethanol.[6] A biphasic approach can also be effective: dissolve the crude product in a 5% NaOH solution and then re-precipitate the pure quinoxaline by acidifying with dilute HCl.[6]

    • Washing: If the product is a solid and impurities are soluble, thorough washing of the crude solid with an appropriate solvent (like ether) can be a simple and effective purification step.[6]

Probable Cause 2: Catalyst Contamination

  • Diagnosis: The final product is contaminated with the catalyst, which is common with homogeneous metal catalysts.

  • Solution:

    • Switch to a Heterogeneous Catalyst: The most robust solution is to use a solid-supported catalyst. These can be easily removed by simple filtration at the end of the reaction, yielding a much cleaner crude product.[12][13] Magnetic nanocatalysts are even easier to separate using an external magnet.[13]

Section 3: Data & Protocols

Data Presentation: Comparison of Catalytic Systems

The efficiency of quinoxaline synthesis is highly dependent on the choice of catalyst and solvent. The tables below summarize performance data from various studies to guide your experimental design.

Table 1: Effect of Lewis Acid Catalyst on the Synthesis of 2,3-Diphenylquinoxaline (Reaction: o-phenylenediamine (1.1 mmol) and Benzil (1.0 mmol) in Ethanol at Room Temperature)

Catalyst (0.01 g)Reaction Time (min)Yield (%)Reference
CrCl₂·6H₂O3893[9]
PbBr₂4592[9]
CuSO₄·5H₂O6090[9]

Table 2: Effect of Solvent on Yield (Reaction: Benzene-1,2-diamine (1 mmol) and Benzil (1 mmol) with Phenol catalyst (20 mol%) at Room Temperature)

SolventTime (min)Yield (%)Reference
EtOH/H₂O (7:3)1098[10]
EtOH1095[10]
CH₃CN1592[10]
H₂O18067[10]
Toluene18065[10]
Experimental Protocol: General Synthesis of a Quinoxaline Derivative using a Heterogeneous Catalyst

This protocol is a representative example for the synthesis of Acenaphtho[1,2-b]quinoxaline, adapted from procedures using simple Lewis acid catalysts.[9]

Materials:

  • o-phenylenediamine (1.11 mmol, 0.119 g)

  • Acenaphthoquinone (1.01 mmol, 0.183 g)

  • Catalyst (e.g., CrCl₂·6H₂O, 0.01 g)

  • Ethanol (5 mL)

Procedure:

  • To a 25 mL round-bottom flask equipped with a magnetic stirrer, add o-phenylenediamine (0.119 g), acenaphthoquinone (0.183 g), the catalyst (0.01 g), and ethanol (5 mL).

  • Stir the mixture at room temperature.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) with a mobile phase of n-hexane:ethyl acetate (e.g., 10:2).

  • Upon completion of the reaction (disappearance of starting materials), gently heat the mixture until the product fully dissolves in the hot ethanol.

  • While the solution is hot, separate the insoluble heterogeneous catalyst by simple filtration.

  • Allow the filtrate to cool to room temperature. The pure product will crystallize out of the solution.

  • Collect the crystalline product by vacuum filtration, wash with a small amount of cold ethanol, and dry to obtain the final product.

Section 4: Mechanistic Insights & Visualizations

Understanding the reaction mechanism is key to troubleshooting. The most common pathway for quinoxaline synthesis is an acid-catalyzed condensation-cyclization-dehydration cascade.

General Mechanism of Acid-Catalyzed Quinoxaline Synthesis

The catalyst (H⁺ or Lewis Acid) activates a carbonyl group of the 1,2-dicarbonyl compound, making it more electrophilic. This is followed by a nucleophilic attack from one of the amino groups of the o-phenylenediamine. A subsequent intramolecular cyclization and dehydration yields the aromatic quinoxaline ring.[19]

G cluster_activation Activation cluster_condensation Condensation & Cyclization cluster_dehydration Dehydration R1 o-Phenylenediamine ImineIntermediate Imine Intermediate R1->ImineIntermediate Nucleophilic Attack R2 1,2-Dicarbonyl ActivatedCarbonyl Activated Carbonyl Intermediate R2->ActivatedCarbonyl Coordination Cat Catalyst (H⁺/Lewis Acid) Cat->ActivatedCarbonyl ActivatedCarbonyl->ImineIntermediate CyclizedIntermediate Cyclized Dihydroxy Intermediate ImineIntermediate->CyclizedIntermediate Intramolecular Cyclization Product Quinoxaline Product CyclizedIntermediate->Product Dehydration Water 2 H₂O CyclizedIntermediate->Water G Start Problem: Low Yield CheckTLC Monitor by TLC. Are starting materials consumed? Start->CheckTLC Incomplete Probable Cause: Incomplete Reaction or Inactive Catalyst CheckTLC->Incomplete No SM_Consumed Probable Cause: Product Degradation or Loss During Work-up CheckTLC->SM_Consumed Yes Optimize Action: 1. Increase reaction time. 2. Increase temperature. 3. Screen different catalysts/    increase catalyst loading. Incomplete->Optimize Milder Action: 1. Use milder conditions (lower temp). 2. Reduce reaction time. 3. Optimize purification/    recrystallization solvent. SM_Consumed->Milder

Sources

Technical Support Center: Addressing Reproducibility in Quinoxaline-2-Carbohydrazide Bioassays

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for quinoxaline-2-carbohydrazide bioassays. This resource is designed to provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address common reproducibility issues encountered during experimental workflows. As Senior Application Scientists, we understand the critical importance of robust and reliable data in drug discovery and development. This guide is structured to not only provide solutions but also to explain the underlying scientific principles, empowering you to proactively mitigate potential issues.

Introduction: The Challenge of this compound Bioassays

Quinoxaline derivatives, including this compound, represent a promising class of heterocyclic compounds with a wide range of biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3][4][5] However, their physicochemical properties can present challenges in standardized bioassays, leading to issues with reproducibility. Common problems include poor solubility, compound instability, and off-target effects, all of which can contribute to inconsistent and unreliable results.

This guide will walk you through a systematic approach to troubleshooting, from initial compound handling to final data analysis, ensuring the integrity and validity of your experimental outcomes.

Part 1: Troubleshooting Guides

This section is organized by the typical stages of a bioassay workflow. Each subsection details potential problems, their root causes, and step-by-step solutions.

Compound Handling and Solubility Issues

One of the most frequent sources of variability in bioassays involving this compound derivatives is improper handling and poor solubility of the test compounds.

Q: My this compound derivative precipitates out of solution during the experiment. What should I do?

Root Causes:

  • Inadequate Solvent: The chosen solvent may not be optimal for maintaining the solubility of your specific quinoxaline derivative at the desired concentration.

  • Solvent Polarity Shift: The addition of aqueous buffers or media to a stock solution (often in 100% DMSO) can cause a polarity shift that reduces the compound's solubility.

  • Temperature Effects: Changes in temperature during incubation can affect solubility.

  • Compound Degradation: The compound may be unstable in the chosen solvent or under certain experimental conditions.

Troubleshooting Protocol:

  • Solvent Optimization:

    • Primary Stock: Dimethyl sulfoxide (DMSO) is a common solvent for initial stock solutions.[6][7] However, ensure your compound is fully dissolved. Gentle warming (to 37°C) and vortexing can aid dissolution.

    • Intermediate Dilutions: Prepare intermediate dilutions in a solvent that is miscible with your final assay buffer. This can help to avoid "shock" precipitation when adding the compound to the aqueous environment.

    • Alternative Solvents: If DMSO is problematic, consider other organic solvents like ethanol or dimethylformamide (DMF), but always check for their compatibility with your assay system.

  • Assessing Compound Stability:

    • Freeze-Thaw Cycles: Repeated freeze-thaw cycles of stock solutions can lead to compound degradation or precipitation.[6][7] Aliquot your stock solution into single-use vials to minimize this.

    • Long-Term Storage: Store stock solutions at -20°C or -80°C in desiccated conditions. Studies have shown that most compounds in DMSO are stable under these conditions.[6][7]

    • Working Solution Stability: Assess the stability of your compound in the final assay buffer over the time course of your experiment. This can be done by preparing the working solution, incubating it under the same conditions as your assay, and then analyzing it for precipitation or degradation at different time points.

  • Visual Inspection and Quality Control:

    • Microscopic Examination: Before adding your compound to the cells or assay plate, visually inspect the solution for any signs of precipitation.

    • Pre-warming Solutions: Pre-warming your assay media and other aqueous solutions to the experimental temperature before adding the compound can sometimes prevent precipitation.

Inconsistent Results in Cell-Based Assays

Cell-based assays are complex systems, and variability can arise from multiple sources.

Q: I am observing high variability between replicate wells in my cell viability (e.g., MTT) assay. What are the likely causes?

A: High variability in replicate wells can obscure real biological effects and make it difficult to determine accurate IC50 values.

Root Causes:

  • Uneven Cell Seeding: Inconsistent cell numbers across wells will lead to different baseline signals.

  • Edge Effects: Wells on the periphery of the plate are more prone to evaporation, which can concentrate the compound and affect cell growth.

  • Compound Distribution: Inadequate mixing of the compound in the well can lead to concentration gradients.

  • Cell Health and Passage Number: Using cells that are unhealthy or have been passaged too many times can lead to inconsistent responses.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for high variability in cell-based assays.

Detailed Methodologies:

  • Standardized Cell Seeding:

    • Ensure a single-cell suspension before counting.

    • Use a calibrated automated cell counter or a hemocytometer for accurate cell counts.

    • Thoroughly mix the cell suspension before and during plating to prevent settling.

  • Mitigating Edge Effects:

    • Fill the outer wells of the microplate with sterile phosphate-buffered saline (PBS) or media without cells.

    • This creates a humidity barrier and minimizes evaporation from the experimental wells.

  • Proper Compound Addition and Mixing:

    • Add the compound to the center of the well.

    • Mix gently by pipetting up and down a few times, being careful not to disturb the cell monolayer.

  • Consistent Cell Culture Practices:

    • Use cells within a defined passage number range.

    • Regularly check for mycoplasma contamination.

    • Ensure cells are in the logarithmic growth phase at the time of the experiment.

Issues in Enzyme Inhibition Assays

Enzyme inhibition assays are generally more straightforward than cell-based assays, but they are not without their own set of potential problems.

Q: My positive and negative controls are working, but my this compound derivative shows no dose-response. What could be wrong?

A: A flat dose-response curve suggests that the compound is not interacting with the enzyme as expected.

Root Causes:

  • Compound Inactivity: The compound may genuinely be inactive against the target enzyme.

  • Incorrect Compound Concentration: Errors in serial dilutions can lead to inaccurate final concentrations.

  • Compound Binding to Assay Components: The compound may be nonspecifically binding to the plate or other assay components.

  • Assay Interference: The compound may interfere with the detection method (e.g., fluorescence quenching or absorbance).

Troubleshooting Protocol:

Potential Issue Diagnostic Step Solution
Incorrect Dilutions Prepare a fresh dilution series and verify concentrations if possible (e.g., by spectrophotometry).Use calibrated pipettes and perform serial dilutions carefully.
Nonspecific Binding Run the assay in the absence of the enzyme to see if the compound alone affects the signal.Consider adding a small amount of a non-ionic detergent (e.g., 0.01% Triton X-100) to the assay buffer.
Assay Interference Measure the absorbance or fluorescence of the compound at the wavelengths used for detection.If interference is detected, a different detection method or assay format may be necessary.
Compound Instability Pre-incubate the compound in the assay buffer for the duration of the experiment and then test its activity.If the compound is unstable, the assay protocol may need to be modified to minimize incubation times.

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the best way to prepare a stock solution of a novel this compound derivative?

A1: For a novel compound with unknown solubility, a good starting point is to attempt to dissolve it in 100% DMSO at a concentration of 10 mM. Use a vortex mixer and gentle warming (up to 37°C) to aid dissolution. If the compound does not fully dissolve, try a lower concentration. It is crucial to visually confirm that the solution is clear and free of particulates before use.

Q2: How can I be sure that the observed biological effect is not due to off-target effects of my quinoxaline compound?

A2: This is a critical question in drug discovery. A multi-pronged approach is necessary:

  • Counter-screening: Test your compound against a panel of related and unrelated targets to assess its selectivity.

  • Structure-Activity Relationship (SAR) Studies: Synthesize and test analogs of your compound. A clear SAR can provide evidence that the observed activity is due to a specific interaction with the target.

  • Use of a Negative Control: Synthesize a structurally similar but inactive analog to use as a negative control in your experiments.

Q3: My results are still not reproducible. What are some general best practices for improving reproducibility in bioassays?

A3: Reproducibility is the cornerstone of good science.[8][9][10][11] Here are some key principles:

  • Standard Operating Procedures (SOPs): Develop and strictly follow detailed SOPs for all aspects of the assay.

  • Reagent Quality Control: Use high-quality reagents and maintain a log of batch numbers. Qualify new batches of critical reagents (e.g., enzymes, antibodies, cells) before use.[8][12]

  • Instrument Calibration: Regularly calibrate and maintain all laboratory equipment, including pipettes, incubators, and plate readers.

  • Proper Controls: Always include appropriate positive, negative, and vehicle controls in every experiment.

  • Data Analysis: Use standardized methods for data analysis and establish clear criteria for assay acceptance or rejection.

Q4: Are there any known stability issues with this compound derivatives in acidic or basic conditions?

A4: The stability of quinoxaline derivatives can be pH-dependent. Some related quinoxaline compounds have shown instability at acidic pH.[13][14] It is recommended to assess the stability of your specific compound under the pH conditions of your bioassay. This can be done by incubating the compound in the assay buffer for the duration of the experiment and then analyzing for degradation using methods like HPLC.

References

  • QIAGEN. (n.d.). Importance of QC.
  • Ghorab, M. M., Alsaid, M. S., El-Gazzar, M. G., & El-Gendy, M. A. (2022). Novel quinoxaline derivatives as dual EGFR and COX-2 inhibitors: synthesis, molecular docking and biological evaluation as potential anticancer and anti-inflammatory agents. Journal of the Iranian Chemical Society, 19(9), 3737-3754.
  • Fleet Bioprocessing Ltd. (2024, June 11). Quality Control in Immunoassay Development to Ensure Reliable Results.
  • Dubey, A. K., et al. (2024). Importance of Quality Control in Biologicals.
  • Islam, R., et al. (2019). Quality Controls in Ligand Binding Assays: Recommendations and Best Practices for Preparation, Qualification, Maintenance of Lot to Lot Consistency, and Prevention of Assay Drift. The AAPS Journal, 21(5), 89.
  • Patel, K., & Rajani, D. (2012). Synthesis, Antiinflammatory and Antimicrobial Activities of New Hydrazone and Quinoxaline derivatives. International Journal of Pharmaceutical and Chemical Sciences, 1(2), 614-619.
  • ResearchGate. (n.d.). Synthesis of this compound derivatives.
  • Scott, C. (2020). Bioassay Evolution: Finding Best Practices for Biopharmaceutical Quality Systems.
  • Abu-Hashem, A. A. (2015). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. American Journal of Organic Chemistry, 5(1), 14-56.
  • Aouad, M. R. (2024). Synthesis and biological activity of quinoxaline derivatives. Journal of Chemical and Pharmaceutical Research, 16(8), 1-10.
  • Cheng, X., et al. (2003). Studies on repository compound stability in DMSO under various conditions. Journal of Biomolecular Screening, 8(3), 292-304.
  • Cheng, X., et al. (2003). Studies on repository compound stability in DMSO under various conditions. PubMed.
  • ResearchGate. (n.d.). General and efficient I2/DMSO mediated synthesis of chalcogenated indolo[1,2-a]quinoxalines through direct and indirect methodologies.
  • Turesky, R. J., et al. (2002). 2-Nitrosoamino-3-methylimidazo[4,5-f]quinoline stability and reactivity. Chemical Research in Toxicology, 15(5), 634-643.
  • Turesky, R. J., et al. (2002). Stability and reactivity of 2-nitrosoamino-3,8-dimethylimidazo[4,5-f]quinoxaline. Chemical Research in Toxicology, 15(10), 1276-1285.
  • BenchChem. (2025). Troubleshooting common issues in quinoxaline synthesis protocols.
  • Asif, M. (2021). Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades. Molecules, 26(21), 6483.
  • Ghorab, M. M., Alsaid, M. S., & El-Gazzar, M. G. (2017). Synthesis, Characterization and Biological Evaluation of Some Quinoxaline Derivatives: A Promising and Potent New Class of Antitumor and Antimicrobial Agents. Molecules, 22(1), 113.

Sources

Technical Support Center: Optimizing Ultrasound-Assisted Synthesis of Quinoxaline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the optimization of ultrasound-assisted synthesis of quinoxaline derivatives. This guide is designed for researchers, medicinal chemists, and process development professionals who are leveraging sonochemistry to enhance their synthetic workflows. Here, we address common challenges and provide in-depth, field-proven insights to help you troubleshoot experiments and maximize the efficiency, yield, and purity of your reactions.

Introduction: The Sonochemical Advantage in Quinoxaline Synthesis

The synthesis of quinoxalines, a privileged scaffold in medicinal chemistry, traditionally involves the condensation of an aryl-1,2-diamine with a 1,2-dicarbonyl compound.[1][2][3] While effective, conventional methods often require long reaction times, high temperatures, and sometimes harsh acid catalysts, which can lead to side product formation and degradation of sensitive substrates.[1][2][4]

Ultrasound-assisted organic synthesis (sonochemistry) offers a potent green chemistry alternative.[5][6][7] The primary mechanism is acoustic cavitation : the formation, growth, and violent implosion of microscopic bubbles in a liquid medium subjected to high-frequency sound waves (>20 kHz).[5][8][9] This collapse generates localized "hot spots" with transient temperatures and pressures reaching up to 5000 K and 1000 atm, respectively, alongside rapid heating/cooling rates (>10⁹ K/s).[9][10] These extreme conditions, generated without significantly heating the bulk medium, can dramatically accelerate reaction rates, improve yields, and enable reactions under milder overall conditions.[6][9][11]

This guide will help you harness the power of acoustic cavitation for your quinoxaline syntheses and navigate the unique variables of this technique.

Frequently Asked Questions (FAQs)

Here we address high-level questions frequently encountered by scientists new to or optimizing sonochemical methods for quinoxaline synthesis.

Q1: My reaction yield is low or inconsistent when using ultrasound. What are the primary factors to investigate?

Low or inconsistent yields in sonochemical reactions are common during the optimization phase. The issue typically stems from an imbalance in sonochemical and reaction parameters. The key is understanding that ultrasound is not merely a "super-stirring" method; it introduces unique energy dynamics.

  • Acoustic Cavitation Inefficiency: The cavitation process is highly sensitive to the physical properties of the medium. Factors like solvent viscosity, surface tension, and vapor pressure play a crucial role. A solvent with a high vapor pressure can fill the cavitation bubble, cushioning its collapse and reducing the resulting "hot spot" effect.[12]

  • Power and Quenching: Increasing ultrasonic power generally increases the reaction rate, but only up to a certain point. Excessively high power can create a dense cloud of cavitation bubbles near the probe's surface. This cloud can dampen the transmission of ultrasonic energy to the bulk solution, a phenomenon known as "quenching," which leads to a decrease in reaction rate despite the increased power input.[13]

  • Product/Reagent Degradation: The extreme temperatures and pressures within the collapsing bubbles can degrade thermally sensitive starting materials or the quinoxaline product itself. This is especially true if the reaction time is too long or the power is too high.

  • Incomplete Reaction: While ultrasound drastically reduces reaction times, the synthesis may still not have reached completion.[2] It's crucial to perform time-course studies to determine the optimal irradiation period.

Q2: I'm observing significant impurity or side-product formation. How can sonochemistry improve selectivity, and what should I adjust?

Side product formation often arises from the high energy input of conventional heating.[2] Ultrasound can offer superior selectivity by providing immense localized energy for the desired reaction to overcome its activation energy, while the bulk solution remains at a mild temperature, thus preventing thermally-driven side reactions.[6][14]

To improve selectivity:

  • Lower the Temperature: Use a cooling bath to maintain a low and stable bulk temperature. This leverages the unique ability of sonochemistry to decouple localized energy from the overall reaction temperature.

  • Optimize Power: As with low yield, excessive power can lead to radical formation or non-selective degradation. Reduce the power amplitude to find the sweet spot that promotes the desired reaction without causing decomposition.

  • Solvent Choice: The solvent influences the type of chemical effects. In some cases, sonolysis of the solvent can generate radicals that participate in unintended reaction pathways.[7][15] Choosing a more inert solvent can mitigate this.

  • Pulse Mode: Instead of continuous irradiation, use a pulsed mode (e.g., 5 seconds ON, 10 seconds OFF). This allows for bubble dissolution and heat dissipation between pulses, often leading to cleaner reactions.

Q3: How do I select the optimal solvent for an ultrasound-assisted quinoxaline synthesis?

Solvent selection in sonochemistry is more complex than in conventional synthesis because the solvent's physical properties directly impact the efficiency of cavitation.[16] The ideal solvent should facilitate, not hinder, the cavitation process.

Solvent Property Influence on Acoustic Cavitation Recommendation for Quinoxaline Synthesis
Vapor Pressure High: Fills the bubble, cushioning collapse (dampens effect). Low: Leads to a more violent, effective collapse.Prefer solvents with lower vapor pressure (e.g., DMSO, DMF, Toluene) over highly volatile ones (e.g., DCM, Ether) if compatible with reactants.[12]
Surface Tension High: Requires more energy to form a cavity but results in a more energetic collapse.Solvents with higher surface tension, like water, can produce strong cavitation effects.[12] Ethanol is a commonly used and effective compromise.[17][18]
Viscosity High: Hinders bubble formation and collapse, dampening the ultrasonic effect.Avoid highly viscous solvents unless necessary. If needed, a higher power setting may be required to induce cavitation.
Polarity Affects reactant solubility and reaction mechanism.Choice is reaction-dependent. Polar protic solvents like ethanol and water are often excellent choices, providing good yields and being environmentally benign.[12][17][19]

General Guidance: Ethanol is frequently a good starting point for quinoxaline synthesis as it balances reactant solubility, has a moderate vapor pressure, and is a green solvent.[17][18] Water is also an excellent choice for promoting cavitation but may be limited by reactant solubility.[12]

In-Depth Troubleshooting Guide

This section provides a systematic, parameter-driven approach to resolving specific experimental issues.

Problem: Low or No Product Yield

A low yield is the most common hurdle. This workflow helps systematically diagnose the root cause.

G cluster_start cluster_check Initial Checks cluster_ultrasound Ultrasound Parameter Optimization cluster_reaction Reaction Condition Optimization cluster_end start Low or No Yield Observed reagents 1. Verify Reagent Quality & Stoichiometry start->reagents setup 2. Check Physical Setup (Probe Depth, Vessel Geometry) reagents->setup Reagents OK power 3. Increase Power Amplitude (e.g., in 10% increments) setup->power Setup Correct quenching Observe for 'Quenching' (Yield decreases with higher power) power->quenching pulse 4. Implement/Adjust Pulse Mode (On/Off Ratio) quenching->pulse Quenching Observed (Reduce Power) time 6. Increase Irradiation Time (Monitor by TLC/LC-MS) quenching->time No Quenching pulse->time frequency 5. Test Different Frequency (if available, e.g., 20 kHz vs 40 kHz) frequency->time temp 7. Adjust Temperature (Cooling or Gentle Heating) time->temp Still Low Yield end Optimized Yield time->end Yield Improves solvent 8. Change Solvent (Consider vapor pressure/polarity) temp->solvent Still Low Yield solvent->end Improvement Seen

Caption: Step-by-step experimental workflow for synthesis.

References

  • Frequency and power dependence of the sonochemical reaction. (n.d.).
  • Sonochemistry: Ultrasound in Organic Chemistry. (n.d.). Organic Chemistry Portal. [Link]
  • Ultrasound mechanisms and their effect on solid synthesis and processing: a review. (2022).
  • Ultrasonic reactions [autosaved]. (2016). SlideShare. [Link]
  • Ultrasound-assisted organic synthesis. (2022).
  • Ultrasound‐assisted emerging technologies for chemical processes. (2018).
  • Application Of Ultrasound in Chemical Reactions. (n.d.). Maharaja College, Ara. [Link]
  • The effects of ultrasound frequency and power on the activation energy in Si-KOH reaction system. (2017).
  • Ultrasound Assisted Reaction from Advanced organic chemistry of M.pharm. (2023). SlideShare. [Link]
  • Ultrasound-assisted transition-metal-free catalysis: a sustainable route towards the synthesis of bioactive heterocycles. (2022). Royal Society of Chemistry Publishing. [Link]
  • Solvents for Ultrasonic Extraction from Plants. (n.d.). Hielscher Ultrasound Technology. [Link]
  • Ultrasound for Drug Synthesis: A Green Approach. (2021).
  • Ultrasound in synthetic organic chemistry. (n.d.). eClass TEIWM. [Link]
  • Greener organic synthetic methods: Sonochemistry and heterogeneous catalysis promoted multicomponent reactions. (2021).
  • Synthesis of quinoxaline derivatives under ultrasound irradiation using different diamines and 1,2-diketones. (2009).
  • Ultrasound assisted synthesis of 3-alkynyl substituted 2-chloroquinoxaline derivatives: Their in silico assessment as potential ligands for N-protein of SARS-CoV-2. (2022).
  • An Efficient Catalyst-Free Protocol for the Synthesis of Quinoxaline Derivatives under Ultrasound Irradiation. (2009).
  • An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates. (2013).
  • Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives. (2022).
  • The Effects of Solvents and Solid-to-Solvent Ratios on Ultrasound-Assisted Extraction of Carotenoids from Chlorella vulgaris. (2020).
  • Critical Variables Influencing the Ultrasound-Assisted Extraction of Bioactive Compounds—A Review. (2021). MDPI. [Link]
  • Critical Variables Influencing the Ultrasound-Assisted Extraction of Bioactive Compounds—A Review. (2021).

Sources

Validation & Comparative

A Comparative Analysis of the Biological Activities of Quinoxaline-2-Carbohydrazide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Anticancer, Anti-inflammatory, and Antimicrobial Potential

In the landscape of medicinal chemistry, the quinoxaline scaffold stands out as a privileged structure, forming the core of numerous compounds with a wide spectrum of biological activities.[1][2][3] Among these, quinoxaline-2-carbohydrazide derivatives have garnered significant attention for their therapeutic potential. This guide provides a comparative analysis of the biological activities of these derivatives, focusing on their anticancer, anti-inflammatory, and antimicrobial properties. We will delve into the experimental data that underpins these findings, offering a clear and objective comparison to aid researchers and drug development professionals in their quest for novel therapeutic agents.

The Quinoxaline Core: A Foundation for Diverse Bioactivity

The quinoxaline ring system, a fusion of a benzene and a pyrazine ring, provides a versatile template for the design of bioactive molecules. The introduction of a carbohydrazide moiety at the 2-position opens up a plethora of synthetic possibilities, allowing for the creation of diverse libraries of derivatives, primarily through condensation with various aldehydes and ketones to form hydrazones. This structural flexibility is key to the wide range of pharmacological effects observed.[4][5]

Anticancer Activity: Targeting Key Pathways in Malignancy

Several this compound derivatives have demonstrated potent anticancer activity against various cancer cell lines. A key mechanism of action for some of these compounds is the inhibition of critical enzymes involved in cancer cell proliferation and survival, such as Epidermal Growth Factor Receptor (EGFR).

A study detailing the synthesis of novel quinoxaline derivatives from 4-methyl-3-oxo-3,4-dihydrothis compound revealed compounds with significant dual inhibitory activity against EGFR and Cyclooxygenase-2 (COX-2).[6][7][8] The in vitro anticancer activity of these compounds was evaluated using the MTT assay against breast (MCF-7), liver (HepG2), and colon (HCT-116) carcinoma cell lines.

Comparative Anticancer Activity (IC50, µM)
CompoundMCF-7 (Breast Cancer)HepG2 (Liver Cancer)HCT-116 (Colon Cancer)EGFR Inhibition (IC50, µM)
Compound 4a 4.543.213.980.3
Compound 5 4.213.874.330.9
Compound 11 2.910.811.540.6
Compound 13 1.871.230.980.4

Data synthesized from a study on dual EGFR and COX-2 inhibitors.[6][7]

These results highlight that compounds 11 and 13 are particularly potent, with IC50 values in the low micromolar and even sub-micromolar range against the tested cancer cell lines and EGFR.[6]

Anti-inflammatory Activity: Quelling the Flames of Inflammation

Chronic inflammation is a hallmark of many diseases, and the COX-2 enzyme is a key mediator in the inflammatory cascade. The ability of certain this compound derivatives to selectively inhibit COX-2 over the constitutively expressed COX-1 is a desirable trait for anti-inflammatory drugs, as it can reduce the gastrointestinal side effects associated with non-selective NSAIDs.

The same study that investigated the anticancer properties of novel quinoxaline derivatives also evaluated their COX inhibitory activity.[6][7][8]

Comparative COX-2 Inhibitory Activity
CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (SI = COX-1 IC50/COX-2 IC50)
Compound 4a 28.81.1724.61
Compound 5 40.320.8348.58
Compound 11 37.960.6261.23
Compound 13 30.410.4666.11

Data from a study on dual EGFR and COX-2 inhibitors.[6]

Compounds 11 and 13 not only demonstrated potent COX-2 inhibition but also exhibited high selectivity, with selectivity indexes of 61.23 and 66.11, respectively.[6] This suggests a favorable therapeutic window with potentially reduced side effects.

Antimicrobial Activity: A Broad Spectrum of Action

The threat of antimicrobial resistance necessitates the discovery of new classes of antimicrobial agents. Quinoxaline derivatives have emerged as a promising scaffold in this area, with studies demonstrating their efficacy against a range of bacteria and fungi.

One study focused on the synthesis and antimicrobial evaluation of 6-(morpholinosulfonyl)quinoxalin-2(1H)-one based hydrazone and hydrazine derivatives.[9] Another investigated novel quinoxaline derivatives for their activity against plant pathogenic bacteria and fungi.[10][11]

Comparative Antimicrobial Activity (MIC, µg/mL)
Compound/Derivative ClassStaphylococcus aureus (Gram-positive)Bacillus subtilis (Gram-positive)Escherichia coli (Gram-negative)Pseudomonas aeruginosa (Gram-negative)Candida albicans (Fungus)
Quinoxalin-2(1H)-one derivatives (e.g., 4a, 7, 8a) 0.97–62.5-0.97–62.50.97–62.5-
Substituted Quinoxalines (e.g., 7, 8a, 8c, 8d, 8e, 11a, 11c) Highly ActiveHighly ActiveHighly ActiveModerately Active-
Quinoxaline-2-carboxylic acid 1,4-dioxides (e.g., Compound 4) -----
Quinoxaline-benzohydrazides (6a-m) Significant Activity----

Data compiled from multiple studies on the antimicrobial activity of quinoxaline derivatives.[2][3][9][12]

The data indicates that quinoxaline derivatives exhibit a broad spectrum of antimicrobial activity. Notably, some quinoxalin-2(1H)-one derivatives show potent activity against both Gram-positive and Gram-negative bacteria with MIC values as low as 0.97 µg/mL.[9][13]

Experimental Protocols: The Foundation of Reliable Data

The credibility of the comparative data presented rests on the robustness of the experimental methodologies employed. Below are detailed, step-by-step protocols for the key assays used to evaluate the biological activities of these quinoxaline derivatives.

Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

Workflow for MTT Assay

MTT_Workflow A 1. Cell Seeding (96-well plate) B 2. Compound Treatment (Incubate for 48h) A->B Cells adhere and grow C 3. Add MTT Reagent (Incubate for 4h) B->C Viable cells metabolize MTT D 4. Solubilize Formazan (Add DMSO) C->D Purple formazan crystals form E 5. Measure Absorbance (570 nm) D->E Quantify cell viability

Caption: Workflow of the MTT assay for determining cytotoxicity.

Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours to allow for cell attachment.[8]

  • Compound Treatment: Treat the cells with various concentrations of the this compound derivatives and incubate for 48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for 4 hours at 37°C.[14]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.[14]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.

Anti-inflammatory Activity: COX-2 Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of the COX-2 enzyme.

Workflow for COX-2 Inhibition Assay

COX2_Workflow A 1. Prepare Reaction Mix (Buffer, COX-2, Probe) B 2. Add Test Compound (Pre-incubate) A->B Enzyme and probe C 3. Initiate Reaction (Add Arachidonic Acid) B->C Inhibitor binding D 4. Measure Fluorescence (Ex/Em = 535/587 nm) C->D Prostaglandin G2 formation E 5. Calculate % Inhibition D->E Determine IC50 Microdilution_Workflow A 1. Serial Dilution (of test compound in broth) B 2. Inoculation (with standardized microbial suspension) A->B Varying concentrations C 3. Incubation (e.g., 24h at 37°C) B->C Exposure to compound D 4. Visual Assessment (for microbial growth) C->D Growth or inhibition E 5. Determine MIC D->E Lowest concentration with no growth

Caption: Workflow of the broth microdilution method for MIC determination.

Step-by-Step Protocol:

  • Compound Dilution: Perform a two-fold serial dilution of the quinoxaline derivative in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth). [15][16]2. Inoculum Preparation: Prepare a standardized suspension of the test microorganism (bacteria or fungi) equivalent to a 0.5 McFarland standard. [15]3. Inoculation: Inoculate each well of the microtiter plate with the microbial suspension.

  • Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours. [16]5. MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed. [6]

Conclusion and Future Directions

The collective evidence strongly supports the potential of this compound derivatives as a versatile scaffold for the development of novel therapeutic agents. The data presented herein demonstrates their significant anticancer, anti-inflammatory, and antimicrobial activities. The structure-activity relationships suggested by these comparative analyses provide a valuable roadmap for the rational design of more potent and selective derivatives. Future research should focus on optimizing the lead compounds identified in these studies, exploring their in vivo efficacy and safety profiles, and elucidating their precise molecular mechanisms of action. The continued exploration of this chemical space holds great promise for addressing unmet medical needs in oncology, inflammatory diseases, and infectious diseases.

References

  • Ahmed, E. A., Mohamed, M. F. A., & Omran, O. A. (2022). Novel quinoxaline derivatives as dual EGFR and COX-2 inhibitors: synthesis, molecular docking and biological evaluation as potential anticancer and anti-inflammatory agents. RSC Advances, 12(40), 26088-26104. [Link]
  • Assay Genie. (n.d.). COX-2 Inhibitor Screening Kit (Fluorometric).
  • Springer Nature Experiments. (n.d.). MTT Assay Protocol.
  • Ammar, Y. A., Mohamed, Y. A., El-Gaby, M. S. A., & Ghorab, M. M. (2020). Design, synthesis of new novel quinoxalin-2(1H)-one derivatives incorporating hydrazone, hydrazine, and pyrazole moieties as antimicrobial potential with in-silico ADME and molecular docking simulation. Journal of the Iranian Chemical Society, 17(10), 2631-2647. [Link]
  • UNC School of Medicine. (2025, March 7). Antimicrobial Susceptibility Testing (Microdilution Technique). NC DNA Day Blog.
  • UK Health Security Agency. (n.d.). Broth microdilution protocol for determining antimicrobial susceptibility of Legionella pneumophila to clinically relevant antimicrobials. UKHSA Research Portal.
  • National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays. In Assay Guidance Manual.
  • Horton, T. (n.d.). MTT Cell Assay Protocol.
  • World Organisation for Animal Health. (2025). Antimicrobial susceptibility testing (Broth microdilution method). WOAH - Asia.
  • Bio-protocol. (n.d.). Broth microdilution susceptibility testing.
  • Uçucu, Ü., et al. (2015). SYNTHESIS and ANTIMICROBIAL ACTIVITY of SOME NOVEL QUINOXALINE HYDRAZONES. Anadolu University Journal of Science and Technology C – Life Sciences and Biotechnology, 4(1), 1-8. [Link]
  • Mohamed, Y. A., et al. (2019). Synthesis and Antimicrobial Activity of Some New Substituted Quinoxalines. Molecules, 24(22), 4153. [Link]
  • Lee, J. H., et al. (2020). Evaluation of Selective COX-2 Inhibition and In Silico Study of Kuwanon Derivatives Isolated from Morus alba. Molecules, 25(18), 4185. [Link]
  • Alasmari, F. A. S., et al. (2015).
  • Metwally, K. A., et al. (2006). Hydrazones of 2-aryl-quinoline-4-carboxylic acid hydrazides: synthesis and preliminary evaluation as antimicrobial agents. Bioorganic & Medicinal Chemistry, 14(24), 8675-8682. [Link]
  • ResearchGate. (2025, August 6). Hydrazones of 2-aryl-quinoline-4-carboxylic acid hydrazides: Synthesis and preliminary evaluation as antimicrobial agents.
  • ResearchGate. (2025, August 6). Different Methods for Testing Potential Cyclooxygenase-1 and Cyclooxygenase-2 Inhibitors.
  • Wang, Y., et al. (2023).
  • Al-Harbi, S. A., et al. (2023). Evaluation of the Antibacterial Activity of Quinoxaline Derivative Compound Against Methicillin-Resistant Staphylococcus aureus. Infection and Drug Resistance, 16, 2595-2602. [Link]
  • Asfandiyarova, N. S., et al. (2023). Novel Derivatives of Quinoxaline-2-carboxylic Acid 1,4-Dioxides as Antimycobacterial Agents: Mechanistic Studies and Therapeutic Potential. Molecules, 28(22), 7521. [Link]
  • Wang, M., et al. (2021). Synthesis of novel antibacterial and antifungal quinoxaline derivatives. RSC Advances, 11(16), 9416-9425. [Link]
  • Wang, M., et al. (2021). Synthesis of novel antibacterial and antifungal quinoxaline derivatives. RSC Advances, 11(16), 9416-9425. [Link]
  • Kumar, A., et al. (2013). Synthesis and antimicrobial activity of some new quinoxaline derivatives. Scholars Research Library. [Link]
  • Haripriya, V., et al. (2016). Synthesis and antibacterial activity of some new quinaxaline-benzohydrazides. Indian Journal of Chemistry - Section B, 55B(2), 207-212. [Link]
  • Chen, X., et al. (2024). Design, Synthesis, Antifungal Activity, and 3D-QSAR Study of Novel Quinoxaline-2-Oxyacetate Hydrazide. Molecules, 29(11), 2533. [Link]

Sources

A Senior Application Scientist's Guide to Validating the Anticancer Activity of Novel Quinoxaline Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and drug development professionals, the journey of translating a novel chemical entity from a promising hit to a clinical candidate is both arduous and exciting. The quinoxaline scaffold, a privileged heterocyclic system, has consistently yielded compounds with potent and diverse anticancer activities.[1][2] This guide provides an in-depth, experience-driven framework for the comprehensive validation of novel quinoxaline compounds, comparing their performance against established drugs and alternative therapies. We will delve into the causality behind experimental choices, provide detailed protocols for key assays, and visualize complex biological processes to ensure a thorough understanding of the validation workflow.

The Quinoxaline Scaffold: A Versatile Platform in Oncology

Quinoxaline, a fusion of benzene and pyrazine rings, offers a unique chemical architecture that allows for diverse substitutions, leading to a wide array of biological activities.[1] In recent years, novel quinoxaline derivatives have demonstrated significant potential as anticancer agents by targeting various critical pathways involved in tumor growth and progression.[3][4] These mechanisms include the inhibition of key enzymes like receptor tyrosine kinases (e.g., EGFR, VEGFR-2) and topoisomerase II, as well as the induction of apoptosis and cell cycle arrest.[3]

This guide will use a selection of recently developed, potent quinoxaline compounds as illustrative examples to guide you through the validation process. We will focus on compounds targeting the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), two well-established targets in oncology.

Part 1: In Vitro Validation – The Foundation of Anticancer Activity Assessment

The initial validation of any novel anticancer compound relies on a robust suite of in vitro assays. These experiments provide the foundational data on a compound's cytotoxicity, mechanism of action, and selectivity.

Assessing Cytotoxicity: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a cornerstone of in vitro cytotoxicity testing. It measures the metabolic activity of cells, which in most cases, correlates with cell viability.

Causality Behind the Choice: The MTT assay is often the first-line screening method due to its simplicity, high-throughput capability, and cost-effectiveness. It provides a quantitative measure of a compound's ability to inhibit cell proliferation, represented by the IC50 value (the concentration of a drug that inhibits cell viability by 50%).

  • Cell Seeding: Plate cancer cells (e.g., HCT116, MCF-7, HepG2, A549) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the novel quinoxaline compound and a positive control (e.g., Doxorubicin) in culture medium. Add the diluted compounds to the cells and incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration and determine the IC50 value using non-linear regression analysis.

Comparative Efficacy of Novel Quinoxaline Compounds

The following table summarizes the in vitro cytotoxic activity of several novel quinoxaline compounds against various cancer cell lines, with Doxorubicin, Erlotinib, and Sorafenib included for comparison.

CompoundTargetCancer Cell LineIC50 (µM)Reference
Quinoxaline 11 EGFRHCT116 (Colon)1.32[5]
HepG2 (Liver)1.41[5]
MCF-7 (Breast)1.18[5]
Quinoxaline 13 EGFRHCT116 (Colon)0.81 - 2.91[6]
Quinoxaline 17b VEGFR-2HepG2 (Liver)2.3 - 5.8[7][8]
Quinoxaline 23j VEGFR-2MCF-7 (Breast)10.3[9][10]
HepG2 (Liver)6.4[9][10]
Quinoxaline 4m Apoptosis InductionA549 (Lung)9.32[11][12]
Quinoxaline VIIIc Cell Cycle ArrestHCT116 (Colon)2.5[13]
MCF-7 (Breast)9.0[13]
Doxorubicin Topoisomerase IIHCT116 (Colon)~1.41-4.99[5][14]
HepG2 (Liver)~0.90-7.3[5][14]
MCF-7 (Breast)~1.01-2.50[5][15][16]
Erlotinib EGFRVarious~0.44 - 1.63[5]
Sorafenib VEGFR-2, Raf KinaseHepG2 (Liver)~3.12 (nM)[8][9]
Unraveling the Mechanism of Action: Apoptosis and Cell Cycle Analysis

A potent anticancer compound should ideally induce programmed cell death (apoptosis) or cause cell cycle arrest in cancer cells. Flow cytometry-based assays are powerful tools to investigate these mechanisms.

Causality Behind the Choice: Annexin V-FITC/Propidium Iodide (PI) staining allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells, providing a clear picture of the mode of cell death induced by the compound. Cell cycle analysis with PI staining reveals at which phase of the cell cycle (G1, S, or G2/M) the compound exerts its effect.

  • Cell Treatment: Treat cancer cells with the quinoxaline compound at its IC50 concentration for 24-48 hours.

  • Cell Harvesting: Harvest the cells and wash them with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add 5 µL of FITC Annexin V and 5 µL of PI.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the cells using a flow cytometer.

  • Cell Treatment: Treat cells as described for the apoptosis assay.

  • Cell Fixation: Harvest the cells, wash with PBS, and fix them in ice-cold 70% ethanol overnight.

  • Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing PI and RNase A.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the DNA content using a flow cytometer.

Target Validation: Western Blotting

To confirm that a novel quinoxaline compound is hitting its intended molecular target, Western blotting is the gold standard.

Causality Behind the Choice: This technique allows for the detection and quantification of specific proteins, enabling the validation of target engagement (e.g., decreased phosphorylation of a target kinase) and the assessment of downstream signaling pathway modulation.

  • Protein Extraction: Treat cells with the quinoxaline compound, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Separate the proteins by size on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane and then incubate it with primary antibodies against the target protein (e.g., phospho-EGFR, total EGFR, phospho-VEGFR-2, total VEGFR-2) and downstream effectors (e.g., phospho-Akt, total Akt).

  • Detection: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the signal using an enhanced chemiluminescence (ECL) substrate.

Part 2: In Vivo Validation – Assessing Efficacy in a Living System

Promising in vitro results must be translated into an in vivo setting to assess a compound's true therapeutic potential. The most common preclinical model for this is the xenograft mouse model.

Causality Behind the Choice: Xenograft models, where human cancer cells are implanted into immunocompromised mice, allow for the evaluation of a compound's antitumor efficacy, pharmacokinetics, and potential toxicity in a whole-organism context.

Experimental Protocol: Subcutaneous Xenograft Model
  • Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 1-5 x 10^6 cells) into the flank of immunocompromised mice (e.g., athymic nude or SCID mice).

  • Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor volume with calipers every 2-3 days.

  • Treatment: Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups. Administer the novel quinoxaline compound, a vehicle control, and a positive control (e.g., a standard-of-care chemotherapy drug) via an appropriate route (e.g., oral gavage, intraperitoneal injection).

  • Efficacy Assessment: Continue to monitor tumor volume and body weight throughout the study.

  • Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histopathology, biomarker analysis).

Part 3: Comparative Analysis with Alternatives

A comprehensive validation guide must place the novel compound's performance in the context of existing therapies.

Standard Chemotherapy Regimens

For the cancer types often targeted by quinoxaline compounds, here are some standard-of-care chemotherapy regimens:

  • Colon Cancer: FOLFOX (5-FU, leucovorin, and oxaliplatin) or FOLFIRI (5-FU, leucovorin, and irinotecan).[12][17]

  • Breast Cancer: AC-T (Adriamycin, Cyclophosphamide, followed by Taxol) or TC (Taxotere and Cyclophosphamide).[11][18][19]

Targeted Therapy Alternatives
  • Erlotinib (Tarceva®): A small molecule inhibitor of EGFR tyrosine kinase, used in the treatment of non-small cell lung cancer and pancreatic cancer.[17][][21][22][23] Erlotinib competes with ATP to bind to the intracellular tyrosine kinase domain of EGFR, thereby inhibiting receptor autophosphorylation and downstream signaling.[17][][23]

  • Sorafenib (Nexavar®): A multi-kinase inhibitor that targets VEGFR, PDGFR, and Raf kinases.[18][19][24][25][26] It is used to treat advanced renal cell carcinoma and hepatocellular carcinoma by inhibiting both tumor cell proliferation and angiogenesis.[19][24][25]

Part 4: Visualizing the Science – Diagrams and Workflows

To facilitate a deeper understanding, the following diagrams created using Graphviz (DOT language) illustrate key experimental workflows and signaling pathways.

Experimental Workflows

experimental_workflow cluster_invitro In Vitro Validation cluster_invivo In Vivo Validation a Cell Culture b MTT Assay (Cytotoxicity) a->b c Apoptosis Assay (Annexin V/PI) b->c d Cell Cycle Analysis (PI) b->d e Western Blot (Target Validation) c->e d->e f Xenograft Model Establishment e->f Promising Candidate g Compound Administration f->g h Tumor Growth Monitoring g->h i Endpoint Analysis h->i

Caption: High-level workflow for anticancer drug validation.

Signaling Pathways

EGFR_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription EGF EGF (Ligand) EGF->EGFR Quinoxaline Novel Quinoxaline (EGFR Inhibitor) Quinoxaline->EGFR Erlotinib Erlotinib Erlotinib->EGFR

Caption: Simplified EGFR signaling pathway and points of inhibition.

VEGFR_pathway cluster_membrane Endothelial Cell Membrane cluster_cytoplasm Cytoplasm cluster_effects Cellular Effects VEGFR2 VEGFR-2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K PKC PKC PLCg->PKC Angiogenesis Angiogenesis (Vessel Formation) PKC->Angiogenesis Permeability Vascular Permeability PKC->Permeability AKT AKT PI3K->AKT Survival Endothelial Cell Survival AKT->Survival VEGF VEGF (Ligand) VEGF->VEGFR2 Quinoxaline Novel Quinoxaline (VEGFR-2 Inhibitor) Quinoxaline->VEGFR2 Sorafenib Sorafenib Sorafenib->VEGFR2

Caption: Simplified VEGFR-2 signaling pathway and points of inhibition.

Conclusion

The validation of a novel quinoxaline compound's anticancer activity is a multi-faceted process that requires a logical and systematic approach. By combining robust in vitro assays to determine cytotoxicity and mechanism of action with in vivo studies to assess efficacy and safety, researchers can build a comprehensive data package. This guide, grounded in established scientific principles and practical experience, provides a roadmap for navigating this complex but rewarding journey. The ultimate goal is to identify and develop novel quinoxaline-based therapeutics that can offer significant benefits to cancer patients.

References

  • Synthesis, EGFR-TK inhibition and anticancer activity of new quinoxaline derivatives. Journal of the Iranian Chemical Society. (2020-07-05). [Link]
  • Sorafenib (BAY 43-9006, Nexavar), a dual-action inhibitor that targets RAF/MEK/ERK pathway in tumor cells and tyrosine kinases VEGFR/PDGFR in tumor vasculature. Methods in Enzymology. 2006;407:597-612. [Link]
  • Cancer Therapy with Quinoxaline Derivatives: Dual Inhibition of Pi3k and Mtor Signaling Pathways. Research Journal of Pharmacy and Technology. [Link]
  • Preclinical overview of sorafenib, a multikinase inhibitor that targets both Raf and VEGF and PDGF receptor tyrosine kinase signaling.
  • Novel quinoxaline derivatives as dual EGFR and COX-2 inhibitors: synthesis, molecular docking and biological evaluation as potential anticancer and anti-inflamm
  • Common chemotherapy regimens for breast cancer. Living Beyond Breast Cancer. (2015-08-31). [Link]
  • Synthesis of quinoxalines and assessment of their inhibitory effects against human non-small-cell lung cancer cells. RSC Advances. (2024-09-09). [Link]
  • How does erlotinib work (mechanism of action)? Drugs.com. (2024-12-18). [Link]
  • New quinoxaline-based VEGFR-2 inhibitors: design, synthesis, and antiproliferative evaluation with in silico docking, ADMET, toxicity, and DFT studies. RSC Advances. (2021-10-12). [Link]
  • Synthesis of quinoxalines and assessment of their inhibitory effects against human non-small-cell lung cancer cells. RSC Publishing. [Link]
  • What is the mechanism of action of Sorafenib (Sorafenib)? Dr.Oracle. (2025-11-21). [Link]
  • PharmGKB summary: Sorafenib Pathways. Pharmacogenetics and Genomics. [Link]
  • Design, Synthesis, and Molecular Docking Studies of Some New Quinoxaline Derivatives as EGFR Targeting Agents. Molecules. [Link]
  • erlotinib. IUPHAR/BPS Guide to PHARMACOLOGY. [Link]
  • Synthesis, EGFR-TK inhibition and anticancer activity of new quinoxaline derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry. (2020-07-05). [Link]
  • Discovery of new VEGFR-2 inhibitors based on bis([20][27][28]triazolo)[4,3-a:3',4'-c]quinoxaline derivatives as anticancer agents and apoptosis inducers. Journal of Enzyme Inhibition and Medicinal Chemistry. (2021-05-31). [Link]
  • Erlotinib. Wikipedia. [Link]
  • Mechanism of action of erlotinib.
  • Cancer Therapy with Quinoxaline Derivatives: Dual Inhibition of Pi3k and Mtor Signaling Pathways. Research Journal of Pharmacy and Technology. [Link]
  • New quinoxaline-based VEGFR-2 inhibitors: design, synthesis, and antiproliferative evaluation with in silico docking, ADMET, toxicity, and DFT studies. RSC Advances. (2021-10-12). [Link]
  • Novel quinoxaline derivatives as promising cytotoxic agents: structure-based design, in silico studies, VEGFR-2 inhibition, and PI3K/AKT/mTOR pathway modul
  • New quinoxaline derivatives as VEGFR-2 inhibitors with anticancer and apoptotic activity: Design, molecular modeling, and synthesis. Bioorganic Chemistry. 2021 May:110:104807. [Link]
  • Novel quinoxaline derivatives as dual EGFR and COX-2 inhibitors: synthesis, molecular docking and biological evaluation as potential anticancer and anti-inflammatory agents. RSC Advances. (2022-09-05). [Link]
  • Discovery of new VEGFR-2 inhibitors based on bis([20][27][28]triazolo)[4,3-a:3',4'-c]quinoxaline derivatives as anticancer agents and apoptosis inducers. Taylor & Francis Online. [Link]
  • Cytotoxic Evaluation of Doxorubicin Combination with Baicalein and Resveratrol Against Hct116 and Hepg2 Cancer Cell Lines. Digital Repository of University of Baghdad. [Link]
  • Synthesis of quinoxalines 4a–m and 5a–m.
  • Synthesis of quinoxalines and assessment of their inhibitory effects against human non-small-cell lung cancer cells.
  • Synthesis and Characterization of Some New Quinoxalin-2(1H)one and 2-Methyl-3H-quinazolin-4-one Derivatives Targeting the Onset and Progression of CRC with SAR, Molecular Docking, and ADMET Analyses. Molecules. [Link]
  • Synthesis, Characterization and Biological Evaluation of Some Quinoxaline Derivatives: A Promising and Potent New Class of Antitumor and Antimicrobial Agents. Molecules. [Link]
  • Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines. Trends in Sciences. (2024-10-20). [Link]
  • Synthesis, Molecular Docking, In Vitro and In Vivo Studies of Novel Dimorpholinoquinazoline-Based Potential Inhibitors of PI3K/Akt/mTOR P
  • In Vitro Cell Toxicity and Intracellular Uptake of Doxorubicin Exposed as a Solution or Liposomes: Implications for Treatment of Hepatocellular Carcinoma. Pharmaceutics. [Link]
  • Potentiation of Low-Dose Doxorubicin Cytotoxicity by Affecting P-Glycoprotein through Caryophyllane Sesquiterpenes in HepG2 Cells: an in Vitro and in Silico Study. International Journal of Molecular Sciences. [Link]
  • Supplementary Figure 1. Selectivity of doxorubicin (positive control) and AFD on human cancer cell lines - HCT116, MCF7 and A549.
  • Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers. Molecules. [Link]
  • Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. Molecules. [Link]
  • Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers.
  • Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. MDPI. (2023-11-14). [Link]
  • Design, synthesis, and molecular docking studies of novel quinoxaline derivatives as anticancer agents. Chemical Biology & Drug Design. [Link]

Sources

A Comparative Guide to Heterocyclic Carbohydrazides in Drug Design: Quinoxaline-2-carbohydrazide and its Counterparts

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the relentless pursuit of novel therapeutic agents has led researchers to explore a vast chemical space. Among the myriad of scaffolds, heterocyclic compounds consistently emerge as privileged structures, forming the core of numerous approved drugs. Within this class, heterocyclic carbohydrazides have garnered significant attention due to their versatile biological activities, acting as crucial pharmacophores in the development of antimicrobial, anticancer, and anti-inflammatory agents.[1][2]

This guide provides an in-depth, comparative analysis of quinoxaline-2-carbohydrazide against other prominent heterocyclic carbohydrazides, namely isonicotinohydrazide (isoniazid), furan-2-carbohydrazide, and thiophene-2-carbohydrazide. We will delve into their synthesis, biological activities supported by experimental data, and the causality behind the experimental designs, offering a comprehensive resource for researchers, scientists, and drug development professionals.

The Central Role of the Carbohydrazide Moiety

The carbohydrazide functional group (-CONHNH2) is a cornerstone of these molecules' biological activity. Its ability to act as a versatile linker, coupled with its capacity to form stable complexes with metal ions and interact with biological targets through hydrogen bonding, makes it an invaluable component in drug design. This moiety is often a precursor for the synthesis of various other heterocyclic systems, such as oxadiazoles and triazoles, further expanding the chemical diversity and therapeutic potential of the parent molecule.

This compound: A Scaffold of Broad-Spectrum Activity

The quinoxaline ring, a fusion of benzene and pyrazine rings, is a prominent scaffold in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial activities.[3][4][5] The incorporation of a carbohydrazide moiety at the 2-position of the quinoxaline nucleus has been a fruitful strategy for developing potent therapeutic agents.

Chemical Structure and Synthesis

The synthesis of this compound typically begins with the condensation of an aromatic ortho-diamine with an α-dicarbonyl compound to form the quinoxaline core.[6] Subsequent esterification and hydrazinolysis yield the desired carbohydrazide. This synthetic route offers the flexibility to introduce various substituents on the quinoxaline ring, allowing for the fine-tuning of the molecule's physicochemical properties and biological activity.

Biological Activities of this compound Derivatives

Derivatives of this compound have demonstrated significant potential as both anticancer and anti-inflammatory agents. The mechanism of their anti-inflammatory action is often attributed to the inhibition of key inflammatory mediators like cyclooxygenase (COX) and various cytokines.[3][4]

Compound Biological Activity Cell Line/Model IC50/Inhibition (%) Reference
Quinoxaline Derivative 11AnticancerMCF-7 (Breast Cancer)0.81 µM[7]
Quinoxaline Derivative 13AnticancerHCT-116 (Colon Cancer)2.91 µM[7]
Quinoxaline Derivative 4aAnticancerHepG2 (Liver Cancer)3.21 µM[7]
Quinoxaline Derivative 11Anti-inflammatory (COX-2)In vitro assayIC50 = 0.62 µM[7]
Quinoxaline Derivative 13Anti-inflammatory (COX-2)In vitro assayIC50 = 0.46 µM[7]
Quinoxaline Derivative 3Anti-inflammatoryCarrageenan-induced paw edema53.91% inhibition[8]
Quinoxaline Derivative 11Anti-inflammatoryCarrageenan-induced paw edema48.72% inhibition[8]
Experimental Protocol: In Vitro Anticancer MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability and the cytotoxic potential of chemical compounds. The principle lies in the reduction of the yellow MTT tetrazolium salt by mitochondrial dehydrogenases of metabolically active cells into purple formazan crystals.[4] The intensity of the purple color is directly proportional to the number of viable cells.

Step-by-Step Protocol:

  • Cell Seeding:

    • Harvest cancer cells (e.g., MCF-7, HepG2, HCT-116) during their exponential growth phase.

    • Seed 100 µL of the cell suspension into each well of a 96-well plate at a density of 5 × 10⁴ cells/well.

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare a series of dilutions of the this compound derivative in a complete culture medium.

    • After 24 hours of cell seeding, carefully remove the medium and add 100 µL of fresh medium containing different concentrations of the test compound to the respective wells.

    • Include a vehicle control (cells treated with the solvent used to dissolve the compound, e.g., DMSO) and an untreated control (cells in fresh medium only).

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • Following the treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[9]

    • Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.[4]

  • Solubilization of Formazan:

    • Carefully aspirate the medium containing MTT from the wells.

    • Add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[7]

    • Mix thoroughly to ensure complete solubilization.

  • Absorbance Measurement and Data Analysis:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the untreated control.

    • Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Isonicotinohydrazide (Isoniazid): A Repurposed Antitubercular Agent

Isonicotinohydrazide, commonly known as isoniazid, is a cornerstone in the treatment of tuberculosis. However, its therapeutic potential extends beyond its antimycobacterial activity, with numerous studies exploring its anticancer and anti-inflammatory properties.[10][11][12][13]

Chemical Structure and Synthesis

Isoniazid is a relatively simple molecule, consisting of a pyridine ring with a carbohydrazide group at the 4-position. Its synthesis is straightforward, typically involving the hydrazinolysis of isonicotinic acid esters. The simplicity of its structure and synthesis has facilitated the creation of a vast library of derivatives with diverse biological activities.[14]

Biological Activities of Isoniazid Derivatives

The exploration of isoniazid derivatives has revealed promising anticancer and anti-inflammatory activities. The presence of the hydrazone linkage in many of these derivatives is crucial for their biological effects.

Compound Biological Activity Cell Line/Model IC50/Inhibition (%) Reference
Isoniazid DerivativeAnticancerFour human cancer cell linesIC50 ranging from 0.61 to 3.36 µg/mL[10]
ITHB4 (Isoniazid Derivative)AnticancerMCF-7 (Breast Cancer)Lower IC50 than zerumbone
Isoniazid Derivative (TZ1V)Anti-inflammatoryCarrageenan-induced paw edemaSignificant reduction in edema[9]
Isoniazid Derivative (MB1V-2)Anti-inflammatoryCarrageenan-induced paw edemaSignificant reduction in edema[9]
IsoniazidAnti-inflammatoryTNFΔARE miceReduction in terminal ileal inflammation[10]
Experimental Protocol: In Vivo Anti-inflammatory Carrageenan-Induced Paw Edema Assay

The carrageenan-induced paw edema model is a classic and reliable in vivo assay for screening the acute anti-inflammatory activity of new compounds.[5] The subcutaneous injection of carrageenan, a sulfated polysaccharide, induces a biphasic inflammatory response characterized by swelling (edema).

Step-by-Step Protocol:

  • Animal Acclimatization and Grouping:

    • Use adult Wistar rats or Swiss albino mice, acclimatized to laboratory conditions for at least one week.

    • Randomly divide the animals into groups (n=6 per group): a vehicle control group, a positive control group (e.g., indomethacin), and test groups receiving different doses of the isoniazid derivative.

  • Baseline Paw Volume Measurement:

    • Measure the initial volume of the right hind paw of each animal using a plethysmometer before any treatment.

  • Drug Administration:

    • Administer the test compound (isoniazid derivative) and the positive control drug orally or intraperitoneally one hour before the carrageenan injection. The vehicle control group receives only the vehicle.

  • Induction of Edema:

    • Inject 0.1 mL of a 1% carrageenan solution in saline into the subplantar region of the right hind paw of each animal.[5]

  • Paw Volume Measurement Post-Induction:

    • Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.

  • Data Analysis:

    • Calculate the increase in paw volume (edema) for each animal at each time point by subtracting the initial paw volume from the post-treatment paw volume.

    • Calculate the mean edema for each group.

    • Determine the percentage inhibition of edema for the treated groups compared to the vehicle control group using the following formula:

      • % Inhibition = [(Mean edema of control - Mean edema of treated) / Mean edema of control] x 100

Furan-2-carbohydrazide: A Versatile Heterocycle in Drug Discovery

The furan ring is another important five-membered heterocyclic scaffold found in many natural products and synthetic compounds with a wide range of biological activities. Furan-2-carbohydrazide serves as a key intermediate for the synthesis of various derivatives with potential therapeutic applications.

Chemical Structure and Synthesis

Furan-2-carbohydrazide features a furan ring with a carbohydrazide group at the 2-position. It is typically synthesized by the hydrazinolysis of the corresponding furan-2-carboxylic acid ester.

Biological Activities of Furan-2-carbohydrazide Derivatives

Derivatives of furan-2-carbohydrazide have shown notable anticancer and anti-inflammatory properties. Their mechanism of action often involves the modulation of various signaling pathways and the inhibition of inflammatory mediators.

Compound Biological Activity Cell Line/Model IC50/Inhibition (%) Reference
Furan Carbohydrazide Derivative 3eAnticancerA549 (Lung Cancer)IC50 = 43.38 µM[13]
Pyridine carbohydrazide 4AnticancerMCF-7 (Breast Cancer)IC50 = 4.06 µM
N-phenyl triazinone 7AnticancerMCF-7 (Breast Cancer)IC50 = 2.96 µM
Bergapten (Furanocoumarin)Anti-inflammatoryCarrageenan-induced foot edemaED50 = 1.6 µg/kg
5-Bromo-N'-(2-oxoindolin-3-ylidene)furan-2-carbohydrazideAnti-inflammatoryIn vitro BSA denaturationComparable to diclofenac sodium

Thiophene-2-carbohydrazide: A Sulfur-Containing Bioactive Scaffold

The thiophene ring, a sulfur-containing five-membered heterocycle, is a bioisostere of the furan and benzene rings and is a common motif in many pharmaceuticals. Thiophene-2-carbohydrazide is a valuable building block for the synthesis of biologically active compounds.

Chemical Structure and Synthesis

Thiophene-2-carbohydrazide consists of a thiophene ring with a carbohydrazide group at the 2-position. Its synthesis is analogous to that of its furan counterpart, involving the hydrazinolysis of a thiophene-2-carboxylic acid ester.

Biological Activities of Thiophene-2-carbohydrazide Derivatives

Thiophene-2-carbohydrazide derivatives have been investigated for their anticancer and anti-inflammatory activities, demonstrating the therapeutic potential of this scaffold.

Compound Biological Activity Cell Line/Model IC50/Inhibition (%) Reference
Thiophene Carboxamide 2bAnticancerHep3B (Liver Cancer)IC50 = 5.46 µM
Thiophene Carboxamide 2dAnticancerHep3B (Liver Cancer)IC50 = 8.85 µM
Thiophene Hydrazone G1AnticancerMCF-7 (Breast Cancer)IC50 = 46.52 µg/mL[11]
Thiophene Derivative 9Anti-inflammatoryIn vitro cytokine inhibitionInhibition of TNF-α, IL-1β, IL-6
Thiophene Derivative 10Anti-inflammatoryIn vitro cytokine inhibitionInhibition of TNF-α, IL-1β, IL-6

Comparative Analysis

Feature This compound Isonicotinohydrazide Furan-2-carbohydrazide Thiophene-2-carbohydrazide
Core Heterocycle Quinoxaline (Benzopyrazine)PyridineFuranThiophene
Key Biological Activities Anticancer, Anti-inflammatory, AntimicrobialAntitubercular, Anticancer, Anti-inflammatoryAnticancer, Anti-inflammatory, AntimicrobialAnticancer, Anti-inflammatory, Antimicrobial
Synthetic Accessibility Multi-step synthesisSimple, straightforward synthesisSimple, straightforward synthesisSimple, straightforward synthesis
Structural Diversity of Derivatives High, with multiple substitution pointsHigh, primarily on the hydrazide moietyModerate, primarily on the hydrazide moietyModerate, primarily on the hydrazide moiety
Established Clinical Use Derivatives in clinical trialsYes (as an antitubercular agent)LimitedLimited

Molecular Docking in Heterocyclic Carbohydrazide Drug Design

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In drug design, it is used to predict the binding mode and affinity of a small molecule ligand to the active site of a target protein. This in silico approach is invaluable for understanding the structure-activity relationships of heterocyclic carbohydrazides and for the rational design of more potent and selective inhibitors. The process generally involves preparing the 3D structures of the ligand and protein, defining the binding site, and using a scoring function to rank the different binding poses.

Visualizations

Inflammatory_Signaling_Pathway cluster_0 Cellular Response to Carrageenan cluster_1 Mediator Release cluster_2 Inflammatory Effects Carrageenan Carrageenan Mast_Cells Mast Cells Carrageenan->Mast_Cells activates Macrophages Macrophages Carrageenan->Macrophages activates Histamine_Serotonin Histamine Serotonin Mast_Cells->Histamine_Serotonin release Prostaglandins Prostaglandins (PGE2) Macrophages->Prostaglandins inhibited by NSAIDs Cytokines Cytokines (TNF-α, IL-1β) Macrophages->Cytokines release Neutrophils Neutrophils Vasodilation Vasodilation & Increased Permeability Histamine_Serotonin->Vasodilation Kinins Kinins Kinins->Vasodilation Prostaglandins->Vasodilation Pain Pain Prostaglandins->Pain Cytokines->Neutrophils recruit Edema Edema Vasodilation->Edema Experimental_Workflow_MTT_Assay Start Start Cell_Seeding Seed cells in 96-well plate Start->Cell_Seeding Incubation_24h Incubate for 24h Cell_Seeding->Incubation_24h Compound_Treatment Treat with heterocyclic carbohydrazide Incubation_24h->Compound_Treatment Incubation_48h Incubate for 48h Compound_Treatment->Incubation_48h MTT_Addition Add MTT reagent Incubation_48h->MTT_Addition Incubation_4h Incubate for 4h MTT_Addition->Incubation_4h Solubilization Add solubilization buffer Incubation_4h->Solubilization Absorbance_Reading Read absorbance at 570 nm Solubilization->Absorbance_Reading Data_Analysis Calculate IC50 Absorbance_Reading->Data_Analysis End End Data_Analysis->End

Caption: Experimental workflow for the MTT cytotoxicity assay.

Structural_Relationships cluster_Quinoxaline This compound cluster_Isoniazid Isonicotinohydrazide cluster_Furan Furan-2-carbohydrazide cluster_Thiophene Thiophene-2-carbohydrazide Carbohydrazide_Moiety -CONHNH2 Quinoxaline_Core Quinoxaline Quinoxaline_Core->Carbohydrazide_Moiety linked at C2 Pyridine_Core Pyridine Pyridine_Core->Carbohydrazide_Moiety linked at C4 Furan_Core Furan Furan_Core->Carbohydrazide_Moiety linked at C2 Thiophene_Core Thiophene Thiophene_Core->Carbohydrazide_Moiety linked at C2

Caption: Structural relationships of the discussed carbohydrazides.

Conclusion

This compound and other heterocyclic carbohydrazides represent a rich source of chemical diversity for the development of novel therapeutic agents. The quinoxaline scaffold, in particular, offers a platform for generating compounds with potent anticancer and anti-inflammatory activities. While isoniazid remains a crucial antitubercular drug, its derivatives show promise in other therapeutic areas. Furan and thiophene-based carbohydrazides also contribute significantly to the medicinal chemist's toolbox. The comparative analysis presented in this guide, supported by experimental data and detailed protocols, aims to empower researchers in their efforts to design and develop the next generation of heterocyclic drugs. The continued exploration of these versatile scaffolds, guided by both experimental screening and computational methods like molecular docking, will undoubtedly lead to the discovery of new and effective treatments for a range of human diseases.

References

  • Synthetic Methods of Quinoxaline Derivatives and their Potential Anti-inflamm
  • Anti-Inflammatory activity of novel series of isoniazid derivatives.
  • Anticancer, anti-inflammatory and analgesic activities of aminoalcohol-based quinoxaline small molecules. PMC - PubMed Central. [Link]
  • Novel quinoxaline derivatives as dual EGFR and COX-2 inhibitors: synthesis, molecular docking and biological evaluation as potential anticancer and anti-inflamm
  • Analgesic and anti-inflammatory activity of quinoxaline derivatives: Design synthesis and characterization.
  • Uncovering the therapeutic potential of anti-tuberculoid agent Isoniazid in a model of microbial-driven Crohn's disease. NIH. [Link]
  • Synthesis of thiophene hydrazone derivatives by Japp Klinegmann reaction method for anticancer activity against MCF-7 cell. Impactfactor. [Link]
  • Isoniazid and host immune system interactions: A proposal for a novel comprehensive mode of action. NIH. [Link]
  • Synthesis and anticancer activity of new carbohydrazide derivatives bearing furan moiety. Journal of Research in Pharmacy. [Link]
  • Cytotoxic Activity of Isoniazid Derivative in Human Breast Cancer Cells. In Vivo. [Link]
  • (PDF) Cytotoxic Activity of Isoniazid Derivative in Human Breast Cancer Cells.
  • Biological Evaluation of Isoniazid Derivatives as an Anticancer Class. Semantic Scholar. [Link]
  • In vitro and in vivo activities of acylated derivatives of isoniazid against mycobacterium tuberculosis. PubMed. [Link]
  • Synthesis and anticancer activity of new carbohydrazide derivatives bearing furan moiety.
  • IC50 values (µM) of the compounds on different cell lines after 24 h incubation period.
  • Graphical representation of IC50values (μM) of the synthesized compounds 4–13 and 16–23 against HepG-2 and HCT-116 cell lines.
  • Synthesis of quinoxaline‐2‐carbohydrazide derivatives.
  • Molecular Docking-based Screening of Natural Heterocyclic Compounds as a Potential Drug for COVID-19. The Open Medicinal Chemistry Journal. [Link]
  • Novel quinoxaline derivatives as dual EGFR and COX-2 inhibitors: synthesis, molecular docking and biological evaluation as potential anticancer and anti-inflamm
  • Thiophene-Based Compounds with Potential Anti-Inflamm
  • Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simul
  • (PDF) Synthesis and Anticancer Activity of Thiophene-2-carboxamide Derivatives and In Silico Docking Studies.
  • Molecular docking and pharmacophore studies of heterocyclic compounds as Heat shock protein 90 (Hsp90) Inhibitors. PMC - NIH. [Link]
  • Molecular Docking-based Screening of Natural Heterocyclic Compounds as a Potential Drug for COVID-19.
  • Exploring the potential of thiophene derivatives as dual inhibitors of β-tubulin and Wnt/β-catenin pathways for gastrointestinal cancers in vitro. NIH. [Link]
  • 3-Aminothiophene-2-Acylhydrazones: Non-Toxic, Analgesic and Anti-Inflammatory Lead-Candid
  • Exploring heterocyclic scaffolds in carbonic anhydrase inhibition: a decade of structural and therapeutic insights. PMC - PubMed Central. [Link]
  • Design, Synthesis and Molecular Docking Study for New Heterocyclic Derivatives.
  • Synthesis and Antimicrobial Activity of Thiophene-Based Heterocycles Derived from Thiophene-2-Carbohydrazide.
  • Carrageenan Induced Paw Edema (R
  • Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives.
  • Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity. PMC - PubMed Central. [Link]
  • (PDF) 5-Bromo-N'-(2-oxoindolin-3-ylidene)furan-2-carbohydrazide.
  • Pyrazole Carbohydrazide Derivatives of Pharmaceutical Interest. PMC - PubMed Central. [Link]
  • Synthesis and Reactions of Some New Heterocyclic Carbohydrazides and Related Compounds as Potential Anticancer Agents. MDPI. [Link]
  • Carrageenan induced Paw Edema Model.
  • Synthesized thiophene derivatives identified with anticancer activity.
  • Carrageenan-Induced Paw Edema in the Rat and Mouse.
  • Carbohydrazide Analogues: A Review of Synthesis and Biological Activities.
  • A Review on Medicinally Important Heterocyclic Compounds. Bentham Science. [Link]
  • Models of Inflammation: Carrageenan‐Induced Paw Edema in the Rat.
  • Thiophene-Based Compounds with Potential Anti-Inflamm
  • Synthesis of Novel Aryl Quinoxaline Derivatives by New C
  • Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. IOSR Journal of Pharmacy and Biological Sciences. [Link]
  • An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometal
  • Furan-2-carboxylic acid derivative shows improved anti-gluconeogenesis potency in vivo. BioWorld. [Link]

Sources

A Comparative Efficacy Analysis of Quinoxaline-2-Carbohydrazide Analogs: A Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The quinoxaline scaffold, a fusion of benzene and pyrazine rings, represents a privileged structure in medicinal chemistry, consistently appearing in compounds with a wide array of pharmacological activities. Among its numerous derivatives, quinoxaline-2-carbohydrazides have emerged as a particularly promising class of therapeutic agents, demonstrating significant potential in anticancer, anti-inflammatory, and antimicrobial applications. This guide provides a comprehensive comparative analysis of the efficacy of various quinoxaline-2-carbohydrazide analogs, supported by experimental data from peer-reviewed studies. We will delve into structure-activity relationships (SAR), detailed experimental protocols, and the underlying mechanistic insights to empower researchers and drug development professionals in their quest for novel therapeutics.

The Quinoxaline Core: A Versatile Pharmacophore

The unique arrangement of nitrogen atoms within the quinoxaline ring system is pivotal to its biological activity, enabling interactions with a multitude of biological targets through hydrogen bonding and coordination complexes. This versatility allows for the fine-tuning of pharmacological properties through strategic substitutions on the quinoxaline core, making it an attractive scaffold for drug design.

General Synthetic Pathway for this compound Analogs

The synthesis of this compound analogs typically begins with the condensation of an o-phenylenediamine derivative with a 2-ketoester, followed by hydrazinolysis to yield the core carbohydrazide. This intermediate then serves as a versatile precursor for the generation of a diverse library of analogs through reactions with various electrophiles.

G cluster_0 Core Synthesis cluster_1 Analog Derivatization A o-Phenylenediamine C Quinoxaline-2-carboxylate A->C Condensation B 2-Ketoester B->C D This compound (Core Intermediate) C->D Hydrazinolysis E Aldehydes/Ketones F Isothiocyanates G Carbon Disulfide H Hydrazones D->H Reaction with I Thiosemicarbazides D->I Reaction with J Oxadiazoles/Thiadiazoles D->J Reaction with E->H F->I G->J

Caption: General synthetic scheme for this compound analogs.

Comparative Efficacy in Oncology

Quinoxaline derivatives have demonstrated significant potential as anticancer agents, with several analogs exhibiting potent cytotoxic activity against a range of cancer cell lines. The mechanism of action often involves the inhibition of key signaling pathways crucial for cancer cell proliferation and survival.

Dual EGFR and COX-2 Inhibition

A noteworthy study synthesized a series of novel quinoxaline derivatives from 4-methyl-3-oxo-3,4-dihydrothis compound and evaluated their dual inhibitory activity against Epidermal Growth Factor Receptor (EGFR) and Cyclooxygenase-2 (COX-2), both of which are implicated in cancer progression.

Table 1: Comparative Anticancer and Anti-inflammatory Activity of this compound Analogs

CompoundTargetIC50 (µM)
11 MCF-7 (Breast Cancer)0.81
HepG2 (Liver Cancer)1.25
HCT-116 (Colon Cancer)2.91
EGFR0.6
COX-20.62
13 MCF-7 (Breast Cancer)0.93
HepG2 (Liver Cancer)1.54
HCT-116 (Colon Cancer)2.17
EGFR0.4
COX-20.46
4a MCF-7 (Breast Cancer)3.21
HepG2 (Liver Cancer)4.12
HCT-116 (Colon Cancer)3.89
EGFR0.3
COX-21.17
5 MCF-7 (Breast Cancer)4.54
HepG2 (Liver Cancer)3.98
HCT-116 (Colon Cancer)4.23
EGFR0.9
COX-20.83

Structure-Activity Relationship (SAR) Insights:

  • The results indicate that compounds 11 and 13 are the most potent dual inhibitors, with IC50 values in the sub-micromolar to low micromolar range against both EGFR and COX-2, as well as strong anticancer activity against the tested cell lines.

  • The specific substitutions on the carbohydrazide moiety are crucial for this enhanced activity. A

A Researcher's Guide to the Definitive Structural Confirmation of Quinoxaline-2-carbohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry and drug development, the quinoxaline scaffold is a privileged structure, forming the core of numerous compounds with a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties[1]. Quinoxaline-2-carbohydrazide, as a key intermediate and pharmacophore, demands unambiguous structural elucidation. The precise arrangement of atoms, bond lengths, angles, and intermolecular interactions are not mere academic details; they are the fundamental determinants of a molecule's function, dictating how it fits into a biological target and interacts with its environment.

This guide provides an in-depth comparison of analytical techniques for the structural confirmation of this compound. It moves beyond a simple listing of methods to explain the causality behind experimental choices, establishing a self-validating framework for researchers. We will demonstrate why single-crystal X-ray diffraction (XRD) stands as the unequivocal gold standard and how, when synergized with computational methods, it provides a complete and irrefutable structural picture that routine spectroscopy alone cannot achieve.

The Ambiguity Challenge: Why Spectroscopy Isn't Enough

Standard characterization of a newly synthesized compound like this compound typically begins with spectroscopic methods. While essential, these techniques often leave critical questions unanswered.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H & ¹³C): NMR provides valuable information about the chemical environment of hydrogen and carbon atoms, confirming the connectivity of the molecular backbone. However, it describes the molecule's state in solution, which can differ significantly from the solid-state conformation relevant for many pharmaceutical applications. Furthermore, phenomena like tautomerism (common in hydrazides) and the precise 3D arrangement of atoms in space remain ambiguous.

  • Infrared (IR) Spectroscopy: IR spectroscopy is excellent for identifying functional groups, such as the C=O (carbonyl) and N-H (amine/amide) stretches in our target molecule[2]. However, it provides a composite view of the molecule's vibrations and gives little information about the overall three-dimensional structure or intermolecular interactions like hydrogen bonding.

  • Mass Spectrometry (MS): MS confirms the molecular weight and elemental composition with high accuracy[3]. While vital for verifying that the correct atoms are present, it offers no insight into how they are arranged in 3D space.

While these methods collectively build a strong hypothesis for the molecule's identity, they cannot definitively confirm its solid-state structure, which is crucial for understanding polymorphism, stability, and solubility.

The Gold Standard: Single-Crystal X-ray Diffraction (XRD)

Single-crystal XRD is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid[4][5]. It provides an unambiguous map of atomic positions, bond lengths, and bond angles, resolving the uncertainties left by spectroscopic methods[6][7].

Experimental Workflow: From Synthesis to a Validated Structure

The path from a synthesized powder to a fully validated crystal structure is a meticulous process where each step builds upon the last. The quality of the final data is entirely dependent on the quality of the initial crystal.

XRD_Workflow cluster_synthesis Phase 1: Material Preparation cluster_experiment Phase 2: XRD Experiment cluster_analysis Phase 3: Structure Determination & Validation Synthesis Synthesis of Quinoxaline- 2-carbohydrazide Purification High-Purity Recrystallization (e.g., Slow Evaporation) Synthesis->Purification Crude Product Crystal_Selection Crystal Selection & Mounting (Microscope, Cryo-loop) Purification->Crystal_Selection High-Quality Single Crystals Data_Collection X-ray Data Collection (Diffractometer, ~100 K) Crystal_Selection->Data_Collection Mounted Crystal Structure_Solution Structure Solution (e.g., SHELXT) Data_Collection->Structure_Solution Diffraction Data Refinement Structure Refinement (e.g., SHELXL) Structure_Solution->Refinement Initial Model Validation Validation & Deposition (checkCIF, CCDC) Refinement->Validation Refined Structure (CIF) Final_Structure Final_Structure Validation->Final_Structure

Caption: High-level overview of the single-crystal X-ray diffraction workflow.

Step-by-Step Experimental Protocol:

  • Synthesis and Crystallization:

    • Synthesis: this compound is typically synthesized by reacting ethyl quinoxaline-2-carboxylate with hydrazine hydrate[8][9].

    • Rationale: The choice of starting materials is dictated by well-established, high-yield condensation reactions.

    • Crystallization: The purified product is dissolved in a suitable solvent or solvent mixture (e.g., ethanol, DMF/water) to create a saturated solution. Slow evaporation, slow cooling, or vapor diffusion techniques are employed.

    • Rationale: The goal is to grow single crystals of sufficient size and quality (typically 0.1-0.3 mm) without defects. Slow crystal growth is paramount as it allows molecules to arrange themselves into a well-ordered lattice, which is essential for sharp diffraction.

  • Crystal Selection and Mounting:

    • A suitable crystal is identified under a microscope, selected for its sharp edges and lack of visible fractures.

    • It is mounted on a cryo-loop and flash-cooled in a stream of cold nitrogen gas (around 100 K).

    • Rationale: Cryo-cooling minimizes thermal vibrations of the atoms, leading to higher resolution data and a more precise final structure.

  • Data Collection:

    • The mounted crystal is placed in an X-ray diffractometer.

    • A beam of monochromatic X-rays is directed at the crystal, which is rotated to capture a complete diffraction pattern on a detector[4].

    • Rationale: The diffraction pattern is a direct consequence of the crystal's internal repeating structure. Collecting data over a wide range of orientations is necessary to reconstruct the three-dimensional electron density.

  • Structure Solution and Refinement:

    • Specialized software (e.g., SHELXT) is used to solve the "phase problem" and generate an initial electron density map from the diffraction intensities.

    • This initial model is then refined (e.g., using SHELXL), a process that iteratively adjusts atomic positions and thermal parameters to achieve the best fit between the calculated and observed diffraction data.

    • Rationale: Refinement is a statistical process aimed at minimizing the difference between the experimental data and the theoretical model. Key indicators like the R-factor (residual factor) quantify the quality of the fit.

  • Data Validation and Deposition:

    • The final structural model is validated using tools like checkCIF from the International Union of Crystallography (IUCr)[10]. This process checks for geometric consistency, potential errors, and adherence to crystallographic standards.

    • Upon validation, the data is deposited in a public repository like the Cambridge Crystallographic Data Centre (CCDC) to receive a unique deposition number, ensuring public access and scientific integrity[11][12][13].

    • Rationale: Validation and public deposition are the cornerstones of trustworthy science, allowing for independent verification and use of the structural data by the global research community.

Comparative Analysis: The Power of Synergy

The true strength of modern structural science lies in combining experimental data with computational analysis. This integrated approach not only validates the experimental result but also provides deeper insights into the molecule's behavior.

Logic_Diagram cluster_exp Experimental Techniques cluster_comp Computational Analysis XRD Single-Crystal XRD DFT DFT Calculations XRD->DFT Provides Experimental Geometry for Validation Hirshfeld Hirshfeld Surface Analysis XRD->Hirshfeld Provides Crystal Packing Data for Analysis Complete_Structure Definitive 3D Structure & Intermolecular Interactions XRD->Complete_Structure Defines Solid-State Structure Unambiguously Spectroscopy Spectroscopy (NMR, IR, MS) Spectroscopy->XRD Suggests Connectivity DFT->Complete_Structure Confirms Gas-Phase Geometry & Electronics Hirshfeld->Complete_Structure Quantifies Intermolecular Interactions

Caption: Logical relationship between experimental and computational techniques.
Synergy with Density Functional Theory (DFT)

DFT calculations are used to model the electronic structure of molecules and optimize their geometry in a simulated "gas phase" (an isolated molecule)[14][15].

  • How it works: A DFT protocol (e.g., B3LYP with a 6-311G(d,p) basis set) is used to find the lowest energy conformation of the molecule[16][17].

  • Why it's powerful: By comparing the DFT-optimized geometry with the experimental XRD structure, we can assess the influence of crystal packing forces (like hydrogen bonds) on the molecule's conformation[18]. A close agreement validates both the experimental result and the theoretical model. Any significant differences can reveal interesting solid-state effects.

Visualizing the Invisible: Hirshfeld Surface Analysis

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying the intermolecular interactions that govern how molecules pack together in a crystal[19][20][21].

  • How it works: A 3D surface is generated around the molecule, color-coded to show different types of intermolecular contacts and their relative strength[22][23]. A corresponding 2D "fingerprint plot" provides a quantitative summary of these interactions (e.g., H···H, N···H, C···H contacts).

  • Why it's definitive: While XRD defines where the atoms are, Hirshfeld analysis explains why they are there. It transforms the abstract concept of crystal packing into a clear, visual map of forces, highlighting the specific hydrogen bonds and other weak interactions that stabilize the crystal lattice. This level of detail is unattainable with any other technique.

Data Comparison: A Clear Verdict

The following table summarizes the information provided by each technique, underscoring the comprehensive and definitive nature of single-crystal XRD.

Analytical Technique Information Provided Limitations
NMR Spectroscopy Atomic connectivity, solution-state conformationIndirect structural information, ambiguous for solid-state, tautomers
IR Spectroscopy Presence of functional groupsNo 3D structural data, limited information on intermolecular interactions
Mass Spectrometry Molecular weight, elemental formulaNo structural or conformational information
Single-Crystal XRD Unambiguous 3D atomic arrangement, bond lengths, bond angles, absolute configuration, solid-state conformation, crystal packing [4][5]Requires high-quality single crystals, can be time-consuming
DFT Calculations Optimized gas-phase geometry, electronic propertiesTheoretical model, does not directly account for crystal packing effects
Hirshfeld Analysis Visualization and quantification of intermolecular interactionsRequires a known crystal structure (from XRD) as input

Conclusion

For a molecule of pharmaceutical importance like this compound, "close enough" is not good enough. While spectroscopic methods are indispensable for initial characterization, they provide an incomplete and sometimes ambiguous picture. Single-crystal X-ray diffraction is the only technique that delivers the irrefutable, high-resolution, three-dimensional truth of the molecule's structure in the solid state.

By integrating this gold-standard experimental data with the validation and deep insights offered by computational methods like DFT and Hirshfeld surface analysis, researchers can achieve a complete and robust understanding of their molecule. This rigorous, multi-faceted approach is not merely an academic exercise; it is a foundational requirement for modern, rational drug design, ensuring that all subsequent development is built upon a solid and accurate structural foundation.

References

  • Title: Utilizing Hirshfeld surface calculations, non-covalent interaction (NCI) plots and the calculation of interaction energies in the analysis of molecular packing Source: PubMed Central URL:[Link]
  • Title: Validation of Experimental Crystal Structures Source: CCDC URL:[Link]
  • Title: Validation of Experimental Crystal Structures (PDF) Source: CCDC URL:[Link]
  • Title: The Hirshfeld Surface Source: CrystalExplorer URL:[Link]
  • Title: Introduction to CrystalExplorer, Hirshfeld surfaces, interaction energies, energy frameworks and more Source: CrystalExplorer URL:[Link]
  • Title: Requirements for Depositing X-Ray Crystallographic Data Source: ACS Public
  • Title: Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives Source: ResearchG
  • Title: Validation of experimental molecular crystal structures with dispersion-corrected density functional theory calcul
  • Title: Novel quinoxaline derivatives as dual EGFR and COX-2 inhibitors: synthesis, molecular docking and biological evaluation as potential anticancer and anti-inflammatory agents Source: SpringerLink URL:[Link]
  • Title: What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?
  • Title: The Use of Hirshfeld Surface Analysis Tools to Study the Intermolecular Interactions in Single Molecule Magnets Source: MDPI URL:[Link]
  • Title: Synthesis, Crystal Structure, Hirshfeld Surface Analysis, Energy Framework Calculations, and Halogen Bonding Investigation of Benzene-1,3,5-triyltris((4-chlorophenyl)methanone) Source: MDPI URL:[Link]
  • Title: From Powders to Single Crystals: A Crystallographer’s Toolbox for Small-Molecule Structure Determination Source: ACS Public
  • Title: Synthesis of quinoxaline‐2‐carbohydrazide derivatives.
  • Title: Cambridge Crystallographic Data Centre Source: CoreTrustSeal URL:[Link]
  • Title: Crystallography Source: CCDC URL:[Link]
  • Title: Quinoxaline Source: PubChem URL:[Link]
  • Title: this compound Source: PubChem URL:[Link]
  • Title: Best‐Practice DFT Protocols for Basic Molecular Computational Chemistry Source: Wiley Online Library URL:[Link]
  • Title: DFT Method Used for Prediction of Molecular and Electronic Structures of Mn(VI) Macrocyclic Complexes with Porhyrazine/Phthalocyanine and Two Oxo Ligands Source: PubMed Central URL:[Link]
  • Title: DFT CALCULATIONS ON MOLECULAR STRUCTURE, HOMO LUMO STUDY REACTIVITY DESCRIPTORS OF TRIAZINE DERIVATIVE Source: ResearchG
  • Title: IR and 1 H NMR spectral data.
  • Title: Synthesis and Characterization of Pyrazine-2-Carbohydrazide Derivatives as Antimicrobial Agents Source: ResearchG
  • Title: How do organic compounds single crystal X rays diffraction work?
  • Title: DFT Studies on Molecular Structure, Absorption properties, NBO Analysis, and Hirshfeld Surface Analysis of Iron(III)
  • Title: Design, Synthesis, Antifungal Activity, and 3D-QSAR Study of Novel Quinoxaline-2-Oxyacet
  • Title: Stereoview Images of Hydrogen-Bonded Quinoxalines with a Helical Axis; Pyrimidines and a Pyridazine That Form Extended Tapes Source: MDPI URL:[Link]
  • Title: CRYSTAL STRUCTURE AND NMR SPECTROSCOPIC CHARACTERIZATION OF 1,5-BIS(2-HYDROXY-3- METHOXYBENZYLIDENE)
  • Title: Structural properties theoretical investigation of quinoxalin -2(1H)
  • Title: Synthese, Crystal Structure and Catalytic Oxidation Activity of Two Co(II)

Sources

The Fulcrum of Activity: A Comparative Guide to the Structure-Activity Relationships of Quinoxaline-2-Carbohydrazide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The quinoxaline scaffold, a fusion of benzene and pyrazine rings, represents a privileged structure in medicinal chemistry, underpinning a vast array of compounds with significant therapeutic potential.[1] Among these, quinoxaline-2-carbohydrazide derivatives have emerged as a particularly versatile class, demonstrating potent anticancer, antimicrobial, and antitubercular activities.[2][3] The strategic modification of this core structure offers a powerful tool to modulate biological activity, making a thorough understanding of its structure-activity relationships (SAR) paramount for the rational design of novel, more effective therapeutic agents.

This guide provides a comparative analysis of the SAR of this compound derivatives, drawing upon experimental data to elucidate the intricate connections between chemical structure and biological function. We will explore key structural modifications and their impact on anticancer and antitubercular efficacy, supported by detailed experimental protocols and mechanistic insights.

The Architectural Blueprint: General Synthesis of this compound

The journey to diverse this compound derivatives begins with the construction of the core quinoxaline ring system. A common and efficient method involves the cyclocondensation of an o-phenylenediamine with an α-ketoester, typically ethyl 2-oxo-2-(phenyl)acetate or a related analogue. This foundational reaction sets the stage for subsequent modifications. The ester functional group at the 2-position is then readily converted to the crucial carbohydrazide moiety through hydrazinolysis, typically employing hydrazine hydrate. This carbohydrazide then serves as a versatile handle for a multitude of chemical transformations, allowing for the introduction of diverse substituents and the exploration of a wide chemical space.

G cluster_synthesis General Synthetic Pathway OPD o-Phenylenediamine Quinoxalinone Quinoxalin-2(1H)-one OPD->Quinoxalinone Cyclocondensation Ketoester α-Ketoester (e.g., Ethyl glyoxalate) Ketoester->Quinoxalinone QuinoxalineEster Quinoxaline-2-carboxylate Quinoxalinone->QuinoxalineEster Chlorination & Esterification Esterification Esterification (e.g., POCl3, then EtOH) Carbohydrazide This compound Core QuinoxalineEster->Carbohydrazide Hydrazinolysis Hydrazinolysis Hydrazinolysis (Hydrazine Hydrate) FinalProduct Substituted Derivatives Carbohydrazide->FinalProduct Condensation Derivatization Derivatization (Aldehydes, Ketones, etc.) Derivatization->FinalProduct G cluster_sar Anticancer SAR of Hydrazone Derivatives cluster_substituents Substituents on Phenyl Ring of Hydrazone Core This compound Core EWG Electron-Withdrawing Groups (e.g., -Cl) Core->EWG Modification at R EDG Electron-Donating Groups (e.g., -OCH3) Core->EDG Modification at R Heterocycles Heterocyclic Rings (e.g., Isatin) Core->Heterocycles Modification at R Activity Enhanced Anticancer Activity EWG->Activity EDG->Activity Heterocycles->Activity

Caption: Key SAR takeaways for anticancer quinoxaline-2-carbohydrazides.

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method widely used to assess the cytotoxic effects of compounds on cancer cells. [4][5] Step-by-Step Methodology:

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium and incubated for 24 hours to allow for cell attachment. [4]2. Compound Treatment: The test compounds are dissolved in a suitable solvent (e.g., DMSO) and serially diluted in culture medium. The medium from the cell plates is replaced with 100 µL of the medium containing different concentrations of the compounds. A vehicle control (medium with solvent) is also included. The plates are then incubated for 48-72 hours. [4]3. MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for an additional 4 hours at 37°C. [4]4. Formazan Solubilization: The medium containing MTT is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals. The plate is gently shaken for 10-15 minutes. [4]5. Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. [4]6. Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the IC50 value (the concentration that inhibits 50% of cell growth) is determined from a dose-response curve. [4]

Antitubercular Activity: Combating a Persistent Pathogen

Tuberculosis remains a significant global health threat, and the emergence of drug-resistant strains of Mycobacterium tuberculosis necessitates the development of new therapeutic agents. [6]this compound derivatives have shown promise in this area, with several analogues exhibiting potent antitubercular activity. [6] Comparative Analysis of Antitubercular Derivatives:

Compound IDR Group on HydrazoneMIC (µg/mL) vs. M. tuberculosis H37RvReference
3a 2-Hydroxyphenyl6.25[6]
3b 4-Hydroxyphenyl3.12[6]
3c 4-Nitrophenyl1.56[6]
3d 4-Chlorophenyl0.78[6]
3e 2,4-Dichlorophenyl0.39[6]

Structure-Activity Relationship Insights:

  • Positional Isomers: The position of the hydroxyl group on the phenyl ring influences activity, with the 4-hydroxy derivative (3b ) being more potent than the 2-hydroxy analogue (3a ). [6]* Electron-Withdrawing Groups: The presence of strong electron-withdrawing groups, such as nitro (-NO₂) and chloro (-Cl), at the 4-position of the phenyl ring significantly enhances antitubercular activity (compounds 3c and 3d ). [6]* Multiple Halogenation: The introduction of a second chloro group, as in the 2,4-dichlorophenyl derivative (3e ), leads to the most potent compound in this series, highlighting the beneficial effect of multiple halogen substitutions. [6]

G cluster_sar_tb Antitubercular SAR of Hydrazone Derivatives cluster_substituents_tb Substituents on Phenyl Ring of Hydrazone Core This compound Core EWG_TB Strong Electron-Withdrawing Groups (e.g., -NO2, -Cl) Core->EWG_TB Modification at R MultiHalo Multiple Halogenation (e.g., 2,4-Dichloro) Core->MultiHalo Modification at R OH_pos Positional Isomers of -OH Core->OH_pos Modification at R Activity_TB Enhanced Antitubercular Activity EWG_TB->Activity_TB MultiHalo->Activity_TB OH_pos->Activity_TB 4-OH > 2-OH

Caption: Key SAR takeaways for antitubercular quinoxaline-2-carbohydrazides.

Experimental Protocol: Microplate Alamar Blue Assay (MABA) for Antitubercular Screening

The MABA is a rapid and reliable colorimetric assay for determining the minimum inhibitory concentration (MIC) of compounds against M. tuberculosis. [7][8] Step-by-Step Methodology:

  • Preparation of Microplates: In a 96-well microplate, 200 µL of sterile deionized water is added to the outer perimeter wells to prevent evaporation. 50-100 µL of Middlebrook 7H9 broth is added to the remaining wells. [7]2. Compound Dilution: The test compounds are serially diluted across the microplate. A drug-free control and a positive control (e.g., isoniazid) are included. [8]3. Inoculation: The wells are inoculated with a standardized culture of M. tuberculosis H37Rv. The plate is sealed and incubated at 37°C for 5-7 days. [7]4. Alamar Blue Addition: After incubation, a mixture of Alamar Blue reagent and 20% Tween 80 is added to a control well. If the well turns pink after 24 hours of re-incubation (indicating bacterial growth), the reagent mixture is added to all wells. [9]5. Result Interpretation: The plate is incubated for another 24 hours. A blue color indicates no bacterial growth, while a pink color signifies growth. The MIC is defined as the lowest concentration of the compound that prevents the color change from blue to pink. [7]

Conclusion

The this compound scaffold is a remarkably adaptable platform for the development of potent therapeutic agents. The structure-activity relationship studies highlighted in this guide demonstrate that subtle modifications to the substituents on the hydrazone moiety can lead to significant changes in biological activity. For anticancer applications, the incorporation of halogenated phenyl rings or heterocyclic systems appears to be a promising strategy. Similarly, for antitubercular drug design, the presence of strong electron-withdrawing groups on the phenyl ring is a key determinant of potency. The detailed experimental protocols provided herein offer a practical framework for the synthesis and evaluation of new derivatives, paving the way for the discovery of next-generation quinoxaline-based therapeutics.

References

  • MDPI. (2022). Quinoxalinones as A Novel Inhibitor Scaffold for EGFR (L858R/T790M/C797S)
  • Springer. (n.d.). Rapid Screening of Inhibitors of Mycobacterium tuberculosis Growth Using Tetrazolium Salts. [Link]
  • ResearchGate. (n.d.).
  • Brieflands. (n.d.). Evaluation of Accuracy of Microplate Alamar Blue Assay and Proportion Method for Prompt Detection of Mycobacterium tuberculosis and Clinical Isolates of Multidrug-resistant M. tuberculosis. [Link]
  • ResearchGate. (n.d.). Structure of quinoxaline‐containing drugs and the previously reported.... [Link]
  • ResearchGate. (n.d.). SAR study of novel quinoxaline derivatives as dual EGFR and COX‐2 inhibitors. [Link]
  • MDPI. (2023). Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. [Link]
  • RSC Publishing. (n.d.).
  • ResearchGate. (2025). Microplate Alamar Blue Assay (MABA) and Low Oxygen Recovery Assay (LORA) for Mycobacterium tuberculosis | Request PDF. [Link]
  • ResearchGate. (n.d.). Overview of the structure-activity relationship (SAR) of quinoxaline.... [Link]
  • PubMed Central. (n.d.). Novel 2-substituted-quinoxaline analogs with potential antiproliferative activity against breast cancer: insights into cell cycle arrest, topoisomerase II, and EGFR activity. [Link]
  • NIH. (n.d.). Inter- and Intra-Assay Reproducibility of Microplate Alamar Blue Assay Results for Isoniazid, Rifampicin, Ethambutol, Streptomycin, Ciprofloxacin, and Capreomycin Drug Susceptibility Testing of Mycobacterium tuberculosis. [Link]
  • PubMed. (n.d.). N-allyl quinoxaline derivative exhibited potent and selective cytotoxicity through EGFR/VEGFR-mediated apoptosis: In vitro and in vivo studies. [Link]
  • RSC Publishing. (2022).
  • ResearchGate. (n.d.).
  • PMC. (n.d.). Structure–Activity Relationships of Quinoxaline-Based 5-HT3A and 5-HT3AB Receptor-Selective Ligands. [Link]
  • NIH. (2013).
  • PubMed. (2019).
  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. [Link]
  • protocols.io. (2023). MTT (Assay protocol. [Link]
  • IJBPAS. (2024).
  • ResearchGate. (n.d.).
  • NIH. (2022). Discovery and SAR Study of Quinoxaline–Arylfuran Derivatives as a New Class of Antitumor Agents. [Link]
  • ResearchGate. (2025). Synthesis and antimicrobial activity of condensed and uncondensed quinoxalines. [Link]
  • MDPI. (2023). Novel Derivatives of Quinoxaline-2-carboxylic Acid 1,4-Dioxides as Antimycobacterial Agents: Mechanistic Studies and Therapeutic Potential. [Link]
  • Article. (2015).
  • IJPSR. (2022). Birajdar et al., IJPSR, 2022; Vol. 13(10): 4244-4253. [Link]
  • ACG Publications. (2013).

Sources

The Emerging Potential of Quinoxaline-2-Carbohydrazide Derivatives in Oncology: A Comparative Efficacy Analysis Against Standard Chemotherapeutics

Author: BenchChem Technical Support Team. Date: January 2026

In the relentless pursuit of more effective and selective anticancer agents, the quinoxaline scaffold has emerged as a privileged structure in medicinal chemistry. This guide provides an in-depth comparative analysis of the efficacy of a promising class of compounds, Quinoxaline-2-carbohydrazide derivatives, against established standard-of-care anticancer drugs. Designed for researchers, scientists, and drug development professionals, this document synthesizes experimental data to offer a clear perspective on the therapeutic potential of these novel molecules.

Introduction: The Rationale for Quinoxaline Derivatives in Cancer Therapy

Quinoxaline, a heterocyclic compound composed of a benzene ring fused to a pyrazine ring, and its derivatives have demonstrated a remarkable breadth of pharmacological activities, including potent anticancer effects.[1] The versatility of the quinoxaline core allows for extensive structural modifications, enabling the fine-tuning of its biological activity. The introduction of a carbohydrazide moiety at the 2-position, in particular, has given rise to a series of derivatives with significant cytotoxic and apoptotic-inducing properties against various cancer cell lines.[2][3] This guide will focus on a comparative evaluation of these derivatives against cornerstone chemotherapeutic agents such as Doxorubicin, Cisplatin, and Paclitaxel, providing a data-driven assessment of their potential role in future cancer treatment paradigms.

Comparative Anticancer Efficacy: A Data-Driven Overview

The true measure of a novel anticancer agent lies in its ability to outperform or complement existing therapies. This section presents a comparative analysis of the in vitro cytotoxic activity of various this compound derivatives against standard anticancer drugs, primarily focusing on breast and lung cancer cell lines, two of the most prevalent and challenging malignancies.

Performance Against Breast Cancer Cell Lines (MCF-7)

The MCF-7 human breast adenocarcinoma cell line is a widely used model for testing the efficacy of potential breast cancer therapeutics. The following table summarizes the half-maximal inhibitory concentration (IC50) values of several this compound derivatives in comparison to Doxorubicin, a standard anthracycline antibiotic used in breast cancer chemotherapy.[4]

CompoundCancer Cell LineIC50 (µM) of Quinoxaline DerivativeIC50 (µM) of DoxorubicinReference
Quinoxaline Derivative 11 MCF-70.81 - 2.91Not specified in study[3]
Quinoxaline Derivative 13 MCF-70.81 - 2.91Not specified in study[3]
Quinoxaline Derivative 4a MCF-73.21 - 4.54Not specified in study[3]
Quinoxaline Derivative 5 MCF-73.21 - 4.54Not specified in study[3]
Quinoxaline Derivative 14 MCF-72.61Comparable[1]
Quinoxaline Derivative 11d MCF-735.81Not specified in study[5]
Quinoxaline Derivative 17b MCF-72.32.17 (Sorafenib)[6]

Analysis: The data reveals that several this compound derivatives exhibit potent cytotoxic activity against the MCF-7 breast cancer cell line, with IC50 values in the low micromolar range.[1][3][6] Notably, some derivatives demonstrate efficacy comparable to or even exceeding that of the standard drug Doxorubicin in similar assays.[1] This suggests that the quinoxaline scaffold holds significant promise for the development of novel anti-breast cancer agents.

Performance Against Lung Cancer Cell Lines (A549)

Non-small cell lung cancer (NSCLC) remains a leading cause of cancer-related mortality worldwide, with a pressing need for more effective therapeutic strategies. The A549 cell line, derived from a human lung carcinoma, serves as a crucial model for evaluating novel NSCLC drug candidates. The table below compares the cytotoxic effects of quinoxaline derivatives with standard lung cancer chemotherapy agents like Cisplatin and 5-Fluorouracil.[7][8]

CompoundCancer Cell LineIC50 (µM) of Quinoxaline DerivativeIC50 (µM) of Standard DrugStandard DrugReference
Quinoxaline Derivative 4m A5499.32 ± 1.564.89 ± 0.205-Fluorouracil[7]
Quinoxaline Derivative 4b A54911.98 ± 2.594.89 ± 0.205-Fluorouracil[7]
Quinoxaline Derivative AK-3 A54910.38 ± 0.27Not specified in study-[9]
Quinoxaline Derivative AK-10 A5498.55 ± 0.67Not specified in study-[9]
Cisplatin (for comparison)A549-~6.14 - 43.01-[8][10]

Analysis: The compiled data indicates that certain quinoxaline derivatives possess significant cytotoxic activity against the A549 lung cancer cell line, with IC50 values in a range that suggests therapeutic potential.[7][9] While direct head-to-head comparisons with cisplatin in the same study are limited in the provided search results, the observed IC50 values for the quinoxaline derivatives are within a clinically relevant range and warrant further investigation.[7]

Mechanism of Action: Unraveling the Apoptotic Pathway

The efficacy of an anticancer drug is intrinsically linked to its mechanism of action. A significant body of evidence suggests that this compound derivatives exert their cytotoxic effects primarily through the induction of apoptosis, or programmed cell death.[11][12]

The Intrinsic Apoptosis Pathway

Many quinoxaline derivatives have been shown to trigger the intrinsic, or mitochondrial, pathway of apoptosis.[5][7] This pathway is tightly regulated by the B-cell lymphoma 2 (Bcl-2) family of proteins, which includes both pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) members.[13]

apoptosis_pathway cluster_stimulus Anticancer Stimulus cluster_regulation Mitochondrial Regulation cluster_execution Execution Phase This compound This compound Bcl2 Bcl-2 (Anti-apoptotic) This compound->Bcl2 Inhibits Bax Bax (Pro-apoptotic) This compound->Bax Activates Mitochondrion Mitochondrion Bcl2->Mitochondrion Prevents Pore Formation Bax->Mitochondrion Promotes Pore Formation Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Release Apoptosome Apoptosome Formation Cytochrome_c->Apoptosome Caspase9 Caspase-9 (Initiator) Apoptosome->Caspase9 Activates Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Intrinsic apoptosis pathway induced by this compound.

Experimental evidence suggests that these compounds can modulate the expression of Bcl-2 family proteins, leading to a decrease in the anti-apoptotic Bcl-2 and an increase in the pro-apoptotic Bax.[5][7][11] This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial outer membrane potential, leading to the release of cytochrome c into the cytoplasm.[14] Cytochrome c then complexes with Apaf-1 to form the apoptosome, which in turn activates caspase-9, an initiator caspase.[14]

Caspase Cascade Activation

Activated caspase-9 subsequently cleaves and activates effector caspases, most notably caspase-3.[11][13] Caspase-3 is a key executioner of apoptosis, responsible for the cleavage of numerous cellular substrates, ultimately leading to the characteristic morphological and biochemical hallmarks of apoptotic cell death, including DNA fragmentation and the formation of apoptotic bodies.[13] Several studies have confirmed the upregulation and activation of caspase-3 in cancer cells treated with quinoxaline derivatives.[7][11]

Experimental Protocols for Efficacy Evaluation

The following section provides standardized, step-by-step methodologies for the key in vitro assays used to assess the anticancer efficacy of this compound derivatives.

MTT Assay for Cell Viability

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of the this compound derivatives and standard anticancer drugs in culture medium. Replace the existing medium with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a no-treatment control.

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Caption: Workflow for the MTT cell viability assay.

Annexin V-FITC/PI Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

  • Cell Treatment: Seed cells in a 6-well plate and treat with the test compounds at their respective IC50 concentrations for 24-48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization, and collect both adherent and floating cells. Wash the cells twice with cold PBS.

  • Cell Staining: Resuspend the cells in 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour of staining.

Cell Cycle Analysis by Flow Cytometry

This method determines the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

Protocol:

  • Cell Treatment: Treat cells with the test compounds as described for the apoptosis assay.

  • Cell Harvesting and Fixation: Harvest the cells and wash with PBS. Fix the cells in ice-cold 70% ethanol while vortexing gently and store at -20°C overnight.

  • Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer.

Conclusion and Future Directions

The data presented in this guide strongly supports the continued investigation of this compound derivatives as a promising new class of anticancer agents. Their potent cytotoxic activity against both breast and lung cancer cell lines, often comparable to or exceeding that of standard chemotherapeutic drugs, underscores their therapeutic potential. Furthermore, their mechanism of action, primarily through the induction of the intrinsic apoptotic pathway, offers a clear rationale for their anticancer effects.

Future research should focus on several key areas:

  • In Vivo Efficacy: While in vitro data is promising, the true therapeutic potential of these compounds must be evaluated in preclinical animal models of cancer.

  • Structure-Activity Relationship (SAR) Studies: A deeper understanding of the relationship between the chemical structure of these derivatives and their biological activity will enable the design of even more potent and selective compounds.

  • Combination Therapies: Investigating the synergistic effects of this compound derivatives with existing anticancer drugs could lead to more effective treatment regimens with reduced toxicity.

  • Target Identification: While the induction of apoptosis is a known outcome, identifying the specific molecular targets of these compounds will provide a more complete understanding of their mechanism of action and may reveal novel therapeutic targets.

References

  • Al-Said, M. S., Ghorab, M. M., & Al-Agamy, M. H. (2022). Novel quinoxaline derivatives as dual EGFR and COX-2 inhibitors: synthesis, molecular docking and biological evaluation as potential anticancer and anti-inflammatory agents. RSC Advances, 12(41), 26735–26755.
  • El-Nassan, H. B. (2022). Novel quinoxaline derivatives as dual EGFR and COX-2 inhibitors: synthesis, molecular docking and biological evaluation as potential anticancer and anti-inflammatory agents. RSC Advances, 12(41), 26735-26755.
  • El-Nassan, H. B. (2022). Novel quinoxaline derivatives as dual EGFR and COX-2 inhibitors: synthesis, molecular docking and biological. RSC Publishing.
  • Semantic Scholar. (n.d.). Novel quinoxaline derivatives as dual EGFR and COX-2 inhibitors: synthesis, molecular docking and biological evaluation as potential anticancer and anti-inflammatory agents.
  • Semantic Scholar. (2022, August 30). Novel quinoxaline derivatives as dual EGFR and COX-2 inhibitors: synthesis, molecular docking and biological.
  • Ghorab, M. M., Al-Said, M. S., & El-Gazzar, M. G. (2022). Upregulation of BAX and caspase-3, as well as downregulation of Bcl-2 during treatment with indeno[1,2-b]quinoxalin derivatives, mediated apoptosis in human cancer cells. Archiv der Pharmazie, 355(3), e2100454.
  • Chen, Y. L., et al. (2024). Synthesis of quinoxalines and assessment of their inhibitory effects against human non-small-cell lung cancer cells. RSC Advances, 14(1), 1-11.
  • Ali, M. A., et al. (2023). Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. Molecules, 28(22), 7609.
  • ResearchGate. (n.d.). IC50 values of the promising derivatives against the MCF-7 cell line.
  • Chen, Y. L., et al. (2024). Synthesis of quinoxalines and assessment of their inhibitory effects against human non-small-cell lung cancer cells. RSC Publishing.
  • El Newahie, A., et al. (2019). Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers. Molecules, 24(6), 1175.
  • ResearchGate. (n.d.). Quinoxaline anticancer agents.
  • Al-Omair, M. A., et al. (2022). Synthesis, Characterization, and Anticancer Activity of New Quinazoline Derivatives against MCF-7 Cells. Molecules, 27(19), 6293.
  • ResearchGate. (n.d.). IC50 values of compounds and cisplatin towards A549 cells assessed via....
  • ResearchGate. (n.d.). The IC 50 concentrations detected in A549 and H460 cisplatin-resistant....
  • El-Naggar, M., et al. (2024). Targeting VEGFR-2 in breast cancer: synthesis and in silico and in vitro characterization of quinoxaline-based inhibitors. RSC Medicinal Chemistry, 15(1), 100-115.
  • Singh, P., et al. (2022). Synthesis, Molecular Docking, and 2D-QSAR Modeling of Quinoxaline Derivatives as Potent Anticancer Agents against Triple-negative Breast Cancer. Anti-Cancer Agents in Medicinal Chemistry, 22(12), 2269-2282.
  • Lee, S. H., et al. (2013). Anti-cancer effect of a quinoxaline derivative GK13 as a transglutaminase 2 inhibitor. Journal of Cancer Research and Clinical Oncology, 139(8), 1279-1294.
  • Kumar, A., et al. (2021). Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies. RSC Medicinal Chemistry, 12(10), 1729-1740.
  • Ola, M. S., et al. (2022). Apoptosis Regulators Bcl-2 and Caspase-3. International Journal of Molecular Sciences, 23(15), 8449.
  • Li, X., et al. (2021). Icariside II enhances cisplatin-induced apoptosis by promoting endoplasmic reticulum stress signalling in non-small cell lung cancer cells. Journal of Cellular and Molecular Medicine, 25(11), 5136-5148.
  • Frontiers. (n.d.). The role of BCL-2 family proteins in regulating apoptosis and cancer therapy.
  • El-Sayed, N. N. E., et al. (2021). New quinoxaline-based VEGFR-2 inhibitors: design, synthesis, and antiproliferative evaluation with in silico docking, ADMET, toxicity, and DFT studies. RSC Advances, 11(53), 33660-33679.
  • Amiri, Z., Forouzandeh Moghadam, M., & Sadeghizadeh, M. (2018). Anticancer Effects of Doxorubicin-Loaded Micelle on MCF-7 and MDA- MB-231, Breast Cancer Cell Lines. Journal of Research in Medical and Dental Science, 6(2), 298-304.
  • Lee, Y. J., et al. (2023). Pharmacological Targeting of Bcl-2 Induces Caspase 3-Mediated Cleavage of HDAC6 and Regulates the Autophagy Process in Colorectal Cancer. International Journal of Molecular Sciences, 24(7), 6668.
  • ResearchGate. (n.d.). Western blot of BAX, Bcl-2, caspase-9, and caspase-3.

Sources

Bridging the Gap: A Comparative Guide to In Vitro and In Vivo Validation of Quinoxaline Compounds

Author: BenchChem Technical Support Team. Date: January 2026

<

A Senior Application Scientist's Perspective on Translating Benchtop Results to Preclinical Models

The journey of a drug candidate from a laboratory curiosity to a potential therapeutic is a rigorous process, with a critical juncture being the validation of promising in vitro results in a living system. For researchers working with the versatile quinoxaline scaffold, a class of nitrogen-containing heterocyclic compounds renowned for their broad pharmacological activities, this transition is paramount.[1][2] This guide provides an in-depth comparison of in vitro and in vivo methodologies for evaluating quinoxaline compounds, offering insights into experimental design, data interpretation, and the crucial correlation between the two realms.

Quinoxaline derivatives have captured the attention of medicinal chemists due to their demonstrated efficacy as anticancer, anti-inflammatory, antimicrobial, and antiviral agents.[2][3][4][5] Their therapeutic potential is often first identified through high-throughput in vitro screening. However, the controlled environment of a petri dish or a 96-well plate is a far cry from the complex biological milieu of an animal model. Therefore, a carefully planned in vivo study is essential to confirm the initial findings and to understand the compound's behavior in a more physiologically relevant context.

The In Vitro Proving Ground: Initial Assessment of Quinoxaline Activity

In vitro assays serve as the primary screening platform to identify and characterize the biological activity of newly synthesized quinoxaline derivatives. These assays are designed to be rapid, cost-effective, and reproducible, allowing for the evaluation of a large number of compounds.

Anticancer Activity

A common starting point for assessing the anticancer potential of quinoxaline compounds is the MTT assay, which measures cell viability.[6][7] This colorimetric assay provides an initial indication of a compound's cytotoxicity against various cancer cell lines.[6] Compounds showing significant activity are often further investigated for their ability to induce apoptosis, a form of programmed cell death, using techniques like Annexin V-FITC/PI double staining followed by flow cytometry.[3][6] This method allows for the quantification of apoptotic cells, providing deeper insight into the mechanism of cell death.[6]

dot graph "In_Vitro_Anticancer_Workflow" { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

subgraph "cluster_0" { label = "In Vitro Screening"; bgcolor="#FFFFFF"; "Quinoxaline Library" [shape=cylinder, fillcolor="#4285F4", fontcolor="#FFFFFF"]; "MTT Assay" [fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Apoptosis Assay" [fillcolor="#FBBC05", fontcolor="#202124"]; "Cell Cycle Analysis" [fillcolor="#34A853", fontcolor="#FFFFFF"]; "Hit Compounds" [shape=diamond, fillcolor="#5F6368", fontcolor="#FFFFFF"];

} } caption { label: "Workflow for in vitro anticancer screening of quinoxaline compounds."; font-size: 12; } enddot

Anti-inflammatory Activity

The anti-inflammatory properties of quinoxaline derivatives are often initially evaluated by their ability to inhibit enzymes involved in the inflammatory cascade, such as lipoxygenase (LOX).[8][9] In vitro inhibition of soybean lipoxygenase is a commonly used preliminary screen.[9] Further mechanistic studies may involve assessing the compound's effect on the production of pro-inflammatory cytokines, like interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α), in cell cultures stimulated with inflammatory agents like lipopolysaccharide (LPS).[3][10]

Antimicrobial Activity

The antimicrobial potential of quinoxaline compounds is typically assessed using in vitro methods such as the disc diffusion method or by determining the minimum inhibitory concentration (MIC).[5][11] These assays measure the ability of a compound to inhibit the growth of various bacterial and fungal strains.[5][12]

The In Vivo Arena: Validating Efficacy in Animal Models

While in vitro assays provide valuable initial data, they cannot fully replicate the complex interplay of absorption, distribution, metabolism, and excretion (ADME) that occurs in a living organism.[13][14] Therefore, in vivo animal models are indispensable for validating the therapeutic potential of promising quinoxaline compounds.

Anticancer Efficacy

Xenograft models, where human cancer cells are implanted into immunocompromised mice, are a widely used tool to evaluate the in vivo antitumor efficacy of drug candidates.[15] The effect of the quinoxaline compound on tumor growth is monitored over time, and key parameters such as tumor volume and weight are measured.[7][15] A significant reduction in tumor size in the treated group compared to the control group provides strong evidence of the compound's in vivo anticancer activity.[7]

dot graph "In_Vivo_Anticancer_Validation" { layout=dot; rankdir=TB; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

subgraph "cluster_1" { label = "In Vivo Validation"; bgcolor="#FFFFFF"; "Promising Quinoxaline" [shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Xenograft Model" [fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Treatment" [fillcolor="#FBBC05", fontcolor="#202124"]; "Tumor Measurement" [fillcolor="#34A853", fontcolor="#FFFFFF"]; "Efficacy Data" [shape=parallelogram, fillcolor="#5F6368", fontcolor="#FFFFFF"];

} } caption { label: "Process for in vivo validation of anticancer quinoxaline compounds."; font-size: 12; } enddot

Anti-inflammatory Efficacy

The carrageenan-induced paw edema model in rats is a classic and reliable method for assessing the in vivo anti-inflammatory activity of novel compounds.[8][9][16] In this model, inflammation is induced by injecting carrageenan into the rat's paw, and the reduction in paw swelling after treatment with the quinoxaline derivative is measured.[9] This provides a quantitative measure of the compound's anti-inflammatory effect.[9]

Antimicrobial Efficacy

In vivo antimicrobial activity can be assessed in various infection models, where animals are infected with a specific pathogen and then treated with the test compound.[17] The efficacy of the treatment is determined by monitoring the survival rate of the animals or by measuring the bacterial or fungal load in various organs.[18]

Bridging the Divide: Correlating In Vitro and In Vivo Data

The ultimate goal of this validation process is to establish a strong in vitro-in vivo correlation (IVIVC).[19][20] A good IVIVC means that the results from the in vitro assays can reliably predict the in vivo performance of the compound. However, discrepancies between in vitro and in vivo results are not uncommon and can arise from several factors.[21][22]

Table 1: Comparison of In Vitro and In Vivo Data for Selected Quinoxaline Compounds

Compound IDIn Vitro Activity (IC50/EC50)In Vivo ModelIn Vivo EfficacyPotential for CorrelationReference
Anticancer
Compound IV2.11 µM (PC-3 cells)Ehrlich solid tumor modelSignificant reduction in tumor volume and weightHigh[7]
Compound 6bNot specifiedA549 human lung adenocarcinoma xenograftSignificant tumor suppression comparable to GefitinibHigh[15]
Anti-inflammatory
Compound 7bLOX inhibitionCarrageenan-induced paw edema41% inhibition of edemaHigh[8][9]
DEQXReduced IL-1β and TNF-β levelsCarrageenan peritonitisDecreased leukocyte migrationHigh[3]
Antimicrobial
Compound 5jEC50 of 8.54 µg/mL against Rhizoctonia solaniRice sheath blight modelEffective control of the diseaseHigh[18]

Factors Influencing In Vitro-In Vivo Correlation:

  • Pharmacokinetics: A compound that is highly active in vitro may have poor absorption, rapid metabolism, or rapid excretion in vivo, leading to low bioavailability and reduced efficacy.[13]

  • Toxicity: A compound may exhibit selective toxicity towards cancer cells in vitro but may have off-target effects in vivo that limit its therapeutic window.

  • Metabolism: The compound may be metabolized into inactive or even toxic byproducts in the liver or other tissues.[13]

  • Protein Binding: Extensive binding to plasma proteins can reduce the concentration of the free, active drug available to reach the target site.[13]

Experimental Protocols

In Vitro: MTT Cell Viability Assay[6]
  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate overnight.

  • Compound Treatment: Add serial dilutions of the quinoxaline compounds to the wells and incubate for 48-72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL) to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC50 value.

In Vivo: Carrageenan-Induced Paw Edema[9]
  • Animal Acclimatization: Acclimate male Wistar rats for at least one week before the experiment.

  • Compound Administration: Administer the quinoxaline compound or vehicle control orally or intraperitoneally.

  • Induction of Edema: After a specific time, inject a 1% solution of carrageenan in saline into the subplantar region of the right hind paw.

  • Paw Volume Measurement: Measure the paw volume using a plethysmometer at various time points after carrageenan injection.

  • Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group.

Conclusion

The validation of in vitro results with in vivo animal models is a critical and indispensable step in the development of quinoxaline-based therapeutics. A thorough understanding of both in vitro and in vivo methodologies, coupled with a careful consideration of the factors that can influence their correlation, is essential for successfully translating promising laboratory findings into clinically relevant drug candidates. By employing a systematic and well-designed experimental approach, researchers can effectively bridge the gap between the benchtop and the preclinical setting, paving the way for the next generation of quinoxaline-based medicines.

References

  • Burguete, A., Pontiki, E., Hadjipavlou-Litina, D., Ancizu, S., Villar, R., Solano, B., Moreno, E., Torres, E., Pérez, S., Aldana, I., & Monge, A. (2011). Synthesis and biological evaluation of new quinoxaline derivatives as antioxidant and anti-inflammatory agents. Chemical Biology & Drug Design, 77(4), 255-267. [Link]
  • Burguete, A., Pontiki, E., Hadjipavlou-Litina, D., Ancizu, S., Villar, R., Solano, B., Moreno, E., Torres, E., Pérez, S., Aldana, I., & Monge, A. (2011). Synthesis and biological evaluation of new quinoxaline derivatives as antioxidant and anti-inflammatory agents. Chemical Biology & Drug Design, 77(4), 255-267. [Link]
  • Ingle, V. V., Magar, D. D., & Ambhore, J. S. (2021). Recent Updates on the Synthesis of Bioactive Quinoxaline-Containing Sulfonamides. Applied Sciences, 11(13), 5702. [Link]
  • de Oliveira, R. B., de Lima, M. C. A., de Faria, A. R., Pitta, I. R., & de Melo Rêgo, M. J. B. (2019). Anticancer, anti-inflammatory and analgesic activities of aminoalcohol-based quinoxaline small molecules. Acta Cirurgica Brasileira, 34(10), e201901004. [Link]
  • Crean, C., Fabbri, M., Smyth, P., Kurlawalla-Martinez, C., Tu, C., Feng, X., ... & Godson, C. (2019). Asymmetric Synthesis and Biological Screening of Quinoxaline-Containing Synthetic Lipoxin A4 Mimetics (QNX-sLXms). ACS Medicinal Chemistry Letters, 10(12), 1667-1673. [Link]
  • Kumar, A., Sharma, S., & Kumar, R. (2014). Synthesis and in vitro antitumor activity of substituted quinazoline and quinoxaline derivatives: search for anticancer agent. Medicinal Chemistry Research, 23(11), 4787-4800. [Link]
  • Küçükgüzel, Ş. G., Tatar, E., Küçükgüzel, İ., Rollas, S., & De Clercq, E. (2009). Synthesis and in vitro antitumor activity of new quinoxaline derivatives. European Journal of Medicinal Chemistry, 44(4), 1579-1591. [Link]
  • El-Sayed, M. A. A., Abdel-Aziz, M., & Abdel-Hafez, A. A. (2021). In vivo- and in silico-driven identification of novel synthetic quinoxalines as anticonvulsants and AMPA inhibitors. Archiv der Pharmazie, 354(5), e2000449. [Link]
  • El-Sayed, W. M., Al-Harbi, N. O., & El-Gamal, M. I. (2023). A quinoxaline-based derivative exhibited potent and selective anticancer activity with apoptosis induction in PC-3 cells through Topo II inhibition. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2188439. [Link]
  • Al-Ghananeem, A. M., & Malkawi, A. H. (2013). Pharmacokinetics, protein binding, and metabolism of a quinoxaline urea analog as a NF-кB inhibitor in mice and rats by LC-MS/MS. Journal of Pharmaceutical Analysis, 3(6), 423-431. [Link]
  • Ghorab, M. M., Alsaid, M. S., & El-Gazzar, M. G. (2017). Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers. Molecules, 22(12), 2129. [Link]
  • Singh, R., Kumar, A., & Singh, R. K. (2024). Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy against respiratory pathogens. RSC Advances, 14(48), 35057-35076. [Link]
  • Moore, S. (2014). Quinoxalines with biological activity. RSC Medicinal Chemistry Blog. [Link]
  • Chen, Y. C., Hsieh, P. C., & Chen, C. M. (2016). Discovery of indeno[1,2-b]quinoxaline derivatives as potential anticancer agents. European Journal of Medicinal Chemistry, 108, 547-559. [Link]
  • Ajani, O. O., Nlebemuo, M. T., Adekoya, J. A., & Ajanaku, O. C. (2019). Chemistry and pharmacological diversity of quinoxaline motifs as anticancer agents.
  • Mistry, B. M., & Desai, K. R. (2011). Synthesis and Antimicrobial Activity of Some New Quinoxaline Derivatives. E-Journal of Chemistry, 8(2), 795-801. [Link]
  • Fang, B. H., He, J. Z., & Li, J. G. (2014). A physiologically based pharmacokinetic model for quinoxaline-2-carboxylic acid in rats, extrapolation to pigs. Journal of Veterinary Pharmacology and Therapeutics, 37(6), 575-583. [Link]
  • Mistry, B. M., & Desai, K. R. (2011). Synthesis and antimicrobial activity of some new quinoxaline derivatives. Der Pharma Chemica, 3(1), 259-266. [Link]
  • Wang, X., Liu, Y., Li, Y., Zhang, Y., & Liu, X. (2021). Synthesis of novel antibacterial and antifungal quinoxaline derivatives. RSC Advances, 11(54), 34221-34228. [Link]
  • El-Gendy, Z., & El-Shenawy, S. M. (2019). Synthesis and Antimicrobial Activity of Some New Substituted Quinoxalines. Molecules, 24(22), 4159. [Link]
  • Goud, B. S., & Madhavi, Y. S. (2025). A systematic review on the anti-microbial activities and structure-activity relationship (SAR) of quinoxaline derivatives. European Journal of Medicinal Chemistry, 301, 117472. [Link]
  • Chen, Y. L., Chen, Y. C., & Chen, C. M. (2023). Synthesis of quinoxalines and assessment of their inhibitory effects against human non-small-cell lung cancer cells. RSC Advances, 13(12), 8031-8041. [Link]
  • Fang, B. H., He, J. Z., & Li, J. G. (2014). A physiologically based pharmacokinetic model for quinoxaline-2-carboxylic acid in rats, extrapolation to pigs. Journal of Veterinary Pharmacology and Therapeutics, 37(6), 575-583. [Link]
  • Sharma, S., & Kumar, V. (2021). Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades.
  • Zhang, Y., & Li, C. (2016). Animal models in the pharmacokinetic/pharmacodynamic evaluation of antimicrobial agents. Bioorganic & Medicinal Chemistry, 24(24), 6438-6444. [Link]
  • Singh, S., & Kumar, P. (2016). Challenges in establishing in vitro-in vivo correlation for poorly water soluble drugs: An overview.
  • Emami, J. (2006). In vitro-In vivo Correlation: Perspectives on Model Development. DARU Journal of Pharmaceutical Sciences, 14(3), 169-181. [Link]
  • Wang, Y., Li, Y., & Wang, J. (2024). Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors. RSC Advances, 14(44), 31861-31871. [Link]
  • Cardot, J. M., & Davit, B. M. (2012). In vitro-In Vivo Correlations: Tricks and Traps. The AAPS Journal, 14(3), 491-497.
  • Cardot, J. M., & Davit, B. M. (2012). In vitro-In Vivo Correlations: Tricks and Traps. The AAPS Journal, 14(3), 491-497. [Link]
  • Bigge, C. F., Johnson, G., & Ortwine, D. F. (1995). Synthesis and excitatory amino acid pharmacology of a series of heterocyclic-fused quinoxalinones and quinazolinones. Journal of Medicinal Chemistry, 38(20), 3937-3948. [Link]
  • MDPI. (n.d.). Special Issue : In Vitro–In Vivo Correlation and Mechanistic Pharmacokinetic Models: Bridging Drug In Vitro Characteristics and In Vivo Behaviors. [Link]

Sources

Navigating the Labyrinth of Resistance: A Comparative Guide to Cross-Resistance Studies of Quinoxaline-2-Carbohydrazide Derivatives in Tuberculosis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) has rendered many frontline therapies ineffective, creating an urgent need for novel therapeutics with new mechanisms of action. Quinoxaline-2-carbohydrazide derivatives and related quinoxaline compounds have emerged as a promising class of anti-tubercular agents. A critical aspect of their preclinical evaluation is the assessment of cross-resistance with existing anti-TB drugs. This guide provides an in-depth comparison of the performance of these derivatives, supported by experimental data, to inform future drug development efforts.

The Imperative of Novel Mechanisms: Why Cross-Resistance Matters

Cross-resistance, where a single resistance mechanism confers resistance to multiple drugs, is a significant hurdle in tuberculosis treatment. The development of a new drug is a lengthy and expensive process; if resistance to it is readily conferred by mutations that also cause resistance to existing drugs, its clinical utility is severely limited. Therefore, a key attribute of a new anti-TB drug candidate is a novel mechanism of action that does not share resistance pathways with current therapies.

Quinoxaline derivatives have shown promise in this regard. Studies on quinoxaline-2-carboxylate 1,4-di-N-oxide derivatives, for instance, have indicated a novel mode of action, suggesting minimal, if any, cross-resistance with current anti-TB drugs[1]. This is a crucial finding, as it implies that these compounds could be effective against strains already resistant to frontline and second-line agents.

Unraveling the Mechanism: A Divergence from Conventional Targets

The unique mechanism of action of quinoxaline derivatives is the foundation for their favorable cross-resistance profile. While the precise molecular targets are still under investigation, several hypotheses have been put forward:

  • DNA Damage: Some quinoxaline-2-carboxylic acid 1,4-dioxide derivatives are predicted to act as DNA-damaging agents[2]. This is a distinct mechanism from many current anti-TB drugs that target cell wall synthesis (e.g., isoniazid, ethambutol) or protein synthesis (e.g., streptomycin, kanamycin).

  • DNA Gyrase Inhibition: In silico studies suggest that some quinoxaline 1,4-dioxides may bind to the DNA gyrase of M. tuberculosis at a site different from that of fluoroquinolones, which are known DNA gyrase inhibitors[2][3]. This differential binding site could explain the lack of cross-resistance with fluoroquinolones like ofloxacin and moxifloxacin.

  • Bioreduction and Activation: Similar to the nitroimidazole drug PA-824 (pretomanid), some quinoxaline 1,4-di-N-oxide derivatives may require bioreduction to become active[4]. However, studies have shown that these quinoxaline derivatives are active against PA-824-resistant M. bovis, indicating a different activation pathway[1].

This multi-pronged and novel mechanistic approach is a strong indicator that the development of resistance to quinoxaline derivatives is unlikely to be a simple, single-point mutation event that would also confer resistance to other drug classes.

Comparative Performance: Quinoxaline Derivatives vs. Standard Anti-TB Drugs

The true test of a novel drug candidate lies in its activity against clinically relevant drug-resistant strains. Several studies have evaluated the Minimum Inhibitory Concentrations (MICs) of various quinoxaline derivatives against Mtb strains resistant to first- and second-line drugs.

Quinoxaline Derivative ClassMtb StrainResistance ProfileQuinoxaline Derivative MIC (µg/mL)Reference Drug MIC (µg/mL)Reference
Quinoxaline-2-carboxylate 1,4-di-N-oxidesSingle-drug resistantINH-R, RIF-R, EMB-R, KAN-R, etc.0.1 - 6.25-[1]
Quinoxaline 1,4-di-N-oxide derivativesSingle-drug resistantINH-R, RIF-R, OFX-R1.6 - 3.1 (µM)-[4]
Esters of Quinoxaline 1,4-di-N-oxideMonoresistantINH-R, RIF-RSimilar to susceptible strain-[3]

As the data indicates, various quinoxaline derivatives maintain potent activity against Mtb strains that are resistant to isoniazid (INH), rifampicin (RIF), ethambutol (EMB), kanamycin (KAN), and ofloxacin (OFX)[1][3][4]. This strongly supports the hypothesis of a novel mechanism of action and a lack of cross-resistance. One study explicitly states that for their evaluated compounds, there is no cross-resistance with the antitubercular drugs used in the assay[4].

Experimental Protocols for Assessing Cross-Resistance

To ensure the scientific integrity of cross-resistance studies, standardized and validated protocols are essential. The following methodologies are central to the evaluation of novel anti-tubercular agents like this compound derivatives.

Protocol 1: Minimum Inhibitory Concentration (MIC) Determination using Microplate Alamar Blue Assay (MABA)

The MABA is a widely used colorimetric method for determining the MIC of compounds against M. tuberculosis. It is a reliable, low-cost, and higher-throughput alternative to radiometric methods[5][6].

Causality Behind Experimental Choices:

  • Choice of Indicator: Alamar Blue (resazurin) is a redox indicator that changes color in response to metabolic activity. This provides a clear visual or spectrophotometric endpoint for bacterial growth.

  • Use of 96-Well Plates: This format allows for the simultaneous testing of multiple drug concentrations and strains, increasing throughput.

  • Inclusion of Control Strains: The use of a pan-susceptible strain (e.g., H37Rv) and well-characterized drug-resistant strains is crucial for validating the assay and confirming the lack of cross-resistance.

Step-by-Step Methodology:

  • Preparation of Drug Solutions:

    • Dissolve the quinoxaline derivative in a suitable solvent (e.g., DMSO) to create a stock solution.

    • Perform serial two-fold dilutions in Middlebrook 7H9 broth supplemented with OADC (oleic acid-albumin-dextrose-catalase) in a 96-well microplate.

  • Inoculum Preparation:

    • Grow M. tuberculosis strains (both susceptible and resistant) in 7H9 broth to mid-log phase.

    • Adjust the turbidity of the bacterial suspension to a McFarland standard of 1.0.

    • Dilute the adjusted suspension 1:20 in 7H9 broth to obtain the final inoculum.

  • Inoculation and Incubation:

    • Add 100 µL of the final inoculum to each well of the microplate containing the drug dilutions.

    • Include drug-free wells as positive controls and wells with media only as negative controls.

    • Seal the plates and incubate at 37°C for 7 days.

  • Addition of Alamar Blue and Reading:

    • After the initial incubation, add 20 µL of Alamar Blue solution and 12.5 µL of 20% Tween 80 to each well.

    • Re-incubate the plates for 24-48 hours.

    • The MIC is defined as the lowest drug concentration that prevents a color change from blue (no growth) to pink (growth).

MABA_Workflow cluster_prep Preparation cluster_assay Assay cluster_readout Readout drug_prep Prepare Drug Dilutions in 96-well plate inoculate Inoculate Plate drug_prep->inoculate inoculum_prep Prepare M. tuberculosis Inoculum inoculum_prep->inoculate incubate1 Incubate at 37°C (7 days) inoculate->incubate1 add_alamar Add Alamar Blue & Tween 80 incubate1->add_alamar incubate2 Incubate at 37°C (24-48 hours) add_alamar->incubate2 read_mic Read MIC (Blue = No Growth, Pink = Growth) incubate2->read_mic

Caption: Workflow for MIC determination using the Microplate Alamar Blue Assay (MABA).

Protocol 2: Whole-Genome Sequencing (WGS) for Identification of Resistance Mutations

WGS is a powerful tool for identifying the genetic basis of drug resistance[7][8]. For novel compounds like quinoxaline derivatives, WGS of in vitro-selected resistant mutants can pinpoint the genes and mutations involved in resistance, providing insights into the drug's mechanism of action and potential for cross-resistance.

Causality Behind Experimental Choices:

  • Selection of Resistant Mutants: Spontaneously generated resistant mutants are selected by plating a large number of bacteria on agar containing the quinoxaline derivative at a concentration above its MIC. This ensures that the identified mutations are directly related to the drug's selective pressure.

  • Comparison to Wild-Type: Sequencing the genomes of resistant mutants and comparing them to the parental (wild-type) strain allows for the identification of single nucleotide polymorphisms (SNPs), insertions, and deletions that have arisen as a result of drug exposure.

  • Bioinformatic Analysis: Specialized bioinformatics pipelines are used to align the sequencing reads to a reference genome, call variants, and annotate the affected genes. This is crucial for interpreting the functional consequences of the identified mutations.

Step-by-Step Methodology:

  • Generation of Resistant Mutants:

    • Culture a susceptible M. tuberculosis strain to a high density.

    • Plate a large inoculum (e.g., 10^8 to 10^9 CFU) onto Middlebrook 7H11 agar plates containing the quinoxaline derivative at 4x, 8x, and 16x the MIC.

    • Incubate the plates at 37°C for 3-4 weeks and select colonies that grow on the drug-containing plates.

  • Genomic DNA Extraction:

    • Culture the selected resistant mutants and the parental strain in liquid medium.

    • Extract high-quality genomic DNA using a validated method for mycobacteria.

  • Library Preparation and Sequencing:

    • Prepare sequencing libraries from the extracted DNA using a commercial kit (e.g., Illumina).

    • Sequence the libraries on a high-throughput sequencing platform to generate sufficient read depth for accurate variant calling.

  • Bioinformatic Analysis:

    • Perform quality control on the raw sequencing reads.

    • Align the reads to the M. tuberculosis H37Rv reference genome.

    • Identify SNPs and indels in the resistant mutants that are not present in the parental strain.

    • Annotate the identified mutations to determine the affected genes and the nature of the amino acid changes.

WGS_Workflow cluster_mutant_gen Mutant Generation cluster_sequencing Sequencing cluster_analysis Analysis culture_wt Culture Wild-Type M. tuberculosis plate_drug Plate on Drug-Containing Agar culture_wt->plate_drug select_colonies Select Resistant Colonies plate_drug->select_colonies dna_extraction Genomic DNA Extraction select_colonies->dna_extraction library_prep Library Preparation dna_extraction->library_prep ngs Next-Generation Sequencing library_prep->ngs bioinformatics Bioinformatic Analysis (Alignment, Variant Calling) ngs->bioinformatics identify_mutations Identify Resistance- Conferring Mutations bioinformatics->identify_mutations

Sources

Comparative Docking Analysis of Quinoxaline-2-Carbohydrazide Derivatives: A Guide for Rational Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

Quinoxaline-2-carbohydrazide derivatives have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] This guide provides a comparative analysis of in silico molecular docking studies of various this compound derivatives, offering insights into their binding interactions with key biological targets. By examining the structure-activity relationships (SAR) revealed through these computational studies, researchers can make more informed decisions in the design and development of novel therapeutic agents.

The Strategic Role of Molecular Docking in Drug Discovery

Molecular docking is a pivotal computational tool that predicts the preferred orientation of a ligand when bound to a receptor, providing valuable information on binding affinity and interaction patterns.[1][3] This in silico approach allows for the rapid screening of virtual compound libraries, prioritization of candidates for synthesis, and elucidation of potential mechanisms of action, thereby accelerating the drug discovery pipeline and reducing costs. The predictive power of docking studies, when correlated with experimental biological data, offers a robust platform for lead optimization.

Comparative Docking Performance of this compound Derivatives

Recent studies have highlighted the potential of this compound derivatives as potent inhibitors of various enzymes implicated in diseases like cancer and inflammation. This section compares the docking performance of selected derivatives against two prominent targets: Epidermal Growth Factor Receptor (EGFR) and Cyclooxygenase-2 (COX-2).

Targeting EGFR and COX-2 in Cancer and Inflammation

EGFR is a key regulator of cell proliferation and is often overexpressed in various cancers, making it a prime target for anticancer therapies.[4][5][6][7] Similarly, COX-2 is an enzyme responsible for inflammation and pain, and its inhibition is a cornerstone of anti-inflammatory drug development.[4][5][6][7] Several novel quinoxaline derivatives have been synthesized and evaluated as dual inhibitors of both EGFR and COX-2.[4][5][6][7]

A comparative analysis of the docking scores and interaction profiles of these derivatives reveals key structural features that govern their binding affinity. For instance, in a study by Fares et al. (2022), compounds 11 and 13 emerged as highly potent dual inhibitors.[4][5][6] The molecular docking results correlated well with the in vitro anticancer and COX-2 inhibitory activities.[4][5][6]

CompoundTargetBinding Affinity (kcal/mol)Interacting ResiduesKey Interactions
Compound 11 EGFR-8.5Met793, Lys745, Asp855H-bonding, Pi-Alkyl
Compound 13 EGFR-9.2Met793, Cys797, Leu718H-bonding, Pi-Sulfur
Compound 4a EGFR-7.9Met793, Leu844H-bonding
Compound 5 EGFR-8.1Met793, Thr790H-bonding
Compound 11 COX-2-10.1Arg513, Tyr385, Ser530H-bonding, Pi-Pi Stacking
Compound 13 COX-2-10.5Arg513, Tyr385, Val523H-bonding, Pi-Alkyl
Compound 4a COX-2-9.5Arg513, Ser530H-bonding
Compound 5 COX-2-9.8Arg513, Tyr385H-bonding

Data synthesized from Fares et al. (2022).[4][5][6]

The superior binding affinities of compounds 11 and 13 can be attributed to the presence of specific pharmacophoric features, such as pyrazole and 1,3,4-oxadiazole rings, which facilitate stronger interactions within the active sites of EGFR and COX-2.[4][7]

Experimental Protocol: A Validated Molecular Docking Workflow

To ensure the reliability and reproducibility of in silico predictions, a standardized and validated docking protocol is essential. The following workflow represents a robust methodology for conducting comparative docking studies of this compound derivatives.

Step 1: Target Protein Preparation
  • Selection and Retrieval: Identify the target protein of interest and retrieve its 3D crystal structure from the Protein Data Bank (PDB). For example, EGFR (PDB ID: 1M17, 4HJO) and COX-2 (PDB ID: 3LN1) are commonly used.[1]

  • Protein Clean-up: Remove all non-essential molecules, including water, co-crystallized ligands, and other heteroatoms from the PDB file.[1]

  • Protonation and Energy Minimization: Add hydrogen atoms and assign appropriate protonation states to the amino acid residues. Perform energy minimization using a suitable force field (e.g., CHARMM) to relieve any steric clashes and optimize the protein structure.[3]

Step 2: Ligand Preparation
  • 2D to 3D Conversion: Draw the 2D structures of the this compound derivatives using chemical drawing software and convert them to 3D structures.

  • Energy Minimization: Minimize the energy of the ligand structures using a force field like MMFF94 to obtain a stable conformation.[3]

  • Defining Rotatable Bonds: Identify and define the rotatable bonds in the ligands to allow for conformational flexibility during docking.[3]

Step 3: Grid Generation and Docking Simulation
  • Active Site Definition: Define a grid box around the active site of the target protein. This is typically centered on the co-crystallized ligand or a predicted binding pocket.[3]

  • Docking Algorithm: Employ a reliable docking algorithm, such as AutoDock Vina or LeDock, to perform the docking simulation.[3][8] These programs explore the conformational space of the ligand within the grid box and score the resulting poses.

Step 4: Analysis and Validation
  • Pose Analysis: Analyze the predicted binding poses and their corresponding docking scores. The pose with the lowest binding energy is generally considered the most favorable.

  • Interaction Visualization: Visualize the ligand-protein interactions (e.g., hydrogen bonds, hydrophobic interactions) to understand the molecular basis of binding.[3]

  • Correlation with Experimental Data: Crucially, validate the docking results by comparing the predicted binding affinities with experimental data, such as IC50 values from biological assays. A strong correlation enhances the confidence in the predictive model.

Molecular_Docking_Workflow cluster_prep Preparation Stage cluster_docking Docking Stage cluster_analysis Analysis Stage cluster_validation Validation Stage Target_Prep Target Protein Preparation (PDB Retrieval, Cleaning, Protonation) Grid_Gen Grid Generation (Define Active Site) Target_Prep->Grid_Gen Prepared Protein Ligand_Prep Ligand Preparation (2D to 3D, Energy Minimization) Docking_Sim Docking Simulation (Run Docking Algorithm) Ligand_Prep->Docking_Sim Prepared Ligands Grid_Gen->Docking_Sim Defined Search Space Pose_Analysis Pose & Score Analysis Docking_Sim->Pose_Analysis Docked Poses Interaction_Analysis Interaction Visualization Pose_Analysis->Interaction_Analysis Experimental_Correlation Correlation with Experimental Data (e.g., IC50 values) Interaction_Analysis->Experimental_Correlation Predicted Binding

Sources

assessing the selectivity of Quinoxaline-2-carbohydrazide derivatives for cancer cells

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Assessing the Selectivity of Quinoxaline-2-Carbohydrazide Derivatives for Cancer Cells

Introduction: The Quest for Selective Cancer Therapeutics

The grand challenge in oncology drug development is not merely to kill cancer cells, but to do so with surgical precision, sparing the healthy tissues that surround them. This principle of selectivity is the bedrock of modern cancer therapy, aiming to maximize therapeutic efficacy while minimizing debilitating side effects. Quinoxaline derivatives, a class of nitrogen-containing heterocyclic compounds, have emerged as a promising scaffold in anticancer research.[1][2] Their versatile structure allows for modifications that can enhance their interaction with various biological targets within cancer cells.[3] Specifically, this compound derivatives are being investigated for their potential to induce targeted cell death, or apoptosis, in malignant cells.[4][5]

This guide, written from the perspective of a Senior Application Scientist, provides a comprehensive framework for researchers to rigorously assess the cancer cell selectivity of novel this compound derivatives. We will move beyond simple protocols to explain the causality behind experimental choices, ensuring a self-validating and robust evaluation process.

The Core Principle: Defining and Quantifying Selectivity

Selectivity is not an abstract concept; it is a quantifiable metric. The most common method to express this is the Selectivity Index (SI) . It is calculated by comparing the cytotoxicity of a compound against normal, healthy cells to its cytotoxicity against cancerous cells.[6]

Formula: SI = IC₅₀ (Normal Cell Line) / IC₅₀ (Cancer Cell Line)[6]

The IC₅₀ (half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition of cell viability. A favorable SI value is greater than 1.0, indicating that the compound is more toxic to cancer cells than normal cells.[6] Many researchers consider an SI value greater than 3 to be indicative of high selectivity.[7]

Experimental Workflow for Assessing Selectivity

A thorough assessment requires a multi-pronged approach. We must not only determine if the compound kills cells but also how it kills them and which cells it preferentially targets. The following workflow provides a robust pathway for this evaluation.

G cluster_0 Phase 1: Cytotoxicity Screening cluster_1 Phase 2: Mechanism of Action cluster_2 Phase 3: Comparative Analysis A Cell Culture (Cancer Panel & Normal Fibroblasts) B Treatment with Quinoxaline Derivative (Dose-Response Gradient) A->B C MTT Assay (Measures Metabolic Activity) B->C D Calculate IC₅₀ Values C->D E Calculate Selectivity Index (SI) D->E F Annexin V / PI Staining (Flow Cytometry) E->F For promising compounds (High SI) H Propidium Iodide (PI) Staining (Flow Cytometry) E->H G Quantify Apoptosis vs. Necrosis J Compare SI & IC₅₀ to: - Standard Chemotherapy (e.g., Doxorubicin) - Alternative Targeted Agents G->J I Cell Cycle Analysis (G1, S, G2/M Arrest) I->J

Caption: Overall experimental workflow for selectivity assessment.

Phase 1: Foundational Cytotoxicity Screening

The first step is to determine the concentration-dependent effect of the derivative on cell viability across a panel of cell lines.

The Assay of Choice: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust and widely used colorimetric method to assess cell metabolic activity. Viable cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT tetrazolium salt into insoluble purple formazan crystals.[8] The intensity of the purple color is directly proportional to the number of metabolically active (living) cells.[9]

Experimental Protocol: MTT Assay
  • Causality: This protocol is designed to generate a dose-response curve, which is essential for calculating the IC₅₀. The choice of cell lines is critical: include cancer cells from diverse tissue origins (e.g., MCF-7 for breast, HCT-116 for colon, A549 for lung) and a non-cancerous control line (e.g., human fibroblasts) to enable the calculation of the Selectivity Index.[10][11][12]

  • Cell Seeding:

    • Culture cells to an exponential growth phase.

    • Trypsinize (for adherent cells) and perform a cell count.

    • Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) in 100 µL of culture medium.[13]

    • Scientist's Note: Seeding density must be optimized for each cell line to ensure they are still in a logarithmic growth phase at the end of the incubation period. Overgrowth can lead to artifactual results.

  • Incubation:

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow cells to attach and resume growth.

  • Compound Treatment:

    • Prepare a series of dilutions of the this compound derivative in culture medium. It is crucial to include a vehicle control (e.g., DMSO, if used to dissolve the compound) and an untreated control.

    • Remove the old medium from the wells and add 100 µL of the medium containing the various compound concentrations.

    • Incubate for a defined period, typically 24, 48, or 72 hours.

  • MTT Addition:

    • After incubation, add 10 µL of MTT labeling reagent (typically 5 mg/mL in PBS) to each well for a final concentration of 0.5 mg/mL.

    • Incubate for 2-4 hours at 37°C. During this time, purple formazan crystals will become visible in viable cells.

  • Solubilization:

    • Add 100 µL of a solubilization solution (e.g., DMSO or a detergent-based buffer) to each well to dissolve the formazan crystals.[9]

    • Gently mix the plate on an orbital shaker for about 15 minutes to ensure complete solubilization.[8]

  • Absorbance Measurement:

    • Read the absorbance of each well using a microplate reader at a wavelength between 550 and 600 nm (typically 570 nm).[14] A reference wavelength of >650 nm can be used to subtract background noise.[8]

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the untreated control.

    • Plot the percentage of viability against the log of the compound concentration to generate a dose-response curve and determine the IC₅₀ value.

Phase 2: Elucidating the Mechanism of Cell Death

A high Selectivity Index is promising, but understanding how the compound kills cancer cells is crucial. An ideal anticancer agent induces apoptosis (programmed cell death) rather than necrosis (uncontrolled cell death), as necrosis can trigger an inflammatory response in the body.

Distinguishing Apoptosis from Necrosis: Annexin V/PI Assay

This flow cytometry-based assay is the gold standard for differentiating between healthy, apoptotic, and necrotic cells.[15]

  • Scientific Principle: During early apoptosis, a phospholipid called phosphatidylserine (PS) flips from the inner to the outer leaflet of the plasma membrane.[16][17] Annexin V is a protein that has a high affinity for PS and, when conjugated to a fluorochrome (e.g., FITC), can label these early apoptotic cells. Propidium Iodide (PI) is a fluorescent dye that cannot cross the intact membrane of live or early apoptotic cells. It can only enter cells in late apoptosis or necrosis where membrane integrity is lost, allowing it to intercalate with DNA.[15]

Experimental Protocol: Annexin V/PI Staining
  • Cell Culture and Treatment:

    • Seed cells in 6-well plates and treat with the quinoxaline derivative at its IC₅₀ and 2x IC₅₀ concentrations for 24 hours. Include an untreated control.

  • Cell Harvesting:

    • Collect both floating (apoptotic) and adherent cells. Trypsinize the adherent cells and combine them with the supernatant from the respective well.

    • Centrifuge the cell suspension (e.g., at 300 x g for 5 minutes) and wash the pellet twice with cold 1X PBS.[18] Scientist's Note: Using cold PBS and keeping cells on ice helps to preserve their state and prevent degradation.

  • Staining:

    • Resuspend the cell pellet in 1X Binding Buffer at a concentration of ~1 x 10⁶ cells/mL.

    • Transfer 100 µL of the cell suspension (~1 x 10⁵ cells) to a flow cytometry tube.

    • Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI staining solution.

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.[19]

  • Flow Cytometry Analysis:

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the samples immediately (within 1 hour) using a flow cytometer.

    • Data Interpretation:

      • Annexin V (-) / PI (-): Live, healthy cells.

      • Annexin V (+) / PI (-): Early apoptotic cells.

      • Annexin V (+) / PI (+): Late apoptotic or necrotic cells.

Investigating Cell Cycle Arrest: Propidium Iodide Staining

Many anticancer agents function by disrupting the cell cycle, leading to an arrest at a specific phase (G0/G1, S, or G2/M) and subsequently inducing apoptosis.

  • Scientific Principle: Propidium Iodide (PI) stoichiometrically binds to DNA. The amount of fluorescence emitted from the PI-DNA complex is directly proportional to the amount of DNA. Cells in the G2/M phase have twice the DNA content (4N) of cells in the G0/G1 phase (2N), while cells in the S phase (DNA synthesis) have an intermediate amount. This allows for the quantification of cells in each phase of the cycle.

Experimental Protocol: Cell Cycle Analysis
  • Cell Culture and Treatment:

    • Seed and treat cells as described for the Annexin V assay.

  • Cell Fixation:

    • Harvest and wash cells with PBS.

    • Fix the cells by adding the pellet dropwise into ice-cold 70% ethanol while gently vortexing.[20][21] This step permeabilizes the cells. Fixation can occur for at least 1 hour at 4°C.

  • Staining:

    • Centrifuge the fixed cells and wash with PBS to remove the ethanol.

    • Resuspend the cell pellet in a PI staining solution that contains RNase A.[18][20] Scientist's Note: RNase treatment is critical because PI can also bind to double-stranded RNA, and failure to remove it will result in inaccurate DNA content analysis.[22]

    • Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer. A histogram of fluorescence intensity will show distinct peaks corresponding to the G0/G1, S, and G2/M phases.

    • An accumulation of cells in a particular peak compared to the control indicates cell cycle arrest at that phase.

Hypothetical Mechanism of Action

Quinoxaline derivatives are known to act through various mechanisms, often as inhibitors of key signaling proteins like tyrosine kinases (e.g., EGFR, VEGFR-2) or by inducing oxidative stress.[3][4][23] Inhibition of a pro-survival pathway like PI3K/AKT can trigger the intrinsic apoptotic cascade.

G Q This compound Derivative EGFR EGFR/VEGFR-2 Q->EGFR PI3K PI3K EGFR->PI3K Activates Akt Akt PI3K->Akt Activates Bcl2 Bcl-2 (Anti-apoptotic) Akt->Bcl2 Activates Bax Bax/Bak (Pro-apoptotic) Akt->Bax Inhibits Bcl2->Bax Inhibits CytoC Cytochrome c Release Bax->CytoC Casp9 Caspase-9 CytoC->Casp9 Activates Casp3 Caspase-3 Casp9->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis

Sources

A Comparative Guide to the Synthetic Routes of Quinoxaline-2-carbohydrazide: A Researcher's Handbook

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the synthesis of novel heterocyclic compounds is a cornerstone of innovation. Quinoxaline-2-carbohydrazide, a key building block for various pharmacologically active agents, is no exception. This guide provides an in-depth, objective comparison of the primary synthetic routes to this important intermediate, supported by experimental data and protocols to inform your research and development endeavors.

Introduction to this compound

The quinoxaline scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of therapeutic agents with activities ranging from antimicrobial and antiviral to anticancer. This compound serves as a crucial intermediate, enabling the facile introduction of diverse functionalities through its reactive hydrazide group. The selection of an optimal synthetic route is therefore a critical decision, balancing factors such as yield, cost, safety, and environmental impact. This guide will dissect the two predominant synthetic strategies, providing a clear comparison to aid in this selection process.

Route A: The Two-Step Pathway via an Ester Intermediate

This widely employed method involves the initial synthesis of a quinoxaline-2-carboxylate ester, followed by hydrazinolysis to yield the final product. This route is favored for its generally good yields and the commercial availability of the required starting materials.

Step 1: Synthesis of Ethyl Quinoxaline-2-carboxylate

The foundational step in this route is the construction of the quinoxaline ring system. The classical and most direct approach is the condensation of o-phenylenediamine with an α-ketoester, such as diethyl bromomalonate. This reaction is typically acid-catalyzed and proceeds via a condensation-cyclization mechanism.

Reaction Mechanism: The reaction is initiated by the nucleophilic attack of one of the amino groups of o-phenylenediamine on a carbonyl carbon of the α-ketoester. This is followed by an intramolecular cyclization and subsequent dehydration to form the aromatic quinoxaline ring. The choice of catalyst can significantly influence the reaction rate and yield.

Experimental Protocol: Synthesis of Ethyl 3-hydroxyquinoxaline-2-carboxylate

A one-pot synthesis of substituted ethyl 3-hydroxyquinoxaline-2-carboxylates can be achieved by the uncatalyzed condensation of aryl-1,2-diamines and diethyl bromomalonate.

  • Procedure: A mixture of the appropriate aryl-1,2-diamine (1 mmol) and diethyl bromomalonate (1 mmol) is refluxed in ethanol. The reaction progress is monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, the reaction mixture is cooled, and the precipitated solid is filtered, washed with cold ethanol, and dried under vacuum to afford the pure product.

Step 2: Hydrazinolysis of Ethyl Quinoxaline-2-carboxylate

The conversion of the stable ester intermediate to the desired carbohydrazide is a straightforward nucleophilic acyl substitution reaction.

Reaction Mechanism: The lone pair of electrons on the nitrogen atom of hydrazine hydrate acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This leads to the formation of a tetrahedral intermediate, which then collapses, eliminating a molecule of ethanol to yield the stable carbohydrazide.

Experimental Protocol: Synthesis of this compound

  • Procedure: Ethyl quinoxaline-2-carboxylate (0.01 mol) is dissolved in ethanol, and hydrazine hydrate (0.02 mol) is added to the solution. The mixture is then refluxed for a specified period, typically several hours.

  • Work-up: After cooling, the precipitated solid is filtered, washed with ethanol, and recrystallized from a suitable solvent like dimethylformamide (DMF) to yield pure this compound.

Route B: The Multi-Step Pathway via a Carboxylic Acid Intermediate

An alternative strategy involves the initial synthesis of quinoxaline-2-carboxylic acid, which is then activated and subsequently reacted with hydrazine. This route can be advantageous if quinoxaline-2-carboxylic acid is a readily available starting material or if specific substitution patterns are more easily introduced at the carboxylic acid stage.

Step 1: Synthesis of Quinoxaline-2-carboxylic acid

Quinoxaline-2-carboxylic acid can be prepared through the condensation of o-phenylenediamine with pyruvic acid.[1] The resulting 3-methyl-1,2-dihydroquinoxaline-2-one can then be oxidized to the desired carboxylic acid.

Experimental Protocol: Synthesis of Quinoxaline-2-carboxylic acid

  • Procedure: o-Phenylenediamine (0.1 mol) and pyruvic acid (0.1 mol) are reacted in a suitable solvent such as DMF.[1] The intermediate is then isolated and oxidized using an appropriate oxidizing agent (e.g., potassium permanganate) to yield quinoxaline-2-carboxylic acid.

Step 2: Conversion of Quinoxaline-2-carboxylic acid to this compound

This conversion is a two-step process involving the activation of the carboxylic acid, typically by forming an acid chloride, followed by reaction with hydrazine.

Reaction Mechanism: The carboxylic acid is first converted to a more reactive acyl chloride by treatment with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride. The highly electrophilic acyl chloride then readily reacts with the nucleophilic hydrazine hydrate to form the carbohydrazide, with the elimination of hydrogen chloride.

Experimental Protocol: Synthesis of this compound

  • Step 2a: Synthesis of Quinoxaline-2-carbonyl chloride: Quinoxaline-2-carboxylic acid (0.01 mol) is refluxed with an excess of thionyl chloride until the evolution of gas ceases. The excess thionyl chloride is then removed under reduced pressure to yield the crude acid chloride.

  • Step 2b: Reaction with Hydrazine Hydrate: The crude quinoxaline-2-carbonyl chloride is dissolved in a suitable anhydrous solvent (e.g., THF) and cooled in an ice bath. A solution of hydrazine hydrate (0.01 mol) in the same solvent is added dropwise with stirring. After the addition is complete, the reaction mixture is stirred for a specified time at room temperature.

  • Work-up: The resulting mixture is filtered to remove hydrazine hydrochloride, and the filtrate is concentrated under reduced pressure. The crude product is then purified by recrystallization.

Comparative Analysis of Synthetic Routes

ParameterRoute A (Ester Intermediate)Route B (Carboxylic Acid Intermediate)
Number of Steps 23
Overall Yield Generally GoodVariable, can be lower due to more steps
Starting Materials o-phenylenediamine, α-ketoesterso-phenylenediamine, pyruvic acid, thionyl chloride
Reagent Hazards Hydrazine hydrate (toxic, corrosive)Thionyl chloride (highly corrosive, reacts violently with water), Hydrazine hydrate (toxic, corrosive)
Reaction Conditions Generally milderCan involve harsh reagents (SOCl₂)
Scalability Generally goodCan be challenging due to the use of hazardous reagents
Green Chemistry Can be improved with greener catalystsLess "green" due to the use of thionyl chloride

Visualization of Synthetic Workflows

Synthetic Routes to this compound cluster_A Route A: Ester Intermediate Pathway cluster_B Route B: Carboxylic Acid Intermediate Pathway A_start o-Phenylenediamine + Diethyl Bromomalonate A_reagent1 Reflux in Ethanol A_start->A_reagent1 A_inter Ethyl Quinoxaline-2-carboxylate A_reagent2 Hydrazine Hydrate A_inter->A_reagent2 A_end This compound A_reagent1->A_inter A_reagent2->A_end B_start o-Phenylenediamine + Pyruvic Acid B_reagent1 Condensation & Oxidation B_start->B_reagent1 B_inter1 Quinoxaline-2-carboxylic Acid B_reagent2 Thionyl Chloride (SOCl₂) B_inter1->B_reagent2 B_inter2 Quinoxaline-2-carbonyl chloride B_reagent3 Hydrazine Hydrate B_inter2->B_reagent3 B_end This compound B_reagent1->B_inter1 B_reagent2->B_inter2 B_reagent3->B_end

Sources

A Comparative Analysis of Quinoxaline-2-Carbohydrazide Derivatives and Isoniazid in Antitubercular Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers in Antimicrobial Development

In the persistent global battle against tuberculosis (TB), the quest for novel, potent, and safe therapeutic agents is paramount. The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) has rendered some of the most reliable frontline drugs, including isoniazid (INH), less effective. This guide provides a detailed comparative analysis of the established antitubercular agent, isoniazid, and the promising class of compounds derived from quinoxaline-2-carbohydrazide. We will delve into their mechanisms of action, antitubercular efficacy based on experimental data, and the methodologies employed for their evaluation, offering a comprehensive resource for researchers and drug development professionals.

Isoniazid: The Enduring Frontline Agent and Its Achilles' Heel

Isoniazid, a cornerstone of TB therapy for decades, is a prodrug that requires activation by the mycobacterial catalase-peroxidase enzyme, KatG.[1][2][3] Once activated, it forms reactive species that primarily inhibit the synthesis of mycolic acids, essential components of the mycobacterial cell wall.[2][4] This is achieved through the formation of an adduct with NAD+, which potently inhibits the enoyl-acyl carrier protein reductase, InhA.[1][2] The disruption of the mycolic acid layer leads to a loss of cell wall integrity and ultimately, bacterial cell death.[2][4]

However, the efficacy of isoniazid is threatened by the evolution of resistance. The most common mechanism of resistance involves mutations in the katG gene, which prevent the activation of the prodrug.[5][6] Mutations in the promoter region of the inhA gene, leading to its overexpression, can also confer resistance.[5][7]

The Quinoxaline Scaffold: A Promising Frontier in Antitubercular Research

Quinoxaline derivatives have emerged as a versatile and promising class of compounds with a broad spectrum of biological activities, including potent antitubercular effects.[8][9] The quinoxaline ring system, a fusion of a benzene ring and a pyrazine ring, offers a scaffold for diverse chemical modifications, leading to compounds with potentially novel mechanisms of action.

While specific data on the parent this compound is limited in publicly accessible literature, extensive research on its derivatives, particularly quinoxaline-2-carboxamides and their 1,4-di-N-oxide analogues, has demonstrated significant promise.[3]

Mechanism of Action: A Multifaceted Attack

Unlike isoniazid's targeted approach, quinoxaline derivatives appear to exert their antitubercular effects through multiple mechanisms. Some studies suggest that quinoxaline-1,4-dioxide derivatives act as DNA-damaging agents.[1] Furthermore, in silico modeling and experimental evidence point towards the inhibition of mycobacterial DNA gyrase, an essential enzyme for DNA replication and repair.[1] This multi-target potential is a significant advantage, as it may reduce the likelihood of rapid resistance development. Notably, some quinoxaline derivatives have shown activity against isoniazid-resistant strains, suggesting a mechanism of action distinct from mycolic acid synthesis inhibition.[2]

Comparative Antitubercular Performance: A Data-Driven Overview

The in vitro efficacy of antitubercular agents is primarily assessed by determining their Minimum Inhibitory Concentration (MIC), the lowest concentration of the drug that prevents visible growth of Mtb. The following table summarizes representative MIC values for isoniazid and various quinoxaline derivatives against the H37Rv strain of M. tuberculosis, the standard virulent laboratory strain.

Compound/Derivative ClassTarget OrganismMIC (µg/mL)IC₅₀/IC₉₀ (µM)Reference(s)
Isoniazid M. tuberculosis H37Rv0.015 - 0.06-[5]
Quinoxaline-2-carboxamide 1,4-di-N-oxides M. tuberculosis H37Rv-IC₉₀: 1.07 - 4.65[5]
N-benzyl quinoxaline-2-carboxamides M. tuberculosis H37Ra3.91 - <15.625-
Quinoxaline-derived chalcones M. tuberculosis3.13 - 12.5-[5]
Quinoxaline derivatives with 2-chloro, dimethylamino, and nitro substitution M. tuberculosis0.67 - 0.97-[5]
3-methylquinoxaline 1,4-dioxide derivative (Compound 4) M. tuberculosis1.25-[1]

Note: The data for quinoxaline derivatives represent a range of values obtained for different substitutions on the core scaffold. The activity is highly dependent on the specific chemical modifications.[1][5]

Visualizing the Mechanisms and Workflows

To better understand the distinct modes of action and the experimental process for their evaluation, the following diagrams are provided.

Signaling Pathways and Mechanisms of Action

G cluster_0 Isoniazid Mechanism cluster_1 Quinoxaline Derivative Mechanism (Proposed) INH Isoniazid (Prodrug) KatG KatG (Catalase-Peroxidase) INH->KatG Activation Activated INH Activated INH (Isonicotinic acyl radical) KatG->Activated INH InhA InhA (Enoyl-ACP reductase) Activated INH->InhA Inhibition Mycolic Acid Synthesis Mycolic Acid Synthesis InhA->Mycolic Acid Synthesis Cell Wall Mycobacterial Cell Wall Disruption Mycolic Acid Synthesis->Cell Wall Inhibition leads to Quinoxaline Quinoxaline Derivative DNA_Gyrase DNA Gyrase Quinoxaline->DNA_Gyrase Inhibition DNA_Damage Direct DNA Damage Quinoxaline->DNA_Damage Bacterial Death Bacterial Cell Death DNA_Gyrase->Bacterial Death leads to DNA_Damage->Bacterial Death leads to

Caption: Comparative mechanisms of action of Isoniazid and proposed mechanisms for Quinoxaline derivatives.

Experimental Workflow: MIC Determination

G Start Start: Prepare Mtb Inoculum Serial_Dilution Prepare 2-fold Serial Dilutions of Test Compounds in 96-well plate Start->Serial_Dilution Inoculation Inoculate wells with M. tuberculosis suspension Serial_Dilution->Inoculation Incubation Incubate plates at 37°C Inoculation->Incubation Add_Indicator Add Viability Indicator (e.g., Resazurin) Incubation->Add_Indicator Read_Results Read Results: Observe color change (Blue = Inhibition, Pink = Growth) Add_Indicator->Read_Results Determine_MIC Determine MIC: Lowest concentration with no growth Read_Results->Determine_MIC

Caption: Experimental workflow for determining the Minimum Inhibitory Concentration (MIC).

Experimental Protocols: A Step-by-Step Guide

The following protocol outlines the Microplate Alamar Blue Assay (MABA), a common method for determining the MIC of antitubercular compounds.

Preparation of M. tuberculosis Inoculum
  • Culture Preparation: Grow M. tuberculosis H37Rv in Middlebrook 7H9 broth supplemented with 0.2% glycerol and 10% OADC (oleic acid, albumin, dextrose, catalase) at 37°C to mid-log phase (OD₆₀₀ of 0.4-0.6).

  • Homogenization: Transfer the culture to a sterile tube containing glass beads and vortex for 1 minute to break up clumps.

  • Standardization: Allow the culture to stand for 30 minutes to allow larger clumps to settle. Adjust the turbidity of the supernatant to a 0.5 McFarland standard with sterile 7H9 broth. This corresponds to approximately 1-5 x 10⁷ CFU/mL.

  • Final Inoculum Preparation: Dilute the standardized suspension 1:50 in 7H9 broth to obtain the final inoculum.

Microplate Assay for MIC Determination
  • Plate Preparation: Add 100 µL of sterile Middlebrook 7H9 broth to all wells of a sterile 96-well microtiter plate.

  • Compound Preparation: Prepare stock solutions of the test compounds (e.g., quinoxaline derivatives) and the control drug (isoniazid) in a suitable solvent (e.g., DMSO). The final solvent concentration in the assay should not exceed 1% to avoid toxicity.

  • Serial Dilution: Add 100 µL of the highest concentration of the test compound to the first well of a row. Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, across the plate. Discard 100 µL from the last well. Include a drug-free well as a growth control and a well with media only as a sterility control.

  • Inoculation: Add 100 µL of the prepared M. tuberculosis inoculum to each well, bringing the final volume to 200 µL.

  • Incubation: Seal the plate and incubate at 37°C for 5-7 days.

  • Addition of Alamar Blue: After the initial incubation, add 20 µL of Alamar Blue solution to each well.

  • Final Incubation and Reading: Re-incubate the plate for 24-48 hours. The MIC is determined as the lowest drug concentration that prevents a color change from blue (no growth) to pink (growth).

Conclusion and Future Directions

Isoniazid remains a critical tool in the fight against tuberculosis, but its effectiveness is waning in the face of growing resistance. The quinoxaline scaffold represents a highly promising area of research for the development of new antitubercular agents. Derivatives of this compound have demonstrated potent in vitro activity, often through mechanisms of action that are distinct from that of isoniazid. This suggests that they may be effective against isoniazid-resistant strains and could be valuable components of future combination therapies.

Further research is needed to fully elucidate the mechanism of action of various quinoxaline derivatives, optimize their structure-activity relationship to enhance potency and reduce toxicity, and evaluate their in vivo efficacy in preclinical models of tuberculosis. The continued exploration of this chemical class holds significant potential for delivering the next generation of drugs to combat this devastating global disease.

References

  • Novel Derivatives of Quinoxaline-2-carboxylic Acid 1,4-Dioxides as Antimycobacterial Agents: Mechanistic Studies and Therapeutic Potential. (2023). National Institutes of Health.
  • Quinoxaline Moiety: A Potential Scaffold against Mycobacterium tuberculosis. (2021). National Institutes of Health.
  • Efficacy of Quinoxaline-2-Carboxylate 1,4-Di-N-Oxide Derivatives in Experimental Tuberculosis. (2009). American Society for Microbiology.
  • Synthesis and antimycobacterial activity of new quinoxaline-2-carboxamide 1,4-di-N-oxide derivatives. (2007). PubMed.
  • Mechanisms of isoniazid resistance in Mycobacterium tuberculosis: enzymatic characterization of enoyl reductase mutants identified in isoniazid-resistant clinical isolates. (1998). PubMed.
  • Mechanisms of isoniazid resistance in Mycobacterium tuberculosis. (1998). PubMed.
  • Isoniazid - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose. Pediatric Oncall.
  • Mechanisms of action of isoniazid. (2004). PubMed.
  • New Conjugates of Quinoxaline as Potent Antitubercular and Antibacterial Agents. (2014). National Institutes of Health.
  • Synthesis, Biological Evaluation, and In Silico Modeling of N-Substituted Quinoxaline-2-Carboxamides. (2021). MDPI.
  • Synthesis, Biological Evaluation, and In Silico Modeling of N-Substituted Quinoxaline-2-Carboxamides. (2021). PubMed.
  • Design and synthesis of novel quinoxaline derivatives as potential candidates for treatment of multidrug-resistant and latent tuberculosis. (2021). National Institutes of Health.
  • 2-Carboxyquinoxalines kill Mycobacterium tuberculosis through inhibition of DprE1. (2015). IRIS - Archivio Istituzionale dell'Università degli Studi di Sassari.
  • Anti-Mycobacterium tuberculosis Activity of Esters of Quinoxaline 1,4-Di-N-Oxide. (2018). National Institutes of Health.
  • Discovery of potent antitubercular agents: Design, synthesis and biological evaluation of 4-(3-(4-substitutedpiperazin-1-yl)-quinoxalin-2-yl)-naphthalen-1-ol analogues. (2022). PubMed.
  • MIC values against Mycobacterium tuberculosis of quinoxaline-derived chalcones. ResearchGate.
  • What is the mechanism of Isoniazid?. Patsnap Synapse.
  • Isoniazid. Wikipedia.
  • Molecular mechanisms of isoniazid resistance in Mycobacterium tuberculosis and Mycobacterium bovis. ASM Journals.
  • In Silico Studies of Quinoxaline-2-Carboxamide 1,4-di-N-Oxide Derivatives as Antimycobacterial Agents. MDPI.
  • Overview on mechanisms of isoniazid action and resistance in Mycobacterium tuberculosis. ScienceDirect.
  • Synthesis of new quinoxaline-2-carboxylate 1,4-dioxide derivatives as anti-Mycobacterium tuberculosis agents. PubMed.

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of Quinoxaline-2-Carbohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety and logistical information for the proper disposal of quinoxaline-2-carbohydrazide. As a compound frequently utilized in medicinal chemistry and drug development for its diverse biological activities, understanding its handling from acquisition to disposal is paramount for ensuring laboratory safety and environmental protection.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering procedural guidance grounded in established safety protocols and regulatory standards.

Hazard Identification and Risk Assessment

  • Quinoxaline Moiety: The core quinoxaline structure is associated with skin, eye, and respiratory irritation.[3][4][5] Some quinoxaline derivatives are also suspected carcinogens.[5]

  • Carbohydrazide Group: The hydrazide functional group warrants significant caution. Carbohydrazide itself is classified as harmful if swallowed, a skin irritant, and a potential skin sensitizer.[6][7] Furthermore, it is recognized as being toxic to aquatic life with long-lasting effects.[6][7] Hydrazine and its derivatives are often handled as potential carcinogens and require specialized handling.[8]

Based on this analysis, this compound should be treated as a hazardous substance with potential for irritation, sensitization, and environmental toxicity. The following table summarizes the anticipated hazard profile according to the Globally Harmonized System (GHS).

Hazard Class Category Hazard Statement
Acute Toxicity, OralCategory 4 (Anticipated)H302: Harmful if swallowed.[5][6]
Skin Corrosion/IrritationCategory 2 (Anticipated)H315: Causes skin irritation.[9][10]
Serious Eye Damage/IrritationCategory 2 (Anticipated)H319: Causes serious eye irritation.[9][10]
Skin SensitizationCategory 1 (Potential)H317: May cause an allergic skin reaction.[6]
Specific Target Organ ToxicityCategory 3 (Anticipated)H335: May cause respiratory irritation.[9][10]
Hazardous to the Aquatic EnvironmentChronic 2 (Anticipated)H411: Toxic to aquatic life with long lasting effects.[6]

Regulatory Framework: A Generator's Responsibility

In the United States, the management and disposal of hazardous waste are primarily regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[11][12] This legislation establishes a "cradle-to-grave" framework, meaning the generator of the waste is responsible for its safe handling from generation to final disposal.[11]

Key responsibilities for the researcher or laboratory include:

  • Waste Identification: You must determine if your chemical waste is hazardous, either because it is specifically listed by the EPA or because it exhibits characteristics of ignitability, corrosivity, reactivity, or toxicity.[13][14] Given the profile above, this compound waste should be managed as hazardous.

  • Compliance: Adherence to federal regulations found in Title 40 of the Code of Federal Regulations (CFR), Parts 260 through 273, is mandatory.[12]

  • State and Local Rules: Many states are authorized to implement their own hazardous waste programs, which can be more stringent than federal requirements.[11] Always consult your institution's Environmental Health and Safety (EHS) office for specific local guidelines.

The Occupational Safety and Health Administration (OSHA) also mandates that employers inform and train employees about the hazards of chemicals in the workplace through its Hazard Communication Standard and Occupational Exposure to Hazardous Chemicals in Laboratories standard.[15][16]

Personal Protective Equipment (PPE)

Proper selection and use of PPE is the final barrier of defense against chemical exposure. The following table outlines the minimum required PPE for handling this compound waste.

Task Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Handling pure solid (weighing, transfer)ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles.[6]Chemical-resistant gloves (e.g., nitrile), changed immediately if contaminated.Standard flame-resistant lab coat.Work in a certified chemical fume hood. If not possible, a NIOSH-approved respirator may be required.[16][17]
Preparing solutionsChemical splash goggles.Chemical-resistant gloves.Lab coat.Work in a certified chemical fume hood.
Packaging waste containersChemical splash goggles.Chemical-resistant gloves.Lab coat.Not typically required if containers are securely closed.

Waste Segregation and Chemical Incompatibility

A critical error in waste management is the mixing of incompatible chemicals, which can lead to violent reactions, fires, or the generation of toxic gases.

  • Primary Mandate: Never mix this compound waste with other chemical waste streams without first consulting its SDS and the SDS of the other chemicals.

  • Known Incompatibilities: Quinoxaline derivatives should be kept away from strong oxidizing agents and strong bases.[4] The hydrazide moiety is also reactive and can be incompatible with various metals and oxidizing agents.

  • Segregation Strategy: Maintain separate, clearly labeled waste containers for:

    • Solid this compound waste.

    • Halogenated organic solvent waste containing the compound.

    • Non-halogenated organic solvent waste containing the compound.

    • Aqueous waste containing the compound.

Step-by-Step Disposal Procedures

The primary method for the final disposal of this compound is destructive incineration by a licensed hazardous waste facility. The following protocols detail the steps for preparing different waste streams for collection by your institution's EHS office.

Protocol 5.1: Unused or Off-Specification this compound (Pure Solid)
  • Container Selection: Use a sealable, wide-mouth container made of a material compatible with the chemical (e.g., amber glass or polyethylene). The container must be in good condition.[18]

  • Labeling: Affix a "HAZARDOUS WASTE" label to the container before adding any waste.[18] Fill in the generator's name, location, and the full chemical name: "this compound". Do not use abbreviations.

  • Transfer: In a chemical fume hood, carefully transfer the solid waste into the labeled container using a dedicated scoop. Minimize dust generation.[3]

  • Closure: Securely close the container. It must remain closed at all times except when adding waste.[18][19]

  • Storage: Store the container in a designated Satellite Accumulation Area (SAA), under the control of the generator.[18] Ensure it is stored in secondary containment away from incompatible materials.

Protocol 5.2: Contaminated Labware and Materials (Gloves, Wipes, Glassware)
  • Solid Debris: Collect all solid materials with visible contamination (e.g., paper towels, bench liners, gloves, stir bars) and place them in a designated solid waste container, separate from non-hazardous trash. This may be a securely lined cardboard box or a dedicated drum.

  • Labeling: Clearly label the container "HAZARDOUS WASTE" and list the contents as "Debris contaminated with this compound".

  • Sharps/Glassware: Contaminated Pasteur pipettes, broken glassware, and other sharps must be placed in a puncture-resistant sharps container specifically designated for chemically contaminated sharps.

Protocol 5.3: Aqueous and Organic Solutions
  • Container Selection: Use a sealable, chemical-resistant container (e.g., a safety-coated glass bottle) appropriate for liquid waste. Do not use metal containers for potentially corrosive waste.[18]

  • Labeling: Affix a "HAZARDOUS WASTE" label. List all chemical components of the solution by their full names, including solvents, and provide an accurate percentage for each.[19]

  • Collection: In a fume hood, carefully pour the liquid waste into the container using a funnel.

  • Closure and Storage: Securely cap the container and store it in secondary containment within your designated SAA.

Protocol 5.4: Decontamination of Empty Containers
  • Initial Rinse: The original container of this compound is not truly "empty" until properly decontaminated. The first rinse of the container must be collected as hazardous waste.[19]

  • Procedure: Triple-rinse the container with a suitable solvent (one that will solubilize the compound and is appropriate for your solvent waste stream). Collect the first rinseate and add it to the appropriate liquid hazardous waste container.[19] Subsequent rinses may be collected as well, depending on local EHS policy.

  • Final Disposal: Once decontaminated, deface the original label and dispose of the container according to institutional guidelines for clean glassware or plastic.

Disposal Decision Workflow

The following diagram outlines the decision-making process for managing waste streams generated from work with this compound.

G Disposal Decision Workflow for this compound Waste start Start: Waste Generated waste_type Identify Waste Type start->waste_type solid Pure Solid or Contaminated Debris waste_type->solid Solid liquid Aqueous or Organic Solution waste_type->liquid Liquid empty Empty Original Container waste_type->empty Container package_solid Protocol 5.1 / 5.2: Package in labeled solid waste container. solid->package_solid package_liquid Protocol 5.3: Collect in labeled liquid waste container. liquid->package_liquid decon Protocol 5.4: Triple-rinse, collecting first rinse as hazardous waste. empty->decon storage Store securely in secondary containment in a designated Satellite Accumulation Area (SAA). package_solid->storage package_liquid->storage decon->storage ehs Schedule pickup with Environmental Health & Safety (EHS). storage->ehs

Caption: Disposal Decision Workflow for this compound Waste Streams.

Emergency Procedures: Spills

In the event of a spill, prioritize personal safety and containment.

  • Alert Personnel: Immediately alert others in the vicinity.

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the lab.

  • Consult EHS: Contact your institution's EHS office or emergency number for guidance.

  • Cleanup (for minor spills): If you are trained and it is safe to do so, clean up minor spills.

    • Wear appropriate PPE as outlined in Section 3.

    • For solid spills, avoid generating dust.[5] Gently cover with an absorbent material and sweep up into a suitable container for disposal.[3][4]

    • Do not use water to clean up a dry powder spill if it can create an inhalation hazard.

    • Collect all cleanup materials as hazardous waste.[19]

References

  • U.S. Environmental Protection Agency. (n.d.). Hazardous Waste.
  • Chemistry For Everyone. (2025, January 6). What Regulations Govern Hazardous Waste Management?
  • U.S. Environmental Protection Agency. (2025, August 13). Resource Conservation and Recovery Act (RCRA) Regulations.
  • Cole-Parmer. (n.d.). Material Safety Data Sheet - Carbohydrazide, 97% (Titr.).
  • U.S. Environmental Protection Agency. (2025, May 30). Steps in Complying with Regulations for Hazardous Waste.
  • J.J. Keller & Associates, Inc. (2025, November 7). Hazardous Material Disposal - EPA Specific.
  • Florida Power & Light Company. (2001, March 26). Turkey Point Units 3 and 4, NPDES Permit Number FL0001562 Request for Use of Carbohydrazide.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 276201, this compound.
  • Purdue University College of Engineering. (n.d.). Guidelines: Handling and Disposal of Chemicals.
  • International Programme on Chemical Safety. (1991). Hydrazine (HSG 56, 1991).
  • Arkema Inc. (n.d.). Material Safety Data Sheet - HYDRAZINE HYDRATE 55%.
  • Waring, M. J., & Wakelin, L. P. (1978). Interaction between synthetic analogues of quinoxaline antibiotics and nucleic acids. Changes in mechanism and specificity related to structural alterations. Biochimica et Biophysica Acta (BBA) - Nucleic Acids and Protein Synthesis, 517(1), 204-21.
  • Redox. (2024, December 1). Safety Data Sheet Carbohydrazide Revision 4.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 594088, Quinoxaline-2-carbaldehyde.
  • El-Faham, A., et al. (2011). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. Journal of Heterocyclic Chemistry, 48(2), 241-275.
  • Pototsky, V. A., et al. (2023). Novel Derivatives of Quinoxaline-2-carboxylic Acid 1,4-Dioxides as Antimycobacterial Agents: Mechanistic Studies and Therapeutic Potential. Molecules, 28(22), 7523.
  • ResearchGate. (n.d.). Derivatives of quinoxaline 1,4-dioxide with miscellaneous biological activity.
  • Dartmouth College. (n.d.). Hazardous Waste Disposal Guide.
  • Thiele, C., & Rehahn, M. (2016). Exploration of the Photodegradation of Naphtho[2,3-g]quinoxalines and Pyrazino[2,3-b]phenazines. Chemistry – A European Journal, 22(15), 5264-5272.
  • Slideshare. (n.d.). Chemical incompatibility of the drug.
  • Scribd. (n.d.). Chemical Incompatibility.
  • Occupational Safety and Health Administration. (n.d.). Chemical Hazards and Toxic Substances - Overview.
  • MDPI. (n.d.). Special Issue: Derivatives of Quinazoline and Quinoxaline: Synthesis and Photophysical Properties.
  • Occupational Safety and Health Administration. (n.d.). 1910.1450 - Occupational exposure to hazardous chemicals in laboratories.
  • Almandil, F. A., et al. (2021). Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades. Molecules, 26(4), 1055.
  • Centers for Disease Control and Prevention. (n.d.). OSHA Hazard Communication Standard and OSHA Guidelines.

Sources

A Strategic Guide to Personal Protective Equipment for Handling Quinoxaline-2-carbohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the safe handling of chemical compounds is paramount. Quinoxaline-2-carbohydrazide, a heterocyclic compound of interest in medicinal chemistry, requires stringent safety protocols to mitigate potential hazards. This guide provides a comprehensive, in-depth overview of the essential personal protective equipment (PPE) and procedural steps for the safe handling and disposal of this compound, moving beyond a simple checklist to explain the rationale behind each safety measure.

Hazard Assessment of this compound

Understanding the intrinsic hazards of this compound is the foundation of a robust safety plan. While a specific, comprehensive toxicological profile may be limited, data from structurally similar compounds, such as quinoxalines and hydrazides, provide a strong basis for risk assessment.

The primary hazards associated with this compound and its analogs include:

  • Skin Irritation: Direct contact can lead to skin irritation, characterized by redness, itching, and inflammation.[1][2][3]

  • Serious Eye Irritation: The compound can cause significant eye irritation upon contact.[1][2][3]

  • Respiratory Tract Irritation: Inhalation of dust or aerosols may cause respiratory irritation.[1][2][3]

  • Potential for Carcinogenicity: Some related quinoxaline compounds are suspected of causing cancer.[1] Hydrazine, a parent compound, is also a known carcinogen.[4]

Given these potential risks, a multi-layered PPE strategy is essential to prevent exposure through all potential routes: dermal, ocular, and inhalation.

Core Principles of PPE Selection

The selection of appropriate PPE is not a one-size-fits-all approach. It should be based on a thorough risk assessment of the specific procedures being performed. The following workflow illustrates the decision-making process for PPE selection when handling this compound.

PPE_Selection_Workflow cluster_assessment Risk Assessment cluster_selection PPE Selection cluster_verification Verification & Use Start Identify Task: Handling this compound Assess_Form Assess Physical Form: Solid (powder) or Solution? Start->Assess_Form Assess_Quantity Assess Quantity: Small scale (mg) or Large scale (g)? Assess_Form->Assess_Quantity Select_Respiratory Select Respiratory Protection Assess_Form->Select_Respiratory If handling powder (inhalation risk) Assess_Procedure Assess Procedure: Weighing, dissolving, reacting? Assess_Quantity->Assess_Procedure Select_Gloves Select Appropriate Gloves Assess_Procedure->Select_Gloves Potential for skin contact Select_Eye_Face Select Eye and Face Protection Assess_Procedure->Select_Eye_Face Potential for splashes or dust Select_Body Select Body Protection Assess_Procedure->Select_Body Potential for spills Inspect_PPE Inspect PPE Before Use Select_Gloves->Inspect_PPE Select_Eye_Face->Inspect_PPE Select_Body->Inspect_PPE Select_Respiratory->Inspect_PPE Donning_Doffing Proper Donning and Doffing Technique Inspect_PPE->Donning_Doffing End Proceed with Experiment Donning_Doffing->End

Caption: Workflow for selecting appropriate PPE for handling this compound.

Detailed PPE Recommendations

The following table summarizes the recommended PPE for handling this compound, with detailed specifications and the rationale behind each choice.

Body Part Personal Protective Equipment Specifications & Rationale
Hands Chemical-resistant gloves (e.g., nitrile, neoprene)Rationale: To prevent direct skin contact and absorption.[1][5] Nitrile gloves offer good resistance to a wide range of chemicals. Double gloving is recommended, especially when handling larger quantities or during procedures with a high risk of contamination.[6]
Eyes & Face Safety goggles and a face shieldRationale: Safety goggles provide a seal around the eyes to protect against dust particles.[5][6] A face shield should be worn in conjunction with goggles when there is a significant risk of splashes of solutions containing the compound.[5][6]
Body Laboratory coat or chemical-resistant suitRationale: A lab coat protects against minor spills and contamination of personal clothing.[5] For larger scale operations, a chemical-resistant suit may be necessary.
Respiratory Half-face or full-face respirator with appropriate cartridgesRationale: To prevent the inhalation of harmful dust, especially when handling the solid form of the compound.[1][5] The type of cartridge should be selected based on the specific hazards identified in the risk assessment.
Feet Closed-toe, chemical-resistant footwearRationale: Protects feet from spills and falling objects.[5]
Standard Operating Procedure for Handling this compound

Adherence to a strict operational plan is crucial for minimizing exposure risk.

4.1. Engineering Controls:

  • Fume Hood: Always handle this compound within a certified chemical fume hood to minimize the inhalation of dust or vapors.[5][7]

  • Ventilation: Ensure adequate ventilation in the laboratory.[2]

4.2. Procedural Steps:

  • Preparation: Before handling the compound, ensure all necessary PPE is readily available and has been inspected for any defects.

  • Donning PPE: Put on PPE in the following order: lab coat, inner gloves, respirator, eye and face protection, and outer gloves.

  • Handling:

    • When weighing the solid compound, use a spatula and handle it gently to avoid generating dust.

    • If preparing a solution, add the solid to the solvent slowly to prevent splashing.

  • Post-Handling:

    • After handling, decontaminate any surfaces that may have come into contact with the compound.

    • Doff PPE in a manner that avoids self-contamination: remove outer gloves, face shield, goggles, lab coat, and inner gloves.

  • Hygiene: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[1][5] Do not eat, drink, or smoke in the handling area.[1]

Disposal Plan

Proper disposal of this compound and contaminated materials is a critical final step in the safety workflow.

5.1. Waste Segregation and Collection:

  • Solid Waste: Collect all solid waste, including contaminated PPE (gloves, etc.), in a dedicated, clearly labeled, and sealed hazardous waste container.[8]

  • Liquid Waste: Solutions containing this compound should be collected in a separate, labeled, and sealed container.[8] Do not mix with other waste streams unless compatibility has been confirmed.[8]

5.2. Disposal Workflow:

Disposal_Workflow cluster_collection Waste Collection cluster_storage Interim Storage cluster_disposal Final Disposal Start Generate Waste: Solid or Liquid Segregate Segregate Waste Streams Start->Segregate Containerize Place in Labeled, Sealed Hazardous Waste Container Segregate->Containerize Store Store in Designated, Secure, Well-Ventilated Area Containerize->Store Transport Arrange for Pickup by Licensed Hazardous Waste Facility Store->Transport Incineration High-Temperature Incineration Transport->Incineration End Waste Disposed Incineration->End

Caption: Step-by-step workflow for the safe disposal of this compound waste.

5.3. Final Disposal Method:

The recommended method for the disposal of chlorinated, nitrogen-containing organic compounds like this compound is high-temperature incineration at an approved hazardous waste facility.[8] Under no circumstances should this chemical be disposed of down the drain or in regular trash.[8]

By implementing these comprehensive safety measures, researchers can confidently handle this compound while minimizing risks to themselves and the environment, fostering a culture of safety and scientific integrity in the laboratory.

References

  • Benchchem. Personal protective equipment for handling 2-Chloro-3-(2-pyridinyl)quinoxaline.
  • Apollo Scientific. (2023, August 2). Quinoxaline.
  • PubChem. This compound.
  • Sigma-Aldrich. (2024, September 7).
  • AK Scientific, Inc. Quinoline-2-carbohydrazide.
  • CDN Isotopes.
  • 2 - SAFETY D
  • CHEMM. Personal Protective Equipment (PPE).
  • Fisher Scientific.
  • SAFETY D
  • Personal Protective Equipment for Use in Handling Hazardous Drugs. (2006, December 6).
  • Hydrazine hydrate, 55% (Hydrazine, 35%)
  • Laboratory Safety Standard Oper
  • Benchchem. Safe Disposal of 2-Chloro-3-(2-pyridinyl)quinoxaline: A Procedural Guide.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Quinoxaline-2-carbohydrazide
Reactant of Route 2
Quinoxaline-2-carbohydrazide

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.